beta-D-2-Deoxyribose
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWIQYODPROSQH-VPENINKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190259 | |
| Record name | beta-D-2-Deoxyribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36792-88-8 | |
| Record name | 2-Deoxy-β-D-erythro-pentofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36792-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-2-Deoxyribose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036792888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-2-Deoxyribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-2-DEOXYRIBOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9I45OZ8PJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Structure and Conformation of beta-D-2-Deoxyribose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-D-2-deoxyribose, a fundamental constituent of deoxyribonucleic acid (DNA), plays a pivotal role in the structural integrity and biological function of the genetic material. The conformation of this five-membered furanose ring, often referred to as "sugar pucker," is not planar and its flexibility is crucial for the adoption of various DNA helical structures, such as the canonical B-form and A-form helices.[1] Understanding the conformational dynamics of this compound is paramount for comprehending DNA recognition by proteins and for the rational design of therapeutic agents that target nucleic acids. This guide provides a detailed technical overview of the structure, conformational analysis, and experimental determination of this compound puckering.
The Non-Planar Structure of the Deoxyribose Ring
The five-membered furanose ring of this compound is inherently non-planar to alleviate torsional strain.[2] This non-planarity results in one or two atoms being displaced from a mean plane defined by the other ring atoms. The specific conformation, or "pucker," of the deoxyribose ring is a critical determinant of the overall DNA structure.
Pseudorotation: Describing Furanose Ring Pucker
The conformation of the furanose ring can be described by the concept of pseudorotation, which characterizes the continuous cycle of puckered conformations.[3] This model uses two key parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm) . The phase angle P defines the specific conformation on the pseudorotation wheel, while the amplitude τm indicates the degree of puckering.
The pseudorotation cycle encompasses a continuum of conformations, but for this compound, two major conformational families are predominantly observed: N-type (North) and S-type (South) .[4]
-
N-type Conformations (C3'-endo): In this family, the C3' atom is displaced on the same side of the furanose ring as the C5' atom. This conformation is characteristic of A-form DNA.[5]
-
S-type Conformations (C2'-endo): Here, the C2' atom is displaced on the same side of the furanose ring as the C5' atom. This is the predominant conformation in the biologically prevalent B-form DNA.[5]
The deoxyribose ring in solution exists in a dynamic equilibrium between these N- and S-type conformations. The energy barrier for interconversion is relatively low, estimated to be in the range of 1-3 kcal/mol, allowing for rapid transitions between these states.[6]
Cremer-Pople Puckering Parameters
An alternative and more general method for describing the conformation of any N-membered ring is the Cremer-Pople puckering coordinate system.[7] This system defines a mean plane through the ring and describes the displacement of each atom from this plane. For a five-membered ring, two puckering coordinates, a puckering amplitude (Q) and a phase angle (φ), are sufficient to describe the conformation.
Quantitative Conformational Parameters
The following tables summarize the key quantitative parameters that define the N-type and S-type conformations of this compound.
| Parameter | N-type (C3'-endo) | S-type (C2'-endo) | Reference |
| Pseudorotation Phase Angle (P) | 0° to 36° | 144° to 190° | [8] |
| Puckering Amplitude (τm) | ~35° - 39° | ~35° - 39° | [3] |
| Predominant in | A-form DNA | B-form DNA | [5] |
Table 1: Pseudorotation Parameters for Deoxyribose Conformations
| Coupling Constant | N-type (C3'-endo) | S-type (C2'-endo) | Reference |
| ³J(H1'-H2') | 1.0 - 2.0 Hz (weak) | 7.0 - 9.0 Hz (strong) | [4][9] |
| ³J(H1'-H2'') | 6.0 - 8.0 Hz (strong) | 5.0 - 7.0 Hz (intermediate) | [10] |
| ³J(H2'-H3') | ~5.0 Hz | ~5.0 Hz | [4] |
| ³J(H2''-H3') | 7.0 - 9.0 Hz (strong) | 1.0 - 3.0 Hz (weak) | [10] |
| ³J(H3'-H4') | 7.0 - 9.0 Hz (strong) | 1.0 - 3.0 Hz (weak) | [4] |
Table 2: Typical ³J H-H Coupling Constants (in Hz) for Deoxyribose Protons
| Bond | C3'-endo (Å) | C2'-endo (Å) | Reference |
| C1'-C2' | 1.53 | 1.53 | [11] |
| C2'-C3' | 1.53 | 1.53 | [11] |
| C3'-C4' | 1.53 | 1.53 | [11] |
| C4'-O4' | 1.45 | 1.45 | [11] |
| O4'-C1' | 1.45 | 1.45 | [11] |
Table 3: Average Bond Lengths in the Deoxyribose Ring
| Angle | C3'-endo (°) | C2'-endo (°) | Reference |
| C1'-C2'-C3' | 103 | 103 | [8] |
| C2'-C3'-C4' | 103 | 103 | [8] |
| C3'-C4'-O4' | 106 | 106 | [8] |
| C4'-O4'-C1' | 109 | 109 | [8] |
| O4'-C1'-C2' | 106 | 106 | [8] |
Table 4: Average Bond Angles in the Deoxyribose Ring
Experimental Determination of Deoxyribose Conformation
The conformation of the deoxyribose ring can be determined experimentally using several high-resolution techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For deoxyribose, the analysis of three-bond scalar couplings (³J H-H) between vicinal protons provides a direct measure of the dihedral angles, which are in turn dependent on the ring pucker.
-
Sample Preparation: The DNA oligonucleotide of interest is dissolved in a suitable buffer, typically in D₂O to suppress the water signal. The concentration should be optimized for the specific NMR instrument, usually in the millimolar range.
-
1D ¹H NMR Spectrum: A one-dimensional proton NMR spectrum is acquired to assess the sample purity and to identify the chemical shifts of the deoxyribose protons.
-
2D Correlation Spectroscopy (COSY): A COSY experiment is performed to identify scalar-coupled protons. Cross-peaks in the COSY spectrum connect protons that are coupled through two or three bonds. This is essential for assigning the H1', H2', H2'', H3', and H4' resonances of each deoxyribose residue.[12]
-
2D Total Correlation Spectroscopy (TOCSY): A TOCSY experiment is used to identify all protons within a spin system. This is particularly useful for resolving overlapping signals and confirming assignments made from the COSY spectrum.[4]
-
Extraction of Coupling Constants: The ³J H-H coupling constants are measured from the fine structure of the cross-peaks in high-resolution 2D spectra or from 1D spectra if the signals are well-resolved.
-
Conformational Analysis: The measured ³J(H1'-H2') and ³J(H3'-H4') values are used to determine the predominant pucker. A small ³J(H1'-H2') and a large ³J(H3'-H4') are indicative of an N-type (C3'-endo) conformation, while a large ³J(H1'-H2') and a small ³J(H3'-H4') indicate an S-type (C2'-endo) conformation.[4] The Karplus equation, which relates the vicinal coupling constant to the dihedral angle, can be used for a more quantitative analysis.
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of the molecular structure in the solid state. For DNA, this technique can precisely determine the atomic coordinates of the deoxyribose ring, allowing for a direct visualization of its pucker.
-
Crystallization: The purified DNA oligonucleotide is crystallized by slowly varying the conditions (e.g., precipitant concentration, temperature, pH) to induce the formation of well-ordered single crystals. This is often the most challenging step.
-
Data Collection: A single crystal is mounted and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded on a detector.[13] The crystal is rotated during data collection to capture a complete set of reflections.
-
Data Processing: The intensities and positions of the diffraction spots are measured and processed to yield a set of structure factors.
-
Structure Solution: The phase problem is solved using methods such as molecular replacement (if a similar structure is known) or experimental phasing techniques. This leads to an initial electron density map.
-
Model Building and Refinement: An atomic model of the DNA molecule is built into the electron density map. The model is then refined against the experimental data to improve the fit and obtain the final, high-resolution structure.[14] The refined structure provides precise bond lengths, bond angles, and torsion angles for the deoxyribose rings, from which the pucker can be accurately determined.
Logical and Experimental Workflows
The following diagrams illustrate the key concepts and workflows involved in the analysis of this compound conformation.
Caption: Pseudorotation pathway of the furanose ring.
Caption: Logic for determining conformation from NMR coupling constants.
References
- 1. casegroup.rutgers.edu [casegroup.rutgers.edu]
- 2. researchgate.net [researchgate.net]
- 3. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 4. Nucleic Acid NMR. Sugar Puckering [imserc.northwestern.edu]
- 5. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cremer-Pople parameter calculator [enzyme13.bt.a.u-tokyo.ac.jp]
- 8. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 9. Activated Ribonucleotides Undergo a Sugar Pucker Switch upon Binding to a Single-Stranded RNA Template - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
- 12. emerypharma.com [emerypharma.com]
- 13. mun.ca [mun.ca]
- 14. Oligonucleotide structure: a decade of results from single crystal X-ray diffraction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Keystone of the Code: A Technical Guide to the Biological Role of beta-D-2-Deoxyribose in DNA
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper delves into the fundamental and multifaceted role of beta-D-2-Deoxyribose, the pentose (B10789219) sugar that forms the backbone of deoxyribonucleic acid (DNA). Beyond its simple structural function, the specific chemistry and conformational dynamics of deoxyribose are critical determinants of DNA's helical structure, stability, and interaction with cellular machinery. This document provides a comprehensive overview of its structural significance, its impact on DNA topology, its role in DNA damage and repair, and the experimental methodologies used for its study.
The Structural Imperative: Why Deoxyribose?
The defining feature of this compound is the absence of a hydroxyl (-OH) group at the 2' carbon position, a seemingly minor modification from its precursor, ribose, that has profound biological consequences.[1][2][3] This single deoxygenation event is responsible for the unique properties of DNA that make it the ideal molecule for the long-term storage of genetic information.[4][5]
-
Enhanced Stability : The absence of the reactive 2'-hydroxyl group makes the phosphodiester bonds of the DNA backbone significantly less susceptible to hydrolytic cleavage.[2][4] This inherent chemical stability is crucial for maintaining the integrity of the genome over the lifetime of an organism.[5][6] In contrast, the presence of the 2'-OH in RNA renders it more labile, suiting its transient roles in gene expression and regulation.[2][7]
-
Structural Flexibility : The lack of the bulky hydroxyl group at the 2' position provides the deoxyribose ring with greater conformational flexibility.[2] This flexibility allows DNA to adopt the canonical B-form double helix, a structure optimized for stable base pairing and accessibility by polymerases and transcription factors.[2] It also enables the compact coiling of DNA within the eukaryotic nucleus.[2]
Conformational Dynamics: The Sugar Pucker
The five-membered deoxyribose ring is not planar but exists in a puckered conformation. The specific puckering of the sugar is a primary determinant of the overall helical structure of the DNA duplex.[1][8] The conformation is defined by the positions of the C2' and C3' atoms relative to a plane formed by the C1', O4', and C4' atoms.[8] This is quantitatively described by the pseudorotation phase angle (P).
The two predominant conformations are:
-
C2'-endo (South conformation) : The C2' atom is displaced out of the plane on the same side as the nucleobase. This pucker is the hallmark of the B-form of DNA.[8][9]
-
C3'-endo (North conformation) : The C3' atom is displaced out of the plane. This conformation is characteristic of the A-form of DNA and is also found in RNA.[8][9]
The transition between these puckering states is a key element of DNA's dynamic nature and its ability to interact with various proteins that can induce conformational changes.
Quantitative Impact on DNA Helical Geometry
The sugar pucker directly influences key helical parameters, giving rise to the distinct geometries of A-, B-, and Z-DNA. The canonical B-form, prevalent under physiological conditions, is a right-handed helix.[10][11] The A-form is also right-handed but is wider and shorter, appearing when DNA is dehydrated.[12] The Z-form is a left-handed helix that can form in sequences with alternating purines and pyrimidines.[10][11]
| Parameter | A-DNA | B-DNA | Z-DNA |
| Helix Handedness | Right | Right | Left |
| Base Pairs per Turn | 11 | ~10.5 | 12 |
| Axial Rise per bp (Å) | 2.55 | 3.4 | 3.7 |
| Helical Diameter (Å) | ~23 | ~20 | ~18 |
| Glycosyl Bond | Anti | Anti | Anti (Pyrimidines)Syn (Purines) |
| Sugar Pucker | C3'-endo | C2'-endo | C2'-endo (Pyrimidines)C3'-endo (Purines) |
| Major Groove | Narrow & Deep | Wide & Deep | Flat |
| Minor Groove | Wide & Shallow | Narrow & Deep | Narrow & Deep |
| Data compiled from sources:[1][10][11][12] |
| Sugar Pucker Conformation | Pseudorotation Phase Angle (P) Range | Associated DNA Form |
| C3'-endo | 0° – 36° | A-DNA, RNA |
| C2'-endo | 144° – 180° | B-DNA |
| Data compiled from sources:[13][14] |
Deoxyribose in DNA Damage and Repair
The deoxyribose moiety is a target for DNA damaging agents, particularly reactive oxygen species (ROS), which can lead to strand breaks.[10] It is also a central intermediate in the Base Excision Repair (BER) pathway, the primary mechanism for correcting small, non-helix-distorting base lesions like those arising from oxidation or deamination.[15][16]
The BER pathway proceeds in a series of coordinated enzymatic steps:
-
Recognition and Excision : A specific DNA glycosylase recognizes the damaged base and cleaves the N-glycosidic bond, removing the base and leaving an apurinic/apyrimidinic (AP) site, where the deoxyribose remains part of the backbone.[8][16][17]
-
Incision : An AP endonuclease (APE1 in mammals) cleaves the phosphodiester backbone 5' to the AP site.[8][17] This action leaves a 3'-hydroxyl group (-OH) and a 5'-deoxyribosephosphate (dRP) residue.[17][18]
-
dRP Excision & Synthesis : DNA Polymerase β (Polβ) removes the 5'-dRP residue and simultaneously inserts the correct nucleotide into the gap.[17]
-
Ligation : DNA ligase seals the remaining nick in the sugar-phosphate backbone, completing the repair.[17][18]
Experimental Protocols for Deoxyribose Conformation Analysis
Determining the conformation of the deoxyribose sugar is central to understanding the structure of DNA and its complexes with proteins or therapeutic agents. The two primary high-resolution techniques employed are X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Protocol Outline: X-ray Crystallography
This method provides a static, high-resolution three-dimensional picture of the electron density within a DNA crystal, from which atomic positions, including those of the deoxyribose ring, can be inferred.[19]
-
Crystallization : The most critical and often challenging step is to produce a well-ordered, single crystal of the DNA oligonucleotide of interest, typically >0.1 mm in all dimensions.[9][20] This is achieved by slowly precipitating the purified DNA from a supersaturated solution.
-
Data Collection : The crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections (spots) that are recorded on a detector as the crystal is rotated.[19][20]
-
Data Processing : The intensities and positions of the thousands of reflections are measured. The data are indexed and scaled to determine the unit cell dimensions and the crystal's space group symmetry.[19]
-
Structure Solution (Phasing) : The "phase problem" is solved to convert the measured diffraction intensities into an electron density map. For DNA, methods like molecular replacement (using a known structure as a model) or isomorphous replacement (using heavy atoms) are common.[19]
-
Model Building and Refinement : An atomic model of the DNA, including each deoxyribose sugar, is built into the calculated electron density map. This model is then computationally refined to achieve the best possible fit with the experimental diffraction data, yielding the final structure.[9]
Protocol Outline: NMR Spectroscopy
NMR spectroscopy determines the structure of molecules in solution, providing dynamic information about conformational equilibria, such as the balance between C2'-endo and C3'-endo puckers.
-
Sample Preparation : A highly concentrated and pure solution of the DNA oligonucleotide is prepared in a suitable buffer (e.g., D₂O to suppress the water signal).
-
Data Acquisition : A series of multidimensional NMR experiments are performed. For sugar pucker analysis, key experiments include:
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled through chemical bonds (J-coupling), helping to trace the connectivity within the deoxyribose ring.
-
TOCSY (Total Correlation Spectroscopy) : Extends the correlation to the entire spin system of a sugar ring, aiding in the assignment of all proton resonances for a given nucleotide.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : This is the most crucial experiment for 3D structure. It detects protons that are close in space (< 5 Å), regardless of bonding.[6][21] Specific NOE cross-peaks, such as between the base H6/H8 proton and the sugar H1', H2', and H2'' protons, are highly sensitive to the sugar pucker and glycosidic bond torsion angle.[22]
-
-
Resonance Assignment : The collected spectra are analyzed to assign every proton signal to a specific atom in the DNA sequence.
-
Structural Restraint Generation :
-
Distances : The intensities of NOESY cross-peaks are converted into distance restraints between pairs of protons.[6]
-
Torsion Angles : J-coupling constants measured from COSY-type experiments are used to calculate dihedral angle restraints within the sugar ring via the Karplus equation.
-
-
Structure Calculation and Refinement : The experimental restraints (distances and angles) are used as input for computational algorithms (e.g., molecular dynamics, simulated annealing) to generate an ensemble of 3D structures consistent with the NMR data. This ensemble represents the dynamic nature of the DNA in solution.
Implications for Drug Development
Understanding the role of deoxyribose is critical for modern drug development. Many antiviral and anticancer drugs are nucleoside analogs that target DNA replication.[17] The efficacy of these drugs often depends on how the modified sugar component is recognized and processed by viral or cellular polymerases. Furthermore, developing drugs that can recognize specific DNA conformations (e.g., Z-DNA) or that induce specific sugar puckers upon binding is a promising area of therapeutic research. A detailed grasp of deoxyribose's conformational preferences and its role in repair pathways is essential for designing next-generation therapeutics that can selectively modulate DNA function or exploit deficiencies in cancer cell repair mechanisms.
References
- 1. Nucleic acid double helix - Wikipedia [en.wikipedia.org]
- 2. Deoxyribose - Wikipedia [en.wikipedia.org]
- 3. DNA damage assessment and potential applications in laboratory diagnostics and precision medicine - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. DNA: Alternative Conformations and Biology - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. people.bu.edu [people.bu.edu]
- 12. Different form of DNA [bch.cuhk.edu.hk]
- 13. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 14. X3DNA-DSSR Homepage -- Nucleic Acid Structures [x3dna.org]
- 15. Base excision repair - Wikipedia [en.wikipedia.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Complexities of the DNA Base Excision Repair Pathway for Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Early Steps in the DNA Base Excision Repair Pathway of a Fission Yeast Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. people.bu.edu [people.bu.edu]
An In-depth Technical Guide on the Chemical Properties of 2-deoxy-D-erythro-pentose
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-deoxy-D-erythro-pentose, more commonly known as 2-deoxy-D-ribose (B167953), is a naturally occurring aldopentose monosaccharide of profound biological significance. Its fundamental role as the sugar component of deoxyribonucleic acid (DNA) places it at the core of genetics and molecular biology.[1] Discovered in 1929 by Phoebus Levene, this deoxy sugar is a derivative of the pentose (B10789219) sugar D-ribose, from which it differs by the absence of a hydroxyl group at the 2' position.[1] This seemingly minor structural modification imparts DNA with increased flexibility and stability compared to RNA, which contains ribose.[1] Beyond its structural role in DNA, 2-deoxy-D-ribose and its derivatives are implicated in various cellular processes, including angiogenesis, making it a molecule of interest for therapeutic and drug development applications.[2][3][4] This guide provides a comprehensive overview of the chemical properties of 2-deoxy-D-erythro-pentose, including its structure, reactivity, and spectroscopic data, along with detailed experimental protocols relevant to its study and application.
Chemical and Physical Properties
2-deoxy-D-ribose is a white, crystalline solid that is highly soluble in water.[1] In aqueous solution, it exists as an equilibrium mixture of three forms: a linear aldehyde form and two cyclic hemiacetal forms, the five-membered furanose and the six-membered pyranose rings. The pyranose form is the predominant structure in solution.[1]
Table 1: Physicochemical Properties of 2-deoxy-D-erythro-pentose
| Property | Value | Reference(s) |
| Systematic Name | 2-Deoxy-D-erythro-pentose | [1] |
| Common Names | 2-Deoxy-D-ribose, Thyminose | [5][6] |
| CAS Number | 533-67-5 | [5][6] |
| Molecular Formula | C₅H₁₀O₄ | [1][5] |
| Molecular Weight | 134.13 g/mol | [1][5][6] |
| Appearance | White to off-white crystalline powder | [1][6] |
| Melting Point | 89-91 °C | [6][7] |
| Solubility | Very soluble in water; Soluble in ethanol, DMSO, and dimethylformamide | [1][8] |
| Specific Rotation [α]²²/D | -59° (c = 1 in H₂O) | [6] |
Structural Features and Reactivity
The absence of the 2'-hydroxyl group in 2-deoxy-D-ribose has significant implications for its chemical reactivity and the properties of the DNA polymer. This lack of a vicinal diol system makes the glycosidic bonds in DNA less susceptible to hydrolysis compared to those in RNA, contributing to the greater stability of DNA.
The anomeric carbon (C1) in the cyclic forms of 2-deoxy-D-ribose is a center of reactivity. The hydroxyl group at this position can exist in two stereoisomeric forms: α and β. This leads to the phenomenon of mutarotation in solution, where the specific rotation of a freshly prepared solution of one anomer changes over time until an equilibrium mixture of both anomers and the open-chain form is established.
Spectroscopic Data
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 2-deoxy-D-ribose in solution are complex due to the equilibrium between its different isomeric forms (α- and β-pyranose and furanose). The chemical shifts of the anomeric protons (H1) are particularly informative for distinguishing between the anomers.
Table 2: Representative ¹H NMR Chemical Shifts (ppm) for 2-deoxy-D-ribose in D₂O
| Proton | α-furanose | β-furanose | α-pyranose | β-pyranose | Reference(s) |
| H-1 | ~5.30 | ~5.30 | ~4.80 | ~4.80 | [9][10] |
| H-2a | ~2.01 | ~1.97 | ~1.80 | ~1.72 | [9][10] |
| H-2b | ~2.01 | ~1.97 | ~1.80 | ~1.72 | [9][10] |
| H-3 | ~4.12 | ~4.12 | ~3.96 | ~3.93 | [9][10] |
| H-4 | ~3.96 | ~3.93 | ~3.86 | ~3.78 | [9][10] |
| H-5a | ~3.69 | ~3.69 | ~3.60 | ~3.60 | [9][10] |
| H-5b | ~3.69 | ~3.69 | ~3.60 | ~3.60 | [9][10] |
Note: The spectrum shows a mixture of anomers, and assignments are based on H-H COSY and may be partial.[9][10]
The ¹³C NMR spectrum also provides valuable structural information, with the anomeric carbon (C1) signals appearing at distinct chemical shifts for the different isomers.
Infrared (IR) Spectroscopy
The IR spectrum of 2-deoxy-D-ribose is characterized by strong absorption bands corresponding to the stretching vibrations of the hydroxyl (O-H) and carbon-hydrogen (C-H) bonds, as well as the carbon-oxygen (C-O) and carbon-carbon (C-C) bonds. The absence of the 2'-hydroxyl group leads to noticeable differences in the H-bonding network and the IR spectrum compared to D-ribose, particularly in the O-H stretching region (around 3300-3400 cm⁻¹).[11][12]
Experimental Protocols
Protocol 1: Synthesis of 2-deoxy-D-ribose
A common method for the preparation of 2-deoxy-D-ribose involves the hydrolysis of 3,4-O-diacetyl-D-arabinal.
Materials:
-
3,4-O-diacetyl-D-arabinal
-
Organic solvent (e.g., dichloromethane)
-
Lithium bromide or lithium chloride
-
Strong acid cation exchange resin
-
Water
Procedure:
-
Dissolve 3,4-O-diacetyl-D-arabinal in an appropriate organic solvent.
-
Add lithium bromide or lithium chloride, strong acid cation exchange resin, and water to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the resin.
-
Concentrate the filtrate under reduced pressure to obtain crude 3,4-O-diacetyl-deoxy-D-ribose.
-
Subject the crude product to hydrolysis (e.g., using a mild base or acid) to remove the acetyl groups.
-
Purify the resulting 2-deoxy-D-ribose by crystallization or chromatography.
This is a generalized procedure based on a patented method.[13] Specific reaction conditions and purification details may require optimization.
Protocol 2: Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This in vivo assay is used to evaluate the pro-angiogenic potential of 2-deoxy-D-ribose.
Materials:
-
Fertilized chicken eggs (E6)
-
0.1% Benzalkonium bromide
-
Sterile normal saline
-
2-deoxy-D-ribose solution (sterile)
-
Filter paper disks
-
Incubator (37.5°C, 85% humidity)
-
Stereomicroscope
Procedure:
-
Clean fertilized E6 chicken eggs with 0.1% benzalkonium bromide and incubate at 37.5°C with 85% humidity for 2 days.
-
On day 3, create a small window in the eggshell over the air sac to expose the CAM.
-
Moisten the inner shell membrane with sterile normal saline to facilitate its separation from the CAM.
-
Carefully remove a section of the inner shell membrane to expose the vascularized CAM.
-
Prepare sterile filter paper disks and impregnate them with the desired concentration of 2-deoxy-D-ribose solution. A vehicle control (e.g., saline) should also be prepared.
-
Place the filter paper disks onto the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator for a specified period (e.g., 48-72 hours).
-
After incubation, fix the CAM by adding a methanol/acetone mixture.
-
Excise the CAM around the filter disk, place it on a glass slide, and examine it under a stereomicroscope.
-
Quantify angiogenesis by counting the number of blood vessel branch points or by measuring the vessel density in the area surrounding the disk.
This protocol is a standard method for CAM assays.[14]
Signaling Pathways and Biological Activity
Recent research has highlighted the pro-angiogenic properties of 2-deoxy-D-ribose. It has been shown to stimulate the production of Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that promotes the growth of new blood vessels.[2][4][15] The molecular mechanisms underlying this effect are believed to involve the activation of key intracellular signaling pathways, including the PI3K/Akt and NF-κB pathways.
Diagram 1: Proposed Signaling Pathway for 2-deoxy-D-ribose-induced Angiogenesis
Caption: 2-deoxy-D-ribose stimulates angiogenesis via NF-κB and PI3K/Akt pathways.
Diagram 2: Experimental Workflow for Investigating Pro-angiogenic Effects
Caption: Workflow for assessing the pro-angiogenic effects of 2-deoxy-D-ribose.
Conclusion
2-deoxy-D-erythro-pentose is a molecule of central importance in biology, primarily as a cornerstone of DNA. Its unique chemical properties, arising from the absence of a 2'-hydroxyl group, are fundamental to the stability and function of the genetic material. Furthermore, emerging research into its pro-angiogenic activities opens new avenues for its application in regenerative medicine and drug development. A thorough understanding of its chemical characteristics, reactivity, and biological roles, as outlined in this guide, is essential for researchers and scientists working in these fields. The provided experimental protocols and pathway diagrams serve as a valuable resource for the further investigation and utilization of this critical biomolecule.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. ahajournals.org [ahajournals.org]
- 3. PI3K/PTEN Signaling in Angiogenesis and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific rotation of alpha-D- and beta-D-fructofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR Pathway in Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Deoxy-D-ribose(533-67-5) 1H NMR spectrum [chemicalbook.com]
- 11. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. 2-deoxy-d-ribose (2dDR) upregulates vascular endothelial growth factor (VEGF) and stimulates angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Deoxyribose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyribose, the five-carbon sugar that forms the backbone of deoxyribonucleic acid (DNA), is a cornerstone of modern molecular biology. Its discovery was a pivotal moment in the scientific journey to understanding the chemical basis of heredity. This technical guide provides an in-depth exploration of the discovery and history of deoxyribose, detailing the key experiments, methodologies, and the brilliant minds that unveiled this fundamental component of life. The content is tailored for researchers, scientists, and drug development professionals who require a thorough and technical understanding of this critical molecule.
The Historical Context: Early Nucleic Acid Research
The story of deoxyribose begins with the discovery of what would later be identified as nucleic acids. In 1869 , the Swiss physician and chemist Friedrich Miescher first isolated a phosphorus-rich substance from the nuclei of human white blood cells obtained from pus-laden bandages. He named this substance "nuclein."[1] This groundbreaking discovery laid the foundation for future investigations into the chemical nature of the nucleus.
For several decades following Miescher's work, the focus of the scientific community was primarily on proteins, which were believed to be the carriers of genetic information due to their complexity and variability. Nucleic acids were considered to be simple, repetitive molecules with a structural role.
The Landmark Discovery of Deoxyribose by Phoebus Levene
The central figure in the discovery of deoxyribose is the Russian-American biochemist Phoebus Levene . His meticulous work at the Rockefeller Institute for Medical Research significantly advanced the understanding of nucleic acid chemistry.
In 1909 , Levene first identified the carbohydrate component of yeast nucleic acid as a five-carbon sugar, which he named ribose . This led to the classification of this type of nucleic acid as ribonucleic acid (RNA). For the next two decades, it was widely, though incorrectly, assumed that all nucleic acids contained ribose.
The definitive discovery of a different sugar in another type of nucleic acid came in 1929 . Levene, along with his colleagues L. A. Mikeska and T. Mori, was investigating nucleic acid isolated from the thymus gland of animals. Through careful hydrolysis and analysis, they identified a sugar that was chemically distinct from ribose. They determined that this sugar lacked one oxygen atom compared to ribose and named it deoxyribose .[2] This monumental discovery led to the distinction between ribonucleic acid (RNA) and deoxyribonucleic acid (DNA).[2]
Experimental Approach of Levene (Reconstructed)
-
Isolation of Thymus Nucleic Acid: Levene would have started by isolating nucleic acid from calf thymus glands, a plentiful source material. The methods of the time involved treating the tissue with alkali to separate the nucleic acids from proteins, followed by precipitation with acid.
-
Hydrolysis of the Nucleic Acid: To break down the nucleic acid into its constituent components, Levene would have employed acid hydrolysis. This process cleaves the phosphodiester bonds and the N-glycosidic bonds, releasing the purine (B94841) bases, pyrimidine (B1678525) nucleosides, phosphate (B84403) groups, and the sugar moiety. The conditions for hydrolysis would have been carefully controlled to minimize degradation of the sugar.
-
Separation and Purification of the Sugar: Following hydrolysis, the resulting mixture of components would need to be separated. Techniques available at the time included fractional crystallization and precipitation. Levene's expertise in organic chemistry would have been crucial in isolating and purifying the sugar from the other components.
-
Chemical Characterization of the Sugar: Once a purified sample of the sugar was obtained, Levene and his team would have subjected it to a series of chemical tests to determine its structure and composition. These would have included:
-
Elemental Analysis: To determine the empirical formula of the sugar.
-
Colorimetric Tests: Specific color reactions were used to identify and quantify sugars. For pentoses, tests like the orcinol (B57675) reaction (Bial's test) would have been employed. These tests would have shown a difference in reactivity between ribose and the newly discovered sugar.
-
Formation of Derivatives: Creating crystalline derivatives of the sugar and determining their melting points was a standard method for identifying and confirming the structure of organic compounds.
-
The Feulgen Stain: A Histochemical Application of Deoxyribose Chemistry
In 1924 , five years before Levene's definitive identification of deoxyribose, German chemist Robert Feulgen and his colleague H. Rossenbeck developed a staining technique that would become a cornerstone of cell biology and pathology: the Feulgen stain . This method specifically stains DNA, and its chemical basis lies in the unique structure of deoxyribose.
The Feulgen reaction is a two-step process:
-
Acid Hydrolysis: The tissue sample is treated with warm, dilute hydrochloric acid. This acid hydrolysis selectively cleaves the N-glycosidic bonds linking the purine bases (adenine and guanine) to the deoxyribose sugar in DNA. This process exposes the aldehyde groups of the deoxyribose molecules. The 2'-hydroxyl group in the ribose of RNA protects it from this specific type of hydrolysis, making the reaction specific for DNA.
-
Staining with Schiff Reagent: The tissue is then treated with Schiff reagent, a solution of basic fuchsin that has been decolorized with sulfurous acid. The exposed aldehyde groups of the deoxyribose react with the Schiff reagent to produce a characteristic magenta or purple color.
The intensity of the Feulgen stain is directly proportional to the amount of DNA present in the cell nucleus, allowing for the quantitative analysis of DNA content in individual cells. This technique was instrumental in early studies of the cell cycle and in identifying chromosomal abnormalities.
Detailed Experimental Protocol: The Feulgen Stain
Below is a detailed protocol for the Feulgen staining technique, a critical experiment that relies on the chemical properties of deoxyribose.
Materials:
-
Fixed biological tissue sections (e.g., paraffin-embedded)
-
1N Hydrochloric acid (HCl)
-
Schiff reagent
-
Sulfite (B76179) wash solution (e.g., 10% potassium metabisulfite)
-
Distilled water
-
Ethanol (B145695) series for dehydration (e.g., 70%, 95%, 100%)
-
Xylene or other clearing agent
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin (B1166041) wax (2 changes, 5 minutes each).
-
Rehydrate the sections by passing them through a descending series of ethanol concentrations (100%, 95%, 70%), for 3 minutes each.
-
Rinse in distilled water for 5 minutes.
-
-
Acid Hydrolysis:
-
Place the slides in pre-warmed 1N HCl at 60°C for a specific duration (typically 8-12 minutes, but this needs to be optimized depending on the tissue and fixation method). This step is critical for exposing the aldehyde groups of deoxyribose.
-
Immediately after hydrolysis, transfer the slides to a Coplin jar of distilled water at room temperature to stop the hydrolysis.
-
-
Staining:
-
Transfer the slides to the Schiff reagent for 30-60 minutes at room temperature. The nuclei will stain a magenta color.
-
-
Washing:
-
Transfer the slides to a sulfite wash solution for 2 minutes (3 changes). This step removes excess Schiff reagent and prevents non-specific staining.
-
Rinse thoroughly in running tap water for 5-10 minutes.
-
-
Counterstaining (Optional):
-
If desired, a counterstain such as Light Green or Fast Green can be used to stain the cytoplasm, providing contrast.
-
-
Dehydration and Mounting:
-
Dehydrate the sections by passing them through an ascending series of ethanol concentrations (70%, 95%, 100%), for 3 minutes each.
-
Clear the sections in xylene (2 changes, 5 minutes each).
-
Mount the coverslip using a suitable mounting medium.
-
Quantitative Data
Precise quantitative data from Levene's original 1929 publication is not readily accessible. However, the table below illustrates the kind of comparative data that would have been generated during that era to differentiate between ribose and deoxyribose.
| Property | Ribose | Deoxyribose |
| Molecular Formula | C₅H₁₀O₅ | C₅H₁₀O₄ |
| Molar Mass ( g/mol ) | 150.13 | 134.13 |
| Oxygen Content (%) | 53.29 | 47.71 |
| Reaction with Orcinol (Bial's Test) | Positive (blue-green color) | Weakly positive/different color |
| Reaction with Phloroglucinol | Positive (cherry-red color) | Different color/less intense |
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the discovery of deoxyribose.
Caption: A timeline of key discoveries leading to the identification of deoxyribose.
Caption: A reconstructed workflow for Levene's isolation and identification of deoxyribose.
Caption: The chemical mechanism of the Feulgen stain for DNA.
Conclusion
The discovery of deoxyribose by Phoebus Levene was a critical step in unraveling the chemical nature of the gene. It provided the fundamental distinction between DNA and RNA and paved the way for the eventual elucidation of the double helix structure of DNA by Watson and Crick. The chemical properties of deoxyribose, particularly the absence of a hydroxyl group at the 2' position, not only define the stability of DNA as the primary carrier of genetic information but also provide the basis for powerful analytical techniques like the Feulgen stain. For researchers and professionals in drug development, a deep understanding of the history and chemistry of deoxyribose is essential for appreciating the foundations of molecular biology and for developing novel therapeutic strategies that target nucleic acids.
References
The Tale of Two Sugars: An In-depth Technical Guide to the Comparative Stability of β-D-2-Deoxyribose and β-D-Ribose
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fundamental chemical and structural differences between β-D-2-Deoxyribose and β-D-Ribose, the pentose (B10789219) sugars that form the backbone of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), respectively. A comprehensive understanding of their relative stability is paramount for researchers in molecular biology, genetics, and drug development, as it underpins the distinct biological roles of these two essential macromolecules. This document provides a detailed analysis of their conformational preferences, thermodynamic and kinetic stability, and the experimental methodologies used to elucidate these properties.
Core Structural Differences and Their Implications
The primary structural distinction between ribose and deoxyribose lies at the 2' carbon position of the furanose ring. Ribose possesses a hydroxyl (-OH) group at this position, whereas deoxyribose has a hydrogen (-H) atom.[1][2][3][4][5][6][7] This seemingly minor variation has profound consequences for the chemical reactivity, structural flexibility, and overall stability of the sugar and, by extension, the nucleic acid polymer it forms.
The presence of the 2'-hydroxyl group in ribose renders RNA more susceptible to hydrolysis, particularly under alkaline conditions.[5] The 2'-OH can act as a nucleophile, attacking the adjacent phosphodiester bond and leading to cleavage of the RNA backbone. This inherent instability is a key reason why DNA, lacking the reactive 2'-hydroxyl, evolved as the primary carrier of genetic information for long-term storage.[1][6]
Conversely, the 2'-hydroxyl group can also contribute to the stability of specific RNA structures. It can participate in intramolecular hydrogen bonding, which is crucial for the formation and stabilization of complex three-dimensional RNA folds, such as hairpin loops and kink-turns.[8][9]
Conformational Stability: Pyranose vs. Furanose
In solution, both ribose and deoxyribose exist as an equilibrium mixture of different isomers, including the open-chain aldehyde form and cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms. The pyranose forms are generally more thermodynamically stable than the furanose forms for both sugars due to reduced dihedral angle strain.[10][11][12]
Computational and experimental studies have revealed the following conformational preferences:
-
D-Ribose: In aqueous solution at room temperature, D-ribose exists predominantly in the pyranose form (~76%), with a smaller fraction in the furanose form (~24%) and a very small amount in the linear form (~0.1%).[13] The β-pyranose anomer is the most stable conformation.[14]
-
2-Deoxy-D-Ribose: For 2-deoxy-D-ribose, the α-pyranose form is the most stable conformer.[14][15] It also exhibits a slightly higher percentage of the open-chain form in aqueous solution compared to ribose.[16][17][18]
The preference for the furanose form in nucleic acids, despite its lower intrinsic stability, is a consequence of the constraints imposed by the phosphodiester backbone and base stacking interactions within the polymer.
Quantitative Stability Data
The following tables summarize the available quantitative data on the relative stability of β-D-2-Deoxyribose and β-D-Ribose and their various forms.
Table 1: Thermodynamic Stability of Ribose vs. Deoxyribose Conformers
| Sugar | Conformer | Relative Free Energy (ΔG) | Method | Reference |
| D-Ribose | β-pyranose (¹C₄ and ⁴C₁) | Global minima (within 0.9 kJ/mol) | Computational (G4) | [14] |
| D-Ribose | α-furanose (²T₁) | +10.4 kJ/mol | Computational (G4) | [14] |
| 2-Deoxy-D-Ribose | α-pyranose | Lowest energy conformer | Computational (M06-2X, MP2) | [14] |
| 2-Deoxy-D-Ribose | α-furanose | +6.2 kJ/mol | Computational (G4) | [14] |
Table 2: Kinetic and Decomposition Data
| Parameter | β-D-Ribose | β-D-2-Deoxyribose | Conditions | Method | Reference |
| Decomposition Rate | 3x | 1x | Neutral solution | Not specified | [17][18] |
| % Open-Chain Aldehyde Form | ~0.05% | ~0.15% | 25 °C | ¹H and ¹³C NMR | [17][18] |
| RNA Hairpin Stabilization by 2'-OH | - | +23.8 ± 4.1 kJ/mol | GCUAA pentaloop | Alchemical mutations free energy method | [8] |
| RNA Hairpin Kinetic Stability by 2'-OH | - | +4.2 ± 6.5 kJ/mol | GCUAA pentaloop | Potential of mean force calculations | [8] |
Experimental Protocols
A variety of experimental and computational techniques are employed to assess the stability of these sugars.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the equilibrium distribution of anomers and ring forms in solution and to quantify the percentage of the open-chain aldehyde form.
Methodology:
-
Sample Preparation: A known concentration of the sugar (e.g., D-ribose or 2-deoxy-D-ribose) is dissolved in a suitable solvent, typically D₂O, to the desired concentration.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For quantitative analysis, spectra are recorded with appropriate relaxation delays to ensure accurate integration of signals.
-
Spectral Analysis: The signals corresponding to the different anomers (α and β) and ring forms (furanose and pyranose) are identified based on their characteristic chemical shifts and coupling constants. The relative populations of each species are determined by integrating the corresponding signals. The small signals of the open-chain aldehyde form are also identified and integrated.[17][18]
Computational Chemistry
Objective: To calculate the relative energies and free energies of different conformers of ribose and deoxyribose.
Methodology:
-
Structure Generation: A comprehensive conformational search is performed to identify all possible low-energy structures for the open-chain, furanose, and pyranose forms of the sugar.
-
Quantum Mechanical Calculations: The geometries of the identified conformers are optimized using density functional theory (DFT) methods (e.g., M06-2X) or Møller-Plesset perturbation theory (MP2).
-
Energy Refinement: Single-point energy calculations are performed at a higher level of theory (e.g., G4) to obtain more accurate electronic energies.
-
Thermodynamic Corrections: Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.[14][19]
Vibrational Spectroscopy (IR, Raman, VCD)
Objective: To study the conformational preferences of ribose and deoxyribose in solution and in the solid phase.
Methodology:
-
Sample Preparation: For solution-phase measurements, the sugar is dissolved in a suitable solvent (e.g., H₂O or D₂O). For solid-phase measurements, the sample is typically prepared as a KBr pellet or measured directly as a powder.
-
Spectral Acquisition: Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD) spectra are recorded using appropriate spectrometers.
-
Spectral Interpretation: The experimental spectra are compared with theoretical spectra calculated for the different conformers (obtained from computational chemistry) to determine the dominant species present in the sample.[16][19]
Signaling Pathways and Logical Relationships
The stability of ribose and deoxyribose has direct implications for various biological pathways, including their catabolism and the overall stability of the genetic material they constitute.
Oxidative Catabolism of Deoxyribose
Recent research has identified novel oxidative pathways for the catabolism of 2-deoxy-D-ribose. In some bacteria, deoxyribose is oxidized to deoxyribonate, then to ketodeoxyribonate, and finally cleaved to yield acetyl-CoA and glyceryl-CoA.[20][21]
References
- 1. Ribose & Deoxyribose: Structure, Function & Analysis - Creative Biolabs [creative-biolabs.com]
- 2. quora.com [quora.com]
- 3. What is the structural difference between ribose and deoxyribose? | AAT Bioquest [aatbio.com]
- 4. byjus.com [byjus.com]
- 5. quora.com [quora.com]
- 6. Ribose vs Deoxyribose: Key Differences for Biology Students [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ribose 2'-Hydroxyl Groups Stabilize RNA Hairpin Structures Containing GCUAA Pentaloop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of specific 2′-hydroxyl groups in the stabilization of the folded conformation of kink-turn RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. organic chemistry - Stability of furanose vs. pyranose form of glucose? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
- 13. Ribose - Wikipedia [en.wikipedia.org]
- 14. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Conformational preference and chiroptical response of carbohydrates D-ribose and 2-deoxy-D-ribose in aqueous and solid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ntrs.nasa.gov [ntrs.nasa.gov]
- 18. researchgate.net [researchgate.net]
- 19. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 20. Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
The Final Step: A Technical Guide to the Biosynthesis of Deoxyribose from Ribose 5-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core biochemical pathway responsible for converting ribose 5-phosphate into deoxyribose, a fundamental process for DNA synthesis and repair. The focus is on the enzymatic conversion of ribonucleotides to deoxyribonucleotides, the intricate regulatory mechanisms that govern this pathway, and the experimental methodologies used to study it.
The Central Pathway: From Ribose 5-Phosphate to Deoxyribonucleoside Diphosphates
The biosynthesis of deoxyribose does not occur on the free sugar but rather at the level of nucleotides. Ribose 5-phosphate, primarily generated through the pentose (B10789219) phosphate (B84403) pathway, serves as the precursor for the synthesis of ribonucleoside diphosphates (NDPs), which are the direct substrates for the production of deoxyribonucleoside diphosphates (dNDPs).[1][2][3][4] The key enzyme governing this conversion is Ribonucleotide Reductase (RNR) .[2][3][5]
The overall transformation can be summarized in the following stages:
-
Synthesis of Ribonucleotides: Ribose 5-phosphate is first converted to phosphoribosyl pyrophosphate (PRPP).[4] Through subsequent purine (B94841) and pyrimidine (B1678525) biosynthesis pathways, PRPP is utilized to generate the four ribonucleoside diphosphates: adenosine (B11128) diphosphate (B83284) (ADP), guanosine (B1672433) diphosphate (GDP), cytidine (B196190) diphosphate (CDP), and uridine (B1682114) diphosphate (UDP).
-
Reduction of Ribonucleotides: Ribonucleotide reductase catalyzes the reduction of the 2'-hydroxyl group on the ribose moiety of ADP, GDP, CDP, and UDP to produce their corresponding deoxy forms: dADP, dGDP, dCDP, and dUDP.[2][3][5] This reaction requires a source of reducing equivalents, which is ultimately provided by NADPH via the thioredoxin or glutaredoxin systems.[2][5]
-
Phosphorylation to Triphosphates: The newly synthesized dNDPs are then phosphorylated by nucleoside diphosphate kinases to their triphosphate forms (dATP, dGTP, dCTP, and dUTP). dUTP is subsequently converted to deoxythymidine triphosphate (dTTP). These deoxyribonucleoside triphosphates (dNTPs) are the immediate precursors for DNA synthesis.
The following diagram illustrates the core biosynthetic pathway.
The Engine of Deoxyribonucleotide Synthesis: Ribonucleotide Reductase
Ribonucleotide reductase is a highly regulated enzyme essential for life. In most eukaryotes, it is a class Ia RNR, which is a heterodimeric protein composed of two subunits, α (also known as R1) and β (or R2).[6] The α subunit contains the catalytic site and allosteric regulatory sites, while the β subunit houses a stable tyrosyl free radical essential for the reaction mechanism.[6]
Allosteric Regulation of Ribonucleotide Reductase
The activity and substrate specificity of RNR are tightly controlled by the binding of nucleotide effectors to two distinct allosteric sites on the α subunit: the activity site and the specificity site.[5] This complex regulation ensures a balanced supply of all four dNTPs for high-fidelity DNA replication.[3][7][8]
-
Activity Site: This site binds either ATP (activator) or dATP (inhibitor).[5] When ATP is bound, the enzyme is active. Conversely, high concentrations of dATP bind to this site and inhibit the overall catalytic activity of RNR, preventing the reduction of all four NDP substrates.[7][8] This feedback inhibition is crucial to prevent the overproduction of deoxyribonucleotides.
-
Specificity Site: This site binds ATP, dATP, dGTP, or dTTP, and the bound effector determines the substrate preference of the enzyme.[3] This intricate control ensures that the four dNTPs are produced in appropriate ratios. The general regulatory scheme is as follows:
-
Binding of ATP or dATP promotes the reduction of CDP and UDP .
-
Binding of dTTP promotes the reduction of GDP .
-
Binding of dGTP promotes the reduction of ADP .
-
The following diagram illustrates the allosteric regulation of RNR.
Quantitative Data
The following tables summarize key quantitative data for Ribonucleotide Reductase from various sources.
Table 1: Purification of Ribonucleotide Reductase Subunits from Saccharomyces cerevisiae
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Fold Purification |
| Crude Extract | 115,500 | 800 | 0.007 | 100 | 1 |
| Streptomycin Supernatant | 90,000 | 900 | 0.01 | 112.5 | 1.4 |
| Ammonium (B1175870) Sulfate (B86663) | 26,550 | 800 | 0.03 | 100 | 4.3 |
| DEAE-Cellulose | 8,010 | 640 | 0.08 | 80 | 11.4 |
| Hydroxylapatite | 1,100 | 429 | 0.39 | 53.6 | 55.7 |
| dATP-Sepharose | 10 | 237 | 23.7 | 29.6 | 3385.7 |
Data adapted from Engström et al., 1979.
Table 2: Specific Activities of Pseudomonas aeruginosa RNR Subunits
| Subunit | Specific Activity (nmol x min-1 x mg-1) |
| α (R1) | 123 |
| α-Δ147 (truncated R1) | 100 |
| β (R2) | 250 |
Assayed with 0.7 mM CDP as substrate and 3 mM ATP as the allosteric effector.[9]
Table 3: Kinetic Parameters of E. coli Ribonucleotide Reductase
| Substrate | Effector | Km (μM) | kcat (s-1) |
| CDP | ATP | ~200 | 2-5 |
| CDP | dATP (low conc.) | - | 5-10 |
| UDP | dATP (low conc.) | - | - |
| GDP | TTP | - | - |
| ADP | dGTP | - | - |
Note: Comprehensive kinetic data for all substrate-effector combinations is extensive and varies with experimental conditions. The kcat values represent the rate of dNDP formation in the absence of an external reductant.[10] A detailed kinetic model for radical transfer has also been developed.[11][12]
Experimental Protocols
Purification of Ribonucleotide Reductase (Class Ia)
A common method for purifying the R1 subunit of RNR is through affinity chromatography, leveraging its high affinity for dATP.
Protocol: dATP-Sepharose Affinity Chromatography of the R1 Subunit
-
Preparation of Cell Lysate:
-
Harvest cells expressing the R1 subunit and resuspend in a lysis buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO4, 1 mM EDTA, 10% glycerol, and protease inhibitors).
-
Lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Ammonium Sulfate Precipitation (Optional):
-
Perform a fractional precipitation with ammonium sulfate to enrich for RNR.
-
-
Affinity Chromatography:
-
Equilibrate a dATP-Sepharose column with the lysis buffer.
-
Load the clarified lysate (or the resuspended ammonium sulfate pellet) onto the column.
-
Wash the column extensively with the equilibration buffer to remove unbound proteins.
-
Wash the column with the equilibration buffer containing a low concentration of ATP (e.g., 1 mM) to elute non-specifically bound proteins.
-
Elute the R1 subunit with a higher concentration of ATP (e.g., 50 mM) in the equilibration buffer.
-
-
Buffer Exchange and Concentration:
-
Remove the ATP from the eluted R1 fraction by dialysis or a desalting column.
-
Concentrate the purified protein using an appropriate method (e.g., ultrafiltration).
-
The following diagram outlines the experimental workflow for RNR purification.
Ribonucleotide Reductase Activity Assay
The activity of RNR can be measured by monitoring the formation of a deoxyribonucleotide product from its corresponding ribonucleotide substrate. A common method involves the use of a radioactively labeled substrate.
Protocol: Radioactive RNR Activity Assay
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM HEPES, pH 7.6)
-
Magnesium salt (e.g., 15 mM MgSO4)
-
EDTA (e.g., 1 mM)
-
Purified R1 and R2 subunits
-
Allosteric effector (e.g., 3 mM ATP)
-
Reducing system: Thioredoxin, Thioredoxin Reductase, and NADPH
-
Radioactively labeled substrate (e.g., [3H]-CDP)
-
-
-
Reaction Initiation and Time Points:
-
Initiate the reaction by adding one of the components (e.g., the R2 subunit).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for mammalian RNR).
-
At various time points, remove aliquots of the reaction mixture.
-
-
Quenching and Product Separation:
-
Quench the reaction in the aliquots by adding an acid (e.g., perchloric acid).
-
Neutralize the quenched reaction.
-
Separate the deoxyribonucleotide product from the ribonucleotide substrate using a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Quantification:
-
Quantify the amount of radioactive product formed using liquid scintillation counting.
-
Calculate the enzyme activity based on the rate of product formation.
-
An alternative, non-radioactive method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the dNDP products.[13][14]
The following diagram outlines the workflow for the radioactive RNR activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. STRUCTURAL BASIS FOR ALLOSTERIC REGULATION OF HUMAN RIBONUCLEOTIDE REDUCTASE BY NUCLEOTIDE-INDUCED OLIGOMERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis for allosteric specificity regulation in class Ia ribonucleotide reductase from Escherichia coli | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. Diversity in Overall Activity Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Kinetic model for reversible radical transfer in ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Functional Imperative of Acyclicity: Unraveling the Significance of the 2'-Hydroxyl Absence in DNA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The seemingly minor distinction between deoxyribonucleic acid (DNA) and ribonucleic acid (RNA)—the presence of a hydroxyl group at the 2' position of the ribose sugar in RNA and its absence in DNA—has profound and far-reaching consequences for the structure, stability, and function of these essential biological macromolecules. This technical guide delves into the core principles dictated by the absence of the 2'-hydroxyl group in DNA, providing a comprehensive overview for researchers, scientists, and professionals in drug development. We will explore the chemical, structural, and biological implications, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.
Enhanced Chemical Stability: The Cornerstone of Genetic Integrity
The most critical consequence of the 2'-hydroxyl group's absence in DNA is its dramatically increased chemical stability, a prerequisite for its role as the long-term repository of genetic information. In contrast, the presence of the 2'-hydroxyl in RNA renders it susceptible to degradation, particularly through alkaline hydrolysis.
Under alkaline conditions, the 2'-hydroxyl group in RNA can be deprotonated, forming a reactive alkoxide ion. This ion then acts as a nucleophile, attacking the adjacent phosphorus atom in the phosphodiester backbone. This intramolecular attack leads to the cleavage of the phosphodiester bond, resulting in a 2',3'-cyclic monophosphate derivative and a shortened RNA strand. DNA, lacking this reactive hydroxyl group, is resistant to such cleavage and remains stable under alkaline conditions.[1][2][3][4][5]
This inherent stability of DNA is paramount for maintaining the integrity of the genome across generations and throughout the life of an organism. The transient nature of RNA, on the other hand, is well-suited for its roles as a messenger (mRNA), adaptor (tRNA), and structural component (rRNA), where rapid turnover is often advantageous.
Quantitative Comparison of DNA and RNA Stability
The difference in stability between DNA and RNA can be quantified by comparing their rates of hydrolysis under various conditions.
| Parameter | DNA | RNA | Fold Difference | Conditions | Reference |
| Half-life (cleavage) | ~200,000,000 years | ~4 years | ~50,000,000 | pH 7, 25°C | Extrapolated data |
| Relative rate of hydrolysis | 1 | 105 - 107 | 100,000 - 10,000,000 | 0.25 N NaOH, 65°C | [1] |
| Melting Temperature (Tm) of a 22 bp duplex | 56.3 ± 0.1°C | Higher (A-form helix is more stable) | - | 1x SSC buffer | [6] |
Note: The half-life values are estimations under physiological conditions and highlight the vast difference in intrinsic stability. The relative rate of hydrolysis under harsh alkaline conditions provides a direct measure of the lability of the RNA phosphodiester backbone.
Structural Rigidity and the B-Form Helix: A Platform for Recognition
The absence of the 2'-hydroxyl group profoundly influences the conformational preferences of the deoxyribose sugar and, consequently, the overall structure of the DNA double helix.
In DNA, the deoxyribose sugar preferentially adopts a C2'-endo pucker. This conformation leads to a greater distance between adjacent phosphate (B84403) groups, resulting in the iconic B-form double helix. The B-form helix is characterized by a wide major groove and a narrow minor groove.
Conversely, the presence of the 2'-hydroxyl group in RNA creates steric hindrance that favors a C3'-endo sugar pucker. This conformation results in the A-form double helix, which has a deeper, narrower major groove and a wider, shallower minor groove.
The distinct topography of the B-form DNA helix is crucial for its biological function. The wide major groove allows for easy access to the edges of the base pairs, providing a rich source of chemical information for sequence-specific recognition by proteins, such as transcription factors.[7][8] The narrower minor groove, while presenting less base-specific information, is also a critical site for the binding of various proteins and small molecules, which can influence DNA structure and function.[9][10][11][12]
Enzymatic Discrimination: A Basis for Cellular Processes
The cell's molecular machinery has evolved to exquisitely discriminate between DNA and RNA, a feat largely attributable to the presence or absence of the 2'-hydroxyl group. This discrimination is fundamental to the accurate execution of core genetic processes.
-
DNA Polymerases: During DNA replication, DNA polymerases selectively incorporate deoxyribonucleotides (dNTPs) and exclude ribonucleotides (rNTPs). The active site of these enzymes is shaped to sterically exclude the 2'-hydroxyl group of rNTPs, thus ensuring the fidelity of DNA synthesis.
-
RNA Polymerases: Conversely, RNA polymerases, which synthesize RNA from a DNA template, are designed to accommodate the 2'-hydroxyl group of rNTPs.
-
Nucleases: Nucleases are enzymes that degrade nucleic acids. Deoxyribonucleases (DNases) specifically cleave DNA, while ribonucleases (RNases) target RNA. The structural differences arising from the 2'-hydroxyl group are a key determinant of the substrate specificity of these enzymes. This specificity is vital for processes such as RNA processing and degradation, as well as for cellular defense against foreign nucleic acids.
Experimental Protocols
Alkaline Hydrolysis of RNA
This protocol demonstrates the differential stability of RNA and DNA in an alkaline environment.
Materials:
-
Purified RNA and DNA samples of similar length
-
0.25 N Sodium Hydroxide (NaOH)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Agarose (B213101) gel electrophoresis system
-
Nuclease-free water
Procedure:
-
Prepare two sets of tubes, one for RNA and one for DNA.
-
To each experimental tube, add the nucleic acid sample and 0.25 N NaOH to a final concentration that brings the pH above 12.[1]
-
As a control, prepare tubes with the nucleic acid samples in nuclease-free water.
-
Incubate all tubes at 65°C for 1 hour.[1]
-
After incubation, neutralize the alkaline solutions by adding the neutralization buffer.
-
Analyze the integrity of the nucleic acids in all samples by agarose gel electrophoresis.
Expected Results: The RNA sample treated with NaOH will show significant degradation, appearing as a smear or being completely absent from the gel. The DNA sample treated with NaOH, as well as the control samples, will remain largely intact.
Nuclease Protection Assay (NPA)
This protocol can be adapted to show the specificity of RNase for RNA.
Materials:
-
Target RNA or DNA
-
Radiolabeled or fluorescently labeled antisense RNA probe
-
RNase A/T1 mix
-
Hybridization buffer
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Hybridize the labeled antisense RNA probe with the target RNA and, in a separate reaction, with the target DNA in hybridization buffer.
-
Digest the samples with a mixture of RNases that specifically cleave single-stranded RNA.
-
Precipitate the protected nucleic acid fragments.
-
Separate the protected fragments by denaturing PAGE.
-
Visualize the protected fragments by autoradiography or fluorescence imaging.
Expected Results: A protected fragment of the expected size will be observed in the lane with the target RNA, as the RNA probe will hybridize and be protected from RNase digestion. In the lane with the target DNA, no protected fragment will be observed, as the RNA probe will not be protected and will be degraded by the RNases. This demonstrates that the RNases are specific for RNA and do not degrade the DNA target.
References
- 1. Alkaline hydrolysis to remove potentially infectious viral RNA contaminants from DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkaline Hydrolysis of RNA | Definition, Facts & Process - Video | Study.com [study.com]
- 4. quora.com [quora.com]
- 5. Alkaline Hydrolysis of RNA | Definition, Facts & Process - Lesson | Study.com [study.com]
- 6. academic.oup.com [academic.oup.com]
- 7. DNA-Protein Interactions/Footprinting Protocols [protocol-online.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Protein and drug interactions in the minor groove of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What Drives Proteins into the Major or Minor Grooves of DNA? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Oxidative Damage Pathways of beta-D-2-Deoxyribose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core oxidative damage pathways of beta-D-2-Deoxyribose, a critical component of deoxyribonucleic acid (DNA). Understanding these pathways is paramount for research in areas such as carcinogenesis, neurodegenerative diseases, and the development of novel therapeutics. This document details the chemical transformations, key intermediates, and final products resulting from oxidative stress, presents quantitative data for comparative analysis, and provides detailed experimental protocols for studying these processes.
Introduction to Oxidative Damage of 2-Deoxyribose
The integrity of DNA is constantly under assault from endogenous and exogenous reactive oxygen species (ROS), leading to modifications of both the nitrogenous bases and the 2-deoxyribose sugar moiety. Oxidative damage to the sugar backbone can result in strand breaks, cross-links, and the formation of various cytotoxic and mutagenic lesions. The primary initiator of this damage is the hydroxyl radical (•OH), a highly reactive species that can abstract a hydrogen atom from any of the carbon atoms (C1', C2', C3', C4', and C5') of the 2-deoxyribose ring. The subsequent reactions with molecular oxygen lead to the formation of peroxyl radicals, which then undergo a cascade of reactions to yield a spectrum of stable and reactive products.
Core Oxidative Damage Pathways
The oxidative degradation of 2-deoxyribose is a complex process with multiple branching pathways depending on the initial site of hydrogen abstraction. The following sections delineate the major pathways originating from hydroxyl radical attack at the C1', C4', and C5' positions, which are major sites of damage.
C1' Oxidation Pathway
Attack at the C1' position leads to the formation of a 2-deoxyribonolactone, an oxidized abasic site. This lesion can destabilize the DNA backbone and is a substrate for base excision repair (BER) enzymes.
C4' Oxidation Pathway
The C4' position is a significant target for oxidative attack, leading to two main outcomes: the formation of an oxidized abasic site (2-deoxypentos-4-ulose) or a strand break with the release of malondialdehyde (MDA) or base propenals.
C5' Oxidation Pathway
Oxidative damage at the C5' position primarily results in the formation of a nucleoside 5'-aldehyde. This lesion can lead to strand breaks and the formation of DNA-protein crosslinks. In the absence of oxygen, the C5' radical can also lead to the formation of 8,5'-cyclopurine-2'-deoxynucleosides.
Quantitative Analysis of Oxidative Damage Products
The yield of different oxidative damage products varies depending on the damaging agent and the experimental conditions. The following tables summarize quantitative data from studies using gamma-radiation, the Fenton reaction (Fe²⁺ + H₂O₂), and the radiomimetic drug bleomycin (B88199).
Table 1: Yields of 2-Deoxyribose Oxidation Products Induced by Gamma-Radiation and Fe²⁺-EDTA. [1][2][3]
| Product | Gamma-Radiation (lesions per 10⁶ nt per Gy) | Fe²⁺-EDTA (lesions per 10⁶ nt per µM) |
| 2-Deoxyribonolactone (from C1' oxidation) | 10 (± 0.75) | 2.4 (± 0.20) |
| Nucleoside 5'-aldehyde (from C5' oxidation) | 57 (± 3.7) | 3.5 (± 0.46) |
| 3'-Phosphoglycolate (from C4' oxidation) | 13 | Not reported |
| 2-Deoxypentos-4-ulose (from C4' oxidation) | 4 | Not reported |
Table 2: Proportions of 2-Deoxyribose Oxidation Pathways Induced by Gamma-Radiation and Fe²⁺-EDTA. [1][2][3]
| Pathway | Gamma-Radiation (% of total deoxyribose oxidation) | Fe²⁺-EDTA (% of total deoxyribose oxidation) |
| C1' Oxidation (2-Deoxyribonolactone) | ~7% | ~24% |
| C5' Oxidation (Nucleoside 5'-aldehyde) | ~40% | ~35% |
| C4' Oxidation | ~13% | Not reported |
Table 3: Yields of 2-Deoxyribose Oxidation Products Induced by Bleomycin. [4]
| Product | Yield (lesions per 10⁶ nucleosides) |
| Cytosine-propenal adduct (from C4' oxidation) | ~0.1 (at 50 µM bleomycin in cells) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the oxidative damage of 2-deoxyribose.
2-Deoxyribose Degradation Assay (Thiobarbituric Acid Reactive Substances - TBARS Assay)
This assay is a widely used method to measure the degradation of 2-deoxyribose by hydroxyl radicals, which results in the formation of malondialdehyde (MDA) and other reactive species that form a pink chromogen with thiobarbituric acid (TBA).
Workflow:
-
Reagent Preparation:
-
Phosphate buffer: 20 mM, pH 7.4.
-
2-Deoxyribose: 5 mM.
-
FeCl₃: 10 mM stock.
-
EDTA: 10 mM stock.
-
Ascorbic acid: 0.5 mM (prepare fresh).
-
Hydrogen peroxide (H₂O₂): 2 mM.
-
Trichloroacetic acid (TCA): 2.8% (w/v).
-
Thiobarbituric acid (TBA): 1% (w/v) in 50 mM NaOH.
-
-
Reaction Setup (Final volume of 1 mL):
-
To a test tube, add in the following order:
-
200 µL of 20 mM phosphate buffer (pH 7.4).
-
200 µL of 5 mM 2-deoxyribose.
-
100 µL of a premixed 1:1 solution of 10 mM FeCl₃ and 10 mM EDTA.
-
100 µL of 2 mM H₂O₂.
-
200 µL of the test sample (or buffer for control).
-
-
Initiate the reaction by adding 200 µL of 0.5 mM ascorbic acid.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour.
-
-
Color Development:
-
Stop the reaction by adding 1 mL of 2.8% TCA.
-
Add 1 mL of 1% TBA solution.
-
Heat the tubes in a boiling water bath for 15-20 minutes.
-
-
Measurement:
-
Cool the tubes to room temperature.
-
Measure the absorbance of the pink-colored solution at 532 nm using a spectrophotometer.
-
Plasmid DNA Nicking Assay
This assay is used to assess DNA strand breaks caused by oxidative damage. Supercoiled plasmid DNA, when nicked (single-strand break), relaxes into an open-circular form, which migrates slower on an agarose (B213101) gel.
Workflow:
Detailed Protocol: [7]
-
Reagent Preparation:
-
Supercoiled plasmid DNA (e.g., pUC18 or pBR322): 0.5 µg/µL in TE buffer.
-
Fenton's Reagent: Prepare fresh solutions of FeSO₄ (e.g., 10 mM) and H₂O₂ (e.g., 30%).
-
Loading buffer: 6X (0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol, and 60 mM EDTA).
-
-
Reaction Setup (Final volume of 20 µL):
-
To a microcentrifuge tube, add:
-
2 µL of supercoiled plasmid DNA (1 µg).
-
The test compound at various concentrations (or buffer for control).
-
Add FeSO₄ to a final concentration of (e.g., 0.33 mM).
-
Initiate the reaction by adding H₂O₂ to a final concentration of (e.g., 1.25 mM).
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Stopping the Reaction and Electrophoresis:
-
Stop the reaction by adding 4 µL of 6X loading buffer.
-
Load the entire mixture onto a 1% agarose gel containing ethidium bromide.
-
Run the gel in 1X TAE or TBE buffer at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands on a UV transilluminator.
-
Quantify the intensity of the supercoiled, open-circular, and linear DNA bands using densitometry software.
-
GC-MS Analysis of 2-Deoxyribose Oxidation Products
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For the analysis of non-volatile sugar derivatives, a derivatization step is required to increase their volatility.
Workflow:
Detailed Protocol for Silylation and GC-MS Analysis: [8]
-
Sample Preparation and Hydrolysis:
-
Isolate DNA from the experimental system.
-
Perform enzymatic hydrolysis of the DNA to release the damaged 2-deoxyribose products. This may involve a cocktail of enzymes such as nuclease P1, and alkaline phosphatase.
-
Alternatively, for specific products like 2-deoxypentos-4-ulose, a chemical derivatization with hydrazine (B178648) followed by enzymatic release can be employed.
-
-
Derivatization (Silylation):
-
Lyophilize the hydrolyzed sample to dryness.
-
Add 20 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).
-
Incubate at room temperature for 30 minutes to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
-
GC-MS Analysis:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of 75°C for 3 minutes, followed by a linear gradient to 300°C at a rate of 50°C/min.
-
-
Mass Spectrometer:
-
Operate in electron impact (EI) mode at 70 eV.
-
Acquire data in selected ion monitoring (SIM) mode for specific fragment ions of the derivatized products to enhance sensitivity and selectivity. For example, for silylated 2-phosphoglycolic acid (a product of 4' oxidation), monitor m/z 357.
-
-
-
Quantification:
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Generate a calibration curve using known concentrations of authentic standards.
-
Conclusion
The oxidative degradation of the 2-deoxyribose moiety in DNA is a critical area of study for understanding the molecular basis of diseases associated with oxidative stress. The pathways are complex, leading to a variety of lesions with different biological consequences. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these pathways and to evaluate the efficacy of potential therapeutic interventions aimed at mitigating oxidative DNA damage. Continued research in this field will undoubtedly uncover further details of these intricate processes and pave the way for novel strategies in disease prevention and treatment.
References
- 1. Quantification of the 2-deoxyribonolactone and nucleoside 5’-aldehyde products of 2-deoxyribose oxidation in DNA and cells by isotope-dilution gas chromatography mass spectrometry: Differential effects of γ-radiation and Fe2+-EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of the 2-deoxyribonolactone and nucleoside 5'-aldehyde products of 2-deoxyribose oxidation in DNA and cells by isotope-dilution gas chromatography mass spectrometry: differential effects of gamma-radiation and Fe2+-EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of the 2-Deoxyribonolactone and Nucleoside 5 '-Aldehyde Products of 2-Deoxyribose Oxidation in DNA and Cells by Isotope-Dilution Gas Chromatography Mass Spectrometry: Differential Effects of gamma-Radiation and Fe[superscript 2+]-EDTA [dspace.mit.edu]
- 4. Oxidation of the sugar moiety of DNA by ionizing radiation or bleomycin could induce the formation of a cluster DNA lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publications.cnr.it [publications.cnr.it]
- 7. mdpi.com [mdpi.com]
- 8. GC-MS methods to quantify the 2-deoxypentos-4-ulose and 3′-phosphoglycolate pathways of 4′-oxidation of 2-deoxyribose in DNA: Application to DNA damage produced by γ-radiation and bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
The Prebiotic Genesis of 2-Deoxy-D-Ribose: A Technical Guide to Core Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The origin of 2-deoxy-D-ribose (B167953), the sugar moiety of deoxyribonucleic acid (DNA), is a cornerstone in understanding the prebiotic evolution of life. Its synthesis from simple, abiotically plausible precursors is a critical step in the formation of the first genetic material. This technical guide provides an in-depth analysis of the primary proposed pathways for the prebiotic synthesis of 2-deoxy-D-ribose, focusing on experimental methodologies, quantitative outcomes, and the logical relationships between precursors and products. The information presented is collated from key research findings to offer a comprehensive resource for professionals in chemistry, biochemistry, and drug development.
Core Synthetic Pathways
The prebiotic synthesis of 2-deoxy-D-ribose is primarily thought to occur through a few key chemical routes. The most prominent of these is the aldol (B89426) condensation of acetaldehyde (B116499) and D-glyceraldehyde, often facilitated by various promoters. Another significant, though less direct, route involves the well-known formose reaction, which, while not selective for 2-deoxy-D-ribose, provides a foundational context for prebiotic sugar formation. Additionally, photochemical pathways have been proposed as a viable mechanism for the synthesis of this crucial biomolecule.
Aldol Condensation of Acetaldehyde and D-Glyceraldehyde
The aldol condensation of acetaldehyde with D-glyceraldehyde is a widely investigated pathway for the prebiotic synthesis of 2-deoxy-D-ribose.[1][2] This reaction is often promoted by amino acids, amino esters, or amino nitriles, which can provide a degree of stereoselectivity.[2] The fundamental reaction involves the formation of a carbon-carbon bond between the enolate of acetaldehyde and the carbonyl group of D-glyceraldehyde.
Caption: Aldol condensation pathway for 2-deoxy-D-ribose synthesis.
| Promoter (20 mol%) | Precursors | Conditions | Yield of 2-Deoxy-D-Ribose | Combined Yield (with threopentose) | Enantiomeric Excess (ee) of D-Glyceraldehyde | Reference |
| Proteinogenic Amino Esters | Acetaldehyde, D-Glyceraldehyde | pH 7.0 buffer | - | ≥4% | - | [1][3][4][5] |
| Proteinogenic Amino Nitriles | Acetaldehyde, D-Glyceraldehyde | pH 7.0 buffer | ≥5% | - | 6% | [1][3][4][5] |
| One-pot with Amino Ester Promoter | Formaldehyde, Acetaldehyde, Glycolaldehyde (B1209225) | pH 7.0 buffer, 0.33 M glycolaldehyde | Isolable quantities | - | - | [1][6] |
| One-pot with Amino Nitrile Promoter | Formaldehyde, Acetaldehyde, Glycolaldehyde | pH 7.0 buffer, 0.33 M glycolaldehyde | Isolable quantities | - | - | [1][6] |
This protocol is a representative synthesis based on published methodologies.[6]
-
Preparation of Solutions:
-
Prepare a 0.33 M solution of glycolaldehyde in a pH 7.0 phosphate (B84403) buffer.
-
Prepare stock solutions of acetaldehyde, D-glyceraldehyde, and the chosen L-amino ester promoter (e.g., L-proline ethyl ester).
-
-
Reaction Setup:
-
In a sealed vial, combine D-glyceraldehyde and acetaldehyde in equimolar amounts in the pH 7.0 buffer.
-
Add the L-amino ester promoter to a final concentration of 20 mol%.
-
The total concentration of the aldehyde precursors should be maintained at a relevant prebiotic level (e.g., 0.1 M).
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a constant temperature, for example, 25°C, for a period of 7 days.
-
Stir the reaction mixture continuously.
-
-
Quenching and Analysis:
-
After the incubation period, quench the reaction by adding a suitable agent, such as sodium borohydride, to reduce unreacted aldehydes.
-
Analyze the product mixture using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to quantify the yield of 2-deoxy-D-ribose and other sugar products.
-
The Formose Reaction and the Role of Borate (B1201080) Minerals
The formose reaction, the polymerization of formaldehyde, is a classic model for prebiotic carbohydrate synthesis.[7][8][9] However, it produces a complex mixture of sugars with low selectivity for ribose and even lower for 2-deoxy-D-ribose.[1] The significance of this pathway in the context of 2-deoxy-D-ribose is more foundational, demonstrating the plausibility of sugar formation from simple C1 precursors.
A key development in this area is the discovery that borate minerals can stabilize ribose, selectively forming complexes and protecting it from degradation.[10][11][12][13] This suggests that in specific geological environments rich in borate, the accumulation of ribose could have been possible. While this does not directly yield 2-deoxy-D-ribose, it provides a plausible precursor for subsequent reduction reactions.
Caption: Formose reaction with borate stabilization leading to a ribose precursor.
While specific yields for 2-deoxy-D-ribose from this pathway are not well-defined, the effect of borate on ribose stability is quantifiable.
| Ribose Concentration | Borate Concentration | Conditions | Effect on Ribose Stability | Reference |
| Not specified | 40 mM | Alkaline solution with 500 mg kaolinite (B1170537) | Significant stabilization, comparable to 80 mM borate without kaolinite | [13] |
| 200 mM | Present | Room temperature, 48-288 h | Slower consumption of DAP, faster initial formation of RCP, no observed ACP | [10] |
This protocol is a conceptual representation based on the principles of borate stabilization.[13]
-
Reaction Setup:
-
Prepare an alkaline solution (e.g., pH 9-10) containing a source of borate minerals (e.g., 40 mM sodium tetraborate).
-
Introduce a complex mixture of sugars, simulating the output of a formose reaction.
-
In some experiments, a mineral surface like kaolinite can be added.
-
-
Incubation:
-
Maintain the solution at a constant temperature (e.g., 60°C) for an extended period.
-
Periodically take aliquots for analysis.
-
-
Analysis:
-
Analyze the composition of the sugar mixture over time using HPLC or a similar technique.
-
Compare the degradation rate of ribose in the presence and absence of borate to quantify the stabilizing effect.
-
Photochemical Synthesis
Photochemical reactions, driven by UV light, present another plausible prebiotic route to 2-deoxy-D-ribose. One proposed pathway involves the photoreduction of ribose.[1] This is particularly relevant in the context of the borate-stabilized ribose pool mentioned previously. Another photochemical approach involves the synthesis of 2-deoxyribose from cyanohydrins in the presence of hydrogen sulfide (B99878) and a copper(I) cyanide catalyst.[14]
Caption: Photochemical pathways to 2-deoxy-D-ribose.
| Precursor | Conditions | Yield of 2-Deoxy-D-Ribose | Reference |
| Cyanohydrins | Photoreduction with H₂S and Cu(I)CN | ~3% | [14] |
This protocol is a conceptual outline based on the work of Sutherland and colleagues.[14]
-
Preparation of Precursors:
-
Synthesize the required cyanohydrin precursors under plausible prebiotic conditions.
-
-
Reaction Setup:
-
In a UV-transparent reaction vessel, dissolve the cyanohydrin in an aqueous solution.
-
Introduce a source of hydrogen sulfide (e.g., by bubbling H₂S gas or using a sulfide salt).
-
Add a catalytic amount of copper(I) cyanide.
-
-
Photoreaction:
-
Irradiate the reaction mixture with a UV lamp of a prebiotically relevant wavelength for a specified duration.
-
Maintain the reaction at a controlled temperature.
-
-
Workup and Analysis:
-
After irradiation, quench the reaction and remove any remaining reactants.
-
Purify the product mixture, for example, using column chromatography.
-
Analyze the products by NMR spectroscopy and mass spectrometry to confirm the identity and quantify the yield of 2-deoxy-D-ribose.
-
Conclusion
The prebiotic synthesis of 2-deoxy-D-ribose is a multifaceted problem with several plausible solutions. The aldol condensation of acetaldehyde and D-glyceraldehyde, particularly when promoted by amino esters or nitriles, stands out as a direct and increasingly well-supported pathway. The formose reaction, while not specific, provides a route to a variety of sugars, with the stabilizing effect of borate minerals offering a mechanism for the accumulation of ribose, a potential precursor to 2-deoxy-D-ribose via photoreduction. Direct photochemical synthesis from cyanohydrins also presents a viable, albeit lower-yield, route.
For researchers and professionals in drug development, understanding these fundamental synthetic pathways can provide insights into the origins of biological building blocks and may inspire novel approaches to the synthesis of nucleoside analogs and other carbohydrate-based therapeutics. The detailed protocols and quantitative data presented in this guide serve as a foundation for further investigation and innovation in this exciting field.
References
- 1. Prebiotic synthesis of 2-deoxy- d -ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC06083A [pubs.rsc.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prebiotic Pathway from Ribose to RNA Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prebiotic Synthesis of Ribose | Encyclopedia MDPI [encyclopedia.pub]
- 9. Formose reaction - Wikipedia [en.wikipedia.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. hou.usra.edu [hou.usra.edu]
- 14. researchgate.net [researchgate.net]
The Cornerstone of Genomic Integrity: An In-depth Technical Guide to the Role of Deoxyribose in Nucleoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyribonucleosides, the fundamental precursors for DNA synthesis and repair, are meticulously produced within the cell through a complex and tightly regulated network of metabolic pathways. At the heart of these precursors lies the deceptively simple sugar, 2'-deoxyribose. The absence of a hydroxyl group at the 2' position of the ribose ring profoundly influences the chemical properties of the resulting nucleotide, bestowing upon DNA the stability required for its role as the primary repository of genetic information. This technical guide provides a comprehensive examination of the pivotal role of deoxyribose in the synthesis of deoxyribonucleosides, detailing the core biochemical routes of the de novo and salvage pathways. We will explore the intricate enzymatic mechanisms, present key quantitative data, and outline detailed experimental protocols for the study of these pathways. Furthermore, this guide will elucidate the complex signaling networks that govern deoxyribonucleoside metabolism, offering insights into potential therapeutic targets for a range of pathologies, including cancer and viral infections.
Introduction: The Significance of the 2'-Deoxyribose Moiety
The distinction between ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) hinges on a single hydroxyl group on the pentose (B10789219) sugar. Ribonucleosides, the building blocks of RNA, contain a ribose sugar with hydroxyl groups at both the 2' and 3' positions. In contrast, deoxyribonucleosides, the constituents of DNA, possess a deoxyribose sugar where the 2'-hydroxyl group is replaced by a hydrogen atom.[1][2] This seemingly minor modification has profound structural and functional consequences. The absence of the reactive 2'-hydroxyl group makes DNA significantly less susceptible to hydrolysis, rendering it a more stable molecule for the long-term storage of genetic information.[3][4] The synthesis of deoxyribonucleosides, therefore, is a critical cellular process, ensuring a balanced supply of these essential precursors for DNA replication and repair.
Cells employ two primary pathways for the synthesis of deoxyribonucleosides: the de novo pathway and the salvage pathway.[5] The de novo pathway synthesizes deoxyribonucleotides from simpler precursor molecules, while the salvage pathway recycles pre-existing nucleosides and bases from the degradation of nucleic acids.[6] The intricate regulation of these pathways ensures that the intracellular pools of deoxyribonucleoside triphosphates (dNTPs) are maintained in a balanced state, a crucial factor for maintaining genomic integrity.[7]
De Novo Synthesis of Deoxyribonucleosides: The Central Role of Ribonucleotide Reductase
The de novo synthesis of deoxyribonucleotides is a remarkable biochemical process that directly converts ribonucleotides into their deoxy counterparts. This critical transformation is catalyzed by a single, highly regulated enzyme: ribonucleotide reductase (RNR).[8][9] RNR is responsible for the reduction of the 2'-hydroxyl group of all four ribonucleoside diphosphates (ADP, GDP, CDP, and UDP) to produce the corresponding deoxyribonucleoside diphosphates (dADP, dGDP, dCDP, and dUDP).[10]
The reaction mechanism of RNR is complex, involving a free radical that initiates the reduction process.[9][11] The enzyme itself is a heterotetramer composed of two large (R1) and two small (R2) subunits.[10] The R1 subunit contains the active site and allosteric regulatory sites, while the R2 subunit houses a tyrosyl free radical essential for catalysis.[12]
Allosteric Regulation of Ribonucleotide Reductase
The activity and substrate specificity of RNR are tightly controlled by allosteric regulation to ensure a balanced supply of all four dNTPs.[7][12] The enzyme possesses two types of allosteric sites: an activity site and a specificity site.
-
Activity Site: The binding of ATP to the activity site activates the enzyme, while the binding of dATP inhibits it. This mechanism allows the cell to regulate the overall rate of dNTP synthesis based on its energy status.[7][9]
-
Specificity Site: The binding of different dNTPs to the specificity site modulates the enzyme's preference for its four substrates. For example, the binding of ATP or dATP promotes the reduction of CDP and UDP, while the binding of dTTP stimulates the reduction of GDP, and the binding of dGTP promotes the reduction of ADP.[13] This intricate feedback mechanism ensures that the four dNTPs are produced in appropriate proportions.
Visualizing the De Novo Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic model for reversible radical transfer in ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 7. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-Cell and Mitochondrial dNTP Pool Quantification from Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 9. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mTORC1 stimulates nucleotide synthesis through both transcriptional and post-translational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of Mitochondrial dNTP Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
An In-depth Technical Guide to the Anomeric Forms of 2-Deoxyribose in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-D-ribose is a pentose (B10789219) monosaccharide of immense biological importance, serving as the central sugar component of deoxyribonucleic acid (DNA).[1] Its name signifies the absence of a hydroxyl group at the 2' position, a key structural feature that distinguishes it from ribose (found in RNA) and imparts greater chemical stability and mechanical flexibility to the DNA polymer.[1][2] While often depicted as a single static structure in textbooks, in an aqueous solution, 2-deoxyribose exists as a dynamic equilibrium of multiple isomers. This process of interconversion, known as mutarotation, results in a mixture of a linear aldehyde form and four cyclic hemiacetal anomers: two six-membered ring (pyranose) forms and two five-membered ring (furanose) forms.[1][3]
Understanding the conformational landscape and the relative populations of these anomers in solution is critical for comprehending the fundamental biochemistry of DNA, the mechanisms of DNA damage, and the design of nucleoside analogue drugs. This guide provides a detailed examination of the anomeric forms of 2-deoxyribose, quantitative data on their equilibrium in solution, experimental protocols for their analysis, and their significance in a biological and drug development context.
Structural Overview of Anomeric Forms
In solution, the open-chain aldehyde form of 2-deoxyribose undergoes intramolecular cyclization to form more stable cyclic hemiacetals. The reaction between the C1 aldehyde and the C5 hydroxyl group forms a six-membered pyranose ring, while reaction with the C4 hydroxyl group yields a five-membered furanose ring.[1] This cyclization creates a new stereocenter at the C1 carbon, referred to as the anomeric carbon . The two possible stereoisomers at this position are called anomers , designated as alpha (α) and beta (β).
-
α-anomer: The hydroxyl group on the anomeric carbon is on the opposite side of the ring from the CH₂OH group (at C4 for pyranose, C3 for furanose).
-
β-anomer: The hydroxyl group on the anomeric carbon is on the same side of the ring as the CH₂OH group.
Therefore, 2-deoxyribose in solution is a mixture of five interconverting species: the open-chain aldehyde and the α-pyranose, β-pyranose, α-furanose, and β-furanose anomers.
Quantitative Analysis of Anomeric Equilibrium
The distribution of 2-deoxyribose anomers at equilibrium is predominantly composed of the pyranose forms, with furanose forms constituting a smaller fraction. The exact percentages are sensitive to environmental conditions, most notably temperature. The data below, derived from seminal ¹H NMR studies, summarizes the anomeric distribution in deuterium (B1214612) oxide (D₂O).
| Anomeric Form | Ring Size | Anomer | Population at 0 °C (%) | Population at 90 °C (%) |
| Deoxyribopyranose | 6-membered | β | 43 | 30 |
| α | 42 | 30 | ||
| Deoxyribofuranose | 5-membered | β | 10 | 18 |
| α | 5 | 22 | ||
| Total Pyranose | 85 | 60 | ||
| Total Furanose | 15 | 40 |
As shown in Table 1, at lower temperatures, the more stable six-membered pyranose rings are heavily favored. As the temperature increases, the equilibrium shifts to favor the five-membered furanose rings, which become significantly more populated at 90 °C. The population of the open-chain form is negligible, typically less than 0.7% at room temperature.[4]
Experimental Protocol: ¹H NMR Spectroscopy for Anomer Quantification
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary and most direct experimental method for identifying and quantifying the anomeric forms of sugars in solution. The protons attached to the anomeric carbons (H-1) of the four cyclic isomers have distinct chemical shifts and coupling constants, allowing for their unambiguous assignment and integration.
Detailed Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 2-deoxy-D-ribose powder.
-
Dissolve the sample in 0.5-0.6 mL of high-purity deuterium oxide (D₂O, 99.9%). D₂O is used to avoid a large, overwhelming solvent signal from H₂O in the ¹H NMR spectrum.
-
Transfer the solution to a standard 5 mm NMR tube. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added for chemical shift referencing (δ 0.00 ppm).
-
-
Sample Equilibration (Mutarotation):
-
After dissolution, the sugar will begin to mutarotate. It is crucial to allow the sample to reach thermodynamic equilibrium to ensure accurate quantification.
-
Let the sealed NMR tube stand at the desired, constant temperature (e.g., 25 °C) for a sufficient period, typically several hours (a minimum of 2-4 hours is recommended, though overnight is ideal) before analysis.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a high-field spectrometer (≥400 MHz) for optimal signal dispersion.
-
Implement a solvent suppression pulse sequence (e.g., presaturation) to attenuate the residual HOD signal (typically around δ 4.7 ppm).
-
Set appropriate acquisition parameters: a spectral width covering at least 0-10 ppm, a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio, and a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the anomeric protons (a D1 of 5-10 seconds is generally safe) to ensure full relaxation and accurate integration.
-
-
Data Analysis and Quantification:
-
Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Identify the signals corresponding to the four anomeric protons (H-1). These are typically well-resolved doublets found in the downfield region of the spectrum (approx. δ 4.5-5.5 ppm).
-
Carefully integrate the area under each of the four anomeric proton signals.
-
Calculate the percentage of each anomer using the following formula: % Anomer X = (Integral of Anomer X / Sum of all four anomeric integrals) * 100
-
Other Analytical and Computational Approaches
While ¹H NMR is the gold standard for quantification, other methods provide complementary insights into the conformational preferences of 2-deoxyribose.
-
Computational Modeling: Quantum mechanical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to calculate the relative energies and thermodynamic stabilities of the various anomers and their conformers.[5][6][7] These theoretical studies help rationalize the experimental observations and provide insights into the underlying energetic factors, such as intramolecular hydrogen bonding and anomeric effects, that govern the equilibrium.[6]
-
Vibrational Spectroscopy: Techniques like Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD) spectroscopy can also be used to study the structures of carbohydrates in solution.[5] While less direct for quantification than NMR, these methods can confirm the predominance of pyranose forms and provide information about the overall conformational family.[5]
Biological Significance and Drug Development Context
The anomeric state of 2-deoxyribose is of paramount importance in biology and medicine.
-
Structural Basis of DNA: Although four cyclic anomers exist in equilibrium in a free solution, biological systems exhibit absolute stereospecificity. During DNA synthesis, enzymes exclusively select the β-D-deoxyribofuranose form for incorporation into the polynucleotide chain.[1] The combination of the β-anomeric linkage and the inherent flexibility of the furanose ring (specifically its C2'-endo conformation) allows DNA to adopt its iconic double-helical structure, which is essential for the stable storage of genetic information.[2]
-
Anomeric Lesions and DNA Damage: The stereochemical integrity of the 2-deoxyribose in DNA can be compromised by oxidative stress. Reactive oxygen species (ROS) can abstract a hydrogen atom from the sugar backbone, creating radical intermediates.[8][9] Improper chemical repair of a radical at the C1' position can lead to an inversion of stereochemistry, converting the natural β-anomer into a pathological α-anomer lesion within the DNA strand.[8][10]
-
Relevance to Drug Development: The formation of α-anomeric lesions is a significant form of DNA damage. These lesions can distort the DNA helix, block the progression of DNA polymerases, and lead to mutations, contributing to mutagenesis and cytotoxicity.[8] Several anticancer and antiviral drugs function by generating radicals that damage the DNA sugar backbone.[10] Therefore, understanding the formation and biological consequences of anomeric lesions is crucial for developing new therapeutic agents and for characterizing the mechanisms of action of existing drugs that target DNA.
Conclusion
The anomeric composition of 2-deoxyribose in solution is a complex, temperature-dependent equilibrium dominated by the α- and β-pyranose forms. This equilibrium can be precisely quantified using ¹H NMR spectroscopy, a fundamental technique for carbohydrate analysis. While multiple anomers are present in vitro, the exclusive selection of the β-furanose anomer is a cornerstone of DNA's structure and function. Furthermore, the conversion of the natural β-anomer to the pathological α-anomer represents a critical pathway of DNA damage, linking the fundamental chemistry of this simple sugar to the etiology of human diseases and the development of targeted therapeutics. A thorough understanding of these anomeric forms is therefore indispensable for researchers in biochemistry, molecular biology, and medicinal chemistry.
References
- 1. Deoxyribose - Wikipedia [en.wikipedia.org]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Developing Wound Dressings Using 2-deoxy-D-Ribose to Induce Angiogenesis as a Backdoor Route for Stimulating the Production of Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 6. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo detection and replication studies of α-anomeric lesions of 2′-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epimeric 2-Deoxyribose Lesions: Products from the Improper Chemical Repair of 2-Deoxyribose Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of Crystalline β-D-2-Deoxyribose
Introduction
β-D-2-Deoxyribose is a naturally occurring monosaccharide and a fundamental component of deoxyribonucleic acid (DNA).[1][2][3] Its structure, specifically the absence of a hydroxyl group at the C-2 position, is critical to the flexibility and stability of the DNA double helix.[3][4][5] In its crystalline form, it presents as a white solid.[6] Understanding the physical properties of this biomolecule is essential for its application in molecular biology, genetic engineering, and pharmaceutical development, particularly in the synthesis of nucleotide analogs.[1] This guide provides a comprehensive overview of the key physical characteristics of crystalline β-D-2-deoxyribose, detailed experimental protocols for their determination, and a workflow for its physical characterization.
Quantitative Physical Properties
The physical properties of crystalline β-D-2-deoxyribose are summarized in the tables below. These values are crucial for its identification, purification, and use in various experimental settings.
Table 1: General and Thermodynamic Properties
| Property | Value | Notes |
| Appearance | White crystalline solid[6] | |
| Molecular Formula | C₅H₁₀O₄[1][7] | |
| Molecular Weight | 134.13 g/mol [1][7][8] | |
| Melting Point | 89 - 100 °C[1][2][6][9][10][11] | The literature shows a range, commonly cited as 89-90 °C. |
| Optical Rotation | [α]²²/D = -59° (c=1 in H₂O)[9] | Indicates a levorotatory compound. |
Table 2: Solubility Data
| Solvent | Solubility | Concentration/Conditions |
| Water | Highly soluble[2][6] | Due to the presence of hydroxyl groups that form hydrogen bonds. |
| Ethanol | ~5 mg/mL[7] | Soluble |
| DMSO | ~3 mg/mL[7] | Soluble |
| Dimethylformamide (DMF) | ~10 mg/mL[7] | Soluble |
| PBS (pH 7.2) | ~10 mg/mL[7] | Aqueous buffer |
| Pyridine | Soluble[2][12] |
Experimental Protocols
The determination of the physical properties of β-D-2-deoxyribose relies on established analytical techniques. The following sections detail the methodologies for key experiments.
Melting Point Determination
The melting point is a critical indicator of purity. The capillary method is a standard procedure for its determination.
-
Principle: A small, powdered sample in a sealed capillary tube is heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.
-
Methodology:
-
Sample Preparation: A small amount of dry, crystalline β-D-2-deoxyribose is finely powdered. The open end of a capillary tube is tapped into the powder until a 2-3 mm column of sample is packed into the closed end.[13]
-
Apparatus: The capillary tube is placed in a melting point apparatus, which provides controlled heating and a magnified view of the sample.[13]
-
Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid turns to a clear liquid is the end of the range.[13] For pure substances, this range is typically narrow (0.5-2°C).
-
Specific Rotation Measurement
Optical activity is a characteristic property of chiral molecules like β-D-2-deoxyribose. It is measured using a polarimeter.
-
Principle: A solution of the chiral compound rotates the plane of plane-polarized light. The specific rotation is a standardized measure of this rotation, dependent on the compound, concentration, path length, temperature, and wavelength of light.[14]
-
Methodology:
-
Solution Preparation: A solution of β-D-2-deoxyribose is prepared by accurately weighing the solid and dissolving it in a known volume of solvent (e.g., water) to a specific concentration (c), typically in g/mL.[15]
-
Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent). The prepared solution is then placed in a sample tube of a known path length (l), measured in decimeters (dm).[15]
-
Measurement: Monochromatic light (typically the sodium D-line, 589 nm) is passed through the sample. The observed angle of rotation (α) is measured.[14][16]
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l)[15] The temperature and wavelength are reported with the value.
-
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the molecular structure.
-
Infrared (IR) Spectroscopy:
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present.[17][18]
-
Methodology: A sample can be prepared as a KBr disc or a Nujol mull.[1] The sample is then placed in an IR spectrometer, and a spectrum is recorded, typically in the range of 4000-400 cm⁻¹. For β-D-2-deoxyribose, characteristic peaks for O-H and C-H stretching vibrations are observed.[17]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule.[19][20] Both ¹H and ¹³C NMR are commonly used.
-
Methodology: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O).[1] The solution is placed in an NMR tube and inserted into the spectrometer. The resulting spectrum shows chemical shifts, signal integrations, and coupling patterns that allow for the assignment of each proton and carbon in the molecule.[21]
-
X-ray Crystallography
This technique provides the definitive three-dimensional structure of a crystalline solid.
-
Principle: When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays in a specific pattern. The analysis of this diffraction pattern allows for the determination of the precise arrangement of atoms in the crystal lattice.[22]
-
Methodology:
-
Crystal Growth: High-quality single crystals of β-D-2-deoxyribose are grown from a supersaturated solution.
-
Data Collection: The crystal is mounted on a goniometer in an X-ray diffractometer. It is then irradiated with X-rays, and the diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined. This model is then refined to best fit the experimental data, resulting in a detailed 3D structure with precise bond lengths and angles.[23]
-
Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a crystalline sample of β-D-2-deoxyribose.
Caption: Workflow for the physical characterization of β-D-2-Deoxyribose.
References
- 1. Page loading... [guidechem.com]
- 2. 2-deoxy-beta-D-ribose (C₅H₁₀O₄) - 3D scene - Mozaik Digital Education and Learning [mozaweb.com]
- 3. beta-D-2-Deoxyribose|High-Purity DNA Monosaccharide [benchchem.com]
- 4. allen.in [allen.in]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Structure and Physical Properties of 2-Deoxy-D-Ribose [biolyphar.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 2-Deoxy-beta-D-erythro-pentofuranose | C5H10O4 | CID 439576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Deoxy- D -ribose 97 533-67-5 [sigmaaldrich.com]
- 10. 2-Deoxy-D-ribose | 533-67-5 [chemicalbook.com]
- 11. Deoxyribose - Wikipedia [en.wikipedia.org]
- 12. 2-deoxy-beta-D-ribose (C₅H₁₀O₄) - 3D scene - Mozaik Digital Education and Learning [mozaweb.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Specific rotation - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. NMR spectroscopy of native and in vitro tissues implicates polyADP ribose in biomineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 2-Deoxy-D-ribose(533-67-5) 1H NMR spectrum [chemicalbook.com]
- 22. youtube.com [youtube.com]
- 23. rcsb.org [rcsb.org]
An In-depth Technical Guide to the Enzymatic Synthesis of 2'-Deoxynucleosides
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of 2'-deoxynucleosides offers a powerful and green alternative to traditional chemical methods, providing high regio- and stereoselectivity under mild reaction conditions. This technical guide provides a comprehensive overview of the core enzymatic strategies, detailed experimental protocols, and quantitative data to facilitate the application of these biocatalytic methods in research and drug development.
Core Enzymatic Strategies
The two primary enzyme families employed for the synthesis of 2'-deoxynucleosides are Nucleoside Phosphorylases (NPs) and Nucleoside 2'-Deoxyribosyltransferases (NDTs).
Nucleoside Phosphorylases (NPs)
Nucleoside phosphorylases (EC 2.4.2.x) catalyze the reversible phosphorolysis of the N-glycosidic bond of a nucleoside in the presence of inorganic phosphate (B84403) (Pi). This reaction can be coupled in a one-pot synthesis where a donor nucleoside is phosphorolyzed to generate a 2-deoxyribose-1-phosphate intermediate, which is then utilized by a second nucleoside phosphorylase to glycosylate an acceptor nucleobase.[1][2]
The process is a two-step transglycosylation:
-
Phosphorolysis: Donor-2'-deoxynucleoside + Pi ⇌ Acceptor Base + 2-deoxy-α-D-ribofuranose-1-phosphate
-
Synthesis: 2-deoxy-α-D-ribofuranose-1-phosphate + Acceptor Base ⇌ Product-2'-deoxynucleoside + Pi
Enzymes are typically classified based on their substrate preference for either purines (Purine Nucleoside Phosphorylase, PNP) or pyrimidines (Pyrimidine Nucleoside Phosphorylase, PyNP), with further classifications such as Uridine Phosphorylase (UP) and Thymidine Phosphorylase (TP).[3]
Nucleoside 2'-Deoxyribosyltransferases (NDTs)
Nucleoside 2'-deoxyribosyltransferases (EC 2.4.2.6) catalyze the direct transfer of the 2'-deoxyribosyl moiety from a donor 2'-deoxynucleoside to an acceptor nucleobase without the involvement of inorganic phosphate.[4] The reaction proceeds via a ping-pong mechanism involving a covalent deoxyribosyl-enzyme intermediate.[4]
NDTs are classified into two main types:
-
Type I (PDTs): Purine-specific, catalyzing the transfer between purine (B94841) bases.
-
Type II (NDTs): Catalyze the transfer between both purine and pyrimidine (B1678525) bases.[4]
Quantitative Data on Enzyme Performance
The efficiency of enzymatic synthesis is highly dependent on the choice of enzyme and the specific substrates. The following tables summarize key quantitative data for commonly used nucleoside phosphorylases and 2'-deoxyribosyltransferases.
Reaction Yields and Conversion Rates
| Product | Enzyme System | Donor Nucleoside | Acceptor Base | Yield/Conversion | Reference |
| 5-Ethyl-2'-deoxyuridine | E. coli TP & PNP | 7-Methyl-2'-deoxyguanosine | 5-Ethyluracil | 84-93% Yield | [5] |
| 2'-Deoxyadenosine | E. coli TP & PNP | 7-Methyl-2'-deoxyguanosine | Adenine | High Yield | [5] |
| 2-Chloro-2'-deoxyadenosine (Cladribine) | L. delbrueckii NDT | Thymidine | 2-Chloroadenine | >98% Activity Retained (Immobilized) | [6] |
| Purine Analogue 11 | L. leichmannii NDT-2 | 2'-Deoxycytidine | Purine 9 | up to 98% Conversion | [7] |
| Pyrimidine Analogue 12 | L. leichmannii NDT-2 | 2'-Deoxycytidine | Pyrimidine 10 | up to 85% Conversion | [7] |
| 5-Ethynyl-2'-deoxyuridine | L. leichmannii NDT-2 | 2'-Deoxycytidine | 5-Ethynyluracil | 52% Isolated Yield | [7] |
| 5-Iodo-2'-deoxyuridine | L. leichmannii NDT-2 | 2'-Deoxycytidine | 5-Iodouracil | 55% Isolated Yield | [7] |
| 2'-Deoxyguanosine | L. helveticus NDT-II | Thymidine | 2-Amino-6-chloropurine | High Yield |
Kinetic Parameters of Nucleoside Phosphorylases
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) or kcat (s-1) | Reference |
| E. coli PNP | Inosine | 21-107 | - | [8] |
| E. coli PNP | Guanosine | 21-107 | - | [8] |
| Calf Spleen PNP | Guanosine | - | 22 and 1.3 s-1 (bifunctional model) | [9] |
| A. migulanus PNP | Inosine | - | - | [10] |
| T. thermophilus PNP I | Inosine | >200 | - | [8] |
| T. thermophilus PNP II | Inosine | >200 | - | [8] |
Kinetic Parameters of 2'-Deoxyribosyltransferases
| Enzyme | Donor Substrate | Acceptor Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| L. reuteri NDT | 2'-Deoxyuridine | Cytosine | 0.23 ± 0.02 (dUrd) | 165 ± 4 | 7.2 x 105 | [11] |
| 0.8 ± 0.1 (Cyt) | 2.1 x 105 | [11] | ||||
| Wild-type NDT | 2'-Fluoro-2'-deoxyuridine | - | - | - | - | [1] |
| fNDT-i1 (V52A) mutant | 2'-Fluoro-2'-deoxyuridine | - | - | - | 3.1-fold higher than WT | [1] |
| fNDT-i4 (V52A/L28I) mutant | 2'-Fluoro-2'-deoxyuridine | - | - | - | 3.7-fold higher than WT | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the enzymatic synthesis of 2'-deoxynucleosides.
Purification of Recombinant E. coli Purine Nucleoside Phosphorylase (PNP)
This protocol describes the purification of His-tagged recombinant PNP from E. coli.
Materials:
-
E. coli cell paste expressing recombinant PNP
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Storage Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 50% glycerol
-
Ni-NTA affinity resin
-
Lysozyme (B549824), DNase I
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer. Add lysozyme and DNase I and incubate on ice. Sonicate the suspension to ensure complete lysis.
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound PNP with Elution Buffer. Collect fractions.
-
Purity Analysis: Analyze the collected fractions by SDS-PAGE to assess purity. Pool the fractions containing pure PNP.
-
Buffer Exchange: Dialyze the pooled fractions against Storage Buffer.
-
Storage: Determine the protein concentration, aliquot, and store at -80°C.[12]
General Protocol for Preparative Scale Synthesis of a 2'-Deoxynucleoside
This protocol provides a general framework for a gram-scale synthesis. Optimization of substrate ratios, enzyme concentration, temperature, and reaction time is recommended for each specific synthesis.
Materials:
-
Donor 2'-deoxynucleoside (e.g., thymidine, 2'-deoxyuridine, 2'-deoxycytidine)
-
Acceptor nucleobase (purine or pyrimidine)
-
Purified Nucleoside Phosphorylases (e.g., TP and PNP) or Nucleoside 2'-Deoxyribosyltransferase (NDT)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.0 or 50 mM phosphate buffer, pH 7.0 for NPs)
-
Organic co-solvent (e.g., DMSO, optional for poorly soluble bases)
Procedure:
-
Reaction Setup: Dissolve the acceptor nucleobase and donor 2'-deoxynucleoside in the reaction buffer.[5] If the acceptor base has low solubility, a minimal amount of an organic co-solvent like DMSO can be added.[5]
-
Enzyme Addition: Add the purified enzyme(s) to the reaction mixture. For NP-catalyzed reactions, both a purine- and a pyrimidine-specific phosphorylase are typically required.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme(s) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC or TLC.
-
Reaction Termination: Once the reaction has reached completion, terminate it by heat inactivation of the enzymes or by adding a quenching agent (e.g., cold methanol).
-
Purification: Remove precipitated protein by centrifugation. The product can be purified from the supernatant by techniques such as crystallization or column chromatography (e.g., silica (B1680970) gel or ion-exchange).
HPLC Analysis of Reaction Mixture
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase (example gradient):
-
Solvent A: 50 mM phosphate buffer, pH 4.0
-
Solvent B: Methanol
-
Gradient: A linear gradient from 0% to 50% B over a set time (e.g., 10-20 minutes) can be used to separate the nucleobases and nucleosides.[13]
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase. Centrifuge to remove any particulates.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 260 nm or 280 nm).
-
Quantification: Identify and quantify the substrate and product peaks by comparing their retention times and peak areas to those of known standards.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield/Conversion | Suboptimal reaction conditions (pH, temperature) | Optimize pH and temperature for the specific enzyme(s). |
| Enzyme inhibition (product or substrate) | Adjust substrate ratios; consider using an immobilized enzyme in a flow reactor to remove the product as it is formed. | |
| Poor solubility of substrates | Add a minimal amount of a compatible organic co-solvent (e.g., DMSO). | |
| Enzyme instability | Ensure proper storage of the enzyme; consider using a more stable enzyme from a thermophilic organism. | |
| Byproduct Formation | Hydrolysis of the donor nucleoside (for NDTs) | Optimize the concentration of the acceptor base. |
| Non-specific enzyme activity | Use a more specific enzyme or engineer the current enzyme for higher specificity. | |
| Difficulty in Purification | Similar properties of product and starting materials | Optimize the chromatographic separation method (e.g., gradient, column chemistry). |
Future Outlook: Enzyme Engineering and Process Optimization
The field of enzymatic 2'-deoxynucleoside synthesis is continually evolving. Key areas of advancement include:
-
Enzyme Engineering: Techniques like directed evolution and rational design are being used to create novel enzyme variants with improved stability, altered substrate specificity, and enhanced catalytic efficiency.[1][10] This allows for the synthesis of a wider range of modified nucleosides that are not accessible with wild-type enzymes.
-
Process Intensification: The use of immobilized enzymes in continuous flow reactors offers significant advantages for industrial-scale production.[6] Immobilization can improve enzyme stability and reusability, while continuous flow systems can enhance productivity and simplify downstream processing.
By leveraging these advanced biocatalytic strategies, researchers and drug development professionals can accelerate the discovery and production of novel 2'-deoxynucleoside-based therapeutics.
References
- 1. Molecular evolution of nucleoside deoxyribosyl transferase to enhance the activity toward 2'-fluoro-2'-deoxynucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate spectra of nucleoside phosphorylases and their potential in the production of pharmaceutically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering a Bifunctional Fusion Purine/Pyrimidine Nucleoside Phosphorylase for the Production of Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Continuous Immobilized Enzyme Reactor [user.eng.umd.edu]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial Purine Nucleoside Phosphorylases from Mesophilic and Thermophilic Sources: Characterization of Their Interaction with Natural Nucleosides and Modified Arabinofuranoside Analogues [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of β-D-2-Deoxyribose into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleosides into oligonucleotides is a critical technique in the development of therapeutic and diagnostic agents, as well as for fundamental research in molecular biology. One such modification is the introduction of an abasic site, which is a position in the DNA backbone that lacks a purine (B94841) or pyrimidine (B1678525) base. The simplest form of an abasic site is a β-D-2-Deoxyribose residue. These sites are naturally occurring DNA lesions but can also be intentionally incorporated into synthetic oligonucleotides to study DNA repair mechanisms, protein-DNA interactions, and to act as flexible linkers.[1][2] This document provides a detailed protocol for the chemical synthesis of oligonucleotides containing a β-D-2-Deoxyribose moiety using the robust phosphoramidite (B1245037) method on an automated solid-phase synthesizer.
Data Summary
The efficiency of incorporating β-D-2-Deoxyribose or its analogs into oligonucleotides is comparable to that of standard nucleoside phosphoramidites, although certain steps may require optimization. The following table summarizes key quantitative data gathered from various studies.
| Parameter | Value/Range | Conditions/Notes | Source |
| Phosphoramidite Coupling Time | 6 - 15 minutes | Extended coupling time is often recommended for abasic site analogs to ensure high efficiency. | [1][3] |
| Coupling Efficiency | >99% | Similar to standard DNA phosphoramidites with optimized coupling times. | [4] |
| Deprotection (Cleavage from Support) | 5 minutes - 24 hours | Dependent on the deprotection reagent and temperature. AMA offers an "UltraFAST" 5-10 minute deprotection. | [3][5][6] |
| Deprotection (Base & Phosphate (B84403) Groups) | 10 minutes - 24 hours | AMA at 65°C for 10 min; Ammonium (B1175870) Hydroxide (B78521)/Ethanol (B145695) for 24 hrs at room temperature. | [3] |
| Abasic Site Generation (Post-Synthesis) | 4.5 hours | Using 80% acetic acid to remove a silyl (B83357) protecting group. | [3] |
| Final Yield | Modest to Good | Yields can be affected by the stability of the abasic site to the deprotection conditions. | [1] |
Experimental Protocols
The incorporation of a β-D-2-Deoxyribose unit requires the synthesis of a suitable phosphoramidite building block where the hydroxyl groups are appropriately protected. A common strategy involves using a silyl protecting group at the 1'-position, which can be removed post-synthesis to generate the true abasic site.
Protocol 1: Synthesis of 1-O-(4,4'-Dimethoxytrityl)-2-deoxy-D-ribofuranose-3-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite
This protocol describes the synthesis of a phosphoramidite monomer for introducing an abasic site, which is a stable tetrahydrofuran (B95107) (THF) analog. This is often referred to as a "dSpacer" and is structurally very similar to the natural abasic site.
-
Protection of 2-Deoxy-D-ribose: Start with commercially available 2-deoxy-D-ribose. The 5-hydroxyl group is selectively protected with a dimethoxytrityl (DMT) group.
-
Phosphitylation: The 3'-hydroxyl group of the DMT-protected 2-deoxyribose is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[7]
-
Purification: The resulting phosphoramidite is purified by silica (B1680970) gel chromatography to yield the final product, which can be used directly in solid-phase oligonucleotide synthesis.
Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard cycle for incorporating the abasic site phosphoramidite into a growing oligonucleotide chain on a solid support, typically Controlled Pore Glass (CPG).[7][8]
-
Column Installation: The synthesized abasic phosphoramidite is dissolved in anhydrous acetonitrile (B52724) and placed on a designated port on the automated DNA synthesizer.
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of repeated steps:
-
Step A: Deblocking (Detritylation): The 5'-DMT protecting group of the terminal nucleotide on the solid support is removed using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[8]
-
Step B: Coupling: The abasic phosphoramidite is activated with an activator, such as tetrazole or 4,5-dicyanoimidazole, and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[8] An extended coupling time of 6-15 minutes is recommended for the abasic phosphoramidite.[1][3]
-
Step C: Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Step D: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a tetrahydrofuran/water/pyridine mixture.[7]
-
-
Chain Elongation: These four steps are repeated for each subsequent nucleotide to be added to the sequence.
Protocol 3: Cleavage and Deprotection
After the synthesis is complete, the oligonucleotide must be cleaved from the solid support, and the protecting groups on the phosphates (cyanoethyl) and bases must be removed.
-
Cleavage from Support: The solid support is treated with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) to cleave the succinyl linker, releasing the oligonucleotide into solution.[5][6] This step typically takes 1-2 hours at room temperature with ammonium hydroxide or as little as 5 minutes with AMA.[6]
-
Phosphate and Base Deprotection: The solution containing the oligonucleotide is heated to remove the cyanoethyl groups from the phosphate backbone and the protecting groups from the nucleobases. Common conditions include:
-
Generation of the Abasic Site (if a protected version was used): If a protected abasic phosphoramidite (e.g., with a 1'-silyl group) was used, an additional deprotection step is required.
-
After removal from the support and standard deprotection, the oligonucleotide is dried down.
-
The pellet is resuspended in 80% acetic acid in water and incubated at room temperature for 30 minutes.
-
An equal volume of water is added, and the incubation continues for an additional 4 hours.[3]
-
The reaction is quenched with a buffer like 2M Triethylammonium acetate (B1210297) (TEAA).[3]
-
Protocol 4: Purification of the Final Oligonucleotide
The crude deprotected oligonucleotide solution contains the full-length product as well as shorter, failed sequences. Purification is necessary to isolate the desired product.
-
Desalting: The oligonucleotide solution is first desalted using a desalting column (e.g., Glen Gel-Pak™) or ethanol precipitation to remove residual salts and small molecules.[3][9]
-
Purification: High-purity oligonucleotides are obtained using methods such as:
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This method provides high resolution and is suitable for purifying long oligonucleotides. The desired band is excised, and the oligonucleotide is eluted.[1]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase or ion-exchange HPLC can be used to achieve high purity.
-
-
Quantification: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm (A260) using a spectrophotometer.[9]
Visualized Workflow and Signaling Pathways
Caption: Workflow for oligonucleotide synthesis with a β-D-2-Deoxyribose unit.
References
- 1. Synthesis and Analysis of Oligonucleotides Containing Abasic Site Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and analysis of oligonucleotides containing abasic site analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. twistbioscience.com [twistbioscience.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. atdbio.com [atdbio.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. Protocols for Oligonucleotides | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: Utilizing β-D-2-Deoxyribose in PCR and DNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-2-Deoxyribose is the foundational pentose (B10789219) sugar that forms the backbone of deoxyribonucleic acid (DNA).[1] Its inherent chemical structure is fundamental to the stability and helical geometry of DNA. In the context of molecular biology techniques such as the Polymerase Chain Reaction (PCR) and DNA sequencing, β-D-2-deoxyribose is a critical component of deoxyribonucleoside triphosphates (dNTPs), the building blocks for DNA synthesis. Beyond this primary role, the 2-deoxyribose moiety itself, particularly in the form of an abasic (apurinic/apyrimidinic or AP) site where the nucleobase has been lost, presents unique opportunities for specialized applications in research and diagnostics.
These application notes provide detailed protocols and insights into the use of β-D-2-deoxyribose, both as a component of abasic sites and as a free molecule, in PCR and DNA sequencing workflows. The information is intended to guide researchers in studying DNA damage and repair, preparing specific DNA constructs, and developing novel molecular assays.
Application 1: Generation and Analysis of Abasic Sites in DNA
Abasic sites are one of the most common forms of DNA damage and are central intermediates in the base excision repair (BER) pathway.[2][3][4] The study of how these sites are processed by cellular machinery is crucial for understanding mutagenesis, cancer biology, and the efficacy of certain DNA-damaging drugs. Researchers can generate and analyze DNA containing abasic sites using PCR and sequencing techniques.
Protocol 1: Enzymatic Generation of Abasic Sites for Sequencing Analysis
This protocol describes the creation of abasic sites in a DNA template by excising uracil (B121893) bases using Uracil-DNA Glycosylase (UDG). This method is highly specific and allows for the precise placement of abasic sites if uracil is incorporated at known positions during oligonucleotide synthesis.
Materials:
-
Uracil-containing single-stranded or double-stranded DNA
-
Uracil-DNA Glycosylase (UDG) (e.g., NEB #M5505)
-
UDG Reaction Buffer (10X)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following components:
-
Uracil-containing DNA (1-10 pmol)
-
10X UDG Reaction Buffer (2 µL)
-
Uracil-DNA Glycosylase (1 unit)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. This allows the UDG to efficiently remove the uracil bases, leaving behind abasic sites.
-
Enzyme Inactivation (Optional): Heat the reaction at 95°C for 10 minutes to inactivate the UDG. This is recommended if the DNA will be used in subsequent enzymatic steps where UDG activity is not desired.
-
Purification: Purify the DNA containing abasic sites using a suitable method, such as ethanol (B145695) precipitation or a spin column-based purification kit, to remove the enzyme and buffer components.
-
Quantification and Use: Quantify the concentration of the resulting DNA. The DNA is now ready for use in downstream applications like sequencing or polymerase stalling assays.
Diagram of Enzymatic Generation of an Abasic Site
Caption: Workflow for creating an abasic site from a uracil-containing DNA strand.
Application 2: Sequencing of DNA Containing Abasic Sites
Standard sequencing methods can be hindered by abasic sites, as DNA polymerases tend to stall at these lesions.[5][6][7][8][9] However, specialized techniques have been developed to sequence DNA containing abasic sites, providing valuable information about DNA damage and repair.
Sanger Sequencing of Templates with Abasic Sites
Sanger sequencing of a template containing an abasic site will typically result in termination of the sequencing ladder at the position of the lesion. This is because most DNA polymerases used in sequencing reactions cannot efficiently bypass the abasic site. Some polymerases may incorporate a base, most often adenine, opposite the abasic site (a phenomenon known as the "A-rule"), but extension beyond this point is often inefficient.[10][11]
Expected Results: When analyzing the electropherogram from a Sanger sequencing reaction of a template with an abasic site, you would expect to see a sharp drop in signal intensity or a complete termination of the sequence immediately after the position corresponding to the abasic site. If the polymerase does manage to incorporate a base, it will most likely be an 'A' peak, followed by a significantly attenuated or absent signal.
Next-Generation Sequencing (NGS) of Abasic Sites: snAP-seq
Single-nucleotide resolution Abasic Site Profiling by sequencing (snAP-seq) is a chemical biology method that allows for the genome-wide mapping of abasic sites at single-base resolution.[2][3][4][12]
Principle of snAP-seq: The method relies on the chemical labeling of the aldehyde group present in the open-ring form of the 2-deoxyribose at the abasic site. A biotinylated probe is attached to the abasic site, allowing for the enrichment of DNA fragments containing these sites. Subsequent processing and ligation of sequencing adapters enable the identification of the precise location of the abasic site during NGS.[2]
Protocol 2: Simplified Workflow for snAP-seq Library Preparation
This protocol provides a conceptual overview of the key steps in preparing an NGS library for snAP-seq. For detailed experimental procedures, it is essential to refer to the original publication.[2]
Materials:
-
Genomic DNA containing abasic sites
-
Aldehyde-reactive biotin (B1667282) probe
-
Streptavidin-coated magnetic beads
-
NGS library preparation kit (e.g., Illumina)
-
Enzymes for DNA end-repair, A-tailing, and ligation
-
PCR amplification reagents
Procedure:
-
DNA Fragmentation: Fragment the genomic DNA to the desired size for NGS library preparation (e.g., 200-500 bp) using sonication or enzymatic methods.
-
Biotin Labeling: React the fragmented DNA with an aldehyde-reactive biotin probe to specifically label the abasic sites.
-
Enrichment of Abasic Site-Containing Fragments: Use streptavidin-coated magnetic beads to capture the biotin-labeled DNA fragments. Wash the beads to remove non-labeled DNA.
-
Adapter Ligation: Perform end-repair and A-tailing on the enriched DNA fragments, followed by the ligation of NGS sequencing adapters.
-
Elution and PCR Amplification: Elute the adapter-ligated DNA from the beads. Amplify the library using PCR to generate a sufficient quantity of DNA for sequencing.
-
Sequencing and Data Analysis: Sequence the prepared library on an NGS platform. Bioinformatic analysis is then used to map the reads to a reference genome and identify the precise locations of the abasic sites.
Diagram of snAP-seq Workflow
Caption: Overview of the snAP-seq workflow for mapping abasic sites.
Application 3: Quantitative Analysis of Abasic Sites Using qPCR
Quantitative PCR (qPCR) can be employed to estimate the frequency of abasic sites within a specific DNA region. The principle behind this application is that DNA polymerases are significantly impeded by abasic sites, leading to a reduction in PCR amplification efficiency.[11][13] By comparing the amplification of a DNA sample containing abasic sites to that of an undamaged control, the relative abundance of these lesions can be inferred.
Protocol 3: qPCR-Based Quantification of Abasic Sites
Materials:
-
DNA sample with suspected abasic sites
-
Undamaged control DNA of the same sequence
-
qPCR primers flanking the region of interest
-
qPCR master mix (containing a thermostable DNA polymerase and SYBR Green or a probe)
-
qPCR instrument
Procedure:
-
Primer Design: Design qPCR primers that amplify a region of the DNA containing the suspected abasic sites. The amplicon size should ideally be in the range of 100-200 bp for optimal qPCR efficiency.
-
qPCR Reaction Setup: Prepare qPCR reactions for both the damaged and undamaged control DNA. Each reaction should contain:
-
DNA template (e.g., 1-10 ng)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
qPCR Master Mix (2X)
-
Nuclease-free water to the final volume
-
-
qPCR Cycling: Perform the qPCR using a standard cycling protocol, for example:
-
Initial Denaturation: 95°C for 2-5 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis
-
-
Data Analysis:
-
Determine the Cq (quantification cycle) values for both the damaged and control samples.
-
An increase in the Cq value for the damaged sample compared to the control indicates the presence of amplification-inhibiting lesions, such as abasic sites.
-
The relative frequency of abasic sites can be estimated based on the difference in Cq values (ΔCq) and the amplification efficiency of the PCR.
-
Data Presentation:
| Sample | Cq Value | ΔCq (vs. Control) | Estimated Lesion Frequency |
| Undamaged Control | 22.5 | 0 | - |
| Damaged Sample 1 | 24.0 | 1.5 | Lower |
| Damaged Sample 2 | 26.2 | 3.7 | Higher |
Note: The exact calculation of lesion frequency requires calibration curves and assumptions about polymerase stalling efficiency.
Application 4: Investigating the Effect of Free β-D-2-Deoxyribose on PCR
While β-D-2-deoxyribose is a fundamental component of dNTPs, the effect of adding free 2-deoxyribose to a PCR reaction is not a standard application. However, studies on cell cultures have shown that 2-deoxy-D-ribose can inhibit DNA synthesis.[9] This suggests a potential inhibitory role in PCR, likely through competition with dNTPs or interaction with the DNA polymerase.
Experimental Protocol: Investigating the Inhibitory Effect of 2-Deoxyribose on PCR
This protocol is designed to test the hypothesis that free 2-deoxyribose can inhibit PCR amplification.
Materials:
-
DNA template
-
PCR primers
-
Thermostable DNA polymerase (e.g., Taq polymerase)
-
dNTP mix
-
PCR buffer
-
β-D-2-Deoxyribose solution (e.g., 1 M stock)
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare a series of PCR reactions with varying concentrations of free 2-deoxyribose. A typical 25 µL reaction would include:
-
DNA template (1-10 ng)
-
Forward Primer (10 µM) - 0.5 µL
-
Reverse Primer (10 µM) - 0.5 µL
-
dNTP mix (10 mM each) - 0.5 µL
-
10X PCR Buffer - 2.5 µL
-
Taq DNA Polymerase (5 U/µL) - 0.125 µL
-
β-D-2-Deoxyribose (from stock) - to final concentrations of 0 mM, 1 mM, 5 mM, 10 mM, 25 mM, 50 mM
-
Nuclease-free water to 25 µL
-
-
PCR Cycling: Perform a standard PCR protocol appropriate for the template and primers.
-
Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis. Compare the band intensities of the PCR products across the different concentrations of 2-deoxyribose.
Expected Results and Data Presentation:
A decrease in the intensity of the PCR product band with increasing concentrations of 2-deoxyribose would indicate an inhibitory effect.
| 2-Deoxyribose (mM) | PCR Product Band Intensity (Arbitrary Units) |
| 0 | 100 |
| 1 | 95 |
| 5 | 70 |
| 10 | 40 |
| 25 | 10 |
| 50 | 0 |
Note: This is a hypothetical data table. Actual results would need to be determined experimentally.
Diagram of PCR Inhibition Logic
Caption: Hypothetical inhibitory effect of free 2-deoxyribose on DNA polymerase in PCR.
Quantitative Data Summary
The efficiency of DNA polymerase bypass of abasic sites varies significantly between different polymerases. This is a critical consideration when designing experiments involving templates with abasic sites.
| DNA Polymerase | Time for 50% Bypass (t50bypass) in seconds | Predominant Base Insertion Opposite Abasic Site | Reference |
| Human Polymerase η (hPolη) | 4.6 | dAMP (67%) | [14][15] |
| Human Polymerase ι (hPolι) | 112 | Varies (error-prone) | [14][15] |
| Human Polymerase κ (hPolκ) | 1823 | Frameshifts, varies | [14][15] |
| Human Polymerase Rev1 | No full-length bypass observed | - | [14][15] |
This table summarizes data on the bypass efficiency of human Y-family DNA polymerases at abasic lesions.[14][15]
Conclusion
While β-D-2-deoxyribose is ubiquitous in molecular biology as a component of dNTPs, its application as a tool in PCR and DNA sequencing is more nuanced and primarily revolves around the study of abasic sites. The ability to generate, sequence, and quantify abasic sites provides powerful methodologies for research into DNA damage, repair, and mutagenesis. The potential for free 2-deoxyribose to act as a PCR inhibitor is an area that warrants further investigation. The protocols and data presented here offer a foundation for researchers to explore these specialized applications in their own work.
References
- 1. bu.edu [bu.edu]
- 2. Sequencing abasic sites in DNA at single-nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sequencing abasic sites in DNA at single-nucleotide resolution. [repository.cam.ac.uk]
- 5. MGH DNA Core [dnacore.mgh.harvard.edu]
- 6. ucdenver.edu [ucdenver.edu]
- 7. Optimizing your PCR [takarabio.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition by 2-deoxy-D-ribose of DNA synthesis and growth in Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. Sequencing abasic sites in DNA at single-nucleotide resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BiochemSphere [biochemicalsci.com]
- 14. Quantitative analysis of the efficiency and mutagenic spectra of abasic lesion bypass catalyzed by human Y-family DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of the efficiency and mutagenic spectra of abasic lesion bypass catalyzed by human Y-family DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Nucleoside Analogs from 2-Deoxy-D-Ribose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nucleoside analogs are a cornerstone of modern pharmacology, serving as critical antiviral and antineoplastic agents.[1] Their synthesis is a pivotal process in drug discovery and development. 2-Deoxy-D-ribose, a key component of deoxyribonucleic acid (DNA), is an essential and versatile starting material for creating these therapeutic molecules. This document provides detailed application notes and experimental protocols for the synthesis of nucleoside analogs from 2-deoxy-D-ribose, focusing on two primary methodologies: classical chemical synthesis, exemplified by the Vorbrüggen glycosylation, and modern biocatalytic approaches using enzymes. These protocols are designed to guide researchers in the efficient and stereoselective synthesis of novel and established nucleoside compounds.
Introduction: Core Synthetic Strategies
The synthesis of 2'-deoxynucleoside analogs from 2-deoxy-D-ribose can be broadly categorized into two main strategies: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This approach offers great versatility in modifying both the sugar and the nucleobase. However, it often involves a multi-step process requiring a series of protection and deprotection sequences for the hydroxyl groups of the sugar.[2] A significant challenge in chemical synthesis is controlling the stereochemistry at the anomeric center (C1'), which can lead to the formation of α and β anomeric mixtures that are difficult to separate.[2] The Vorbrüggen glycosylation is a widely used method that employs a Lewis acid to couple a protected sugar with a silylated nucleobase.[3]
-
Enzymatic Synthesis: Biocatalytic methods offer high regio- and stereoselectivity, often yielding the desired β-anomer exclusively under mild reaction conditions in aqueous media.[3][4] These methods can significantly reduce the number of protection/deprotection steps.[2] Enzymes such as nucleoside 2'-deoxyribosyltransferases (NDTs) or nucleoside phosphorylases (NPs) are commonly used for transglycosylation (base swapping) or in one-pot cascade reactions starting from 2-deoxy-D-ribose.[3][5][6]
Below is a high-level comparison of the two synthetic routes.
Protocol 1: Chemical Synthesis via Vorbrüggen Glycosylation
The Vorbrüggen glycosylation is a powerful method for forming the N-glycosidic bond. The reaction typically involves coupling a per-acylated sugar with a silylated nucleobase in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or SnCl₄.
Experimental Protocol
This protocol describes a general procedure for the synthesis of a 2'-deoxynucleoside analog.
Part A: Preparation of 1-O-Acetyl-3,5-di-O-(p-toluoyl)-2-deoxy-D-ribofuranose
-
Materials: 2-deoxy-D-ribose, pyridine (B92270) (anhydrous), p-toluoyl chloride, dichloromethane (B109758) (DCM), hydrochloric acid (1M), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 2-deoxy-D-ribose in anhydrous pyridine and cool the solution to 0°C in an ice bath.
-
Slowly add p-toluoyl chloride dropwise while maintaining the temperature at 0°C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction with ice water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected sugar. This intermediate is often a mixture of anomers.
-
Part B: Glycosylation
-
Materials: Protected sugar from Part A, desired nucleobase (e.g., 2-chloroadenine), hexamethyldisilazane (B44280) (HMDS), trimethylsilyl chloride (TMSCl), 1,2-dichloroethane (B1671644) (anhydrous), trimethylsilyl triflate (TMSOTf).
-
Procedure:
-
Suspend the nucleobase in a mixture of HMDS and TMSCl and heat to reflux until the solution becomes clear, indicating silylation is complete. Remove excess silylating agents under vacuum.
-
Dissolve the resulting silylated nucleobase and the protected sugar in anhydrous 1,2-dichloroethane under an inert atmosphere (e.g., Argon).
-
Cool the mixture to 0°C and add TMSOTf dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Dry the combined organic layers, concentrate, and purify the resulting protected nucleoside by column chromatography to separate the α and β anomers.
-
Part C: Deprotection
-
Materials: Protected nucleoside from Part B, methanolic ammonia (B1221849) (saturated at 0°C).
-
Procedure:
-
Dissolve the protected nucleoside in methanolic ammonia in a sealed pressure vessel.
-
Stir the solution at room temperature for 24-48 hours.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final 2'-deoxynucleoside analog.
-
Data Summary: Vorbrüggen Glycosylation
| Nucleobase | Catalyst | Solvent | Yield (β-anomer) | Reference |
| 2-Chloroadenine | Triflic Acid (20 mol%) | Dichloromethane | 43% (overall) | [7] |
| 5-Azacytosine | TMSOTf | 1,2-Dichloroethane | Variable (α/β mixture) | [8] |
| 2-Nitroimidazole | Triethylsilyl triflate | Acetonitrile | Highly selective (β) | [9] |
Protocol 2: Enzymatic Synthesis via One-Pot Cascade
Enzymatic synthesis provides a highly efficient and stereoselective route to nucleoside analogs. A one-pot cascade reaction starting from 2-deoxy-D-ribose can be achieved using a combination of three enzymes: ribokinase (RK), phosphopentomutase (PPM), and a nucleoside phosphorylase (NP).[5][6]
Experimental Protocol
This protocol outlines a general one-pot enzymatic synthesis.
-
Materials: 2-deoxy-D-ribose, desired nucleobase, ATP (adenosine triphosphate), potassium phosphate (B84403) buffer, magnesium chloride, recombinant E. coli ribokinase (RK), phosphopentomutase (PPM), and purine/pyrimidine nucleoside phosphorylase (PNP/TP).
-
Procedure:
-
Prepare a reaction mixture in a potassium phosphate buffer (e.g., 50 mM, pH 7.5) containing 2-deoxy-D-ribose, the nucleobase, ATP, and magnesium chloride.
-
Add the three enzymes (RK, PPM, and NP) to the reaction mixture. The optimal concentration of each enzyme should be determined empirically.
-
Incubate the reaction at a suitable temperature (e.g., 37°C or 50°C for thermophilic enzymes) for 24-72 hours.[5]
-
Monitor the formation of the product using HPLC.
-
Upon completion, terminate the reaction by heating (e.g., 95°C for 5 minutes) to denature the enzymes.
-
Centrifuge the mixture to pellet the denatured proteins.
-
Purify the supernatant containing the nucleoside analog using reverse-phase HPLC or other suitable chromatographic techniques.
-
Data Summary: Enzymatic Synthesis
The following table summarizes results from the gram-scale enzymatic synthesis of 2'-deoxyribonucleoside analogues using nucleoside 2'-deoxyribosyltransferase from Lactobacillus leichmannii (LlNDT-2), which catalyzes a transglycosylation reaction.[2][3]
| Nucleobase Acceptor | Donor (equiv.) | Solvent | Yield | Scale | Reference |
| 5-Ethynyluracil (EdU) | 2'-Deoxyuridine (10) | H₂O | 52% | 1 mmol | [3] |
| 5-Iodouracil | 2'-Deoxyuridine (3) | H₂O | 55% | 1 mmol | [3] |
| 5-Bromouracil | 2'-Deoxyuridine (3) | H₂O | 56% | 5.6 mmol | [3] |
| 6-Chloropurine | 2'-Deoxycytidine (2) | H₂O | 75% | 6.5 mmol | [2] |
| 2-Amino-6-chloropurine | 2'-Deoxycytidine (2) | H₂O | 81% | 1.8 mmol | [2] |
Applications and Significance
Nucleoside analogs synthesized from 2-deoxy-D-ribose are vital in medicine. Modifications at the C2', C4', and C5' positions of the deoxyribose ring, as well as alterations to the nucleobase, have led to potent drugs.[10][11] For example, 2'-deoxy-2'-fluoro modifications are common in antiviral drug discovery.[12] 4'-azido nucleosides have demonstrated potent anti-HIV activity.[11] The protocols described here provide foundational methods for accessing these and other novel structures, enabling further research into their therapeutic potential against viral infections and cancer.[10]
References
- 1. madridge.org [madridge.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Gram-scale enzymatic synthesis of 2′-deoxyribonucleoside analogues using nucleoside transglycosylase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN101311184B - 2-deoxy-D-ribose derivates, preparation method and use thereof - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Detection of 2-Deoxyribose and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxyribose, a fundamental component of deoxyribonucleic acid (DNA), and its various metabolites are crucial molecules in numerous biological processes. The accurate detection and quantification of these compounds are essential for research in fields ranging from molecular biology and genetics to pharmacology and clinical diagnostics. Dysregulation of 2-deoxyribose metabolism has been implicated in various pathological conditions, making its analysis a key aspect of drug development and disease monitoring.
This document provides detailed application notes and experimental protocols for the analytical detection of 2-deoxyribose and its metabolites. We will cover a range of techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as well as enzymatic assays.
Analytical Techniques: A Comparative Overview
The choice of analytical technique for detecting 2-deoxyribose and its metabolites depends on factors such as the required sensitivity, selectivity, sample matrix, and the specific metabolite of interest. The following tables summarize key quantitative data for the most commonly employed methods to facilitate easy comparison.
Table 1: Performance Characteristics of GC-MS Methods for 2-Deoxyribose Metabolite Analysis
| Analyte | Derivatization Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Recovery (%) | Reference |
| 2-deoxypentos-4-ulose | Hydrazine (B178648) + Silylation | 100 fmol | - | ≈ 0.99 | 72.6 ± 2.9 | [1] |
| 3'-phosphoglycolate | Silylation | 200 fmol | - | > 0.99 | - | [1] |
| Silylated 2-deoxyribose | Silylation (BSTFA) | - | - | > 0.99 | - | [1] |
Note: Quantitative data can vary based on the specific instrument, column, and experimental conditions.
Table 2: Performance Characteristics of HPLC and LC-MS/MS Methods for 2-Deoxyribose Metabolite Analysis
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Recovery (%) | Reference |
| 2-Deoxy-D-glucose | HPLC-ELSD | 2 µg/mL | 5 µg/mL | - | 99.5 ± 0.7 | [2] |
| DNA fragments (200 bp) | HPLC-UV | 1 ng | 3 ng | 0.999 | 97.4 - 101.8 | [2][3] |
| Doravirine (B607182) (in plasma) | LC-MS/MS | - | 7.00 ng/mL | > 0.99 (quadratic) | - | [4] |
| Goserelin (B1671991) (in plasma) | LC-MS/MS | - | 0.5 ng/mL | - | - | [5] |
Note: ELSD (Evaporative Light Scattering Detector) is used for compounds lacking a UV chromophore. Data for doravirine and goserelin are included to demonstrate typical LC-MS/MS performance for small molecules in biological matrices.
Signaling and Metabolic Pathways
Understanding the metabolic pathways of 2-deoxyribose is crucial for interpreting analytical results. The following diagram illustrates a key catabolic pathway for 2-deoxy-D-ribose.
Experimental Workflow
A generalized workflow for the analysis of 2-deoxyribose and its metabolites from biological samples is depicted below. This workflow highlights the key stages from sample acquisition to data interpretation.
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
Protocol 1: GC-MS Analysis of 2-Deoxyribose Oxidation Products in DNA
This protocol is adapted for the analysis of 2-deoxypentos-4-ulose (oxAB) and 3'-phosphoglycolate (3PG) as described by a highly sensitive gas chromatography-mass spectrometry (GC/MS) method.[1][6]
1. Sample Preparation and Derivatization:
-
For 2-deoxypentos-4-ulose (oxAB):
-
To the DNA sample (e.g., 250 µg of calf thymus DNA), add hydrazine to convert the abasic site to a 3'-phosphoro-3-pyridazinylmethylate derivative.
-
Perform enzymatic hydrolysis to release 3-hydroxymethylpyridazine (HMP).
-
Pre-purify the HMP using HPLC.
-
Evaporate the solvent under vacuum.
-
Resuspend the residue in 20 µl of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) and incubate at room temperature for 30 minutes for silylation.[1]
-
-
For 3'-phosphoglycolate (3PG):
-
Perform enzymatic hydrolysis on the DNA sample to release 2-phosphoglycolic acid (PG).
-
Pre-purify the PG using HPLC.
-
Evaporate the solvent under vacuum.
-
Resuspend the residue in 20 µl of BSTFA with 1% TMCS and incubate at room temperature for 30 minutes.[1]
-
2. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.2 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 75 °C, hold for 3 minutes.
-
Ramp: 50 °C/min to 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-550.
-
Monitored Ions (for silylated PG): m/z 357 and 359 (for deuterated internal standard).[1]
3. Data Analysis:
-
Integrate the peak areas for the analytes and their corresponding internal standards.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the amount of each metabolite in the samples using the calibration curve.
Protocol 2: HPLC-UV Analysis of 2-Deoxyribose-Containing Samples
This protocol provides a general framework for the separation and quantification of 2-deoxyribose or related compounds that possess a UV chromophore or can be derivatized to absorb UV light.
1. Sample Preparation:
-
For cellular or tissue samples, perform extraction using a suitable solvent (e.g., perchloric acid or methanol).
-
Centrifuge the extract to pellet cellular debris.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
For aqueous solutions, direct injection after filtration may be possible.
2. HPLC Instrumental Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
Isocratic or gradient elution can be used depending on the complexity of the sample. A typical starting point is an isocratic elution with 95% A and 5% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
UV Detection Wavelength: Dependent on the analyte's absorbance maximum (e.g., 260 nm for nucleosides).
3. Data Analysis:
-
Generate a standard curve using known concentrations of the 2-deoxyribose metabolite of interest.
-
Integrate the peak area of the analyte in the sample chromatogram.
-
Determine the concentration of the analyte in the sample by comparing its peak area to the standard curve.
Protocol 3: LC-MS/MS Analysis of 2-Deoxyribose Metabolites in Biological Fluids
This protocol outlines a general procedure for the sensitive and selective quantification of 2-deoxyribose metabolites in complex biological matrices like urine or plasma.
1. Sample Preparation:
-
Protein Precipitation (for plasma/serum):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Dilution (for urine):
-
Thaw urine samples on ice.
-
Centrifuge at 10,000 x g for 5 minutes to remove particulate matter.
-
Dilute the supernatant 1:10 with mobile phase A containing the internal standard.[7]
-
2. LC-MS/MS Instrumental Analysis:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
-
Column: HILIC column for polar metabolites (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium acetate (B1210297) in water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
Use a gradient elution starting with a high percentage of B and gradually increasing the percentage of A.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for each analyte and internal standard must be optimized.
3. Data Analysis:
-
Use the instrument's software to integrate the peak areas for the selected MRM transitions.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve and determine the concentration of the metabolite in the samples.
Protocol 4: Colorimetric Enzymatic Assay for 2-Deoxyribose-5-phosphate
This protocol is based on the activity of 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) and can be adapted for colorimetric detection.
1. Reagents and Materials:
-
DERA enzyme.
-
2-deoxy-D-ribose-5-phosphate (substrate).
-
Coupled enzyme system (e.g., glyceraldehyde-3-phosphate dehydrogenase).
-
NAD+ (cofactor for the coupled enzyme).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Microplate reader capable of measuring absorbance at 340 nm.
-
96-well microplate.
2. Assay Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the reaction buffer, coupled enzyme system, and NAD+.
-
Add a known amount of the sample containing 2-deoxy-D-ribose-5-phosphate to initiate the reaction. For a standard curve, add known concentrations of the substrate.
-
Incubate the plate at a controlled temperature (e.g., 37 °C).
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH by the coupled enzyme reaction. The DERA-catalyzed cleavage of 2-deoxy-D-ribose-5-phosphate produces glyceraldehyde-3-phosphate, which is then oxidized by the dehydrogenase, reducing NAD+ to NADH.
-
The rate of the reaction (change in absorbance per unit time) is proportional to the concentration of 2-deoxy-D-ribose-5-phosphate in the sample.
3. Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Create a standard curve by plotting V₀ against the known concentrations of 2-deoxy-D-ribose-5-phosphate.
-
Determine the concentration of 2-deoxy-D-ribose-5-phosphate in the unknown samples from the standard curve.
Conclusion
The analytical techniques and protocols outlined in this document provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the detection and quantification of 2-deoxyribose and its metabolites. The choice of method should be carefully considered based on the specific research question and available resources. The provided quantitative data, signaling pathway diagrams, and detailed experimental workflows are intended to facilitate the successful implementation of these analytical methods in the laboratory.
References
- 1. GC-MS methods to quantify the 2-deoxypentos-4-ulose and 3′-phosphoglycolate pathways of 4′-oxidation of 2-deoxyribose in DNA: Application to DNA damage produced by γ-radiation and bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicinescience.org [medicinescience.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. repositori.upf.edu [repositori.upf.edu]
- 6. GC/MS methods to quantify the 2-deoxypentos-4-ulose and 3'-phosphoglycolate pathways of 4' oxidation of 2-deoxyribose in DNA: application to DNA damage produced by gamma radiation and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. harvest.usask.ca [harvest.usask.ca]
Application Notes: The Role of β-D-2-Deoxyribose in DNA Damage and Repair Studies
Introduction
β-D-2-Deoxyribose is the pentose (B10789219) sugar component of the phosphodiester backbone of deoxyribonucleic acid (DNA).[1] While much of the focus in DNA damage research has been on nucleobase lesions, there is growing evidence that oxidation of the 2-deoxyribose moiety plays a critical role in the genetic toxicology of oxidative stress.[2][3] The study of 2-deoxyribose damage is crucial for understanding the pathophysiology of diseases like cancer, neurodegenerative disorders, and the effects of radiation.[3][4] Experimentally, 2-deoxy-D-ribose (dRib) is used both as a target for studying damage mechanisms on isolated DNA and as an agent to induce cellular damage and apoptosis, providing insights into the cellular response to oxidative stress.[5][6][7]
Mechanism of Action in DNA Damage
The primary mechanism of DNA damage involving the deoxyribose sugar is initiated by oxidative stress, often from reactive oxygen species (ROS) or ionizing radiation.[8] A key pathway is the oxidation at the 4'-position of the deoxyribose ring.[2][3] This 4'-oxidation event partitions into two distinct pathways, resulting in different types of DNA lesions:
-
Formation of 2-deoxypentos-4-ulose abasic sites (oxAB): This pathway leads to an oxidized, unstable abasic site within the DNA strand.[3]
-
DNA Strand Breakage with 3'-Phosphoglycolate (3PG) formation: This pathway results in a single-strand break, leaving a 3'-phosphoglycolate residue and a 5'-phosphate, along with the release of a base propenal or malondialdehyde and a free base.[2][3]
These lesions, particularly double-strand breaks, are dangerous as they are difficult to repair and can lead to mutations, chromosomal translocations, and potentially cancer.[1]
Induction of Apoptosis via Oxidative Stress
When used as a chemical agent in cell culture, 2-deoxy-D-ribose can induce apoptosis (programmed cell death) in various cell types, including human fibroblasts and pancreatic beta-cells.[5][6] This effect is primarily mediated by the induction of severe oxidative stress. The proposed mechanism involves several key cellular events:
-
Glutathione (B108866) (GSH) Depletion: 2-deoxy-D-ribose significantly reduces the intracellular levels of reduced glutathione (GSH), a critical antioxidant.[5][9] This depletion occurs because dRib both inhibits the synthesis of GSH and increases its efflux from the cell.[9]
-
Increased Reactive Oxygen Species (ROS): The lack of sufficient GSH impairs the cell's ability to neutralize ROS, leading to their accumulation.[6]
-
Cellular Damage: Elevated ROS levels cause widespread damage, including protein glycation and disruption of the actin filament network.[5][6]
-
Mitochondrial Depolarization & Apoptosis: The cumulative damage triggers the intrinsic apoptotic pathway, characterized by mitochondrial depolarization, chromatin condensation, and DNA fragmentation.[5]
This process can be effectively blocked by antioxidants such as N-acetyl-L-cysteine (NAC), which prevents GSH depletion.[5][7]
Quantitative Analysis of Deoxyribose Damage
Highly sensitive gas chromatography-mass spectrometry (GC/MS) methods have been developed to accurately quantify the products of 4'-deoxyribose oxidation.[2][3] These methods allow for the precise measurement of oxAB and 3PG lesions induced by various agents.
| Parameter | Bleomycin (B88199) | γ-radiation | Reference |
| Lesion Type | Rate (lesions per 10⁶ nt per µM) | Rate (lesions per 10⁶ nt per Gy) | |
| 3'-Phosphoglycolate (3PG) | 32 | 13 | [3] |
| Oxidized Abasic Site (oxAB) | 12 | 4 | [3] |
| Total 4'-Oxidation Events | Accounts for all deoxyribose oxidation | ~13% of total deoxyribose oxidation | [3] |
The analytical method itself has been validated for high sensitivity and low detection limits, making it suitable for quantifying damage in biological samples.
| Parameter | 3'-Phosphoglycolate (PG) | Oxidized Abasic Site (HMP) | Reference |
| Limit of Detection | 100 fmol | 200 fmol | [3] |
| Sensitivity | 2 lesions per 10⁶ nucleotides | 4 lesions per 10⁶ nucleotides | [3] |
| Note: oxAB is derivatized to 3-hydroxymethylpyridazine (HMP) for GC/MS analysis.[2] |
Experimental Protocols
Protocol 1: Quantification of 4'-Deoxyribose Oxidation Products by GC/MS
This protocol details the method for quantifying 3PG and oxAB lesions in a DNA sample treated with an oxidizing agent (e.g., bleomycin or γ-radiation).[2][3]
Materials:
-
Purified DNA sample (250 µg)
-
Hydrazine solution
-
Enzyme cocktail for DNA hydrolysis (e.g., nuclease P1, phosphodiesterases, alkaline phosphatase)
-
HPLC system for purification
-
Silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide)
-
Gas Chromatography-Mass Spectrometry (GC/MS) system
Methodology:
-
DNA Damage Induction: Expose the DNA sample (e.g., 250 µg/ml solution of plasmid DNA) to the damaging agent. For example, treat with 0–1.2 µM Fe²⁺-bleomycin or 0–0.3 Gy of γ-radiation.[2]
-
Derivatization of oxAB: Treat the damaged DNA with hydrazine. This converts the 2-deoxypentos-4-ulose abasic site (oxAB) into a stable 3'-phosphoro-3-pyridazinylmethylate derivative.[2][3]
-
Enzymatic Hydrolysis: Digest the DNA completely using an enzyme cocktail. This releases the 3PG as 2-phosphoglycolic acid (PG) and the derivatized oxAB as 3-hydroxymethylpyridazine (HMP).[2][3]
-
HPLC Pre-purification: Separate the PG and HMP from the complex mixture of nucleosides and other digestion products using high-performance liquid chromatography (HPLC).[3]
-
Silylation: Derivatize the purified PG and HMP samples by silylation to make them volatile for GC analysis.[3]
-
GC/MS Quantification: Analyze the silylated samples using GC/MS. Quantify the amount of PG and HMP by comparing to standard curves of known concentrations. The detection limits are approximately 100 fmol for PG and 200 fmol for HMP.[2][3]
Protocol 2: Induction and Assessment of Apoptosis using 2-Deoxy-D-Ribose
This protocol describes how to treat a cell culture with 2-deoxy-D-ribose to induce apoptosis and assess the outcome using common laboratory techniques.[5][7][10]
Materials:
-
Human fibroblast or other suitable cell line (e.g., HIT-T15)
-
Complete cell culture medium
-
2-deoxy-D-ribose (dRib) stock solution
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V/Propidium (B1200493) Iodide)
-
DNA extraction kit
-
Agarose (B213101) gel electrophoresis equipment
-
Flow cytometer
-
Fluorescence microscope
Methodology:
-
Cell Culture: Culture cells (e.g., HIT-T15 pancreatic beta-cells) in the appropriate medium (e.g., RPMI-1640) to the desired confluency.[10]
-
Treatment: Treat the cells with 2-deoxy-D-ribose at a final concentration known to induce apoptosis (e.g., 40 mM for HIT-T15 cells) for a specified period (e.g., 24-48 hours).[7][10] Include a negative control (no dRib) and optionally a positive control (e.g., staurosporine).
-
Assessment of Apoptosis (Choose one or more):
-
Morphological Analysis: Observe cells under a microscope for characteristic apoptotic features like cytoplasmic shrinkage and chromatin condensation.[5]
-
DNA Fragmentation (Laddering): Extract genomic DNA from treated and control cells. Run the DNA on an agarose gel. Apoptotic cells will show a characteristic "ladder" pattern due to internucleosomal DNA cleavage.[7]
-
Flow Cytometry:
-
Annexin V/PI Staining: Stain cells with Annexin V (detects early apoptosis) and Propidium Iodide (detects late apoptosis/necrosis). Analyze the cell populations using a flow cytometer.[10]
-
Hypodiploid Peak: Fix and stain cells with a DNA-binding dye (e.g., propidium iodide) and analyze by flow cytometry. Apoptotic cells will appear as a "sub-G1" or hypodiploid peak due to fragmented DNA.[7]
-
-
References
- 1. DNA - Wikipedia [en.wikipedia.org]
- 2. GC-MS methods to quantify the 2-deoxypentos-4-ulose and 3′-phosphoglycolate pathways of 4′-oxidation of 2-deoxyribose in DNA: Application to DNA damage produced by γ-radiation and bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Research Directions of 2-Deoxy-D-Ribose Lyphar Supply Good Quality [biolyphar.com]
- 5. The highly reducing sugar 2-deoxy-D-ribose induces apoptosis in human fibroblasts by reduced glutathione depletion and cytoskeletal disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-ribose and deoxy-D-ribose induce apoptosis in human quiescent peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of 2-Deoxy-D-ribose-induced Damage in Pancreatic beta-cells. [e-dmj.org]
Application Notes and Protocols: High-Purity β-D-2-Deoxyribose for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of high-purity β-D-2-Deoxyribose in pharmaceutical synthesis. Emphasis is placed on its critical role as a starting material for nucleoside analogs, quality control procedures, and illustrative synthetic methods.
Introduction
β-D-2-Deoxyribose is a central building block in the synthesis of a wide array of pharmaceutical compounds, most notably nucleoside analogs that form the backbone of numerous antiviral and anticancer therapies.[1] As the sugar moiety in deoxyribonucleic acid (DNA), its structure is fundamental to life. In pharmaceutical manufacturing, the purity and stereochemical integrity of β-D-2-Deoxyribose are paramount, as they directly influence the efficacy and safety of the final Active Pharmaceutical Ingredient (API). The absence of the hydroxyl group at the C-2 position distinguishes it from ribose and is crucial for the stability of DNA.[2] This document serves as a technical guide for utilizing this essential monosaccharide in a research and development setting.
Physicochemical Properties & Quality Specifications
Ensuring the quality of β-D-2-Deoxyribose is the first critical step in any synthetic workflow. The tables below summarize its key physicochemical properties and typical quality specifications for a pharmaceutical-grade starting material.
Table 1: Physicochemical Properties of β-D-2-Deoxyribose
| Property | Value |
| Chemical Formula | C₅H₁₀O₄ |
| Molecular Weight | 134.13 g/mol [3][4] |
| CAS Number | 533-67-5[3][4] |
| Appearance | White to off-white crystalline powder[4][5] |
| Melting Point | 89-91 °C[2][4] |
| Solubility | Soluble in water (approx. 10 mg/mL in PBS, pH 7.2), ethanol (B145695) (approx. 5 mg/mL), and DMSO (approx. 3 mg/mL).[6] |
| Optical Activity | [α]²⁰/D −56±2°, c = 1% in H₂O (24 hr) |
Table 2: Typical Quality Specifications for Pharmaceutical Grade β-D-2-Deoxyribose
| Parameter | Specification | Typical Method |
| Assay (Purity) | ≥ 99.0% | HPLC, GC |
| Specific Impurity | Report if > 0.05% | HPLC |
| Total Impurities | ≤ 0.5% | HPLC |
| Loss on Drying | ≤ 1.0% | Gravimetric |
| Sulphated Ash | ≤ 0.5% | Gravimetric |
| Heavy Metals | ≤ 10 ppm | ICP-MS or AAS |
Application in Nucleoside Analog Synthesis
The primary application of high-purity β-D-2-Deoxyribose is in the synthesis of 2'-deoxyribonucleosides. These compounds are crucial for producing antiviral drugs (e.g., for HIV, Hepatitis B) and certain chemotherapy agents. The core chemical challenge is the stereoselective formation of the N-glycosidic bond, which must be in the β-configuration to be biologically active. The Vorbrüggen glycosylation is a widely used method for this transformation.[7][8]
Below is a diagram illustrating the typical workflow for synthesizing a nucleoside analog API starting from β-D-2-Deoxyribose.
Caption: General workflow for pharmaceutical synthesis of a nucleoside analog.
Experimental Protocols
The following protocols are provided as representative examples for quality control and synthesis. Researchers should adapt and optimize these methods for their specific needs.
This protocol describes a typical High-Performance Liquid Chromatography (HPLC) method for determining the purity of β-D-2-Deoxyribose. This method is based on techniques used for analyzing simple sugars.[9][10]
-
Instrumentation:
-
HPLC system with a Refractive Index (RI) detector.
-
-
Column:
-
Shodex SUGAR KS-801 (8.0 mm I.D. x 300 mm) or equivalent column packed with a sulfonated divinylbenzene-styrene copolymer (L22 packing).
-
-
Mobile Phase:
-
Degassed, HPLC-grade water.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Temperatures:
-
Column Temperature: 80 °C.
-
RI Detector Temperature: 40 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of β-D-2-Deoxyribose standard or sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase (water).
-
Mix thoroughly until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Procedure:
-
Equilibrate the column and RI detector until a stable baseline is achieved.
-
Inject 20 µL of the prepared sample solution onto the column.
-
Run the analysis for a sufficient time to allow for the elution of all potential impurities (typically 15-20 minutes).
-
Identify the peak corresponding to β-D-2-Deoxyribose based on the retention time of a known standard.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks (Area % method).
-
This protocol outlines a multi-step synthesis of a simple thymidine (B127349) analog using a Vorbrüggen glycosylation reaction.[7][8]
Step 1: Protection of β-D-2-Deoxyribose
-
Objective: To protect the C3 and C5 hydroxyl groups, leaving the C1 anomeric position ready for activation and glycosylation.
-
Reagents: β-D-2-Deoxyribose, Pyridine (B92270) (anhydrous), p-Toluoyl chloride.
-
Procedure:
-
Dissolve β-D-2-Deoxyribose (1.0 equiv.) in anhydrous pyridine under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-Toluoyl chloride (2.2 equiv.) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the protected sugar, 1-hydroxy-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose. This intermediate is often used directly or after further activation.
-
Step 2: Vorbrüggen Glycosylation
-
Objective: To form the crucial β-N-glycosidic bond between the protected sugar and the nucleobase.
-
Reagents: Protected 2-deoxyribose intermediate, Thymine (B56734), N,O-Bis(trimethylsilyl)acetamide (BSA), Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Acetonitrile (anhydrous).
-
Procedure:
-
In a separate flask, suspend thymine (1.2 equiv.) in anhydrous acetonitrile.
-
Add BSA (2.5 equiv.) and heat the mixture at reflux until the thymine dissolves completely, indicating silylation. Cool to room temperature.
-
In the main reaction flask, dissolve the protected sugar from Step 1 (1.0 equiv.) in anhydrous acetonitrile.
-
Add the prepared silylated thymine solution to the sugar solution.
-
Cool the mixture to 0 °C and add TMSOTf (1.4 equiv.) dropwise.[11]
-
Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor by TLC.
-
Once the reaction is complete, cool the mixture and carefully add saturated aqueous NaHCO₃ to quench.
-
Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography to isolate the protected thymidine analog. A successful reaction can yield the desired β-anomer in good yield (e.g., 60-70%).[7]
-
Step 3: Deprotection
-
Objective: To remove the p-toluoyl protecting groups to yield the final nucleoside analog.
-
Reagents: Protected thymidine analog, Methanol (B129727), Sodium methoxide (B1231860) (NaOMe) solution.
-
Procedure:
-
Dissolve the purified, protected nucleoside (1.0 equiv.) in methanol.
-
Add a catalytic amount of sodium methoxide in methanol (e.g., 0.1 equiv. of a 0.5 M solution).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion (typically 1-3 hours), neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization to yield the final thymidine analog.
-
Key Quality & Biological Pathway Diagrams
Visualizing logical relationships and biological context is essential for understanding the critical attributes of β-D-2-Deoxyribose.
Caption: Critical quality attributes of β-D-2-Deoxyribose and their impact.
The structural integrity of 2-deoxyribose is not only vital for synthesis but also for its function within DNA and its interaction with DNA repair machinery. The diagram below illustrates a simplified view of the Base Excision Repair (BER) pathway, where radicals of the 2-deoxyribose moiety can be formed and subsequently repaired. Improper repair can lead to lesions that disrupt DNA function.[12][13]
Caption: Simplified Base Excision Repair (BER) pathway involving 2-deoxyribose.
References
- 1. Research Directions of 2-Deoxy-D-Ribose Lyphar Supply Good Quality [biolyphar.com]
- 2. Deoxyribose - Wikipedia [en.wikipedia.org]
- 3. 2-Deoxy-D-ribose | 533-67-5 | MD04977 | Biosynth [biosynth.com]
- 4. echemi.com [echemi.com]
- 5. 2-Deoxy D-ribose, 98% 533-67-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 9. shodex.com [shodex.com]
- 10. shodexhplc.com [shodexhplc.com]
- 11. benchchem.com [benchchem.com]
- 12. Electron-Induced Repair of 2′-Deoxyribose Sugar Radicals in DNA: A Density Functional Theory (DFT) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying Deoxyribose-Mediated DNA-Protein Cross-Links
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA-protein cross-links (DPCs) are highly cytotoxic lesions that physically block essential DNA transactions like replication, transcription, and repair.[1][2] While various agents can induce DPCs, a significant subset of these lesions involves the covalent linkage between a protein and the deoxyribose sugar of the DNA backbone. These types of cross-links often arise from the high reactivity of abasic (AP) sites, which are common forms of DNA damage, or as trapped intermediates during enzymatic DNA repair processes.[3][4][5] Understanding the formation, structure, and repair of these specific DPCs is crucial for elucidating mechanisms of genome instability and for the development of targeted cancer therapies.[6]
This document provides detailed application notes and experimental protocols for the study of DPCs involving the deoxyribose moiety, focusing on methods for trapping enzymatic intermediates and analyzing cross-links formed at abasic sites.
Trapping of Covalent Intermediates in Base Excision Repair
Application Note
The Base Excision Repair (BER) pathway is a primary cellular defense against DNA base damage. The process is initiated by DNA glycosylases that recognize and excise damaged bases.[7] Bifunctional DNA glycosylases possess an additional AP lyase activity, which nicks the DNA backbone at the resulting abasic site. This catalytic mechanism proceeds through a transient covalent Schiff base intermediate, where a nucleophilic amino acid residue of the enzyme attacks the C1' carbon of the deoxyribose sugar.[8][9]
This transient enzyme-DNA intermediate can be permanently trapped by reduction with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).[8][9] The reduction converts the unstable imine linkage into a stable amine linkage, creating a permanent DPC that can be readily analyzed. This "borohydride trapping" technique is invaluable for studying the mechanism of DNA glycosylases, identifying their active site residues, and producing stable DPC substrates for further biochemical studies.[8][9]
Logical Workflow for Trapping BER Intermediates
Caption: Workflow for trapping DNA glycosylase-DNA covalent intermediates.
Experimental Protocol: Sodium Borohydride Trapping of Fpg-DNA Cross-links
This protocol describes the trapping of E. coli formamidopyrimidine-DNA glycosylase (Fpg) on a DNA substrate containing an 8-oxoguanine (8-oxoG) lesion.
Materials:
-
Oligonucleotide containing a site-specific 8-oxoG lesion, 5'-radiolabeled with ³²P.
-
Complementary unmodified oligonucleotide.
-
Purified Fpg enzyme.
-
Reaction Buffer: 50 mM HEPES-KOH (pH 7.5), 100 mM KCl, 1 mM EDTA, 5% glycerol.
-
Sodium Borohydride (NaBH₄) solution: 1 M in water (prepare fresh).
-
2x Stop Solution: 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol.
-
Proteinase K.
-
Denaturing polyacrylamide gel (12-15%).
Procedure:
-
Substrate Annealing: Anneal the ³²P-labeled 8-oxoG-containing oligonucleotide with its complementary strand in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl) by heating to 95°C for 5 minutes and slowly cooling to room temperature.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:
-
10 µL Reaction Buffer (2x)
-
1 µL Annealed DNA substrate (e.g., 100 nM final concentration)
-
Purified Fpg enzyme (e.g., 200 nM final concentration)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Initiate Trapping: Add 1 µL of 1 M NaBH₄ to the reaction mixture for a final concentration of 50 mM. Mix gently.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Stop Reaction: Add an equal volume (20 µL) of 2x Stop Solution.
-
Optional Proteinase K treatment: To confirm the band shift is due to a protein, a parallel reaction can be treated with Proteinase K (1 mg/mL final concentration) for 30 minutes at 37°C before adding the Stop Solution. This will digest the cross-linked protein, causing the radiolabeled band to migrate faster.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes. Load the samples onto a denaturing polyacrylamide gel.
-
Visualization: After electrophoresis, expose the gel to a phosphor screen and visualize the bands by autoradiography. The trapped DPC will appear as a slower-migrating band compared to the free DNA substrate.
Analysis of DPCs Formed at Abasic Sites
Application Note
Apurinic/apyrimidinic (AP) sites are one of the most common DNA lesions, arising spontaneously or as intermediates of BER.[4] The deoxyribose at an AP site exists in equilibrium between a cyclic hemiacetal form and a minor, but highly reactive, ring-opened aldehyde form.[4] This aldehyde can react with nucleophilic groups in nearby proteins, particularly the ε-amino group of lysine (B10760008) residues, to form a Schiff base.[5][10] This DPC can be stabilized by reduction with sodium cyanoborohydride (NaCNBH₃), a milder reducing agent than NaBH₄ that is more selective for imines over aldehydes.[8][10] The formation of DPCs at AP sites is a significant source of endogenous DNA damage and can trap various chromatin-associated proteins, including histones and DNA repair factors.[5][10]
Signaling Pathway of AP Site-Mediated DPC Formation
Caption: Pathway of stable DPC formation at an abasic site via reductive amination.
Experimental Protocol: Detection of AP Site-Histone Cross-links in Nucleosomes
This protocol is adapted for studying the cross-linking of histone proteins to an AP site within a reconstituted nucleosome core particle.[10]
Materials:
-
DNA template for nucleosome positioning (e.g., 147 bp Widom 601 sequence).
-
Uracil-containing oligonucleotide for generating the AP site.
-
Recombinant human histone octamer.
-
Uracil (B121893) DNA Glycosylase (UDG).
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM NaCl, 1 mM EDTA.
-
Sodium Cyanoborohydride (NaCNBH₃) solution: 1 M in water (prepare fresh).
-
SDS-PAGE gels (4-12% gradient).
-
Coomassie stain or silver stain.
Procedure:
-
Prepare AP Site DNA: Generate the 147 bp DNA fragment containing a single uracil. Treat the DNA with UDG (1 unit per µg DNA) at 37°C for 30 minutes to excise the uracil base, creating an AP site. Purify the DNA immediately to remove the enzyme.
-
Nucleosome Reconstitution: Reconstitute nucleosome core particles by mixing the AP site-containing DNA and the histone octamer at a 1:1.2 molar ratio. Use salt gradient dialysis, starting with high salt (2 M NaCl) and gradually dialing down to a low salt buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA).
-
Cross-linking Reaction:
-
To the reconstituted nucleosomes (e.g., at 1 µM), add NaCNBH₃ to a final concentration of 50 mM.
-
Incubate at 37°C. Collect time points (e.g., 0, 1, 4, 8 hours) by transferring aliquots to new tubes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Analysis:
-
Run the samples on an SDS-PAGE gel to separate the proteins.
-
Stain the gel with Coomassie or silver stain.
-
DPC formation will be indicated by the appearance of new, higher-molecular-weight bands corresponding to histone-DNA adducts. The intensity of these bands should increase over time.
-
Individual histone cross-links (e.g., H4-DNA, H3-DNA) can be identified by their specific molecular weights or confirmed by Western blotting using histone-specific antibodies.[10]
-
Mass Spectrometry-Based Identification of Deoxyribose DPCs
Application Note
While trapping methods are excellent for detection, mass spectrometry (MS)-based proteomics is the definitive method for identifying the specific proteins involved in DPCs and mapping the precise cross-linking sites.[1][11][12] In a typical "bottom-up" proteomics workflow, isolated DPCs are subjected to enzymatic digestion. Both the DNA and protein components are digested into smaller, more manageable units (e.g., peptides and single nucleosides). The resulting peptide-nucleoside conjugate can then be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13] The mass of the peptide plus the remnant of the deoxyribose adduct allows for identification of the cross-linked peptide from a protein database.[11]
General Workflow for MS-based DPC Identificationdot
References
- 1. Mass Spectrometry-Based Tools to Characterize DNA-Protein Cross-Linking by Bis-Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and detection of DNA–protein crosslinks in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. How to fix DNA-protein crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Detection of Damaged DNA Bases by DNA Glycosylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA-Protein Cross-links: Formation, Structural Identities, and Biological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of a trapped endonuclease III–DNA covalent intermediate | The EMBO Journal [link.springer.com]
- 10. pnas.org [pnas.org]
- 11. Mass Spectrometry Based Tools to Characterize DNA-Protein Cross-Linking by Bis-electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Application of Molecular Mass Spectrometry for The Structural Characterization of a DNA-Protein Cross-Links [scielo.org.mx]
Application of 2-Deoxy-D-Ribose in Synthetic Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-D-ribose, a fundamental component of deoxyribonucleic acid (DNA), is a versatile monosaccharide with expanding applications in synthetic biology. Beyond its canonical role in genetic material, it serves as a key precursor for the synthesis of valuable pharmaceuticals and as a building block in the construction of novel biological systems.[1] Its unique chemical properties are being harnessed to engineer metabolic pathways, create sophisticated genetic circuits, and produce high-value biocompounds. This document provides detailed application notes and experimental protocols for the utilization of 2-deoxy-D-ribose in synthetic biology research and development.
I. Metabolic Engineering for 2-Deoxy-D-Ribose and Derivative Production
The microbial production of 2-deoxy-D-ribose and its phosphorylated derivatives, such as 2-deoxy-D-ribose-5-phosphate (DR5P), is a key area of interest in synthetic biology. Engineered microorganisms, primarily Escherichia coli, offer a promising and sustainable alternative to traditional chemical synthesis methods.
Application Note:
Metabolic engineering strategies for 2-deoxy-D-ribose production in E. coli typically involve the overexpression of key enzymes and the deletion of competing metabolic pathways. A central enzyme in this process is deoxyriboaldolase (DERA), encoded by the deoC gene, which catalyzes the reversible aldol (B89426) condensation of acetaldehyde (B116499) and glyceraldehyde-3-phosphate (G3P) to form DR5P. By overexpressing DERA and providing a steady flux of its substrates, significant quantities of DR5P can be produced. This DR5P can then be either dephosphorylated to yield 2-deoxy-D-ribose or used as a precursor for the synthesis of 2'-deoxyribonucleosides.
Quantitative Data for Microbial and Enzymatic Production:
| Product | Substrates | Biocatalyst | Titer/Yield | Reference |
| 2-Deoxy-α-D-ribose 1-phosphate | 7-Methyl-2'-deoxyguanosine | Purine nucleoside phosphorylase | 74%-94% isolated yield | [2] |
| 2-Deoxyribose 5-phosphate | Acetaldehyde, Dihydroxyacetone phosphate | Klebsiella pneumoniae B-4-4 | 98.7 mM (84% molar yield) | |
| 2-Deoxyribose 5-phosphate | Glucose, Acetaldehyde | Engineered E. coli (DERA overexpression) | 100 mM | [3] |
| 2-Deoxyribose 5-phosphate | Fructose | Six thermophilic enzymes from Thermus thermophilus in recombinant E. coli | 55% molar yield | [4] |
Experimental Protocol: Microbial Production of 2-Deoxy-D-Ribose-5-Phosphate (DR5P) using Engineered E. coli
This protocol is adapted from methodologies described for DR5P production from glucose and acetaldehyde using DERA-overexpressing E. coli.[3]
1. Strain and Plasmid Construction:
-
Clone the deoxyriboaldolase (DERA) gene (e.g., from Klebsiella pneumoniae) into a suitable expression vector (e.g., pT7-based vector) under the control of an inducible promoter (e.g., T7 promoter).
-
Transform the expression plasmid into an E. coli strain suitable for protein expression (e.g., BL21(DE3)). For improved product stability, a strain with deficient phosphatase activity can be used.[3]
2. Culture and Induction:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.2 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 25-30°C) for 4-6 hours to allow for DERA expression.
3. Whole-Cell Biotransformation:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Resuspend the cells in the reaction buffer to a desired concentration (e.g., 10% w/v).
-
The reaction mixture should contain:
-
Glucose (e.g., 900 mM)
-
Acetaldehyde (e.g., 200 mM)
-
ATP (e.g., 100 mM)
-
Resuspended cells
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
-
Incubate the reaction mixture at 37°C with gentle agitation.
4. Product Quantification:
-
At various time points, take aliquots of the reaction mixture.
-
Centrifuge the aliquots to pellet the cells.
-
Analyze the supernatant for DR5P concentration using High-Performance Liquid Chromatography (HPLC).
Diagram: Engineered Metabolic Pathway for DR5P Production in E. coli
References
- 1. WO2002070724A2 - Method of preparing 2-deoxyribose 5-phosphate - Google Patents [patents.google.com]
- 2. Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Construction of Deoxyriboaldolase-Overexpressing Escherichia coli and Its Application to 2-Deoxyribose 5-Phosphate Synthesis from Glucose and Acetaldehyde for 2′-Deoxyribonucleoside Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol for Hydroxyl Radical Scavenging Assay using 2-Deoxyribose
Introduction
The hydroxyl radical (•OH) is one of the most reactive oxygen species (ROS) and can cause significant damage to biological molecules such as DNA, proteins, and lipids. The evaluation of the hydroxyl radical scavenging capacity of various compounds is crucial in the fields of pharmacology, food science, and drug development. The 2-deoxyribose assay is a simple and widely used spectrophotometric method to determine the hydroxyl radical scavenging activity of a substance.[1][2][3] This method is based on the principle that hydroxyl radicals, generated by the Fenton reaction, degrade the sugar 2-deoxyribose.[2][3] The degradation products, upon heating with thiobarbituric acid (TBA) under acidic conditions, form a pink chromogen, malondialdehyde (MDA), which can be quantified by measuring its absorbance at 532 nm.[1][4] An antioxidant compound will compete with 2-deoxyribose for the hydroxyl radicals, thereby reducing the formation of the pink-colored complex.[5]
Principle of the Assay
The assay involves the in-vitro generation of hydroxyl radicals using a Fenton-like reaction system, typically composed of Fe(III)-EDTA, ascorbic acid, and hydrogen peroxide (H₂O₂).[1][5] Ascorbic acid reduces the ferric iron (Fe³⁺) in the Fe(III)-EDTA complex to ferrous iron (Fe²⁺). The Fe²⁺ then reacts with H₂O₂ in the classic Fenton reaction to produce hydroxyl radicals.
-
Fe³⁺-EDTA + Ascorbic Acid → Fe²⁺-EDTA + Dehydroascorbic Acid
-
Fe²⁺-EDTA + H₂O₂ → Fe³⁺-EDTA + •OH + OH⁻
The highly reactive hydroxyl radicals then attack the 2-deoxyribose molecule, leading to its degradation and the eventual formation of malondialdehyde (MDA).[4][6] The amount of MDA formed is a direct measure of the extent of 2-deoxyribose degradation. In the presence of a hydroxyl radical scavenger, the degradation of 2-deoxyribose is inhibited, leading to a decrease in MDA formation. The subsequent reaction of MDA with TBA produces a pink adduct, (TBA)₂-MDA, which is measured spectrophotometrically.[1]
Experimental Protocol
Materials and Reagents
-
2-deoxy-D-ribose
-
Phosphate (B84403) buffer (pH 7.4)
-
Ferric chloride (FeCl₃)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Ascorbic acid
-
Hydrogen peroxide (H₂O₂)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA) or Phosphoric acid
-
Test compound (antioxidant)
-
Positive control (e.g., Catechin, Mannitol)
-
Spectrophotometer
-
Water bath
Preparation of Reagents
-
Phosphate Buffer (20 mM, pH 7.4): Prepare by dissolving appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust the pH to 7.4.
-
2-Deoxyribose Solution (2.8 mM): Dissolve the appropriate amount of 2-deoxy-D-ribose in the phosphate buffer.
-
Ferric Chloride (FeCl₃) Solution (100 µM): Dissolve FeCl₃ in distilled water.
-
EDTA Solution (100 µM): Dissolve EDTA in distilled water.
-
Fe(III)-EDTA Complex (Premixed): Mix equal volumes of the 100 µM FeCl₃ and 100 µM EDTA solutions.
-
Hydrogen Peroxide (H₂O₂) Solution (1.0 mM): Dilute a stock solution of H₂O₂ in distilled water.
-
Ascorbic Acid Solution (100 µM): Prepare fresh by dissolving ascorbic acid in distilled water.
-
Trichloroacetic Acid (TCA) Solution (2.8% w/v): Dissolve TCA in distilled water.
-
Thiobarbituric Acid (TBA) Solution (1% w/v in 50 mM NaOH): Dissolve TBA in 50 mM NaOH. This solution should be prepared fresh.
Assay Procedure
-
Pipette the following reagents into a test tube in the given order:
-
200 µL of Phosphate Buffer (20 mM, pH 7.4)
-
100 µL of 2-Deoxyribose (2.8 mM)
-
100 µL of Fe(III)-EDTA complex (100 µM)
-
100 µL of H₂O₂ (1.0 mM)
-
Various concentrations of the test compound or positive control.
-
-
Initiate the reaction by adding 100 µL of Ascorbic Acid (100 µM).
-
The final reaction volume should be 1.0 mL.
-
Incubate the reaction mixture at 37°C for 1 hour.[7]
-
Stop the reaction by adding 1.0 mL of 2.8% TCA.
-
Add 1.0 mL of 1% TBA solution.
-
Heat the mixture in a boiling water bath for 15 minutes to develop the pink color.[7]
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solution at 532 nm against a blank.
Controls
-
Blank: Contains all reagents except the test compound and ascorbic acid.
-
Control (Maximum Damage): Contains all reagents except the test compound.
Calculation of Scavenging Activity
The percentage of hydroxyl radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A₀ - A₁) / A₀] x 100
Where:
-
A₀ is the absorbance of the control (maximum damage).
-
A₁ is the absorbance in the presence of the test compound.
The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the hydroxyl radical activity, can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.[7]
Data Presentation
The quantitative results of the hydroxyl radical scavenging assay can be summarized in a table for easy comparison of the efficacy of different test compounds.
| Compound | Concentration (µg/mL) | Absorbance at 532 nm (Mean ± SD) | % Scavenging Activity | IC₅₀ (µg/mL) |
| Control | - | 0.850 ± 0.021 | 0 | - |
| Test Compound A | 10 | 0.680 ± 0.015 | 20.00 | |
| 25 | 0.450 ± 0.018 | 47.06 | 26.5 | |
| 50 | 0.230 ± 0.011 | 72.94 | ||
| 100 | 0.110 ± 0.009 | 87.06 | ||
| Catechin | 10 | 0.550 ± 0.013 | 35.29 | |
| (Positive Control) | 25 | 0.280 ± 0.010 | 67.06 | 18.2 |
| 50 | 0.120 ± 0.007 | 85.88 | ||
| 100 | 0.050 ± 0.005 | 94.12 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the hydroxyl radical scavenging assay.
Signaling Pathway Diagram
Caption: Chemical principle of the 2-deoxyribose assay.
References
- 1. publications.cnr.it [publications.cnr.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simultaneous Detection of Pro- and Antioxidative Effects in the Variants of the Deoxyribose Degradation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The deoxyribose method: a simple "test-tube" assay for determination of rate constants for reactions of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxyl-radical-induced iron-catalysed degradation of 2-deoxyribose. Quantitative determination of malondialdehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.6.2. Hydroxyl Radical Scavenging Assay [bio-protocol.org]
Synthesis of 2-deoxy-L-ribose from 2-deoxy-D-ribose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-deoxy-L-ribose (B30977), the enantiomer of the naturally occurring 2-deoxy-D-ribose. The L-enantiomer is a critical building block for the synthesis of L-nucleoside analogues, which are a class of therapeutic agents with significant antiviral and anticancer properties.[1][2][3] The protocols outlined herein are based on a four-step chemical inversion of the readily available and inexpensive 2-deoxy-D-ribose.
Application Notes
2-deoxy-L-ribose is a synthetic monosaccharide that serves as a key intermediate in the production of L-nucleosides.[4] Unlike their natural D-counterparts, L-nucleoside analogues often exhibit potent therapeutic activity with reduced toxicity.[4] This is attributed to their ability to act as chain terminators in viral or cancer cell DNA synthesis, while being poor substrates for human metabolic enzymes, which can prolong their therapeutic effect.[3]
Key Therapeutic Areas for L-Nucleoside Analogues:
-
Antiviral Therapy: L-nucleoside analogues are a cornerstone in the treatment of viral infections.[5] For example, Lamivudine (3TC) and Telbivudine are L-nucleosides used in the treatment of HIV and Hepatitis B virus (HBV) infections.[2][4] These compounds are phosphorylated in the body and compete with natural deoxynucleotides for incorporation into the growing viral DNA chain by reverse transcriptase or viral DNA polymerase, leading to chain termination and inhibition of viral replication.
-
Anticancer Therapy: Several L-nucleoside analogues have demonstrated significant antitumor activity.[3] For instance, L-OddC (Troxatyl™) has been investigated in clinical trials for the treatment of various cancers.[3] These compounds can be incorporated into the DNA of cancer cells, leading to the termination of DNA replication and apoptosis. Their resistance to deamination by human enzymes can lead to a longer half-life and improved efficacy compared to their D-enantiomers.[3]
-
Oligonucleotide Therapeutics: L-DNA, constructed from 2-deoxy-L-ribose, is a mirror-image of natural D-DNA. This property makes L-oligonucleotides (Spiegelmers) highly resistant to degradation by nucleases in the body. This stability makes them promising candidates for aptamer-based therapies, where they can bind to and inhibit disease-related proteins with high specificity.[1]
The synthesis of 2-deoxy-L-ribose from its D-enantiomer provides a cost-effective and scalable route to this valuable chiral building block, enabling further research and development of novel L-nucleoside-based therapeutics.
Synthesis Pathway Overview
The conversion of 2-deoxy-D-ribose to 2-deoxy-L-ribose is achieved through a four-step process involving the inversion of stereochemistry at the C3 and C4 positions. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of 2-deoxy-L-ribose.
Experimental Protocols
The following protocols are based on the method described in patent EP1556396A1.
Materials and Equipment:
-
2-deoxy-D-ribose
-
n-Butanol
-
Hydrochloric acid (HCl)
-
Acetone
-
Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Ethyl acetate (B1210297)
-
Ethanol
-
Isopropanol
-
N,N-Dimethylformamide (DMF)
-
Potassium benzoate (B1203000)
-
Sodium hydroxide (B78521) (NaOH)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating mantle/oil bath
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
pH meter or pH paper
Step 1: Protection of the Anomeric Carbon
This step protects the aldehyde group of 2-deoxy-D-ribose as a butyl acetal.
Caption: Reaction scheme for the protection step.
Protocol:
-
Prepare a solution of 3% HCl in n-butanol by carefully adding concentrated HCl to cold n-butanol.
-
To 56.4 mL of the cooled ( -2 °C) 3% HCl in n-butanol, add 10 g of 2-deoxy-D-ribose.[4]
-
Stir the mixture at -2 °C for 16 hours.
-
Neutralize the reaction mixture by slowly adding triethylamine while maintaining the temperature below 10 °C.
-
Stir the mixture at 20-25 °C for a short period.
-
Filter the mixture and wash the solid residue with 20 mL of acetone.[4]
-
Combine the filtrate and the washing solution and concentrate under reduced pressure using a rotary evaporator.
-
The resulting residue, 2-deoxy-1-O-butyl-D-ribopyranoside, is used in the next step without further purification.
| Reactant/Product | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-deoxy-D-ribose | 134.13 | 10 g | 0.0746 |
| n-Butanol/HCl | - | 56.4 mL | - |
| Product (crude) | 190.24 | ~14.2 g | ~0.0746 |
Step 2: Activation of 3- and 4-Hydroxyl Groups
The hydroxyl groups at C3 and C4 are converted to tosylates, which are excellent leaving groups for the subsequent inversion step.
Protocol:
-
To the crude 2-deoxy-1-O-butyl-D-ribopyranoside from Step 1, add 36 mL of pyridine.
-
Stepwise, add 42.6 g of p-toluenesulfonyl chloride (TsCl) while keeping the temperature below 30 °C.[4]
-
Stir the mixture at 27-30 °C for 20 hours.
-
Heat the reaction mixture to 75 ±2 °C and stir for 2 hours.[4]
-
Cool the mixture to 15-20 °C and add 30 mL of purified water.
-
Extract the mixture twice with 30 mL of ethyl acetate each time.[4]
-
Combine the organic extracts and concentrate under reduced pressure.
-
To the concentrated residue, add ethyl alcohol and isopropyl alcohol to induce crystallization.[4]
-
Cool the solution, filter the solid product, and dry to obtain 2-deoxy-1-O-butyl-3,4-di-(p-toluenesulfonyl)-D-ribose.
| Reactant/Product | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-deoxy-1-O-butyl-D-ribopyranoside | 190.24 | ~14.2 g | ~0.0746 |
| p-Toluenesulfonyl chloride | 190.65 | 42.6 g | 0.223 |
| Pyridine | 79.10 | 36 mL | - |
| Product | 498.62 | 23 g | 0.0461 |
Step 3: Inversion of Stereochemistry at C3 and C4
A double SN2 reaction with potassium benzoate inverts the stereocenters at C3 and C4, forming a dibenzoate derivative with the L-configuration.
Protocol:
-
To 20 g of the di-tosylated product from Step 2, add 7 mL of n-butanol, 4.4 mL of water, 27.6 mL of N,N-dimethylformamide (DMF), and 21.2 g of potassium benzoate.[4]
-
Heat the mixture to 115 °C and react for 8 hours.[4]
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
To the residue, add water and ethyl acetate to partition the mixture.
-
Separate the organic layer and concentrate it.
-
To efficiently remove residual DMF, add water to the residue and evaporate again. The resulting mixture of 2-deoxy-1-O-butyl-3-benzoyl-L-ribose and 2-deoxy-1-O-butyl-4-benzoyl-L-ribose is used directly in the next step.
| Reactant/Product | Molecular Weight ( g/mol ) | Quantity | Moles |
| Di-tosylated intermediate | 498.62 | 20 g | 0.0401 |
| Potassium benzoate | 160.21 | 21.2 g | 0.132 |
| Product (crude mixture) | 398.44 | - | - |
Step 4: Deprotection to Yield 2-deoxy-L-ribose
This final step involves two hydrolysis reactions: saponification of the benzoate esters and acidic hydrolysis of the anomeric butyl glycoside.
Caption: Workflow for the deprotection and purification of 2-deoxy-L-ribose.
Protocol:
-
To the crude residue from Step 3, add 10 mL of water and 10 mL of 40% sodium hydroxide solution.[4]
-
Stir the mixture for 3 hours at room temperature to saponify the benzoate esters.[4]
-
Add 50 mL of 6N hydrochloric acid to the reaction mixture.[4]
-
Stir the resulting mixture for 4 hours at 25-30 °C to hydrolyze the anomeric butyl group.[4]
-
Purification:
-
The crude 2-deoxy-L-ribose can be purified through the formation of its anilide derivative.[4]
-
To the acidic aqueous solution, add aniline and stir to form the crystalline 2-deoxy-L-ribose-anilide.
-
Isolate the anilide by filtration.
-
The pure anilide can then be hydrolyzed back to 2-deoxy-L-ribose using standard methods.
-
-
The final product is obtained as a solid.
| Reactant/Product | Molecular Weight ( g/mol ) | Quantity (from 20g of tosylate) | Moles |
| Final Product | 134.13 | 3.4 g | 0.0253 |
The overall yield from 2-deoxy-1-O-butyl-3,4-di-(p-toluenesulfonyl)-D-ribose (20 g) is approximately 63% for the final two steps. The reported overall yield from 2-deoxy-D-ribose is over 30%.
References
- 1. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Nucleoside analogues against cancer-causing viruses have potential in the prevention, delayed onset and treatment of viral associated cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. EP1556396A1 - Method for producing 2-deoxy-l-ribose - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
Application Note: Quantitative Analysis of 2-Deoxyribose and its Nucleoside Derivatives by Reverse-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Deoxyribose is a fundamental component of deoxyribonucleic acid (DNA), and its derivatives, deoxyribonucleosides (e.g., 2'-deoxyadenosine (B1664071), 2'-deoxyguanosine (B1662781), 2'-deoxycytidine (B1670253), and thymidine), are the building blocks of DNA. The accurate quantification of these compounds is crucial in various research areas, including DNA damage and repair studies, cancer research, and the development of antiviral and anticancer drugs. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of these analytes from complex biological matrices.[1]
This application note provides a detailed protocol for the analysis of 2-deoxyribose and its primary nucleoside derivatives using a reverse-phase HPLC (RP-HPLC) method with UV detection. The method is designed for robust and reproducible quantification suitable for research and pharmaceutical applications.
Experimental Workflow
The overall process, from sample acquisition to data analysis, involves several key stages. Proper sample preparation is critical to remove interfering substances like proteins and salts, ensuring the longevity of the HPLC column and the accuracy of the results.
Caption: A flowchart of the key steps in the HPLC analysis of deoxyribonucleosides.
Experimental Protocols
Sample Preparation Protocol (from Cell Culture)
This protocol is a general guideline for extracting deoxyribonucleosides from cultured cells.[2]
-
Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells. Discard the supernatant.[2]
-
Deproteinization: Add 200 µL of ice-cold 0.1 M perchloric acid to the cell pellet.[2]
-
Homogenization: Disrupt the cells by probe sonication for 10-15 seconds on ice.[2]
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to precipitate proteins and cell debris.[2]
-
Neutralization (Optional but Recommended): Carefully transfer the supernatant to a new tube. Adjust the pH to ~7.0 by adding a calculated amount of 3.5 M K2CO3. Potassium perchlorate (B79767) will precipitate. Place on ice for 15 minutes.[2]
-
Final Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.[2]
-
Filtration: Filter the final supernatant through a 0.45 µm PVDF syringe filter into an HPLC vial.[2][3] The sample is now ready for injection.
HPLC Method Protocol
This method utilizes a common ion-pair reverse-phase approach to achieve good separation of polar nucleosides.[4]
Instrumentation and Reagents:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 Reverse-Phase Column (e.g., Synergi Polar-RP, 250 x 4.6 mm, 10 µm particle size).[4]
-
Mobile Phase A: Phosphate buffer with an ion-pairing agent (e.g., 50 mM Potassium Phosphate, 5 mM Tetrabutylammonium (B224687) hydrogen sulfate (B86663), pH 6.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Standard solutions of 2'-deoxycytidine (dC), 2'-deoxyguanosine (dG), Thymidine (T), and 2'-deoxyadenosine (dA).
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5-10 µm)[4][5] |
| Mobile Phase A | 50 mM Phosphate Buffer, 5 mM TBAHS, pH 6.0[4] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min[4] |
| Gradient | 2% to 30% B over 20 minutes[4] |
| Column Temp. | 30°C |
| Detector | UV at 254 nm[4][6] |
| Injection Vol. | 20 µL |
Data Presentation
The described method provides excellent separation of the four primary deoxyribonucleosides. The typical elution order on a C18 column is dC, dG, T, and dA.[5] The quantitative performance of the method is summarized below. Values are representative and may vary based on the specific instrument and column used.
| Analyte | Retention Time (min) (Typical) | LOD (pg/µL) | LOQ (pg/µL) |
| 2'-Deoxycytidine (dC) | 6.5 | < 10 | < 25 |
| 2'-Deoxyguanosine (dG) | 9.8 | < 15 | < 50 |
| Thymidine (T) | 12.1 | < 5 | < 20 |
| 2'-Deoxyadenosine (dA) | 14.5 | < 10 | < 25 |
LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are estimates based on typical performance of HPLC-UV systems for nucleoside analysis. Actual values must be determined experimentally.[7]
Method Selection Guide
The choice of HPLC method depends heavily on the analyte's polarity and the sample matrix. While RP-HPLC is versatile, other techniques may be more suitable for specific derivatives.
Caption: Selection guide for HPLC modes based on analyte polarity and charge.
Discussion
-
Reverse-Phase HPLC (RP-HPLC): This is the most common method for analyzing deoxyribonucleosides. Using a C18 column, separation is achieved based on the hydrophobicity of the analytes.[5] Ion-pairing agents like tetrabutylammonium hydrogen sulfate can be added to the mobile phase to improve the retention and resolution of these polar compounds.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For the analysis of the highly polar 2-deoxyribose sugar itself, or for separating it from its derivatives, HILIC is an excellent choice. HILIC uses a polar stationary phase and a mostly organic mobile phase, which provides strong retention for polar compounds that would otherwise elute too quickly in reverse-phase.
-
Ion-Exchange Chromatography (IEX): When analyzing phosphorylated derivatives such as deoxyribonucleoside mono-, di-, or triphosphates, IEX is the method of choice.[8] This technique separates molecules based on their net charge, allowing for the effective resolution of differently phosphorylated species.[8][9]
The described RP-HPLC method provides a robust and reliable platform for the quantitative analysis of 2-deoxyribose derivatives. The protocol for sample preparation is effective for extracting analytes from complex biological matrices, and the chromatographic conditions are optimized for excellent resolution and sensitivity using standard UV detection. For highly polar or charged derivatives, HILIC or Ion-Exchange chromatography should be considered as powerful alternative or complementary techniques.
References
- 1. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cores.emory.edu [cores.emory.edu]
- 3. nacalai.com [nacalai.com]
- 4. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wormmine.nephrolab.uni-koeln.de [wormmine.nephrolab.uni-koeln.de]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. perlan.com.pl [perlan.com.pl]
- 8. WO2006002323A1 - Analytical methods for 2-deoxy-d-glucose - Google Patents [patents.google.com]
- 9. A procedure for the isolation and determination of deoxyribose derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Methods for Deoxyribose-Containing Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of deoxyribose-containing compounds using mass spectrometry. It is intended to guide researchers, scientists, and professionals in drug development in the sensitive and accurate detection and quantification of nucleosides, nucleotides, and their modifications, which are critical in various biological processes, including DNA synthesis, damage, and repair.
Introduction to Mass Spectrometry for Deoxyribose Compounds
Mass spectrometry (MS) has become an indispensable tool for the analysis of deoxyribose-containing compounds due to its high sensitivity, specificity, and versatility. Coupled with separation techniques like liquid chromatography (LC), MS allows for the identification and quantification of a wide range of molecules, from canonical deoxynucleosides and deoxynucleotides to various modified forms, such as DNA adducts and oxidative damage products.[1][2][3][4] These analyses are crucial for understanding the mechanisms of DNA damage and repair, identifying biomarkers for diseases, and developing novel therapeutic agents.[5][6]
Common mass spectrometry techniques employed for the analysis of these compounds include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful technique for the quantification of known analytes in complex mixtures.[1][3][7] It offers high selectivity and sensitivity, making it ideal for measuring low-abundance species.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): Often used for the analysis of larger molecules and for mapping modifications within DNA sequences.[8][9][10] It is particularly useful for characterizing DNA adducts.[8][10]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which aids in the identification of unknown compounds and the confirmation of elemental compositions.[2]
Applications
Analysis of Deoxynucleoside and Deoxynucleotide Pools
The accurate measurement of intracellular deoxynucleoside and deoxynucleotide (dNTP) pools is fundamental to understanding DNA replication, repair, and cell cycle regulation. Alterations in dNTP levels can lead to genomic instability and are a hallmark of cancer cells. LC-MS/MS provides a sensitive and reliable method for their simultaneous quantification.[11][12]
Detection and Characterization of DNA Adducts
DNA adducts are formed by the covalent binding of reactive chemicals to DNA, which can lead to mutations and cancer if not repaired. Mass spectrometry, particularly LC-MS/MS and MALDI-TOF MS, is instrumental in identifying and quantifying these adducts, providing insights into the mechanisms of carcinogenesis and the efficacy of chemotherapeutic agents.[2][8][9][10] The "DNA adductomics" approach allows for the screening of both known and unknown DNA adducts in biological samples.[2]
Assessment of Oxidative DNA Damage
Reactive oxygen species can damage DNA, leading to a variety of lesions that contribute to aging and disease. Gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS are used to measure these oxidative modifications, providing biomarkers of oxidative stress.[4][13][14]
Experimental Workflows and Protocols
General Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the analysis of deoxyribose-containing compounds by LC-MS/MS.
Protocol 1: Quantification of Intracellular Deoxynucleoside Triphosphates (dNTPs) by LC-MS/MS
This protocol is adapted from methods described for the analysis of dNTPs in cancer cell lines.[11][15]
1. Sample Preparation (Cell Extraction):
-
Harvest cultured cells (e.g., 1-5 x 10^6 cells).
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 200 µL of ice-cold 70% methanol.
-
Vortex thoroughly and incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
- Column: A reverse-phase C18 column (e.g., 150 x 2.1 mm, 5 µm particle size) is commonly used.[15]
- Mobile Phase A: Water with 0.1% formic acid.[7]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
- Flow Rate: 0.2 mL/min.[15]
- Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.[15] For example: 0-10% B over 3 min, 10-45% B over 25 min, then a wash and re-equilibration step.[15]
-
Mass Spectrometry:
3. Data Analysis:
-
Generate a standard curve for each dNTP using known concentrations of analytical standards.
-
Quantify the dNTPs in the samples by comparing their peak areas to the standard curves.
-
Normalize the results to the cell number or total protein concentration.
Protocol 2: Identification of DNA Adducts by MALDI-TOF MS
This protocol is based on methodologies for detecting DNA adducts using MALDI-TOF MS.[8][10]
1. Sample Preparation:
-
Isolate DNA from tissues or cells exposed to a potential DNA-damaging agent.[16]
-
Enzymatically digest the DNA to single deoxynucleosides or short oligonucleotides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[10][17]
-
Purify the resulting digest using solid-phase extraction (e.g., C18 ZipTips) to remove salts and other contaminants that can interfere with MALDI-TOF MS analysis.[9][18]
2. MALDI-TOF MS Analysis:
-
Matrix Selection: A suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), is crucial for efficient desorption and ionization.[10]
-
Sample Spotting: Mix the purified sample with the matrix solution and spot it onto the MALDI target plate. Allow the spot to dry completely to form co-crystals.
-
Mass Spectrometry:
- Acquire mass spectra in positive or negative ion mode, depending on the adduct of interest.
- Analyze the spectra to identify peaks corresponding to the expected mass of the adducted deoxynucleoside or oligonucleotide.
- For structural confirmation, perform tandem MS (MS/MS or CID) on the ion of interest to obtain fragmentation patterns.[10]
Quantitative Data Summary
The following tables summarize typical instrument parameters and performance data for the LC-MS/MS analysis of deoxyribose-containing compounds.
Table 1: Example LC-MS/MS Parameters for dNTP Analysis
| Parameter | Setting | Reference |
| Liquid Chromatography | ||
| Column | Supelcogel ODP-50, 150x2.1 mm, 5 µm | [15] |
| Mobile Phase A | Water with appropriate modifiers | [7] |
| Mobile Phase B | Acetonitrile with appropriate modifiers | [7] |
| Flow Rate | 0.2 mL/min | [15] |
| Injection Volume | 5 - 50 µL | [12][15] |
| Column Temperature | 35°C | [12] |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI) | [15] |
| Polarity | Negative Ion Mode | [15] |
| Capillary Voltage | 3.2 kV | [15] |
| Capillary Temperature | 250°C | [15] |
| Scan Mode | Multiple Reaction Monitoring (MRM) | [12] |
Table 2: Performance Characteristics for dNTP Quantification
| Parameter | Typical Value | Reference |
| Linearity Range | 50 nM - 10 µM | [15] |
| Lower Limit of Quantification (LLOQ) | 50 nM | [15] |
| Within-day Precision (CV%) | 3.0 - 9.0% (at 500-5000 nM) | [15] |
| Between-day Precision (CV%) | 3.0 - 11.0% (at 500-5000 nM) | [15] |
| Accuracy | 93.0 - 119.0% | [15] |
Signaling Pathway and Logical Relationships
DNA Damage Response Pathway
The following diagram illustrates a simplified overview of the DNA Damage Response (DDR) pathway, which is often studied using mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications.[3][5][19]
Mass spectrometry plays a crucial role in elucidating the intricate signaling networks of the DDR by enabling the global analysis of protein phosphorylation, ubiquitination, and other post-translational modifications that govern the activity of key players in this pathway.[3][5]
References
- 1. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mass spectrometry-based proteomic analysis of the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Oxidative DNA Damage by Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry | NIST [nist.gov]
- 5. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 6. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS) [protocols.io]
- 8. Locating nucleobase lesions within DNA sequences by MALDI-TOF mass spectral analysis of exonuclease ladders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Method for the rapid detection and molecular characterization of DNA alkylating agents by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of deoxyribonucleotide pools in human cancer cell lines using a liquid chromatography coupled with tandem mass spectrometry technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Ribose & Deoxyribose: Structure, Function & Analysis - Creative Biolabs [creative-biolabs.com]
- 14. Quantification of the 2-deoxyribonolactone and nucleoside 5’-aldehyde products of 2-deoxyribose oxidation in DNA and cells by isotope-dilution gas chromatography mass spectrometry: Differential effects of γ-radiation and Fe2+-EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative gas chromatography mass spectrometric analysis of 2'-deoxyinosine in tissue DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 19. storage.imrpress.com [storage.imrpress.com]
Application Notes and Protocols for NMR Spectroscopy of β-D-2-Deoxyribose Anomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-D-ribose, a cornerstone of deoxyribonucleic acid (DNA), exists in solution as a complex equilibrium of four primary cyclic isomers: the α- and β-pyranose forms and the α- and β-furanose forms, in addition to the open-chain aldehyde form. The β-D-2-deoxyribofuranose anomer is the biologically active form incorporated into the DNA backbone. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of these anomers in solution. This application note provides a detailed overview of the NMR spectroscopic analysis of the anomers of 2-deoxy-D-ribose, with a focus on the biologically relevant β-furanose form. Included are comprehensive data tables, detailed experimental protocols, and workflow diagrams to aid researchers in their studies.
In aqueous solutions, 2-deoxy-D-ribose establishes an equilibrium between its different isomeric forms. The distribution of these forms is sensitive to temperature and solvent conditions. NMR spectroscopy allows for the distinct identification and quantification of each anomer present in the equilibrium mixture.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts and proton-proton coupling constants for the α and β anomers of 2-deoxy-D-ribofuranose in D₂O. These values are critical for the assignment of signals in an experimental spectrum and for detailed conformational analysis.
Table 1: ¹H Chemical Shifts (δ, ppm) of 2-Deoxy-D-ribofuranose Anomers in D₂O
| Proton | α-Anomer | β-Anomer |
| H-1' | 5.30 | 5.29 |
| H-2'α | 2.01 | 2.41 |
| H-2'β | 2.52 | 2.27 |
| H-3' | 4.12 | 4.49 |
| H-4' | 3.96 | 4.11 |
| H-5'α | 3.70 | 3.72 |
| H-5'β | 3.61 | 3.65 |
Note: Chemical shifts are referenced to the residual HDO signal at 4.79 ppm. The assignments for H-2'α/β and H-5'α/β may be interchangeable based on the specific conformation.
Table 2: ¹³C Chemical Shifts (δ, ppm) of 2-Deoxy-D-ribofuranose Anomers in D₂O
| Carbon | α-Anomer | β-Anomer |
| C-1' | 98.2 | 97.8 |
| C-2' | 41.8 | 41.5 |
| C-3' | 72.1 | 71.9 |
| C-4' | 88.3 | 85.9 |
| C-5' | 63.5 | 62.9 |
Note: Carbon chemical shifts are typically referenced externally or to an internal standard.
Table 3: Proton-Proton Coupling Constants (J, Hz) of 2-Deoxy-D-ribofuranose Anomers in D₂O
| Coupling | α-Anomer | β-Anomer |
| J(H1'-H2'α) | 5.6 | 6.8 |
| J(H1'-H2'β) | 2.0 | 0.0 |
| J(H2'α-H2'β) | -14.2 | -14.0 |
| J(H2'α-H3') | 6.8 | 6.5 |
| J(H2'β-H3') | 3.2 | 3.5 |
| J(H3'-H4') | 3.5 | 3.1 |
| J(H4'-H5'α) | 3.0 | 3.2 |
| J(H4'-H5'β) | 4.5 | 4.8 |
| J(H5'α-H5'β) | -12.0 | -12.2 |
Note: The sign of geminal coupling constants is typically negative. The absence of a measurable J(H1'-H2'β) in the β-anomer is a key distinguishing feature.
Experimental Protocols
Protocol 1: Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of 2-deoxy-D-ribose in 0.5-0.6 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.9%).
-
Internal Standard (Optional): For precise chemical shift referencing and quantification, a known amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.
-
pH Adjustment: The pH of the sample can influence the chemical shifts. If necessary, adjust the pD of the solution to a desired value (e.g., 7.0) using dilute NaOD or DCl.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the sample into a clean, dry 5 mm NMR tube using a syringe filter or a Pasteur pipette with a cotton plug.
-
Equilibration: Allow the sample to equilibrate at the desired experimental temperature for at least 5-10 minutes before starting the NMR experiment to ensure a stable anomeric equilibrium.
Protocol 2: 1D ¹H NMR Data Acquisition
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency.
-
Locking and Shimming: Lock onto the deuterium signal of the D₂O solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with water suppression (e.g., presaturation or using the WATERGATE sequence) is recommended.
-
Spectral Width (SW): 10-12 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 5-10 seconds to allow for full relaxation of the protons, especially for quantitative measurements.
-
Number of Scans (NS): 16-64 scans, depending on the sample concentration.
-
-
Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation.
-
Phase the spectrum manually.
-
Calibrate the chemical shift axis to the internal standard or the residual HDO peak (4.79 ppm at 25 °C).
-
Protocol 3: 2D NMR Data Acquisition (COSY and HSQC)
1. 2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar coupled protons, which helps in assigning the signals of the sugar ring protons.
-
Pulse Sequence: Standard COSY-90 or DQF-COSY.
-
Parameters:
-
Use the same spectral width as the 1D ¹H experiment in both dimensions (F1 and F2).
-
Acquire 256-512 increments in the F1 dimension.
-
Use 8-16 scans per increment.
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum if necessary.
2. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate directly bonded protons and carbons, enabling the assignment of the carbon spectrum based on the proton assignments.
-
Pulse Sequence: Standard HSQC with sensitivity enhancement and gradient selection.
-
Parameters:
-
F2 (¹H) Dimension: Same spectral width as the 1D ¹H experiment.
-
F1 (¹³C) Dimension: Spectral width of ~80-100 ppm, centered around 70-80 ppm.
-
Acquire 128-256 increments in the F1 dimension.
-
Use 16-32 scans per increment.
-
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of 2-deoxyribose anomers.
Caption: Workflow for NMR analysis of 2-deoxyribose.
Anomeric Equilibrium and Conformational Analysis
The anomeric equilibrium of 2-deoxy-D-ribose in solution is a dynamic process where the different cyclic and open-chain forms interconvert. The following diagram illustrates the equilibrium between the α and β furanose anomers, which are the predominant minor forms after the pyranose forms.
Caption: Equilibrium of 2-deoxyribose anomers.
The conformation of the furanose ring can be determined by analyzing the ³J(H,H) coupling constants. The Karplus equation relates the dihedral angle between two vicinal protons to their coupling constant. By analyzing the coupling constants, particularly J(H1'-H2'α), J(H1'-H2'β), J(H2'α-H3'), J(H2'β-H3'), and J(H3'-H4'), the puckering of the five-membered ring (e.g., C2'-endo or C3'-endo) can be elucidated. For instance, in the biologically relevant β-anomer found in B-DNA, the deoxyribose ring typically adopts a C2'-endo conformation.
Conclusion
NMR spectroscopy is a powerful and essential technique for the detailed structural and conformational analysis of 2-deoxy-D-ribose anomers in solution. By employing a combination of 1D and 2D NMR experiments, researchers can unambiguously assign the proton and carbon signals for each anomer and gain insights into the dynamic conformational equilibrium. The data and protocols presented in this application note serve as a valuable resource for scientists and professionals in the fields of chemistry, biochemistry, and drug development who are engaged in the study of nucleic acids and their components.
Application Notes and Protocols: β-D-2-Deoxyribose as a Starting Material for Antiviral Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-2-Deoxyribose, a fundamental component of deoxyribonucleic acid (DNA), serves as a critical starting material in the synthesis of a multitude of nucleoside analogue antiviral drugs. Its inherent chiral structure provides a readily available scaffold for the construction of complex molecules that can interfere with viral replication. These synthetic nucleoside analogues often mimic natural nucleosides, allowing them to be recognized and incorporated by viral polymerases, ultimately leading to chain termination and inhibition of viral proliferation. This document provides detailed application notes and protocols for the synthesis of several key antiviral drugs using β-D-2-Deoxyribose or its close precursor, D-ribose, as the initial building block.
Featured Antiviral Drugs
This document focuses on the synthesis and antiviral activity of the following drugs:
-
North-methanocarbathymidine (N-MCT): A potent antiviral agent active against herpes simplex viruses (HSV-1 and HSV-2) and Kaposi's sarcoma-associated herpesvirus (KSHV).[1][2][3]
-
Vidarabine (ara-A): An antiviral drug effective against herpes simplex virus and varicella-zoster virus.[4][5]
-
Zalcitabine (ddC): A nucleoside analogue reverse transcriptase inhibitor used in the treatment of HIV infection.[2][6][7]
-
Molnupiravir: An orally active antiviral medication authorized for the treatment of COVID-19.[8][9]
Data Presentation: Antiviral Activity
The following tables summarize the quantitative antiviral activity of the featured drugs against various viruses.
Table 1: Antiviral Activity of North-methanocarbathymidine (N-MCT)
| Virus | Cell Line | Assay Type | IC50 (µM) | Therapeutic Index (SI) | Reference |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | 0.02 | >5000 | [2] |
| Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | BCBL-1 | Virion Production | 0.08 ± 0.03 | >2500 | [1] |
Table 2: Antiviral Activity of Vidarabine (ara-A)
| Virus | Cell Line | IC50 (µg/mL) | Reference |
| Herpes Simplex Virus 1 (HSV-1) | HEL | 9.3 | |
| Herpes Simplex Virus 2 (HSV-2) | HEL | 11.3 |
Table 3: Antiviral Activity of Zalcitabine (ddC)
| Virus | Cell Lines | IC50 (nM) | IC95 (nM) | Reference |
| HIV | Lymphoblastic, Monocytic, Peripheral Blood Lymphocytes | 30 - 500 | 100 - 1000 | [6] |
Table 4: Antiviral Activity of Molnupiravir (as NHC)
| Virus | Cell Line | IC50 (µM) | EC50 (µM) | Reference |
| SARS-CoV-2 | Vero | 0.3 | - | [8] |
| SARS-CoV-2 | Calu-3 | 0.08 | - | [8] |
| SARS-CoV-2 | Vero E6-GFP | - | 0.3 | [8] |
| SARS-CoV-2 | Huh7 | - | 0.4 | [8] |
| MERS-CoV | Vero | - | 0.58 | |
| Influenza A (H1N1) | MDCK | - | 0.9 |
Experimental Protocols
Synthesis of North-methanocarbathymidine (N-MCT) from 2-Deoxy-D-ribose
This protocol describes an enantioselective synthesis of a key precursor for N-MCT, starting from the readily available and inexpensive 2-deoxy-D-ribose. The overall yield for the Boc-protected amine precursor is reported to be 33%.[10]
Step 1: Preparation of (4S,5R)-4-Benzyloxy-5-benzyloxymethyltetrahydrofuran-2-ol
-
Slowly add acetyl chloride (1.0 mL, 14.0 mmol) to ice-cold methanol (B129727) (100 mL) with stirring.
-
Remove the cooling bath and stir the mixture for 30 minutes at room temperature.
-
Cool the mixture to -18°C in a freezer.
-
After 30 minutes, add 2-deoxyribose (5.00 g, 37.3 mmol) in one portion.
-
Keep the resulting yellow solution in the freezer overnight.
-
Neutralize the reaction with solid sodium carbonate (1.00 g, 9.43 mmol).
-
Filter off the solid and evaporate the methanolic solution under reduced pressure to obtain the crude methyl glycoside.
-
Dissolve the crude product in dry THF (100 mL) under an argon atmosphere.
-
Add sodium hydride (60% in oil, 4.48 g, 112 mmol) at 0°C and stir for 1 hour at room temperature.
-
Cool the mixture to 0°C and add benzyl (B1604629) bromide (13.3 mL, 112 mmol) and tetrabutylammonium (B224687) iodide (TBAI, 400 mg).
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with methanol and evaporate the solvent.
-
Purify the residue by column chromatography to yield the dibenzylated furanoside.
-
Hydrolyze the methyl glycoside using acidic conditions to afford the target lactol.
Step 2: Subsequent steps towards the N-MCT precursor
The prepared lactol undergoes a series of reactions including oxidation, Grignard addition, ring-closing metathesis, and functional group manipulations to construct the bicyclo[3.1.0]hexane core and introduce the necessary stereocenters for the final N-MCT synthesis.
Synthesis of Vidarabine from D-Arabinose (derived from D-Ribose)
Vidarabine can be synthesized from a suitably protected D-arabinofuranosyl halide. D-arabinose can be obtained from D-ribose through epimerization.
Step 1: Preparation of 2,3,5-Tri-O-benzyl-D-arabinofuranosyl Chloride
-
Protect the hydroxyl groups of D-arabinose as benzyl ethers.
-
Convert the anomeric hydroxyl group to a chloride, for example, by using a suitable chlorinating agent like thionyl chloride or oxalyl chloride. This step needs to be performed under anhydrous conditions to yield the reactive glycosyl chloride.
Step 2: Glycosylation of Adenine (B156593)
-
React the protected 2,3,5-tri-O-benzyl-D-arabinofuranosyl chloride with a protected adenine derivative (e.g., N6-benzoyladenine) in the presence of a Lewis acid catalyst.
-
The reaction is typically carried out in an aprotic solvent at low temperatures.
Step 3: Deprotection
-
Remove the benzyl protecting groups from the sugar moiety and the protecting group from the adenine base. This is commonly achieved by catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst).
-
Purify the final product, Vidarabine, by crystallization or chromatography.
An alternative enzymatic synthesis of Vidarabine has also been developed, offering a greener route. This involves the use of nucleoside phosphorylases to catalyze the transglycosylation from a donor like arabinosyluracil to adenine.[7][11]
Synthesis of Zalcitabine (2',3'-Dideoxycytidine) from a Ribonucleoside
This protocol outlines a general strategy for the synthesis of 2',3'-dideoxynucleosides, including Zalcitabine, starting from a ribonucleoside.
Step 1: Protection of the 5'-Hydroxyl Group
-
Selectively protect the 5'-hydroxyl group of a cytidine (B196190) derivative using a suitable protecting group, such as a silyl (B83357) ether (e.g., TBDMS).
Step 2: Formation of a 2',3'-Bisxanthate
-
React the 5'-protected ribonucleoside with carbon disulfide and a strong base (e.g., sodium hydride) followed by an alkylating agent (e.g., methyl iodide) to form a 2',3'-bisxanthate derivative.
Step 3: Radical Deoxygenation
-
Perform a radical deoxygenation of the bisxanthate using a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride or the more environmentally friendly tris(trimethylsilyl)silane). This step removes the hydroxyl groups at the 2' and 3' positions.
Step 4: Deprotection
-
Remove the 5'-protecting group to yield the final product, Zalcitabine.
Synthesis of Molnupiravir from D-Ribose
A cost-effective and scalable synthesis of Molnupiravir has been reported starting from D-ribose, with an overall yield of up to 48%.[9]
Step 1: Protection of D-Ribose
-
Protect the hydroxyl groups of D-ribose, for example, by forming an acetonide at the 2' and 3' positions and acylating the 1' and 5' positions.
Step 2: Glycosylation with Cytosine
-
Couple the protected ribose derivative with a protected cytosine derivative. Mild N-glycosylation conditions utilizing metal-free activation of a glycosyl donor can be employed for this step.
Step 3: Hydroxamination and Deprotection
-
Introduce the hydroxylamino group at the N4 position of the cytosine ring.
-
Remove the protecting groups from the ribose moiety to yield Molnupiravir.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Nucleoside Analogue Antivirals
The antiviral activity of the nucleoside analogues described herein relies on their intracellular conversion to the corresponding triphosphate form. This active metabolite then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Once incorporated, the absence of a 3'-hydroxyl group (in the case of dideoxynucleosides like Zalcitabine) or other structural modifications prevents the formation of the next phosphodiester bond, leading to chain termination.
Caption: General mechanism of action for nucleoside analogue antivirals.
General Workflow for Chemical Synthesis of Nucleoside Analogues
The chemical synthesis of nucleoside analogues from β-D-2-Deoxyribose or a related sugar typically follows a structured workflow involving protection, activation, glycosylation, and deprotection steps.
Caption: General workflow for the chemical synthesis of nucleoside analogues.
Synthesis Pathway of Zalcitabine from a Ribonucleoside
This diagram illustrates the key transformations in the synthesis of Zalcitabine starting from a ribonucleoside precursor.
Caption: Key steps in the synthesis of Zalcitabine from a ribonucleoside.
References
- 1. Potent Antiviral Activity of North-Methanocarbathymidine against Kaposi's Sarcoma-Associated Herpesvirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic pathways of N-methanocarbathymidine, a novel antiviral agent, in native and herpes simplex virus type 1 infected Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity and Mechanism of Action of N-Methanocarbathymidine against Herpesvirus and Orthopoxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vidarabine - Wikipedia [en.wikipedia.org]
- 5. Vidarabine | C10H13N5O4 | CID 21704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Vidarabine synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. mdpi.com [mdpi.com]
- 11. iris.unipv.it [iris.unipv.it]
Application Notes and Protocols for Cell Culture Experiments with 2-Deoxy-D-Ribose Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-D-ribose (dRib), a naturally occurring monosaccharide and a fundamental component of deoxyribonucleic acid (DNA), has garnered significant interest in cellular biology and drug development due to its multifaceted effects on cell fate. It is a key intermediate in the synthesis of antiviral and anti-tumor drugs. In cell culture experiments, dRib has demonstrated a paradoxical ability to either induce or inhibit apoptosis, depending on the cellular context, particularly the oxygen tension.
Under normoxic conditions, dRib is known to induce apoptosis in a variety of cell types, including fibroblasts, monocytic cells, and pancreatic beta-cells. This pro-apoptotic effect is primarily mediated through the induction of oxidative stress, characterized by the depletion of intracellular glutathione (B108866) (GSH) and an increase in reactive oxygen species (ROS). Conversely, in hypoxic environments, often characteristic of solid tumors, dRib can inhibit apoptosis, a phenomenon linked to the enzymatic activity of thymidine (B127349) phosphorylase (TP) and the suppression of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.
These application notes provide detailed protocols for studying the effects of 2-deoxy-D-ribose in cell culture, along with data presentation guidelines and visualizations of the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of 2-Deoxy-D-Ribose
The following tables summarize the quantitative effects of 2-deoxy-D-ribose on various cell lines as reported in the literature.
Table 1: Pro-Apoptotic and Cytotoxic Effects of 2-Deoxy-D-Ribose
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Human Monocytic Cells (U937) | 30 mM | 24 hours | Induction of apoptosis and loss of cell viability. | |
| Human Fibroblasts | Not Specified | Not Specified | Induces apoptosis via GSH depletion and cytoskeletal disruption. | |
| Pancreatic β-cell line (HIT-T15) | Not Specified | 24 hours | Provokes cytotoxicity and apoptosis. | |
| Human Peripheral Blood Mononuclear Cells | Not Specified | 48 hours onwards | Induces apoptosis; more potent than D-ribose. | |
| Raji Cells | 1-5 mM | 3 days | Inhibition of [3H]thymidine incorporation and cell division with >80% viability. |
Table 2: Inhibition of Hypoxia-Induced Apoptosis by 2-Deoxy-D-Ribose
| Cell Line | Condition | Key Molecular Effect | Reference |
| Human Leukemia HL-60 Cells | Hypoxia | Inhibition of p38 MAPK phosphorylation. | |
| Cancer Cell Lines with high TP expression | Hypoxia | Resistance to hypoxia-induced apoptosis. |
Experimental Protocols
Protocol 1: Assessment of 2-Deoxy-D-Ribose-Induced Cytotoxicity using MTT Assay
This protocol provides a method for determining the effect of 2-deoxy-D-ribose on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
2-Deoxy-D-ribose (dRib) stock solution (sterile-filtered)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol (B130326) or DMSO)
-
Plate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
dRib Treatment: Prepare serial dilutions of dRib in complete culture medium. Remove the overnight culture medium from the cells and replace it with the dRib-containing medium. Include a vehicle control (medium without dRib).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT-containing medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 590 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium and MTT solvent only) from all readings. Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Analysis of 2-Deoxy-D-Ribose-Induced Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following dRib treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
2-Deoxy-D-Ribose (dRib)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of dRib for the appropriate time as determined from cytotoxicity assays.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the detection of ROS generation in response to dRib treatment using the fluorescent probe DCFH-DA.
Materials:
-
Cells of interest
-
Complete cell culture medium (phenol red-free medium is recommended)
-
2-Deoxy-D-Ribose (dRib)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
DCFH-DA Loading: Wash the cells with warm PBS. Load the cells with 10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
dRib Treatment: Add dRib-containing medium (or a positive control like H2O2) to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation/emission wavelength of ~495/529 nm. Monitor the fluorescence over time.
Protocol 4: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol is for assessing the effect of dRib on the phosphorylation status of p38 MAPK, particularly in the context of hypoxia.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
2-Deoxy-D-Ribose (dRib)
-
Hypoxia chamber or chemical hypoxia-inducing agents
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with dRib under normoxic or hypoxic conditions for the desired time.
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated p38 as a ratio to total p38.
Mandatory Visualizations
Caption: dRib-induced apoptosis via oxidative stress.
Caption: dRib inhibits hypoxia-induced apoptosis.
Caption: General experimental workflow.
Troubleshooting & Optimization
Technical Support Center: 2-Deoxy-L-ribose Synthesis
Welcome to the technical support center for the synthesis of 2-deoxy-L-ribose (B30977). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and purity.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of 2-deoxy-L-ribose, offering potential causes and solutions in a user-friendly question-and-answer format.
Issue 1: Low Overall Yield in Synthesis from L-arabinose
Question: We are synthesizing 2-deoxy-L-ribose from L-arabinose via a radical rearrangement of an arabinopyranosyl bromide intermediate, but our overall yield is consistently low. What are the potential reasons and how can we optimize the reaction?
Answer: Low yields in this synthesis are often attributed to a few critical factors:
-
Side Reactions During Radical Rearrangement: The key 1,2-acyloxy shift of the radical intermediate can be slower than the direct reduction of the anomeric radical. This leads to the formation of the undesired 1-deoxy byproduct.[1]
-
Solution: To favor the desired rearrangement, a radical rearrangement of a cyclic monothio ortho ester intermediate can be employed. This method has been shown to produce the desired 2-deoxy-L-ribose triester in excellent yield.[1] Another approach involves the slow addition of tributyltin hydride to the reaction mixture, which can improve the efficiency of the deoxygenation.
-
-
Purity of Intermediates: Impurities in the starting L-arabinose or in the synthesized intermediates, such as the arabinopyranosyl bromide, can significantly impact the efficiency of subsequent steps.
-
Solution: Ensure all starting materials are of high purity and that intermediates are thoroughly purified before proceeding. Column chromatography is often necessary to separate the desired isomers of protected arabinose derivatives.
-
-
Reaction Conditions: Temperature, reaction time, and the concentration of radical initiators (like AIBN) and hydride donors (like tributyltin hydride) are crucial.
-
Solution: Carefully control the reaction temperature, as higher temperatures can lead to degradation. The rate of addition of the hydride donor should be optimized to maintain a low concentration of the radical intermediate, thus minimizing side reactions.
-
Issue 2: Difficult Purification of the Final Product
Question: We are struggling with the final purification of 2-deoxy-L-ribose. The crude product contains several closely-related sugar impurities. What are the recommended purification strategies?
Answer: The purification of 2-deoxy-L-ribose can be challenging due to its high polarity and the presence of structurally similar byproducts.
-
Chromatography:
-
Solution: Flash column chromatography on silica (B1680970) gel is the most common method. A gradient elution system, for example, with ethyl acetate (B1210297) and hexanes, can be effective for separating protected intermediates.[2] For the final, unprotected sugar, a mobile phase containing a more polar solvent like methanol (B129727) in dichloromethane (B109758) may be required.
-
-
Crystallization:
-
Solution: If the product is obtained in a sufficiently pure state after chromatography, crystallization can be an effective final purification step. The formation of an anilide derivative has been used to obtain pure 2-deoxy-L-ribose as a solid.[3]
-
-
Recrystallization:
-
Solution: For intermediates and the final product, recrystallization from a suitable solvent system can significantly improve purity.[3]
-
Issue 3: Inconsistent Results with Protecting Groups
Question: We are using a multi-step synthesis involving protecting groups. We observe variability in our yields at the protection and deprotection steps. How can we improve consistency?
Answer: The strategic use of protecting groups is critical in carbohydrate synthesis. Inconsistent results often stem from incomplete reactions or the formation of side products.
-
Choice of Protecting Group: The stability and reactivity of the protecting group must be compatible with the reaction conditions of subsequent steps. Acyl groups, for instance, can participate in neighboring group effects, influencing the stereoselectivity of glycosylations.
-
Solution: Select protecting groups that are stable under the planned reaction conditions but can be removed with high yield and selectivity. For example, acetyl groups are commonly used and can be removed under basic conditions.[2]
-
-
Incomplete Protection/Deprotection:
-
Solution: Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction goes to completion before workup. It may be necessary to adjust the amount of reagent, reaction time, or temperature.
-
-
Purification of Protected Intermediates:
-
Solution: It is crucial to purify each protected intermediate to remove any partially protected or unprotected starting material, as these can interfere with subsequent reactions.
-
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the overall yields of different synthetic routes to 2-deoxy-L-ribose, providing a basis for selecting an appropriate method based on starting material availability and desired efficiency.
| Starting Material | Key Synthetic Strategy | Overall Yield | Number of Steps | Reference |
| L-Arabinose | Radical rearrangement of a cyclic monothio ortho ester | 49% | 6 | [1] |
| L-Arabinose | Reductive rearrangement of arabinopyranosyl bromide | ~30% | 4 | [2] |
| D-Ribose | Conversion to L-ribose (B16112) followed by deoxygenation | ~39% (to L-ribose) | 6 (to L-ribose) | [2] |
| D-Ribose | Carbonyl translocation via a radical reaction | Not specified | 1 (for key conversion) | [4] |
| 2-Deoxy-D-ribose | Inversion of 3- and 4-OH groups | >30% | Not specified | [5] |
| 2-Deoxy-D-ribose | Protection, activation, inversion, and deprotection | Not specified | 4 | [3] |
Experimental Protocols
This section provides a detailed methodology for a key synthetic route.
Synthesis of 2-Deoxy-L-ribose from L-Arabinose via Radical Rearrangement
This protocol is adapted from the work of Jung and Xu (1999).[1]
-
Preparation of Ethylthio Ortho Ester Intermediate:
-
Convert L-arabinose to its per-O-toluoyl-protected methyl furanoside.
-
Treat the protected furanoside with HBr in acetic acid to form the anomeric bromide.
-
React the anomeric bromide with ethanethiol (B150549) in the presence of a hindered base to yield the ethylthio ortho ester. The ethylthio ortho ester should be purified by column chromatography.
-
-
Radical Rearrangement:
-
Dissolve the purified ethylthio ortho ester in toluene (B28343).
-
Heat the solution to reflux.
-
Slowly add a solution of tributyltin hydride and AIBN (azobisisobutyronitrile) in toluene to the refluxing solution over several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Deprotection:
-
After completion of the radical rearrangement, concentrate the reaction mixture.
-
Hydrolyze the resulting 2-deoxy-L-ribose triester using a suitable base (e.g., sodium methoxide (B1231860) in methanol) to remove the toluoyl protecting groups.
-
Neutralize the reaction mixture and purify the final 2-deoxy-L-ribose product by column chromatography.
-
Visualizations
Diagram 1: Synthesis of 2-Deoxy-L-ribose from L-Arabinose
Caption: Synthetic pathway from L-Arabinose.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting low yield issues.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]
- 3. EP1556396A1 - Method for producing 2-deoxy-l-ribose - Google Patents [patents.google.com]
- 4. Synthesis of l-Deoxyribonucleosides from d-Ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of Deoxynucleosides
Welcome to the technical support center for the stereoselective synthesis of deoxynucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the stereoselective synthesis of deoxynucleosides, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low β-selectivity (poor anomeric ratio) in my glycosylation reaction.
-
Question: My N-glycosylation reaction is producing a nearly 1:1 mixture of α and β anomers, but I need to favor the β-anomer. What factors should I investigate to improve the stereoselectivity?
-
Answer: Achieving high β-selectivity in 2'-deoxynucleoside synthesis is a common challenge, primarily because of the absence of a participating group at the C-2 position of the deoxyribose donor. The stereochemical outcome is a delicate balance of several factors. Here are the key areas to troubleshoot:
-
Protecting Group at C-2: The lack of a participating neighboring group (like an acetyl or benzoyl group) at the C-2 position of the sugar donor is the fundamental reason for poor stereoselectivity. These groups, when present, form a cyclic intermediate that shields one face of the molecule, directing the nucleobase to attack from the opposite face to yield the 1,2-trans product (the β-anomer).[1][2] In 2'-deoxyribosides, this position is a methylene (B1212753) group and cannot participate.
-
Choice of Glycosyl Donor and Leaving Group: The reactivity of the leaving group at the anomeric position (C-1) is critical. Highly reactive leaving groups may favor an S(_N)1-like mechanism, leading to a mixture of anomers. Conversely, a less reactive leaving group might favor an S(_N)2-like pathway, which can lead to higher stereoselectivity.[3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction mechanism and, consequently, the anomeric ratio. Non-polar solvents may favor an S(_N)2 mechanism, while polar, coordinating solvents like acetonitrile (B52724) can stabilize charged intermediates, potentially leading to anomerization of the glycosyl donor before coupling.[3]
-
Lewis Acid/Promoter: The choice and stoichiometry of the Lewis acid are crucial. Stronger Lewis acids can promote the formation of an oxocarbenium ion, which is planar and can be attacked from either face, resulting in poor selectivity.[4][5] Milder conditions may favor a more controlled S(_N)2-like displacement.
-
Temperature: Lower reaction temperatures generally favor the kinetic product and can enhance stereoselectivity by minimizing side reactions, including anomerization of the starting materials or products.
-
Anomerization of the Glycosyl Donor: The starting glycosyl donor, often an α-halide, can anomerize to the β-anomer in solution, especially in the presence of a Lewis acid. If the α-anomer reacts faster via an S(_N)2 mechanism (leading to the desired β-product), any anomerization to the less reactive β-anomer will decrease the overall β-selectivity.[3]
Workflow for Troubleshooting Low β-Selectivity:
Caption: Troubleshooting workflow for improving β-selectivity.
-
Issue 2: Low or no yield of the desired deoxynucleoside.
-
Question: My reaction is not proceeding, or I am getting a very low yield of the product. What are the common causes for this?
-
Answer: Low or no product formation can be due to several factors, ranging from reagent quality to reaction conditions.
-
Moisture: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is rigorously dried, and use anhydrous solvents and reagents.
-
Reagent Purity and Activity: The glycosyl donor, the nucleobase, and the promoter/Lewis acid must be pure. Silylated nucleobases, often used in Vorbrüggen glycosylations, should be freshly prepared or properly stored to prevent hydrolysis.
-
Insufficient Silylation: In methods like the Vorbrüggen reaction, incomplete silylation of the nucleobase will result in a less nucleophilic species, leading to a poor yield.
-
Lewis Acid Deactivation: The Lewis acid can be deactivated by moisture or other impurities. Ensure the correct stoichiometry is used.
-
Reaction Temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate. A balance must be struck to ensure the reaction proceeds to completion in a reasonable timeframe.
-
Steric Hindrance: Bulky protecting groups on either the sugar or the nucleobase can sterically hinder the glycosylation reaction.
-
Issue 3: Difficulty in purifying the α and β anomers.
-
Question: I have a mixture of α and β anomers that are difficult to separate by standard column chromatography. What purification strategies can I employ?
-
Answer: The separation of anomers can be challenging due to their similar polarities.
-
Chromatography Optimization:
-
Eluent System: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and gradients to maximize the separation on silica (B1680970) gel.
-
Column Dimensions and Packing: Use a longer, narrower column with a smaller particle size packing material for higher resolution.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Normal-Phase: Can provide better separation than standard column chromatography.
-
Reversed-Phase: Often effective, especially for protected nucleosides.
-
Recycling HPLC: This technique can be used to improve the separation of closely eluting compounds by passing the sample through the column multiple times.[6][7]
-
-
Crystallization: In some cases, one anomer may be selectively crystallized from the mixture, which can be a highly effective method for purification on a larger scale.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of a "participating" protecting group in stereoselective glycosylation, and why is it a challenge for 2'-deoxynucleosides?
-
A1: A participating protecting group, typically an acyl group (like acetyl or benzoyl) at the C-2 position of the sugar, assists in the departure of the leaving group at C-1 and forms a stable cyclic intermediate (a dioxolenium ion). This intermediate blocks the syn-face of the sugar, forcing the incoming nucleophile (the nucleobase) to attack from the anti-face. This mechanism leads to the exclusive formation of the 1,2-trans-glycosidic bond, which corresponds to the desired β-anomer for glucose- and ribose-derived donors.[1][2] In 2'-deoxynucleosides, the C-2 position lacks a hydroxyl group and instead has two protons. Therefore, there is no possibility for a participating group at this position, making stereocontrol a significant challenge.
-
-
Q2: What are the advantages of using a gold-catalyzed glycosylation method?
-
A2: Gold(I)-catalyzed N-glycosylation has emerged as a powerful method that often provides high yields and excellent stereoselectivity for the synthesis of both nucleosides and deoxynucleosides.[8][9] These methods can proceed under mild conditions and may offer better functional group tolerance compared to traditional Lewis acid-promoted reactions.
-
-
Q3: How can I determine the anomeric ratio of my product mixture?
-
A3: The most common method for determining the anomeric ratio is Proton NMR (¹H NMR) spectroscopy . The anomeric proton (H-1') of the α and β anomers typically have distinct chemical shifts and coupling constants.[3][10] Generally, the H-1' of the β-anomer appears as a "pseudo-triplet" due to similar coupling constants to the two H-2' protons, while the α-anomer's H-1' often appears as a doublet of doublets.[3][10] Integration of these well-resolved signals allows for the quantification of the α:β ratio. HPLC analysis can also be used to determine the ratio of the two anomers.[11]
-
-
Q4: Can the choice of Lewis acid affect the regioselectivity of glycosylation with purine (B94841) bases?
-
A4: Yes, with purine bases, glycosylation can occur at different nitrogen atoms (e.g., N-9 or N-7). The choice of Lewis acid, solvent, and protecting groups on the purine base can influence the regioselectivity of the reaction. Stronger Lewis acids and higher temperatures can sometimes lead to mixtures of regioisomers.
-
Quantitative Data Summary
The stereoselectivity of deoxynucleoside synthesis is highly dependent on the chosen method and reaction conditions. The following table summarizes typical anomeric ratios (β:α) reported for different synthetic approaches.
| Method/Glycosyl Donor | Nucleobase | Key Conditions | Anomeric Ratio (β:α) | Reference |
| 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose | 5-Methyluracil | Chloroform, 20°C | > 4:1 | [3] |
| 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose | 5-Nitrouracil | Chloroform, ZnCl₂ | Slower reaction, more α-anomer | [3] |
| Glycosyl Bromide with C-3 Benzoate | Menthol | Ag-silicate | 1:1.5 (α:β) | [12] |
| Vorbrüggen Glycosylation | 2-Chloroadenine | Triflic acid, selective precipitation | Good overall stereoselectivity | [13] |
| Gold(I)-Catalyzed Glycosylation | Various | [Au(IPr)(OH)] catalyst | High yields and selectivity | [8][9] |
| 2-SAc Glycosyl Bromide Donors | Various Alcohols | AgOTf, TMSOTf | Exclusive β-configuration | [14] |
Experimental Protocols
Protocol 1: General Procedure for Vorbrüggen N-Glycosylation
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation of the Silylated Nucleobase:
-
To a suspension of the desired nucleobase (1.0 equiv) in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5-3.0 equiv).
-
Heat the mixture at reflux under an inert atmosphere (e.g., argon or nitrogen) until the solution becomes clear, indicating complete silylation.
-
Cool the reaction mixture to room temperature.
-
-
Glycosylation:
-
In a separate flask, dissolve the protected 2-deoxyribose donor (e.g., 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-D-ribofuranose) (1.2 equiv) in anhydrous acetonitrile.
-
Add the solution of the silylated nucleobase to the sugar solution via cannula.
-
Cool the mixture to 0°C and add the Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf) (1.2-1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the anomers.
-
-
Deprotection:
-
Dissolve the protected nucleoside in methanol (B129727) and add a catalytic amount of sodium methoxide.
-
Stir at room temperature until deprotection is complete (monitor by TLC).
-
Neutralize the reaction with an acidic resin (e.g., Dowex-50 H⁺), filter, and concentrate to yield the deprotected deoxynucleoside.
-
Protocol 2: Gold(I)-Catalyzed N-Glycosylation of Glycosyl (Z)-Ynenoates (Conceptual Outline)
This protocol is based on a modern, highly selective method and serves as a conceptual guide. For specific substrate and catalyst preparation, refer to the original literature.[8][9]
-
Reaction Setup:
-
To an oven-dried flask under an inert atmosphere, add the silylated nucleobase (1.2 equiv), the glycosyl (Z)-ynenoate donor (1.0 equiv), and the gold(I) catalyst (e.g., [Au(IPr)(OH)]) (5 mol%).
-
Add anhydrous solvent (e.g., dichloroethane).
-
-
Reaction:
-
Stir the reaction mixture at the optimized temperature (e.g., 50°C) until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the desired β-deoxynucleoside.
-
-
Deprotection:
-
Follow a standard deprotection procedure appropriate for the protecting groups used on the sugar and nucleobase.
-
Visualizations
Caption: S(_N)1 vs. S(_N)2 pathways in N-glycosylation.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An investigation by 1H NMR spectroscopy into the factors determining the beta:alpha ratio of the product in 2'-deoxynucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lewis acid promoted anomerisation of alkyl O- and S-xylo-, arabino- and fucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Nucleosides and Deoxynucleosides via Gold(I)-Catalyzed N-Glycosylation of Glycosyl (Z)-Ynenoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 11. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Preventing Degradation of 2-Deoxyribose in Solution
Welcome to the technical support center for 2-deoxyribose. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 2-deoxyribose in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 2-deoxyribose solution appears to be degrading. What are the common causes?
A1: Degradation of 2-deoxyribose in aqueous solutions is primarily caused by oxidative damage, often catalyzed by transition metal ions. The most common pathway involves the generation of hydroxyl radicals (•OH) via the Fenton reaction, where metal ions like iron (Fe²⁺) or copper (Cu⁺) react with hydrogen peroxide (H₂O₂).[1][2][3] This process is highly sensitive to pH, temperature, and the presence of contaminants.
Q2: What are the visible or measurable signs of 2-deoxyribose degradation?
A2: Visually, there may be no obvious signs like color change or precipitation in the early stages. Degradation is typically identified by analytical methods. A widely used method is the 2-deoxyribose degradation assay, which measures the formation of malondialdehyde (MDA) or similar thiobarbituric acid reactive substances (TBARS).[2][3][4] Inconsistent results in assays that use 2-deoxyribose as a substrate can also be an indicator of its degradation.
Q3: How does pH impact the stability of my 2-deoxyribose solution?
A3: 2-deoxyribose is significantly more stable at neutral and basic pH. Under acidic conditions (low pH), its degradation is markedly accelerated.[5] For instance, the stability of a similar molecule, 2-chloro-2'-deoxyadenosine, was shown to decrease dramatically at acidic pH, with a half-life of only 1.6 hours at pH 2 and 37°C.[5] Therefore, maintaining a neutral or slightly alkaline pH is crucial for preventing degradation.
Q4: I need to heat my solution. How does temperature affect 2-deoxyribose stability?
A4: Elevated temperatures accelerate the rate of chemical reactions, including the degradation of 2-deoxyribose. The effect is more pronounced at acidic pH.[5][6] It is recommended to keep 2-deoxyribose solutions cool and to minimize exposure to high temperatures unless required by a specific protocol. If heating is necessary, the duration should be as short as possible.
Q5: What is the role of transition metal ions in the degradation process?
A5: Transition metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), are potent catalysts of 2-deoxyribose degradation.[1][7] They participate in the Fenton reaction, generating highly reactive hydroxyl radicals that attack the sugar molecule.[2][3] Even trace amounts of metal ion contamination from glassware or reagents can be sufficient to initiate significant degradation.
Q6: How can I prevent metal-catalyzed degradation of 2-deoxyribose?
A6: The most effective way to prevent metal-catalyzed degradation is by using a chelating agent. Chelators like Ethylenediaminetetraacetic acid (EDTA) and Desferrioxamine bind to metal ions, sequestering them and preventing their participation in the Fenton reaction.[3][8] Using high-purity, metal-free reagents and plasticware instead of glassware can also minimize contamination.
Q7: Can I store prepared 2-deoxyribose solutions? What are the best practices?
A7: While solid 2-deoxy-D-Ribose is stable for years when stored at -20°C, aqueous solutions are much less stable.[9] It is strongly recommended to prepare solutions fresh before each experiment. If short-term storage is unavoidable, the solution should be kept at 4°C for no longer than one day.[9] For longer-term storage, consider freezing aliquots at -20°C or below, but be aware that freeze-thaw cycles can also contribute to degradation.
Q8: My 2-deoxyribose degradation assay is giving me inconsistent and non-reproducible results. What could be the issue?
A8: Inconsistent results are often a symptom of uncontrolled degradation. Key factors to check include:
-
Metal Ion Contamination: Ensure all buffers and water are of high purity and consider using chelating agents like EDTA.[3]
-
pH Fluctuation: Verify the pH of your reaction buffer. Small shifts towards acidic pH can increase degradation rates.[5]
-
Reagent Purity: Use fresh, high-quality 2-deoxyribose and other reagents. Hydrogen peroxide solutions, for example, can decompose over time.
-
Temperature Control: Maintain a consistent temperature during incubation.[5]
-
Reaction Blanks: An inappropriate reaction blank can lead to artifacts. It has been proposed that using Fe(III) in the blank is more appropriate for studying Fe(II)-mediated reactions, as Fe(III) itself can cause some degradation.[4]
Data Summary Tables
Table 1: Effect of pH and Temperature on Stability
| Condition | Stability | Key Recommendation | Reference |
| Acidic pH (e.g., pH < 4) | Highly Unstable | Avoid acidic conditions. Buffer solutions to neutral or slightly alkaline pH (7.0-7.4). | [5] |
| Neutral/Basic pH (e.g., pH 7-8) | Relatively Stable | Optimal pH range for storing and using 2-deoxyribose solutions. | [5] |
| Elevated Temperature (>37°C) | Degradation Accelerates | Minimize heat exposure. If heating is necessary, keep it brief. | [5][6] |
| Room Temperature (20-25°C) | Moderate Stability | Suitable for short-term handling during experiments. | [10] |
| Refrigerated (4°C) | Good Short-Term Stability | Recommended for storing freshly made solutions for up to 24 hours. | [9] |
Table 2: Efficacy of Protective Agents
| Agent | Mechanism of Action | Efficacy | Reference |
| EDTA | Metal Ion Chelator | High | [3][8] |
| Desferrioxamine | Metal Ion Chelator | High | [8] |
| Polyphenols (e.g., Tannic Acid) | Metal Ion Chelator & Radical Scavenger | High | [7][11] |
| Ascorbic Acid (Vitamin C) | Radical Scavenger / Metal Reductant | Variable (can be pro-oxidant in the presence of metal ions) | [2][3] |
Experimental Protocols & Visualizations
Key Experiment: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay is a common method for quantifying the degradation of 2-deoxyribose by measuring the formation of MDA, a secondary degradation product.[10][12]
Methodology:
-
Reagent Preparation:
-
Phosphate (B84403) Buffer: Prepare a 0.2 M sodium phosphate buffer (pH 7.4).
-
2-Deoxyribose Solution: Prepare a 10 mM solution of 2-deoxyribose in the phosphate buffer.
-
FeSO₄-EDTA Solution: Prepare a 10 mM solution of FeSO₄ and a 10 mM solution of EDTA. Mix them in equal volumes.
-
Hydrogen Peroxide (H₂O₂): Prepare a 10 mM solution.
-
Trichloroacetic Acid (TCA): Prepare a 2.8% (w/v) aqueous solution.
-
Thiobarbituric Acid (TBA): Prepare a 1% (w/v) solution in 50 mM NaOH.
-
-
Reaction Mixture Setup:
-
In a microcentrifuge tube, combine the following in order:
-
450 µL of 0.2 M Phosphate Buffer (pH 7.4)
-
150 µL of 10 mM 2-deoxyribose
-
150 µL of 10 mM FeSO₄-EDTA
-
Your test sample (e.g., potential antioxidant) and make up the volume with distilled water.
-
-
Initiate the reaction by adding 150 µL of 10 mM H₂O₂.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 to 4 hours.[13]
-
-
Stopping the Reaction and Color Development:
-
Measurement:
Diagrams
References
- 1. Hydroxyl-radical-induced iron-catalysed degradation of 2-deoxyribose. Quantitative determination of malondialdehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simultaneous Detection of Pro- and Antioxidative Effects in the Variants of the Deoxyribose Degradation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reevaluation of the 2-deoxyribose assay for determination of free radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. "Polyphenolic prevention of deoxyribose damage using spectroscopic meth" by Krishna Patel, Madison Vicente et al. [open.clemson.edu]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. oxfordbiomed.com [oxfordbiomed.com]
- 11. researchgate.net [researchgate.net]
- 12. mmpc.org [mmpc.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Fenton Reaction for Deoxyribose Degradation Assay
Welcome to the technical support center for the deoxyribose degradation assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the successful implementation of this assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the deoxyribose degradation assay?
A1: The deoxyribose assay is a simple and cost-effective method to measure the rate constants of reactions involving hydroxyl radicals (•OH).[1][2] The assay is based on the generation of hydroxyl radicals via the Fenton reaction, which involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂).[1] These highly reactive hydroxyl radicals then degrade deoxyribose. The resulting degradation products, upon heating with thiobarbituric acid (TBA) at a low pH, form a pink chromogen that can be quantified spectrophotometrically at 532 nm.[1][3] The presence of antioxidant compounds that scavenge hydroxyl radicals will inhibit the degradation of deoxyribose, leading to a decrease in the pink color formation.[1]
Q2: What are the key reagents in the Fenton reaction for this assay?
A2: The core components of the Fenton system for the deoxyribose assay are:
-
Iron Source: Typically ferrous chloride (FeCl₂) or a pre-formed Fe²⁺-EDTA complex.[1][4]
-
Hydrogen Peroxide (H₂O₂): The source of the hydroxyl radical upon reaction with Fe²⁺.[5]
-
Deoxyribose: The sugar molecule that is degraded by the hydroxyl radicals.[5]
-
Buffer: Commonly a phosphate (B84403) buffer (pH 7.4) is used to maintain physiological conditions.[1]
-
Chelating Agent (Optional but recommended): Ethylenediaminetetraacetic acid (EDTA) is often used to chelate the iron ions, keeping them soluble and preventing their precipitation as hydroxides at neutral pH.[1]
-
Reducing Agent (Optional): Ascorbic acid is frequently included to recycle ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), ensuring a sustained generation of hydroxyl radicals.[1][6]
Q3: Why is EDTA used in the reaction mixture?
A3: EDTA is a chelating agent that binds to the iron ions. This is important for several reasons:
-
Solubility: It keeps the iron ions soluble in the reaction mixture at neutral pH, preventing their precipitation as ferric hydroxide.
-
Controlled Reactivity: The Fe²⁺-EDTA complex still participates in the Fenton reaction to generate hydroxyl radicals.[4] The use of EDTA can help to ensure that the hydroxyl radicals are generated in the bulk solution rather than being site-specific on the deoxyribose molecule.[7]
Q4: What is the role of ascorbic acid in the assay?
A4: Ascorbic acid acts as a reducing agent, recycling the ferric iron (Fe³⁺) produced during the Fenton reaction back to its ferrous state (Fe²⁺).[6] This recycling is crucial for a continuous and efficient generation of hydroxyl radicals, which can enhance the sensitivity of the assay.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low color development (low absorbance reading) | 1. Degraded Reagents: Hydrogen peroxide can decompose over time. Ferrous iron solutions are prone to oxidation. | 1. Prepare fresh solutions of hydrogen peroxide and ferrous iron before each experiment.[1] |
| 2. Incorrect pH: The efficiency of the Fenton reaction is pH-dependent.[9] | 2. Ensure the buffer is at the correct pH (typically 7.4). Check the pH of your final reaction mixture. | |
| 3. Presence of strong iron chelators in the sample: The test compound itself might be a strong chelator, preventing iron from participating in the Fenton reaction.[1][10] | 3. Perform a control experiment by varying the Fe²⁺ concentration at a constant concentration of your test compound to assess its iron-binding capacity.[1] | |
| High background or inconsistent blank readings | 1. Contaminated Reagents or Glassware: Trace metal contamination can catalyze unwanted side reactions. | 1. Use high-purity water and acid-washed glassware. |
| 2. Fe³⁺ Artifact: Ferric ions (Fe³⁺), a product of the Fenton reaction, can directly oxidize deoxyribose, leading to a false positive signal.[11] | 2. Prepare a specific blank containing Fe³⁺ instead of Fe²⁺ to measure and subtract this interference.[11] | |
| Poor reproducibility between replicates | 1. Inconsistent Pipetting: Small volumes of concentrated reagents can lead to significant errors if not pipetted accurately. | 1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents where possible. |
| 2. Variable Incubation Time or Temperature: The Fenton reaction and subsequent color development are sensitive to time and temperature.[1] | 2. Use a temperature-controlled incubator or water bath and ensure all samples are incubated for the exact same duration. | |
| 3. Solvent Interference: Organic solvents used to dissolve samples can scavenge hydroxyl radicals, leading to an underestimation of pro-oxidant activity or an overestimation of antioxidant activity.[12] | 3. If possible, dissolve samples in the assay buffer. If an organic solvent must be used, ensure it is completely evaporated before adding the aqueous reagents.[12] Run a solvent control to quantify its effect. | |
| Non-linear response with increasing scavenger concentration | 1. Interaction of the scavenger with Fenton reagents: Some scavengers can directly react with Fe²⁺ or H₂O₂, interfering with the generation of hydroxyl radicals.[4][8] | 1. The inclusion of ascorbic acid in the reaction mixture can sometimes overcome this issue by increasing the rate of hydroxyl radical generation, making the interaction between the scavenger and Fenton reagents negligible.[8] |
| 2. Pro-oxidant effect of the test compound at high concentrations: Some antioxidants can exhibit pro-oxidant behavior at higher concentrations.[13] | 2. Test a wider range of concentrations of your sample to identify any pro-oxidant activity. |
Experimental Protocols
Standard Deoxyribose Degradation Assay Protocol
This protocol is a generalized procedure and may require optimization for specific applications.
1. Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 7.4): Prepare and adjust the pH accurately.
-
2-Deoxyribose (20 mM): Dissolve in phosphate buffer.
-
Ferrous Chloride (FeCl₂) (1 mM): Prepare fresh in 1 mM HCl to prevent premature oxidation.[1]
-
EDTA (1 mM): Dissolve in water, adjusting the pH to ~7.0 with NaOH to aid dissolution.
-
Hydrogen Peroxide (H₂O₂) (10 mM): Prepare fresh from a 30% stock solution.
-
Ascorbic Acid (1 mM): Prepare fresh in phosphate buffer.
-
Trichloroacetic Acid (TCA) (2.8% w/v): Dissolve in water.
-
Thiobarbituric Acid (TBA) (1% w/v): Dissolve in 50 mM NaOH.
2. Reaction Mixture Assembly (per tube):
-
125 µL of 20 mM deoxyribose
-
Variable volume of test compound solution or solvent control
-
40 µL of 1 mM FeCl₂
-
40 µL of 1 mM EDTA
-
40 µL of 1 mM Ascorbic Acid
-
Phosphate buffer (50 mM, pH 7.4) to a final volume of 400 µL
-
Initiate the reaction by adding 100 µL of 10 mM H₂O₂.
3. Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour in a water bath.[1]
4. Color Development:
-
Stop the reaction by adding 250 µL of 2.8% TCA.[1]
-
Add 250 µL of 1% TBA solution.[1]
-
Heat the tubes at 100°C for 10 minutes in a boiling water bath.[1]
-
Cool the tubes to room temperature.[1]
5. Measurement:
-
Measure the absorbance of the pink chromogen at 532 nm against a blank.[1] The blank should contain all reagents except the test compound or, for a more accurate baseline, all reagents except deoxyribose.
Data Presentation
Table 1: Example of Optimized Reactant Concentrations for Deoxyribose Assay
| Reagent | Concentration in Reaction Mixture | Reference |
| Deoxyribose | 3 mM | [4] |
| H₂O₂ | 0.85 mM | [4] |
| Fe²⁺ | 0.13 mM | [4] |
| EDTA/Fe²⁺ Ratio | 1.1 | [4] |
Table 2: Rate Constants of Various Compounds with Hydroxyl Radicals Determined by Deoxyribose Assay
| Compound | Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Mannitol | 1.9 x 10⁹ | [4] |
| Methionine | 5.6 x 10⁹ | [4] |
| Alanine | 3.3 x 10⁸ | [4] |
| Mercaptoethanol | 6.76 x 10⁹ | [8] |
Visualizations
Caption: Fenton reaction mechanism and subsequent deoxyribose degradation.
Caption: Experimental workflow for the deoxyribose degradation assay.
Caption: Troubleshooting decision tree for the deoxyribose assay.
References
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. The deoxyribose method: a simple "test-tube" assay for determination of rate constants for reactions of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of the competitive degradation of deoxyribose and other biomolecules by hydroxyl radicals produced by the Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors that influence the deoxyribose oxidation assay for Fenton reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The deoxyribose assay: an assay both for 'free' hydroxyl radical and for site-specific hydroxyl radical production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of the competitive degradation of deoxyribose and other molecules by hydroxyl radicals produced by the Fenton reaction in the presence of ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The influence of pH on OH. scavenger inhibition of damage to deoxyribose by Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. Reevaluation of the 2-deoxyribose assay for determination of free radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solvent effects and improvements in the deoxyribose degradation assay for hydroxyl radical-scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Poor Incorporation of Deoxyribose Analogs
Welcome to the technical support center for troubleshooting the incorporation of deoxyribose analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding challenges encountered during in vitro and in cellulo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor incorporation of a deoxyribose analog by a DNA polymerase?
A1: The most common reasons for inefficient incorporation of deoxyribose analogs can be categorized into three main areas:
-
Polymerase Incompatibility: The selected DNA polymerase may not efficiently recognize the analog as a substrate due to steric hindrance within the enzyme's active site.[1] The size, shape, and position of the modification on the deoxyribose or the nucleobase are critical factors.[1][2]
-
Sub-optimal Reaction Conditions: The efficiency of incorporation is highly dependent on the reaction conditions. This includes the concentration of the deoxyribose analog, the ratio of the analog to the corresponding natural dNTP, and the concentration of essential cofactors like magnesium ions (Mg²⁺).[1][3]
-
Issues with the Analog Itself: The chemical properties of the analog, such as the linker connecting a modification to the base or sugar, can influence its acceptance by the polymerase.[4]
Q2: My deoxyribose analog is not being incorporated in my cell-based assay. What could be the problem?
A2: In cellular experiments, poor incorporation of deoxyribose analogs is often linked to issues with cellular uptake and metabolism. Key factors to consider are:
-
Cell Permeability: Many nucleoside analogs are hydrophilic and cannot passively diffuse across the cell membrane.[5][6][7] Their uptake is often mediated by specific nucleoside transporter proteins (hENTs and hCNTs).[8][9] The expression levels of these transporters can vary significantly between cell types.[10]
-
Intracellular Phosphorylation: For a deoxyribose analog to be incorporated into DNA, it must first be converted to its active triphosphate form by cellular kinases.[5][11][12] This is often the rate-limiting step.[6] If the analog is not a substrate for these kinases, it will not be incorporated.
-
Prodrug Activation: Some analogs are administered as prodrugs, which require intracellular enzymatic modification to become active.[5][7][13] Inefficient conversion of the prodrug can lead to low levels of the active triphosphate.
Q3: How can I determine if my polymerase is the issue?
A3: A straightforward way to assess polymerase compatibility is to screen a panel of different DNA polymerases. Polymerases from different families (e.g., Family A like Klenow Fragment, or Family B like Pwo and Vent) exhibit varying levels of promiscuity and may be more accommodating to modified substrates.[1][14] Additionally, consider using engineered polymerases that have been specifically evolved to incorporate unnatural nucleotides.[1]
Troubleshooting Guides
Guide 1: Optimizing In Vitro Incorporation Reactions
This guide provides a systematic approach to troubleshooting poor incorporation of deoxyribose analogs in enzymatic assays.
Problem: Low or no incorporation of the deoxyribose analog in a primer extension assay.
Detailed Steps & Methodologies:
-
Evaluate Polymerase Compatibility:
-
Rationale: Not all DNA polymerases are created equal when it comes to accepting modified substrates. Steric hindrance from bulky modifications can prevent the analog from fitting into the active site.[1]
-
Protocol: Polymerase Screening.
-
Set up parallel primer extension reactions with a variety of DNA polymerases (e.g., Taq, Klenow Fragment, Phusion, Vent(exo-)).
-
Use a consistent template-primer system and reaction buffer (or the optimal buffer for each polymerase).
-
Include a positive control with the natural dNTP and a negative control with no dNTP.
-
Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) to visualize primer extension.[1]
-
-
-
Optimize Reaction Conditions:
-
Rationale: The kinetics of incorporation can be significantly influenced by the concentration of reactants. Competition between the analog and the natural dNTP is a key factor.[14][15]
-
Data Presentation: Optimizing Analog:dNTP Ratio
Analog:Natural dNTP Ratio Expected Outcome Recommendation 1:1 Competitive inhibition may be high, leading to low incorporation of the analog. Start with a higher ratio of analog to natural dNTP. 5:1 Increased probability of analog incorporation. A good starting point for optimization. | 10:1 or higher | May be necessary for poorly incorporated analogs.[14] | Monitor for potential off-target effects or polymerase inhibition at high concentrations. |
-
Protocol: Mg²⁺ Titration.
-
Set up a series of reactions with varying Mg²⁺ concentrations (e.g., 1.5 mM to 5.0 mM in 0.5 mM increments).[1]
-
Keep all other reaction components constant.
-
Analyze the results by PAGE to identify the optimal Mg²⁺ concentration that yields the highest incorporation of the analog without compromising polymerase fidelity.
-
-
-
Assess Analog and Template Quality:
-
Rationale: The integrity of your reagents is crucial. The sequence context of the template can also influence the efficiency of incorporation.[11]
-
Methodology:
-
Confirm the concentration of your deoxyribose analog stock solution using UV-Vis spectroscopy.
-
Assess the purity of the analog by HPLC.
-
Verify the integrity of your template and primer DNA by gel electrophoresis. Degraded templates can lead to smearing and high background.[3]
-
-
Guide 2: Enhancing Cellular Uptake and Activation
This guide addresses common hurdles in achieving deoxyribose analog incorporation in cell-based systems.
Problem: The deoxyribose analog is not incorporated into the DNA of cultured cells.
Detailed Steps & Methodologies:
-
Investigate Cellular Uptake:
-
Rationale: The analog must first enter the cell. This process is often mediated by nucleoside transporters.[6][8][9]
-
Protocol: Radiolabeled Uptake Assay. [10]
-
Synthesize a radiolabeled version of your deoxyribose analog (e.g., with ³H or ¹⁴C).
-
Incubate cultured cells with the radiolabeled analog for various time points.
-
Wash the cells thoroughly with ice-cold buffer to remove extracellular analog.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Compare uptake in your cell line of interest to a cell line known to have high levels of nucleoside transporter expression.
-
-
-
Assess Intracellular Phosphorylation:
-
Rationale: The conversion to the triphosphate form is essential for the analog to be a substrate for DNA polymerases.[5][12]
-
Protocol: LC-MS/MS Analysis of Nucleotide Pools.
-
Treat cells with the deoxyribose analog.
-
At various time points, harvest the cells and perform a metabolite extraction.
-
Analyze the cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the mono-, di-, and triphosphate forms of your analog.
-
-
Data Presentation: Expected Phosphorylation Profile
Metabolite Expected Level if Phosphorylation is Successful Troubleshooting if Not Detected Analog-Monophosphate Should appear first and be converted to di- and tri-phosphate forms over time. The analog may not be a substrate for the initial kinase. Analog-Diphosphate Intermediate species. A bottleneck may exist at the diphosphate (B83284) kinase step. | Analog-Triphosphate | The active form; its concentration should increase over time. | If mono- and di-phosphates are present but the tri-phosphate is not, the final phosphorylation step may be inefficient. |
-
-
Confirm Incorporation into DNA:
-
Rationale: Even if the active triphosphate is formed, it must still be successfully incorporated into the genomic DNA by the cell's polymerases.
-
Methodology:
-
After treating cells with the analog, isolate the genomic DNA.
-
Digest the DNA to individual nucleosides.
-
Use LC-MS/MS to detect the presence of your analog within the digested DNA.
-
Alternatively, for analogs with specific functionalities (e.g., an alkyne group for click chemistry), you can use ligation-based PCR methods to detect its incorporation.[16][17]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. Processive Incorporation of Deoxynucleoside Triphosphate Analogs by Single-Molecule DNA Polymerase I (Klenow Fragment) Nanocircuits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Nucleotide Analogues as Probes for DNA and RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Incorporation of nucleoside analogs into nuclear or mitochondrial DNA is determined by the intracellular phosphorylation site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epigenetic Pyrimidine Nucleotides in Competition with Natural dNTPs as Substrates for Diverse DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. glenresearch.com [glenresearch.com]
Technical Support Center: Stability of beta-D-2-Deoxyribose Under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of beta-D-2-Deoxyribose in acidic environments.
Frequently Asked Questions (FAQs)
Q1: My solution of 2-Deoxyribose is showing a yellow to brown discoloration after acidification. What is causing this?
A1: The discoloration is likely due to the formation of degradation products. Under acidic conditions, 2-Deoxyribose can undergo dehydration to form furfural (B47365) derivatives, which can subsequently polymerize to create colored compounds. The rate of this degradation is dependent on the acid concentration (pH) and temperature.
Q2: I am observing a loss of my 2-Deoxyribose peak in my HPLC analysis over time. What is the expected degradation pathway?
A2: Under acidic conditions, the glycosidic bond of the cyclic hemiacetal form of 2-Deoxyribose can be protonated, leading to ring-opening and the formation of the acyclic aldehyde form. This aldehyde can then undergo a series of reactions, including dehydration and cyclization, to form various degradation products, which may not be detectable at the same wavelength as the parent compound.
Q3: What are the primary degradation products of 2-Deoxyribose in an acidic solution?
A3: The primary degradation products can include various furfural derivatives and other small aldehydes and ketones. In the context of the thiobarbituric acid (TBA) assay, malondialdehyde (MDA) or MDA-like substances are formed upon heating in acid, which react with TBA to produce a colored adduct.[1][2]
Q4: How can I minimize the degradation of my 2-Deoxyribose stock solution?
A4: To minimize degradation, prepare stock solutions in a neutral buffer (pH ~7.4) and store them at low temperatures (e.g., 4°C for short-term storage or -20°C for long-term storage). Avoid acidic conditions and elevated temperatures during storage and handling.
Q5: What analytical techniques are suitable for monitoring the stability of 2-Deoxyribose?
A5: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the parent 2-Deoxyribose from its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile degradation products after derivatization.
-
UV-Visible Spectroscopy: Can be used to monitor the formation of colored degradation products or to quantify 2-Deoxyribose after reaction with a colorimetric reagent (e.g., in the phenol-sulfuric acid method).[3][4]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in stability studies | Temperature fluctuations during the experiment. | Ensure a constant and accurately controlled temperature throughout the experiment using a calibrated incubator or water bath. |
| Inaccurate pH of the acidic solution. | Calibrate the pH meter before preparing the acidic solution. Verify the final pH of the reaction mixture. | |
| Contamination of reagents. | Use high-purity reagents and water. Prepare fresh solutions before each experiment. | |
| Precipitate formation in the reaction mixture | Polymerization of degradation products. | This is an inherent property of the degradation process. Analyze samples at earlier time points before significant precipitation occurs. |
| Low solubility of a co-solute at acidic pH. | Ensure all components of the reaction mixture are soluble at the experimental pH. | |
| Low recovery of 2-Deoxyribose at time zero | Interaction with other components in the matrix. | Analyze a simple solution of 2-Deoxyribose in the same acidic medium as a control to assess its stability in the absence of other components. |
| Adsorption to the container surface. | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. |
Experimental Protocols
Protocol 1: Monitoring 2-Deoxyribose Degradation by HPLC
Objective: To quantify the degradation of 2-Deoxyribose over time in an acidic solution.
Materials:
-
This compound
-
High-purity water
-
Hydrochloric acid (HCl) or other suitable acid
-
HPLC system with a Refractive Index (RI) or UV detector (after derivatization)
-
Appropriate HPLC column (e.g., an amino-based or ion-exchange column)
Procedure:
-
Prepare a stock solution of 2-Deoxyribose in high-purity water.
-
Prepare the acidic solution of the desired pH using HCl.
-
Initiate the experiment by mixing the 2-Deoxyribose stock solution with the acidic solution to achieve the final desired concentrations.
-
Maintain the reaction mixture at a constant, controlled temperature.
-
At specified time intervals, withdraw an aliquot of the reaction mixture.
-
Neutralize the aliquot with a suitable base (e.g., NaOH) to quench the degradation reaction.
-
Analyze the neutralized sample by HPLC to quantify the remaining 2-Deoxyribose.
-
Plot the concentration of 2-Deoxyribose as a function of time to determine the degradation kinetics.
Protocol 2: Colorimetric Quantification of Degradation Products using the Thiobarbituric Acid (TBA) Assay
Objective: To qualitatively or semi-quantitatively assess the degradation of 2-Deoxyribose by measuring the formation of TBA-reactive substances.
Materials:
-
2-Deoxyribose solution in acidic medium (from the stability study)
-
Thiobarbituric acid (TBA) solution (e.g., 1% in 50 mM NaOH)
-
Trichloroacetic acid (TCA) solution (e.g., 2.8%)
-
Spectrophotometer
Procedure:
-
To an aliquot of the 2-Deoxyribose solution from the stability study, add the TCA solution.
-
Add the TBA solution to the mixture.
-
Heat the mixture in a boiling water bath for a defined period (e.g., 15-20 minutes). A pink color will develop if TBA-reactive substances are present.
-
Cool the samples to room temperature.
-
Measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
The intensity of the color is proportional to the amount of TBA-reactive degradation products formed.
Visualizations
Caption: Acid-catalyzed degradation pathway of 2-Deoxyribose.
Caption: Experimental workflow for a 2-Deoxyribose stability study.
Caption: Troubleshooting decision tree for inconsistent results.
References
Technical Support Center: Purification of β-D-2-Deoxyribose
Welcome to the technical support center for the purification of β-D-2-Deoxyribose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this critical biomolecule.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture following the synthesis of 2-Deoxyribose?
A1: Common impurities can vary depending on the synthetic route. However, they often include:
-
Starting materials and reagents: Unreacted precursors such as D-glyceraldehyde and acetaldehyde, or reagents from protection and deprotection steps.[1]
-
Solvents: Residual organic solvents used during the reaction and extraction phases.
-
Side-products: Stereoisomers like 2-deoxy-D-threopentose or other carbohydrate byproducts formed during aldol (B89426) condensation reactions.[1][2]
-
Degradation products: Formation of byproducts due to the instability of 2-Deoxyribose under certain pH and temperature conditions.
-
Inorganic salts: Salts formed during reaction workup and neutralization steps.
Q2: What are the recommended primary methods for purifying 2-Deoxyribose from a reaction mixture?
A2: The primary methods for purifying 2-Deoxyribose include:
-
Crystallization: This is a widely used method for obtaining high-purity 2-Deoxyribose, often from solvents like ethanol (B145695) or isopropyl alcohol.[3] Recrystallization can be employed for further purification.[3]
-
Column Chromatography: Techniques such as affinity chromatography and strong-anion-exchange high-performance liquid chromatography (HPLC) are effective for separating 2-Deoxyribose from its analogues and other impurities.[4][5]
-
Extraction: Liquid-liquid extraction is often used as an initial purification step to remove certain impurities based on their solubility.[3]
Q3: How can I assess the purity of my purified 2-Deoxyribose?
A3: Several analytical techniques can be used to determine the purity of 2-Deoxyribose:
-
High-Performance Liquid Chromatography (HPLC): HPLC with refractive index (RI) or ultraviolet (UV) detection (at low wavelengths like 195 nm) is a common method for purity assessment.[6]
-
Gas Chromatography (GC): GC can be used after derivatization of the non-volatile 2-Deoxyribose into a volatile form, such as a trimethylsilylated derivative.[6] Purity levels of >98% and ≥99% as determined by GC have been reported.[7]
-
Thin-Layer Chromatography (TLC): TLC is a simpler, qualitative method to quickly check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify isomeric impurities.[8]
-
Mass Spectrometry (MS): Techniques like isotope-dilution gas chromatography-mass spectrometry (GC-MS) can be used for rigorous quantification of 2-Deoxyribose and its oxidation products.[9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete Reaction: The synthesis reaction did not go to completion. | Monitor the reaction progress using TLC or HPLC to ensure completion before starting the purification process. |
| Product Loss During Extraction: The product is partially soluble in the washing solvent. | Minimize the volume of the washing solvent or use a solvent in which the product has lower solubility. Perform back-extraction from the aqueous layer if significant loss is suspected. | |
| Inefficient Crystallization: Suboptimal solvent system, temperature, or concentration. | Screen different solvent systems. Ensure slow cooling to promote the formation of larger, purer crystals. Concentrate the solution to induce crystallization if it is too dilute. | |
| Impure Product (Contaminated with starting materials/reagents) | Insufficient Washing: Residual reagents are not adequately removed. | Increase the number of washes during the workup. Use appropriate washing solvents to selectively remove impurities. |
| Co-crystallization of Impurities: Impurities are crystallizing along with the product. | Perform recrystallization one or more times. Consider using a different solvent system for recrystallization that has a different solubility profile for the product and impurities. | |
| Impure Product (Presence of Stereoisomers) | Non-selective Synthesis: The synthetic method produces multiple stereoisomers. | Optimize reaction conditions to favor the formation of the desired β-anomer. |
| Ineffective Chromatographic Separation: The column and mobile phase are not resolving the isomers. | Use a high-resolution chromatography column. Optimize the mobile phase composition and gradient. Affinity chromatography can be highly specific.[4] | |
| Difficulty with Crystallization | Presence of Oily Impurities: Impurities are inhibiting crystal formation. | Purify the crude product using column chromatography to remove oily impurities before attempting crystallization. |
| Solution is Supersaturated: The concentration of the product is too high, leading to rapid precipitation instead of crystallization. | Dilute the solution slightly and allow it to cool slowly. Seeding with a small crystal of pure product can initiate crystallization. | |
| Product Degradation | Harsh pH or High Temperature: 2-Deoxyribose is unstable under strongly acidic or basic conditions, or at elevated temperatures. | Maintain a neutral pH during workup and purification. Avoid excessive heat. Use vacuum to concentrate solutions at a lower temperature. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of 2-Deoxyribose.[3]
Objective: To purify crude 2-Deoxyribose by removing soluble impurities.
Materials:
-
Crude 2-Deoxyribose
-
Ethanol
-
Isopropyl alcohol
-
Beakers
-
Heating plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the crude 2-Deoxyribose in a minimal amount of a suitable solvent mixture, such as ethanol and isopropyl alcohol, by gently heating and stirring.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for purifying 2-Deoxyribose using column chromatography.
Objective: To separate 2-Deoxyribose from impurities based on their differential adsorption to a stationary phase.
Materials:
-
Crude 2-Deoxyribose
-
Silica (B1680970) gel (or other appropriate stationary phase)
-
Appropriate solvent system (mobile phase)
-
Chromatography column
-
Fraction collector or test tubes
Procedure:
-
Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the mobile phase and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude 2-Deoxyribose in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Pass the mobile phase through the column to elute the components. The polarity of the mobile phase can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions using TLC or HPLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Deoxyribose.
Data Presentation
Table 1: Purity Analysis of 2-Deoxy-D-ribose by Different Techniques
| Analytical Technique | Reported Purity | Reference |
| Gas Chromatography (GC) | >98.0% | |
| Gas Chromatography (GC) | ≥99% | [7] |
| Thin-Layer Chromatography (TLC) | ≥99.0% |
Visualizations
Caption: General experimental workflow for the synthesis and purification of β-D-2-Deoxyribose.
Caption: Troubleshooting flowchart for common purification issues of β-D-2-Deoxyribose.
References
- 1. Prebiotic synthesis of 2-deoxy- d -ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC06083A [pubs.rsc.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. EP1556396A1 - Method for producing 2-deoxy-l-ribose - Google Patents [patents.google.com]
- 4. Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A procedure for the isolation and determination of deoxyribose derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2006002323A1 - Analytical methods for 2-deoxy-d-glucose - Google Patents [patents.google.com]
- 7. 2-脱氧-D-核糖 BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Quantification of the 2-deoxyribonolactone and nucleoside 5’-aldehyde products of 2-deoxyribose oxidation in DNA and cells by isotope-dilution gas chromatography mass spectrometry: Differential effects of γ-radiation and Fe2+-EDTA - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in glycosylation of 2-deoxyribose
Welcome to the technical support center for 2-deoxyribose glycosylation. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to help minimize side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the glycosylation of 2-deoxyribose?
The most frequently observed side reactions include poor stereoselectivity leading to mixtures of α- and β-anomers, elimination of the aglycon to form a glycal, hydrolysis of the glycosyl donor, and decomposition of the donor under harsh activation conditions.[1][2] For specific donor types, other side reactions can occur, such as intermolecular aglycon transfer for thioglycosides or rearrangement of glycosyl imidates.[1]
Q2: Why is achieving high stereoselectivity in 2-deoxyribose glycosylation particularly challenging?
The primary challenge stems from the absence of a C-2 substituent that can exert neighboring group participation.[3][4] In other glycosylations, a participating group like an acyl ester at C-2 can shield one face of the molecule, leading to the preferential formation of 1,2-trans-glycosides.[4][5] Without this directing group, the reaction often proceeds through a short-lived oxocarbenium ion intermediate, which can be attacked by the nucleophile from either the α- or β-face, resulting in poor selectivity.[6] The stereochemical outcome is therefore governed by a complex interplay of factors including the donor, acceptor, solvent, and temperature.[2]
Q3: How does the choice of glycosyl donor leaving group affect the reaction?
The leaving group on the glycosyl donor is critical for both reactivity and selectivity.
-
Glycosyl Halides (Br, Cl, F): Bromides and chlorides are often activated by silver salts.[6] Iodides are highly reactive and can sometimes be used in SN2-like reactions to favor β-products.[6] Fluorides are more stable and are typically activated by Lewis acids.[6]
-
Thioglycosides (-SR): These are popular donors due to their stability and can be activated under a range of conditions, commonly with reagents like N-iodosuccinimide (NIS) in combination with a Lewis acid such as triflic acid (TfOH).[1][6]
-
Trichloroacetimidates (-OC(=NH)CCl₃): These donors are highly reactive and are typically activated with a catalytic amount of a Lewis acid (e.g., TMSOTf).[1][6] They are often used for efficient glycosylations but can be prone to decomposition.[2]
Q4: What is the role of the solvent in controlling the α/β anomeric ratio?
The solvent has a profound effect on the stereochemical outcome, especially when non-participating groups are present.
-
Ethereal Solvents (e.g., Diethyl Ether, THF): These solvents are non-polar and can stabilize the anomeric radical, often favoring the formation of the α-glycoside (the 1,2-cis product).[2]
-
Nitrile Solvents (e.g., Acetonitrile (B52724), Propionitrile): These solvents can participate in the reaction, forming a transient β-nitrilium ion intermediate. This intermediate blocks the β-face, leading to subsequent attack from the α-face, which strongly favors the formation of the β-glycoside (the 1,2-trans product).[2]
Troubleshooting Guide
Problem: Low Yield of the Desired Glycoside
| Potential Cause | Suggested Solution | Citation |
| Inactive Donor or Acceptor | Verify the purity and integrity of your starting materials using NMR or mass spectrometry. Ensure they are dry and stored properly. | [7] |
| Suboptimal Activator/Promoter | The activator may be insufficient or too harsh. Titrate the amount of activator used. For sensitive substrates, consider a less potent activator or perform the reaction at a lower temperature. | [2] |
| Low Acceptor Nucleophilicity | Sterically hindered or electronically deactivated hydroxyl groups on the acceptor can slow the reaction. Use more forceful activation conditions, a higher excess of the donor, or increase the reaction temperature. Be aware this may impact selectivity. | [2] |
| Donor Decomposition | Highly reactive donors can degrade before coupling. Monitor the reaction closely by TLC. Consider using a less potent activator or running the reaction at a lower, constant temperature. | [2] |
| Hydrolysis | Trace amounts of water can hydrolyze the activated donor. Ensure all glassware is flame-dried and reagents are anhydrous. Use activated molecular sieves (e.g., 4 Å) to scavenge moisture. | [1][2] |
Problem: Poor Anomeric Selectivity (α/β Mixture)
| Potential Cause | Suggested Solution | Citation |
| Incorrect Solvent Choice | The solvent is a key determinant of stereoselectivity. To favor the α-anomer , use ethereal solvents like diethyl ether (Et₂O). To favor the β-anomer , use nitrile solvents like acetonitrile (MeCN). | [2] |
| Suboptimal Temperature | Reactions are often initiated at very low temperatures (-78 °C to -40 °C) to maximize selectivity during the initial activation step, then slowly warmed. Experiment with different temperature profiles. | [2] |
| Reaction Mechanism Ambiguity | The reaction may be proceeding through a mix of SN1 and SN2 pathways. A less nucleophilic acceptor tends to favor an SN1-like mechanism, while a highly nucleophilic acceptor favors an SN2-like pathway. Modifying the electronic properties of the acceptor's protecting groups can tune its reactivity. | [6][8] |
| Anomeric Scrambling | The initially formed product may be isomerizing under the reaction conditions. Monitor the reaction over time by TLC or NMR to check for changes in the anomeric ratio after the starting materials are consumed. If scrambling occurs, quench the reaction as soon as the donor is consumed. | [9] |
Problem: Significant Glycal Formation Observed
| Potential Cause | Suggested Solution | Citation |
| Elimination Side Reaction | Glycal formation occurs via elimination and is a common side reaction. This can be promoted by overly harsh conditions. | [1] |
| Excessively Strong Promoter | Use the minimum effective amount of activator/promoter. | [2] |
| High Reaction Temperature | Maintain low temperatures throughout the reaction. If the reaction is sluggish, a very slow and controlled warming may be necessary, but avoid high temperatures. | [2] |
| Base-Labile Protecting Groups | If a base is present or generated in situ, it can facilitate elimination. Ensure all reagents are free from basic impurities. | [10] |
Data Presentation
Table 1: Influence of Solvent on Anomeric Selectivity
This table summarizes the general trends for the effect of solvent choice on the stereochemical outcome of glycosylations involving donors with non-participating groups, such as 2-deoxyribose derivatives.
| Solvent Type | Example(s) | Predominant Product | Mechanism Influence | Citation |
| Ethereal | Diethyl Ether (Et₂O), THF | α-Glycoside (1,2-cis) | Favors SN1-like pathway or stabilization of α-anomeric intermediates. | [2] |
| Nitrile | Acetonitrile (MeCN), Propionitrile | β-Glycoside (1,2-trans) | Solvent participation forms a β-nitrilium ion, blocking the β-face. | [2] |
| Halogenated | Dichloromethane (DCM) | Often results in mixtures | Considered non-participating; outcome is highly dependent on other factors. | [2] |
Experimental Protocols
General Protocol for Glycosylation using a Trichloroacetimidate (B1259523) Donor
This protocol provides a general methodology. Specific amounts, temperatures, and reaction times must be optimized for each unique combination of donor and acceptor.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with an inert atmosphere (Argon or Nitrogen).
-
Add activated 4 Å molecular sieves to the flask.
-
Add the glycosyl acceptor (1.0 equivalent) and the 2-deoxyribose glycosyl trichloroacetimidate donor (1.2 - 1.5 equivalents) to the flask.
-
Dissolve the solids in the appropriate anhydrous solvent (e.g., DCM for mixtures, Et₂O for α-selectivity, MeCN for β-selectivity).
-
-
Reaction Initiation:
-
Cool the reaction mixture to the desired starting temperature (typically -40 °C to -78 °C) using a suitable cooling bath.
-
In a separate flask, prepare a solution of the Lewis acid activator (e.g., TMSOTf, 0.1 - 0.3 equivalents) in the same anhydrous solvent.
-
Add the activator solution dropwise to the stirring reaction mixture over 5-10 minutes.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A successful reaction will show the consumption of the donor and acceptor and the appearance of a new product spot.[2]
-
Once the donor is consumed (typically 30 minutes to a few hours), quench the reaction by adding a base, such as triethylamine (B128534) or pyridine, to neutralize the acid catalyst.
-
Allow the mixture to warm to room temperature.
-
Filter the mixture to remove the molecular sieves, washing the sieves with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired glycoside product.
-
Visualizations
Caption: Troubleshooting workflow for poor anomeric selectivity.
Caption: Competing SN1-like and SN2-like glycosylation pathways.
References
- 1. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stereoselective Approaches to β-Linked 2-Deoxy Sugars [mdpi.com]
- 4. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bionano.com [bionano.com]
- 8. Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carbohydrate - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Low Solubility of Deoxyribose Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low solubility of deoxyribose derivatives and nucleoside analogs during experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the solubility of deoxyribose derivatives.
Issue: My deoxyribose derivative is not dissolving in my desired aqueous buffer.
-
Question: What are the common reasons for the poor aqueous solubility of my deoxyribose derivative? Answer: The low aqueous solubility of deoxyribose derivatives can be attributed to several factors related to their molecular structure. These include a high degree of lipophilicity, the presence of non-polar functional groups, and a stable crystalline structure that is difficult to disrupt with water molecules.[1][2] Many nucleoside analogs, a class of deoxyribose derivatives, exhibit poor oral bioavailability due to their high polarity and low intestinal permeability, which can also be linked to solubility issues.[3]
-
Question: How can I improve the solubility of my compound in an aqueous solution? Answer: Several strategies can be employed to enhance the aqueous solubility of your deoxyribose derivative:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[4][5] Weakly acidic or basic derivatives can be protonated or deprotonated to form more soluble salts.[6][7]
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds.[4][] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[4]
-
Prodrugs: Chemical modification of the derivative to create a more soluble prodrug is a common strategy.[9][10] These prodrugs are designed to be converted into the active compound in vivo.
-
Issue: My compound precipitates out of solution during the experiment.
-
Question: What could be causing my deoxyribose derivative to precipitate? Answer: Precipitation can occur due to a variety of factors, including:
-
Supersaturation: The concentration of the compound may have exceeded its solubility limit under the current experimental conditions.
-
Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation.[11]
-
pH Shifts: If the pH of the solution changes, the ionization state of the compound may be altered, leading to a decrease in solubility and subsequent precipitation.[6]
-
Solvent Evaporation: Evaporation of a volatile co-solvent can increase the concentration of the derivative beyond its solubility in the remaining solvent system.
-
-
Question: How can I prevent my compound from precipitating? Answer: To prevent precipitation, consider the following:
-
Maintain a Stable Temperature: Ensure a constant and appropriate temperature is maintained throughout the experiment.
-
Buffer the Solution: Use a buffer to maintain a stable pH and keep the compound in its most soluble form.
-
Optimize Co-solvent Concentration: If using co-solvents, ensure the concentration is sufficient to maintain solubility throughout the experiment.
-
Use of Surfactants: Surfactants can help to stabilize the compound in solution and prevent precipitation.[12]
-
Frequently Asked Questions (FAQs)
What is the typical solubility of deoxyribose and its simple derivatives?
Deoxyribose itself is very soluble in water.[13][14] However, the solubility of its derivatives can vary significantly depending on the modifications to the molecule. For instance, 5-Deoxy-D-ribose is sparingly soluble in water and methanol.[13]
Which organic solvents are commonly used to dissolve deoxyribose derivatives?
Commonly used organic solvents for dissolving deoxyribose derivatives include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol.[1][15] The choice of solvent will depend on the specific properties of the derivative.
How can I determine the solubility of my novel deoxyribose derivative?
The shake-flask method is a traditional and reliable way to determine equilibrium solubility. Other methods include kinetic and thermodynamic solubility testing, which are often used in drug discovery. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify the dissolved compound.
What are some advanced strategies to enhance the solubility of poorly soluble deoxyribose derivatives for drug development?
For drug development, several advanced formulation strategies are employed to enhance the solubility and bioavailability of poorly soluble compounds:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its solubility.
-
Complexation: The use of cyclodextrins to form inclusion complexes can improve the aqueous solubility of nonpolar molecules.[][12]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[1]
Data Presentation
The following table summarizes the solubility of selected deoxyribose derivatives in various solvents.
| Compound | Solvent | Solubility | Reference(s) |
| 2-Deoxy-D-Ribose | Water | ≥49.3 mg/mL | [2] |
| PBS (pH 7.2) | ~10 mg/mL | [1] | |
| Ethanol | ~5 mg/mL | [1] | |
| DMSO | ~3 mg/mL | [1] | |
| Dimethylformamide | ~10 mg/mL | [1] | |
| Gemcitabine | Water | 70.2 mg/mL (as HCl salt) | |
| PBS (pH 7.2) | ~2 mg/mL | [15] | |
| Ethanol | ~0.25 mg/mL | [15] | |
| DMSO | ~5 mg/mL | [15] | |
| Dimethylformamide | ~0.1 mg/mL | [15] | |
| Cladribine | Water | Slightly soluble | [12] |
| DMSO | ~11 mg/mL | ||
| Dimethylformamide | ~16 mg/mL | ||
| DMF:PBS (1:1, pH 7.2) | ~0.5 mg/mL |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines a standard procedure for determining the equilibrium solubility of a deoxyribose derivative in an aqueous buffer.
-
Preparation: Prepare a saturated solution by adding an excess amount of the deoxyribose derivative to a known volume of the desired aqueous buffer in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.
-
Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent.
-
Analysis: Determine the concentration of the dissolved derivative in the diluted filtrate using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility of the compound in the aqueous buffer based on the measured concentration and the dilution factor.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol describes a general method for improving the solubility of a poorly soluble deoxyribose derivative using a co-solvent.
-
Solvent Selection: Choose a water-miscible organic solvent in which the deoxyribose derivative has high solubility (e.g., DMSO, ethanol).
-
Stock Solution Preparation: Prepare a concentrated stock solution of the derivative in the selected organic co-solvent.
-
Titration/Mixing: Gradually add the aqueous buffer to the stock solution (or vice versa) while vortexing or stirring to determine the maximum percentage of the aqueous system in which the compound remains dissolved.
-
Observation: Visually inspect the solution for any signs of precipitation or cloudiness.
-
Optimization: Systematically vary the ratio of the co-solvent to the aqueous buffer to identify the optimal composition that provides the desired solubility and is compatible with the intended experiment.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2-deoxyribose + Uz - Deoxyribose solubility - OAC [oac.cdlib.org]
- 5. Gemcitabine | C9H11F2N3O4 | CID 60750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gemcitabine hydrochloride CAS#: 122111-03-9 [m.chemicalbook.com]
- 7. 4291-63-8 CAS MSDS (Cladribine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Deoxyribose - Wikipedia [en.wikipedia.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Cladribine CAS#: 4291-63-8 [m.chemicalbook.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Enzymatic Phosphorylation of 2-Deoxyribose
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the enzymatic phosphorylation of 2-deoxyribose.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are suitable for phosphorylating 2-deoxyribose?
A1: The primary enzymes for phosphorylating 2-deoxyribose are deoxyribonucleoside kinases (dNKs).[1][2][3] While these enzymes typically phosphorylate deoxyribonucleosides, some exhibit broader substrate specificity and can phosphorylate free 2-deoxyribose. The efficiency of phosphorylation can vary significantly between different kinases.
Q2: What is the expected product of 2-deoxyribose phosphorylation?
A2: The enzymatic phosphorylation of 2-deoxyribose yields 2-deoxyribose-5-phosphate.[4][5] This reaction involves the transfer of a phosphate (B84403) group from a donor molecule, typically ATP, to the 5'-hydroxyl group of 2-deoxyribose.
Q3: What are the critical factors to consider when optimizing the reaction?
A3: Key factors for optimizing kinase assays include enzyme concentration, substrate (2-deoxyribose and ATP) concentrations, reaction temperature, pH, and incubation time.[6][7] It is also crucial to consider the purity of all reagents.[6]
Q4: How can the phosphorylation reaction be monitored?
A4: Several methods can be used to monitor the reaction, including luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®), fluorescence-based assays, and chromatographic methods like HPLC to detect the formation of 2-deoxyribose-5-phosphate.[6][7][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive enzyme | - Ensure proper storage and handling of the kinase. - Perform an activity assay with a known positive control substrate. |
| Suboptimal reaction conditions | - Optimize pH, temperature, and incubation time. Refer to the table below for recommended starting points. - Titrate enzyme and substrate concentrations to determine optimal levels.[9] | |
| Presence of inhibitors | - Ensure reagents are free from contaminants such as excess salts (phosphate, ammonium (B1175870) ions) which can inhibit kinase activity.[10] - If using compound libraries for screening, be aware of potential fluorescence interference or non-specific inhibition.[6] | |
| ATP degradation | - Prepare fresh ATP solutions. Avoid multiple freeze-thaw cycles. | |
| High Background Signal in Assay | Contaminated reagents | - Use high-purity reagents (ATP, buffers, substrates). |
| Non-enzymatic phosphorylation | - Run a control reaction without the enzyme to assess the level of non-enzymatic product formation. | |
| Assay interference | - For fluorescence-based assays, check for autofluorescence of compounds or buffers. | |
| Inconsistent Results | Pipetting errors | - Ensure accurate and consistent pipetting, especially for enzymes and concentrated stock solutions. |
| Temperature fluctuations | - Maintain a stable and uniform temperature during the reaction incubation. | |
| Reagent instability | - Prepare fresh reagents and store them appropriately. |
Quantitative Data for Reaction Optimization
The following table provides a summary of recommended starting conditions for the enzymatic phosphorylation of 2-deoxyribose, based on typical kinase assays. These parameters should be further optimized for your specific enzyme and experimental setup.
| Parameter | Recommended Range | Key Considerations |
| Enzyme Concentration | 1-10 nM | Titrate to find the lowest concentration that gives a robust signal in the linear range of the assay.[9] |
| 2-Deoxyribose Concentration | 10-100 µM | Should be around the Km value of the enzyme for this substrate, if known. |
| ATP Concentration | 10-200 µM | Should be near the Km for ATP to ensure the reaction is not limited by the phosphate donor.[9] |
| pH | 7.0 - 8.5 | Optimal pH can be enzyme-specific. Tris-HCl is a commonly used buffer.[11] |
| Temperature | 25 - 37 °C | Most kinases are active at room temperature or 37°C.[10] |
| Incubation Time | 15 - 60 minutes | Should be within the linear phase of the reaction. Monitor product formation over time to determine the optimal endpoint.[7] |
| MgCl2 Concentration | 5 - 20 mM | Magnesium is a critical cofactor for most kinases. |
Experimental Protocol: Enzymatic Phosphorylation of 2-Deoxyribose
This protocol provides a general framework for a kinase assay to phosphorylate 2-deoxyribose.
Materials:
-
Deoxyribonucleoside Kinase (dNK)
-
2-Deoxyribose
-
Adenosine Triphosphate (ATP)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
MgCl2
-
Kinase detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10X reaction buffer (500 mM Tris-HCl, pH 7.5, 100 mM MgCl2).
-
Prepare stock solutions of 2-deoxyribose and ATP in nuclease-free water.
-
Prepare a working solution of the deoxyribonucleoside kinase in an appropriate buffer.
-
-
Set up the Reaction:
-
In a microplate well, add the following components in order:
-
Nuclease-free water to bring the final volume to 50 µL.
-
5 µL of 10X reaction buffer.
-
A specific volume of the 2-deoxyribose stock solution to achieve the desired final concentration.
-
A specific volume of the ATP stock solution to achieve the desired final concentration.
-
-
Include control wells:
-
No Enzyme Control: Replace the enzyme solution with buffer to measure background signal.
-
No Substrate Control: Replace the 2-deoxyribose solution with buffer.
-
-
-
Initiate the Reaction:
-
Add the deoxyribonucleoside kinase to each well to initiate the reaction.
-
Mix gently by pipetting or shaking the plate.
-
-
Incubate:
-
Incubate the plate at the optimal temperature (e.g., 37°C) for the desired reaction time (e.g., 30 minutes).
-
-
Detect Product Formation:
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the kinase detection reagent to each well.
-
Incubate as recommended by the manufacturer.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
-
Analyze Data:
-
Subtract the background signal (no enzyme control) from the experimental values.
-
Calculate the kinase activity based on the signal generated.
-
Visualizations
Caption: Enzymatic phosphorylation of 2-deoxyribose by deoxyribonucleoside kinase.
Caption: Troubleshooting workflow for enzymatic phosphorylation experiments.
References
- 1. Structure and function of cellular deoxyribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of cellular deoxyribonucleoside kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxynucleoside kinase - Wikipedia [en.wikipedia.org]
- 4. US20040038351A1 - Method of preparing 2-deoxyribose 5-phosphate - Google Patents [patents.google.com]
- 5. WO2002070724A2 - Method of preparing 2-deoxyribose 5-phosphate - Google Patents [patents.google.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. promega.com [promega.com]
- 8. Reevaluation of the 2-deoxyribose assay for determination of free radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. neb.com [neb.com]
- 11. neb.com [neb.com]
Technical Support Center: Addressing 2-Deoxy-D-Ribose (2-dDR) Cytotoxicity in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-deoxy-D-ribose (2-dDR). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, focusing on the cytotoxic effects of 2-dDR in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is 2-deoxy-D-ribose and why is it used in research?
2-deoxy-D-ribose is a naturally occurring monosaccharide, a fundamental component of deoxyribonucleic acid (DNA). In research and drug development, it is utilized for its roles in cellular metabolism, angiogenesis, and as a potential anti-cancer agent.[1] However, its application can be complicated by its cytotoxic effects at certain concentrations.
Q2: What are the primary mechanisms of 2-deoxy-D-ribose cytotoxicity?
The cytotoxic effects of 2-dDR are primarily attributed to the induction of oxidative stress and apoptosis.[2][3] Key mechanisms include:
-
Increased Reactive Oxygen Species (ROS): 2-dDR can lead to an overproduction of ROS within cells.[3][4]
-
Glutathione (B108866) (GSH) Depletion: It has been shown to decrease the intracellular levels of the crucial antioxidant glutathione.[2]
-
Induction of Apoptosis: 2-dDR can trigger programmed cell death, characterized by cell shrinkage, DNA fragmentation, and mitochondrial depolarization.[2][5]
-
Protein Glycation: This sugar can react with proteins to form advanced glycation end products (AGEs), which can impair protein function and contribute to cellular damage.[3]
Q3: Which cell lines are known to be sensitive to 2-deoxy-D-ribose?
Several cell lines have been reported to be susceptible to 2-dDR-induced cytotoxicity, including:
-
Pancreatic β-cells (e.g., HIT-T15): Studies have shown that 2-dDR can provoke cytotoxicity and apoptosis in these cells.[3]
-
Human Monocytic Cells (e.g., U937): Exposure to 2-dDR has been demonstrated to cause a loss of viability and induce apoptosis.[4]
-
Human Fibroblasts: 2-dDR has been observed to induce apoptosis in normal human fibroblasts.[2]
-
Human Quiescent Peripheral Blood Mononuclear Cells: These cells are also susceptible to apoptosis induced by 2-dDR.[5]
Q4: How can I mitigate the cytotoxic effects of 2-deoxy-D-ribose in my cell cultures?
Several strategies can be employed to counteract the toxicity of 2-dDR:
-
Antioxidants: N-acetyl-L-cysteine (NAC) has been shown to block 2-dDR-induced apoptosis by preventing GSH depletion.[2][5]
-
Antiglycating Agents: Compounds like aminoguanidine (B1677879) and pyridoxamine (B1203002) can inhibit the formation of AGEs and reduce cytotoxicity.[3]
-
Other Protective Agents: Pyridoxal-5'-phosphate (PLP) has been demonstrated to attenuate 2-dDR-mediated apoptosis through its antioxidant mechanisms.[4] Captopril has also been shown to inhibit dRib-triggered cytotoxicity.[6]
Troubleshooting Guides
Problem 1: Unexpectedly high levels of cell death in 2-dDR treated cultures.
Possible Cause 1: 2-dDR concentration is too high.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic, or desired cytotoxic concentration for your specific cell line and experimental goals. Start with a lower concentration range and titrate upwards.
Possible Cause 2: The cell line is particularly sensitive to oxidative stress.
-
Solution: Co-treat your cells with an antioxidant such as N-acetyl-L-cysteine (NAC). This can help to replenish intracellular glutathione stores and combat the increase in reactive oxygen species.[2]
Possible Cause 3: Accumulation of advanced glycation end products (AGEs).
-
Solution: Consider the inclusion of an antiglycating agent like aminoguanidine in your culture medium to inhibit the formation of harmful AGEs.[3]
Problem 2: Inconsistent results between experiments.
Possible Cause 1: Variability in 2-dDR solution preparation.
-
Solution: Prepare fresh solutions of 2-dDR for each experiment. Ensure it is fully dissolved and sterile-filtered before adding to the cell culture medium.
Possible Cause 2: Differences in cell confluency or health.
-
Solution: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase and healthy before initiating treatment with 2-dDR.
Problem 3: Difficulty in interpreting the mechanism of cell death.
Possible Cause 1: Unclear whether cell death is due to apoptosis or necrosis.
-
Solution: Utilize an Annexin V/Propidium Iodide (PI) apoptosis assay followed by flow cytometry. This will allow you to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Possible Cause 2: Uncertainty about the involvement of oxidative stress.
-
Solution: Measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). An increase in fluorescence upon 2-dDR treatment would indicate the involvement of oxidative stress.
Quantitative Data Summary
The following tables summarize the quantitative effects of 2-deoxy-D-ribose on cell viability and apoptosis in different cell lines.
Table 1: Effect of 2-Deoxy-D-Ribose on Cell Viability
| Cell Line | 2-dDR Concentration | Treatment Duration | Observed Effect | Reference |
| HIT-T15 | 30 mM | 24 hours | Significant cell death observed (Trypan blue exclusion) | [6] |
| U937 | 30 mM | Not Specified | Loss of cell viability | [4] |
| Human Fibroblasts | Not Specified | Not Specified | Induces apoptosis (cell shrinkage, DNA fragmentation) | [2] |
| SH-SY5Y & HEK293T | 10 mM & 50 mM | 48 hours | Significant decrease in cell viability (MTT assay) | [7] |
Table 2: Modulation of 2-Deoxy-D-Ribose-Induced Apoptosis
| Cell Line | 2-dDR Concentration | Protective Agent | Observed Effect on Apoptosis | Reference |
| HIT-T15 | 50 mM | Captopril (1 mM) | Reversal of the increase in apoptotic cells | [6] |
| Human Fibroblasts | Not Specified | N-acetyl-L-cysteine (NAC) | Fully blocks dRib-induced apoptosis | [2] |
| U937 | 30 mM | Pyridoxal-5'-phosphate (100 & 250 µM) | Suppressed dRib-induced apoptotic criteria | [4] |
| Human quiescent PBMCs | Not Specified | N-acetyl-L-cysteine (NAC) | Inhibition of dRib-induced apoptosis | [5] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of 2-dDR and/or protective agents for the desired time period (e.g., 24-72 hours).
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 1.5 hours.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with 2-dDR in a culture dish or flask.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
DCFH-DA Assay for Intracellular ROS
This assay measures the level of intracellular reactive oxygen species.
-
Cell Treatment: Treat cells with 2-dDR as required for your experiment.
-
Loading with DCFH-DA: Wash the cells and then incubate them with a working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Washing: Remove the DCFH-DA solution and wash the cells to remove any excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in 2-dDR cytotoxicity and a typical experimental workflow for its investigation.
Caption: Signaling pathways activated by 2-deoxy-D-ribose leading to cytotoxicity.
Caption: A typical experimental workflow for investigating 2-dDR cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. The highly reducing sugar 2-deoxy-D-ribose induces apoptosis in human fibroblasts by reduced glutathione depletion and cytoskeletal disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Deoxy-D-ribose-induced oxidative stress causes apoptosis in human monocytic cells: prevention by pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-ribose and deoxy-D-ribose induce apoptosis in human quiescent peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 1,4-Addition Efficiency in Deoxyribose Synthesis
Welcome to the technical support center for the synthesis of deoxyribose precursors via 1,4-addition (Michael addition). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Troubleshooting Guide
This section addresses specific problems you may encounter during the 1,4-addition of nucleophiles to α,β-unsaturated lactones (e.g., furanones, butenolides), which are key intermediates in the synthesis of 2-deoxyribose.
Question: Why is the yield of my 1,4-addition product low?
Answer:
Low yields in a 1,4-addition reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Nucleophile Reactivity: Weakly nucleophilic reagents may not react efficiently. For organocuprates, ensure the precursor organolithium or Grignard reagent is of high quality and accurately titrated. Organocuprates are also thermally unstable and should be prepared fresh for each reaction.[1]
-
Michael Acceptor Purity: The α,β-unsaturated lactone should be pure. Impurities can consume the nucleophile or inhibit the catalyst.
-
Stoichiometry: Ensure the correct stoichiometry between the nucleophile, Michael acceptor, and any additives or catalysts is used. For organocuprates, often an excess of the reagent is required.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. For highly reactive nucleophiles like organolithiums, low temperatures (e.g., -78 °C) are often necessary to favor 1,4-addition over 1,2-addition. For less reactive nucleophiles, the temperature may need to be raised, but this can sometimes lead to side reactions.
-
Solvent: The choice of solvent can significantly impact the reaction. Ethereal solvents like THF and diethyl ether are common for organocuprate additions. The solubility of all components is crucial for a homogeneous reaction.[2]
-
Catalyst Deactivation: If using a catalyst, it may be deactivated by impurities (e.g., water, oxygen) or by the product itself (product inhibition). Ensure anhydrous and inert conditions if your catalyst is sensitive.
-
-
Side Reactions:
-
1,2-Addition: Strong, hard nucleophiles like Grignard or organolithium reagents may preferentially attack the carbonyl group (1,2-addition) instead of the β-carbon (1,4-addition). Using "softer" nucleophiles like organocuprates (Gilman reagents) can favor 1,4-addition.[3][4]
-
Protonation of the Nucleophile: If the Michael acceptor or solvent contains acidic protons, the nucleophile can be quenched before it has a chance to react.
-
Polymerization: In some cases, the Michael acceptor can polymerize under the reaction conditions.
-
Question: How can I improve the diastereoselectivity of my 1,4-addition?
Answer:
Achieving high diastereoselectivity is a common challenge, especially when creating multiple stereocenters. Consider the following strategies:
-
Catalyst Control: The choice of catalyst can have a profound impact on diastereoselectivity. Chiral Lewis acids or organocatalysts can create a chiral environment around the substrate, favoring the approach of the nucleophile from one face.[5][6] For instance, different cinchona alkaloid-derived catalysts have been shown to produce opposite diastereomers (syn vs. anti) in the Michael addition to furanones.[1][5]
-
Substrate Control: The inherent chirality of your deoxyribose precursor can direct the stereochemical outcome. Bulky protecting groups on the sugar moiety can shield one face of the molecule, forcing the nucleophile to attack from the less hindered side.
-
Solvent Effects: The solvent can influence the transition state geometry and, therefore, the diastereoselectivity. It is often worthwhile to screen a range of solvents to find the optimal one for your specific reaction.[2]
-
Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Additives: Lewis acids (e.g., TiCl₄, BF₃·OEt₂) can be used as additives to chelate to the Michael acceptor, locking it into a specific conformation and thereby increasing facial selectivity.[7] Trimethylsilyl chloride (TMSCl) can accelerate 1,4-addition reactions with organocuprates and trap the intermediate enolate, which can sometimes improve selectivity.[8]
Question: I am observing a mixture of 1,2- and 1,4-addition products. How can I favor the desired 1,4-addition?
Answer:
The competition between 1,2- and 1,4-addition is governed by the nature of the nucleophile and the electrophile, as well as the reaction conditions.
-
Nucleophile Choice (Hard vs. Soft Nucleophiles):
-
Hard Nucleophiles (e.g., Grignard reagents, organolithiums) are more charge-dense and tend to attack the more electrophilic carbonyl carbon (1,2-addition) in a kinetically controlled process.
-
Soft Nucleophiles (e.g., organocuprates, enamines, malonates) have a more diffuse charge and prefer to attack the β-carbon (1,4-addition), which is a softer electrophilic center, in a thermodynamically controlled process.[3][4] To favor 1,4-addition, switch from a Grignard or organolithium reagent to an organocuprate (Gilman reagent).
-
-
Reaction Temperature: Lower temperatures generally favor 1,4-addition, especially with less reactive nucleophiles.
-
Steric Hindrance: Increasing the steric bulk around the carbonyl group of the Michael acceptor can disfavor 1,2-addition and promote 1,4-addition.[9]
Frequently Asked Questions (FAQs)
Q1: What is the Michael addition reaction in the context of deoxyribose synthesis?
A1: The Michael addition, or 1,4-conjugate addition, is a crucial carbon-carbon bond-forming reaction used to introduce substituents at the C4' position of a furanone or butenolide ring, which serves as a precursor to the 2-deoxyribose sugar moiety of nucleosides. This reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).
Q2: What are common nucleophiles (Michael donors) used in this reaction?
A2: A variety of nucleophiles can be employed, including organocuprates (R₂CuLi), stabilized enolates (e.g., from malonates), enamines, and thiols. The choice of nucleophile depends on the desired substituent to be introduced and the desired stereochemical outcome.
Q3: What are common Michael acceptors for deoxyribose synthesis?
A3: α,β-Unsaturated γ-lactones, such as 2(5H)-furanone and butenolides derived from carbohydrates, are common Michael acceptors in the synthesis of deoxyribose precursors.
Q4: How can I achieve enantioselectivity in the 1,4-addition?
A4: Enantioselectivity can be achieved by using a chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, which creates a chiral environment and favors the formation of one enantiomer over the other.[10][11] Alternatively, a chiral auxiliary can be attached to the Michael acceptor or donor, which is then removed after the reaction.
Q5: What is the role of a Lewis acid in these reactions?
A5: A Lewis acid can act as a catalyst or an additive to activate the Michael acceptor by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack, and can also influence the stereochemical outcome of the reaction.[7]
Data Presentation
Table 1: Effect of Catalyst on Diastereoselectivity in the Michael Addition to 5-Substituted 2(3H)-Furanones
| Entry | Catalyst (mol%) | Nucleophile | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | epi-quinine (5) | Nitromethane | 5-phenyl-2(3H)-furanone | Toluene | -20 | 95 | 96:4 | 99 (anti) |
| 2 | quinine (B1679958) (5) | Nitromethane | 5-phenyl-2(3H)-furanone | Toluene | -20 | 92 | >2:98 | 98 (syn) |
| 3 | DMAP (5) | Nitrostyrene | 2(3H)-furanone | EtOH:H₂O (3:1) | rt | 82 | 87:13 | - |
| 4 | (S)-diphenylprolinol silyl (B83357) ether (20) | Propanal | 2(5H)-furanone | CH₂Cl₂ | -20 | 89 | 9.2:1 | 99 |
Data compiled from multiple sources for illustrative purposes.[1][10][12]
Table 2: Influence of Organocuprate Reagents on 1,4-Addition to α,β-Unsaturated Lactones
| Entry | Organocuprate | Michael Acceptor | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Me₂CuLi | 2-Cyclohexenone | - | THF | -78 | >95 |
| 2 | (CH₂=CH)₂CuLi | 2-Cyclopentenone | - | Et₂O | -78 | 91 |
| 3 | Me₂CuLi·LiI | α,β-unsaturated lactone | TMSCl | THF | -78 to 0 | 85 |
| 4 | Ph₂CuLi | 2-Cyclohexenone | BF₃·OEt₂ | THF | -78 | 90 |
Data compiled from multiple sources for illustrative purposes.[7][8]
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Michael Addition of an Aldehyde to a 2-Furanone
This protocol is adapted from a procedure for the synthesis of highly functionalized chiral γ-lactones.[10]
-
Reaction Setup: To a flame-dried reaction vial under an argon atmosphere, add the 2-furanone (1.0 equiv.), the organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 0.2 equiv.), and the solvent (e.g., CH₂Cl₂).
-
Cooling: Cool the mixture to the desired temperature (e.g., -20 °C).
-
Addition of Aldehyde: Slowly add the aldehyde (1.5 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired Michael adduct.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Diastereoselective Michael Addition of a Nitroalkane to a Furanone using a Cinchona Alkaloid Catalyst
This protocol is based on a catalyst-controlled diastereoselective nitro-Michael reaction.[1]
-
Catalyst and Substrate Preparation: In a dry reaction tube, dissolve the 5-substituted 2(3H)-furanone (1.0 equiv.) and the cinchona alkaloid catalyst (epi-quinine for anti-product or quinine for syn-product, 0.05 equiv.) in the solvent (e.g., toluene).
-
Cooling: Cool the solution to the specified temperature (e.g., -20 °C).
-
Addition of Nucleophile: Add the nitroalkane (1.2 equiv.) to the cooled solution.
-
Reaction Progression: Stir the mixture at -20 °C for the specified time (e.g., 24-72 hours), monitoring by TLC.
-
Workup: After completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the product.
-
Characterization: Characterize the product by NMR and determine the diastereomeric ratio and enantiomeric excess.
Visualizations
Caption: Troubleshooting workflow for low yield in 1,4-addition reactions.
Caption: Strategies for improving diastereoselectivity in 1,4-addition.
References
- 1. Anti-Selective Asymmetric Nitro-Michael Reaction of Furanones: Diastereocontrol by Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalyst-controlled diastereoselectivity reversal in the formation of dihydropyrans - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 8. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Synthesis of chiral γ-lactones by one-pot sequential enantioselective organocatalytic michael addition of boronic acids and diastereoselective intramolecular passerini reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up β-D-2-Deoxyribose Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of β-D-2-Deoxyribose production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale production of β-D-2-Deoxyribose?
A1: The main scalable production methods for β-D-2-Deoxyribose fall into two categories: chemical synthesis and enzymatic or fermentation-based processes.
-
Chemical Synthesis: This often involves the conversion of more abundant sugars, such as D-glucose or L-arabinose, through a series of chemical reactions.[1][2][3] These methods can offer high purity but may involve harsh reaction conditions and the use of hazardous reagents, posing challenges for industrial-scale production.[1]
-
Enzymatic/Fermentation Methods: These approaches utilize microorganisms or isolated enzymes to produce 2-deoxy-D-ribose (B167953) or its phosphorylated precursor.[4][5][6][7][8] For instance, deoxyriboaldolase can catalyze the formation of 2-deoxyribose-5-phosphate from acetaldehyde (B116499) and glyceraldehyde-3-phosphate.[5] Fermentation-based methods are often considered more environmentally friendly and can be cost-effective at a large scale, though they may present challenges in downstream purification.[8][9]
Q2: What are the critical parameters to control during the scale-up of chemical synthesis?
A2: When scaling up chemical synthesis, several parameters are crucial for maintaining yield and purity:
-
Temperature Control: Many reactions in the synthesis pathway are temperature-sensitive. Inadequate heat dissipation in large reactors can lead to side reactions and reduced yield.[9][10]
-
Reagent Stoichiometry and Addition Rate: Precise control over the molar ratios of reactants is essential. The rate of addition of reagents, especially in exothermic reactions, needs to be carefully managed to prevent temperature spikes and unwanted byproducts.[9]
-
Mixing Efficiency: Ensuring homogenous mixing in large-scale reactors is critical for consistent reaction kinetics and to avoid localized concentration gradients that can lead to incomplete reactions or side product formation.[9]
-
Moisture Control: Many reagents used in the synthesis are sensitive to moisture. Maintaining anhydrous conditions is crucial to prevent side reactions and reagent decomposition.[10]
Q3: What are the common challenges in the purification of β-D-2-Deoxyribose at an industrial scale?
A3: Purification is a significant hurdle in large-scale production. Common challenges include:
-
Removal of Structurally Similar Impurities: The synthesis process can generate isomers and other sugar byproducts that are structurally similar to 2-deoxyribose, making separation difficult.[11]
-
Product Stability: 2-Deoxyribose can be unstable under certain pH and temperature conditions, which can lead to degradation during purification.
-
Downstream Processing from Fermentation Broths: Fermentation broths are complex mixtures containing residual media components, proteins, and other metabolites, which complicates the isolation of the target product.[9]
-
Use of Solvents: Large-scale chromatographic purification requires significant volumes of organic solvents, which has cost and environmental implications.
Troubleshooting Guides
Problem 1: Low Yield in Chemical Synthesis
Symptoms:
-
The final isolated yield of β-D-2-Deoxyribose is significantly lower than expected based on small-scale experiments.
-
TLC or HPLC analysis of crude product shows a complex mixture of compounds.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reactions | - Optimize reaction times and temperatures for the larger scale. - Ensure efficient mixing to maintain homogeneity.[9] - Monitor reaction progress using in-process controls (e.g., TLC, HPLC). |
| Side Reactions | - Re-evaluate reagent stoichiometry and addition rates to minimize byproduct formation. - Ensure strict temperature control to prevent thermal degradation or unwanted side reactions.[9][10] |
| Moisture Contamination | - Use anhydrous solvents and reagents. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[10] |
| Product Loss During Work-up and Purification | - Optimize extraction and crystallization procedures to minimize losses. - Evaluate different chromatography resins and elution conditions for better separation and recovery. |
Problem 2: Product Purity Issues
Symptoms:
-
The final product does not meet the required purity specifications.
-
Presence of unknown peaks in HPLC or NMR analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Purification | - Optimize column chromatography conditions (e.g., stationary phase, mobile phase composition, flow rate). - Consider alternative purification techniques such as recrystallization or the use of ion-exchange resins.[1] |
| Co-eluting Impurities | - Modify the chromatographic method to improve the resolution between the product and impurities. This may involve using a different column or a gradient elution. - Analyze impurities by mass spectrometry or NMR to identify their structures and origin. |
| Product Degradation | - Assess the stability of 2-deoxyribose under the purification conditions (pH, temperature, solvent).[12] - Use milder purification conditions if degradation is observed. |
Data Presentation
Table 1: Comparison of β-D-2-Deoxyribose Production Methods
| Production Method | Starting Material | Reported Yield | Key Advantages | Key Challenges | Reference |
| Chemical Synthesis | L-arabinose | Not specified | Well-defined reaction pathway | Use of hazardous reagents, multi-step process | [2] |
| Chemical Synthesis | 3,4-O-diacetyl-D-arabinal | Increased yield reported | Simplified post-processing | Use of lithium bromide/chloride | [2] |
| Enzymatic Synthesis | Acetaldehyde and Dihydroxyacetone phosphate | 84% molar yield (for 2-deoxyribose 5-phosphate) | High specificity, mild reaction conditions | Enzyme stability and cost, downstream purification | [5] |
| Prebiotic Synthesis | Interstellar building blocks | ≥4% combined yield | Simple starting materials | Low yield, complex product mixture | [13][14] |
Experimental Protocols
Protocol 1: Chemical Synthesis from 3,4-O-diacetyl-D-arabinal
This protocol is a generalized representation based on the method described by Liang (2016).[2]
-
Reaction Setup: Dissolve 3,4-O-diacetyl-D-arabinal in an appropriate organic solvent in a suitable reactor.
-
Addition of Reagents: Add lithium bromide or lithium chloride, a strong acid cation exchange resin, and water to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up: Filter the reaction mixture to remove the resin. Extract the aqueous layer with an organic solvent.
-
Hydrolysis: Subject the resulting 3,4-O-diacetyl-deoxy-D-ribose to hydrolysis to remove the acetyl groups.
-
Purification: Purify the crude 2-deoxy-D-ribose by column chromatography or recrystallization.
Protocol 2: Enzymatic Synthesis of 2-Deoxyribose 5-Phosphate
This protocol is based on the method described for Klebsiella pneumoniae.[5]
-
Reaction Mixture: Prepare a reaction buffer containing acetaldehyde and dihydroxyacetone phosphate.
-
Enzyme Addition: Add whole cells of Klebsiella pneumoniae or the purified deoxyriboaldolase and triosephosphate isomerase enzymes.
-
Incubation: Incubate the reaction mixture at the optimal temperature and pH for the enzymes (e.g., 2 hours).
-
Reaction Monitoring: Monitor the formation of 2-deoxyribose 5-phosphate using analytical techniques like HPLC.
-
Product Isolation: Once the reaction is complete, separate the product from the biomass and unreacted substrates. This may involve centrifugation, filtration, and subsequent chromatographic steps.
Mandatory Visualization
Caption: Generalized workflow for β-D-2-Deoxyribose production.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. EP1556396A1 - Method for producing 2-deoxy-l-ribose - Google Patents [patents.google.com]
- 2. Method for preparing 2-deoxy-D-ribose (2016) | Xing-Yong Liang [scispace.com]
- 3. 2-Deoxy-D-ribose. I. A simplified preparation of 2-deoxy-D-ribose based on treatment of alpha-D-glucose monohydrate with solid calcium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Production of d-ribose by fermentation | Semantic Scholar [semanticscholar.org]
- 7. Production of D-ribose by fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Detection of Oxidative Lesions on the Deoxyribose Moiety
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the detection of oxidative lesions on the deoxyribose moiety of DNA.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting oxidative damage to the deoxyribose moiety?
A1: The most common methods include chromatographic techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The single-cell gel electrophoresis (Comet) assay is also widely used to measure DNA strand breaks resulting from oxidative damage.[1][3] More specific methods have been developed for particular lesions, such as 2-deoxyribonolactone and C4'-oxidized abasic sites, often employing HPLC or GC-MS based approaches.[4][5][6]
Q2: What are the main challenges in accurately detecting oxidative deoxyribose lesions?
A2: A primary challenge is the potential for artifactual oxidation of DNA during sample preparation and analysis.[7][8][9][10] This can lead to an overestimation of the actual damage present in the biological sample. Other challenges include the low abundance of these lesions, requiring highly sensitive detection methods, and the inherent instability of some lesions, like 2-deoxyribonolactone, which can complicate their quantification.[11]
Q3: How can I prevent artifactual oxidation during my experiments?
A3: Several strategies can minimize artifactual oxidation. During DNA isolation and hydrolysis, it is crucial to work at low temperatures and use metal chelators like desferrioxamine (DFO) to sequester redox-active metal ions.[7][12][13] For GC-MS analysis, derivatization should be performed at a lower temperature (e.g., 23°C), in an oxygen-free environment (purging with nitrogen), and with the addition of a reducing agent like ethanethiol (B150549).[8][9][10] Using online solid-phase extraction (SPE) for LC-MS/MS can also help by minimizing sample handling and exposure to air.[12][14]
Q4: Which method is most sensitive for detecting oxidative DNA damage?
A4: The sensitivity of each method can vary depending on the specific lesion being measured and the instrumentation. HPLC-ECD is known for its high sensitivity in detecting 8-oxo-dG, reaching femtomolar levels.[15] GC-MS is also highly sensitive for a wide range of base and sugar lesions.[2] The Comet assay is sensitive enough to detect approximately 50 DNA breaks per diploid mammalian cell.[16]
Troubleshooting Guides
HPLC-ECD Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Signal / Peak Interference | Contamination of the HPLC column matrix.[7] | Use gradient elution with a combination of methanol (B129727) and acetonitrile (B52724) to separate the interfering peaks.[7] Regularly clean and regenerate the column according to the manufacturer's instructions. |
| Co-elution of other electroactive compounds.[15] | Optimize the mobile phase composition and gradient to improve the separation of the target analyte from interfering compounds. Adjust the electrochemical detector potential to a more selective voltage (~+0.25 V for 8-oxodG).[15] | |
| Variable Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure thorough mixing. |
| Temperature fluctuations. | Use a column oven to maintain a constant and stable temperature.[17] | |
| Column degradation. | Replace the guard column or the analytical column if performance degrades over time.[17] | |
| Low Signal / Poor Sensitivity | Suboptimal detector potential. | Optimize the detector voltage by performing a hydrodynamic voltammogram for the analyte of interest.[18] |
| Inefficient DNA digestion. | Ensure complete enzymatic digestion of DNA to nucleosides by optimizing enzyme concentrations and incubation times.[18] | |
| Sample loss during preparation. | Use solid-phase extraction (SPE) for sample clean-up and concentration to minimize sample loss.[7] |
GC-MS Troubleshooting
| Problem | Possible Cause | Solution |
| Artifactual Oxidation during Derivatization | High derivatization temperature.[8][9] | Reduce the derivatization temperature to 23°C.[8][9][10] |
| Presence of oxygen during derivatization.[8] | Purge the reaction vial with nitrogen before sealing and heating.[8] | |
| Presence of redox-active metals. | Add a reducing agent like ethanethiol (5% v/v) to the derivatization reaction.[9][10] | |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the injector liner or column. | Use a deactivated liner and a high-quality, inert GC column. Trim the front end of the column if it becomes contaminated.[19] |
| Column overload. | Reduce the injection volume or dilute the sample.[19] | |
| No Peaks or Very Small Peaks | Leak in the GC system. | Check for leaks in the carrier gas lines, injector, and column fittings. |
| Sample degradation. | Ensure proper storage of samples and derivatized extracts. Analyze samples as soon as possible after derivatization. | |
| Incorrect MS parameters. | Verify the MS tune and ensure that the correct ions are being monitored in Selected Ion Monitoring (SIM) mode. |
Comet Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High DNA Damage in Control Cells ("Hedgehogs") | Excessive enzymatic treatment during cell harvesting (e.g., trypsin). | Minimize the duration of trypsin treatment and keep cells on ice during processing.[20] |
| Mechanical damage during cell handling. | Handle cells gently, avoid vigorous pipetting or vortexing. | |
| Endogenous damage in the cell line. | Some cell lines, particularly cancer cells, may have a high basal level of DNA damage.[20] If possible, use a different cell line with lower endogenous damage as a control. | |
| No or Very Small Comet Tails in Positive Controls | Ineffective damaging agent. | Verify the concentration and activity of the positive control agent (e.g., H₂O₂). Prepare fresh solutions. |
| DNA repair has occurred. | After treatment, immediately place cells on ice to halt DNA repair processes.[21] | |
| Incorrect electrophoresis conditions. | Ensure the correct voltage and run time are used for electrophoresis. Check the pH and conductivity of the electrophoresis buffer. | |
| Agarose (B213101) Gel Slides Off the Microscope Slide | Improper slide coating or agarose application. | Use pre-coated slides or ensure proper coating with normal melting point agarose. When applying the cell-agarose mixture, ensure it spreads to cover the entire well or designated area.[16] |
Quantitative Data Summary
Table 1: Comparison of Detection Limits for Oxidative DNA Damage Markers
| Method | Analyte | Limit of Detection (LOD) | Typical Sample Types |
| LC-MS/MS | 8-oxo-dG | 1.8 fmol | Digested DNA |
| HPLC-ECD | 8-oxo-dG | ~0.1 ng/mL | Urine, Digested DNA |
| ELISA | 8-oxo-dG | ~0.5 ng/mL | Urine, Plasma, Serum, Saliva |
| Comet Assay | DNA Strand Breaks | ~50 breaks/diploid cell | Single Cells |
| GC-MS | 2-deoxyribonolactone & nucleoside 5'-aldehyde | 100 fmol | Digested DNA |
Data compiled from multiple sources.[12][16][22][23]
Table 2: Yields of Specific Deoxyribose Lesions under Different Conditions
| Damaging Agent | Lesion | Yield (lesions per 10⁶ nucleotides) |
| γ-radiation (in vitro) | 2-deoxyribonolactone | 10 per Gy |
| Nucleoside 5'-aldehyde | 57 per Gy | |
| Fe²⁺-EDTA (in vitro) | 2-deoxyribonolactone | 2.4 per µM |
| Nucleoside 5'-aldehyde | 3.5 per µM | |
| γ-radiation (in cells) | 2-deoxyribonolactone | 0.045 per Gy |
| Nucleoside 5'-aldehyde | 0.22 per Gy |
Data from isotope-dilution GC-MS analysis.[5]
Experimental Protocols
A detailed, step-by-step protocol for the HPLC-ECD measurement of 8-oxo-dG in cultured cells and animal tissues can be found in the publication by L.A. Garm et al. (2015) in the Journal of Visualized Experiments.[18] For a comprehensive protocol on the in vitro Comet-based DNA repair assay, refer to the work by J. Slyskova et al. (2018) in "DNA Repair Protocols".[24] A detailed protocol for the GC-MS analysis of 2-deoxyribonolactone and nucleoside 5'-aldehyde is described by Chen et al. (2010) in the Journal of the American Chemical Society.[25]
Visualizations
Caption: HPLC-ECD workflow for 8-oxo-dG detection.
Caption: Troubleshooting artifactual oxidation in GC-MS.
Caption: Alkaline Comet Assay workflow.
References
- 1. biomed.cas.cz [biomed.cas.cz]
- 2. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 4. Tandem Mass Spectrometry-based Detection of C4′-Oxidized Abasic Sites at Specific Positions in DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of the 2-deoxyribonolactone and nucleoside 5'-aldehyde products of 2-deoxyribose oxidation in DNA and cells by isotope-dilution gas chromatography mass spectrometry: differential effects of gamma-radiation and Fe2+-EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the C4'-oxidized abasic site as the most abundant 2-deoxyribose lesion in radiation-damaged DNA using a novel HPLC-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Determination of oxidative DNA base damage by gas chromatography-mass spectrometry. Effect of derivatization conditions on artifactual formation of certain base oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Measurement of oxidative DNA damage by gas chromatography-mass spectrometry: ethanethiol prevents artifactual generation of oxidized DNA bases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Deoxyribonolactone Lesions in X-irradiated DNA: Quantitative Determination by Catalytic 5-Methylene-2-furanone Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prevention of artifactual oxidation in determination of cellular 8-oxo-7,8-dihydro-2'-deoxyguanosine by isotope-dilution LC-MS/MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. FAQ: Comet Assays | Cell Biolabs [cellbiolabs.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. GC-MS methods to quantify the 2-deoxypentos-4-ulose and 3′-phosphoglycolate pathways of 4′-oxidation of 2-deoxyribose in DNA: Application to DNA damage produced by γ-radiation and bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
avoiding racemization during 2-deoxy-xylose synthesis
Welcome to the technical support center for the synthesis of 2-deoxy-xylose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to avoiding racemization and achieving high stereoselectivity in this challenging synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is avoiding racemization a critical issue in the synthesis of 2-deoxy-xylose?
A1: The biological activity of carbohydrates and their derivatives is highly dependent on their stereochemistry. In the context of 2-deoxy-xylose, which lacks a hydroxyl group at the C2 position, there is no neighboring group to direct the stereochemical outcome of glycosylation reactions. This absence of a "directing group" makes the stereocenter at C1 (the anomeric carbon) and potentially C3 susceptible to racemization or epimerization, leading to a mixture of diastereomers. These different stereoisomers can have vastly different biological activities and can be difficult to separate, compromising the yield and purity of the desired product.
Q2: What is the primary mechanism leading to racemization during 2-deoxy-xylose synthesis?
A2: Racemization, particularly at the anomeric center (C1), often proceeds through the formation of a planar oxocarbenium ion intermediate during glycosylation reactions. This intermediate can be attacked by the nucleophile (glycosyl acceptor) from either face with similar probability, leading to a mixture of α and β anomers. Epimerization at other stereocenters, such as C3, can also occur, potentially through enolate intermediates under basic conditions, although this is less common during typical glycosylation conditions.
Q3: How do protecting groups influence the stereoselectivity of 2-deoxy-xylose synthesis?
A3: Protecting groups play a crucial role in controlling the stereochemical outcome of 2-deoxy-xylose synthesis, even in the absence of a C2 participating group. Their influence can be attributed to several factors:
-
Steric Hindrance: Bulky protecting groups on the pyranose ring can sterically hinder one face of the molecule, favoring nucleophilic attack from the less hindered side.
-
Conformational Rigidity: Cyclic protecting groups, such as benzylidene or silyl (B83357) ethers, can lock the sugar ring in a specific conformation. This pre-organization of the glycosyl donor can favor the formation of one stereoisomer over the other.[1]
-
Electronic Effects: Electron-withdrawing or electron-donating protecting groups can influence the stability and reactivity of the oxocarbenium ion intermediate, thereby affecting the stereoselectivity.
Q4: Are there any alternatives to traditional chemical synthesis to avoid racemization?
A4: Yes, enzymatic and chemo-enzymatic approaches offer promising alternatives for the stereoselective synthesis of 2-deoxy-xylose derivatives, such as UDP-α-D-xylose. These methods leverage the high stereospecificity of enzymes to control the formation of the desired stereoisomer, often with high fidelity. For instance, UDP-sugar pyrophosphorylase can be used to selectively synthesize the biologically relevant anomer from a mixture of sugar-1-phosphate anomers.[2]
Troubleshooting Guide
Issue 1: Low Diastereoselectivity (Mixture of Anomers) in Glycosylation Reaction
| Potential Cause | Troubleshooting Steps |
| Unstable Glycosyl Donor: | 2-deoxy glycosyl halides can be unstable and lead to uncontrolled reactions. Consider generating the glycosyl donor in situ immediately before the glycosylation step. |
| Suboptimal Protecting Group Strategy: | The choice of protecting groups significantly impacts stereoselectivity. Experiment with different protecting groups to introduce steric bias or conformational rigidity. For example, cyclic silyl protecting groups have been shown to modulate selectivity.[1] |
| Non-Optimized Reaction Conditions: | Solvent, temperature, and the choice of promoter can all influence the stereochemical outcome. Ethereal solvents can sometimes favor the formation of one anomer over another. Low temperatures can also enhance selectivity. |
| Reactive Glycosyl Acceptor: | Highly reactive glycosyl acceptors can sometimes lead to lower selectivity. If possible, consider using a less nucleophilic acceptor. |
Issue 2: Epimerization at C3 Position
| Potential Cause | Troubleshooting Steps |
| Basic Reaction Conditions: | Strong bases can promote enolization, leading to epimerization at C3. If possible, avoid strongly basic conditions in your synthetic route. |
| Prolonged Reaction Times or High Temperatures: | Extended reaction times or elevated temperatures can increase the likelihood of side reactions, including epimerization. Monitor the reaction closely and aim for the shortest possible reaction time. |
Data Presentation
Table 1: Influence of Protecting Groups on the Diastereoselectivity of 2-Deoxy-Sugar Glycosylation
| Glycosyl Donor | Protecting Groups | Acceptor | Promoter/Conditions | α:β Ratio | Yield (%) | Reference |
| 2-Deoxy-D-galactosyl chloride | 3,4,6-Tri-O-benzyl | Phenol | Phenanthroline, MTBE/DCE | >95:5 | 85 | [1] |
| 2-Deoxy-D-glucosyl chloride | 3,4-O-Disiloxane, 6-O-benzyl | Phenol | Phenanthroline, MTBE/DCE | >95:5 | 88 | [1] |
| Phenyl 2-deoxy-2-iodo-1-thio-D-xylopyranoside | 3,4-Di-O-benzyl | Cholesterol | NIS, TfOH | 1:10 | 85 | [3] |
| Phenyl 2-deoxy-2-iodo-1-thio-D-xylopyranoside | 3,4-O-Isopropylidene | Cholesterol | NIS, TfOH | 1:5 | 80 | [3] |
Note: This table provides examples from related 2-deoxysugar syntheses to illustrate the impact of protecting groups. The specific outcomes for 2-deoxy-xylose may vary.
Experimental Protocols
Protocol 1: Stereoselective Synthesis of Phenyl 2-Deoxy-2-iodo-1-thio-D-xylopyranosides
This protocol is adapted from a general procedure for the synthesis of 2-deoxy-2-iodo-glycosides with xylo configuration.[3]
Step 1: Wittig-Horner Olefination
-
To a solution of a protected D-xylofuranose derivative in dry THF at -78 °C, add a solution of the anion of diphenyl (phenylsulfanylmethyl)phosphine oxide.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting alkenyl sulfanyl (B85325) derivative by flash column chromatography.
Step 2: Electrophilic Iodine-Induced Cyclization
-
Dissolve the alkenyl sulfanyl derivative in a dry, non-polar solvent such as dichloromethane (B109758) or toluene.
-
Cool the solution to -78 °C and add N-iodosuccinimide (NIS).
-
Stir the reaction at low temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of Na2S2O3.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by flash column chromatography to yield the phenyl 2-deoxy-2-iodo-1-thio-D-xylopyranoside.
Step 3: Glycosylation
-
Dissolve the 2-deoxy-2-iodo-thioglycoside donor and the glycosyl acceptor in a dry solvent (e.g., dichloromethane).
-
Add molecular sieves and stir for 30 minutes at room temperature.
-
Cool the mixture to the desired temperature (e.g., -40 °C) and add the promoter system (e.g., NIS and a catalytic amount of TfOH).
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a suitable reagent (e.g., triethylamine).
-
Filter the reaction mixture, concentrate the filtrate, and purify the resulting 2-deoxy-xylose glycoside by flash column chromatography.
Visualizations
Caption: Mechanism of racemization at the anomeric center via a planar oxocarbenium ion.
Caption: Experimental workflow for the stereoselective synthesis of 2-deoxy-xylose glycosides.
References
- 1. Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic aspects of carbohydrate epimerization - UBC Library Open Collections [open.library.ubc.ca]
- 3. Stereoselective synthesis of 2-deoxy-2-iodo-glycosides from furanoses. A new route to 2-deoxy-glycosides and 2-deoxy-oligosaccharides of ribo and xylo configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Deoxyribose vs. Ribose: A Comparative Analysis of Reactivity to Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of deoxyribose and ribose to oxidative stress, supported by experimental data. Understanding the differential susceptibility of these fundamental biological sugars to oxidative damage is crucial for research in areas ranging from DNA and RNA stability to the pathogenesis of diseases associated with oxidative stress and the development of therapeutic interventions.
Executive Summary
Deoxyribose, the sugar component of DNA, and ribose, the sugar component of RNA, exhibit distinct reactivities towards oxidative stress, primarily due to the presence of a hydroxyl group at the 2' position in ribose, which is absent in deoxyribose. Experimental evidence indicates that deoxyribose is generally more stable and less prone to decomposition than ribose. However, when subjected to specific oxidative challenges, such as the presence of hydroxyl radicals, deoxyribose can degrade to form mutagenic products like malondialdehyde (MA) and acetaldehyde, a reaction not observed with ribose under similar conditions. This guide summarizes the key quantitative data, details the experimental protocols used to assess this reactivity, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Reactivity
The following table summarizes the key quantitative differences in the reactivity of deoxyribose and ribose to oxidative stress based on available experimental data.
| Parameter | Deoxyribose | Ribose | Reference |
| Rate of Decomposition | 1/3 that of ribose | 3 times that of deoxyribose | [1][2] |
| Percentage of Free Aldehyde (at 25°C) | ~0.15% | ~0.05% | [1][2] |
| Rate Constant for Reaction with Hydroxyl Radical (•OH) | 1.9 x 10⁹ M⁻¹s⁻¹ | Data not available under comparable conditions | [3] |
| Rate Constant for Degradation by Hydroxyl Radical (•OH) | 3.1 x 10⁹ M⁻¹s⁻¹ | Data not available under comparable conditions | [4] |
| Formation of Malondialdehyde (MA) and Acetaldehyde upon Oxidation | Yes | No | [5] |
Experimental Protocols
Deoxyribose Degradation Assay for Hydroxyl Radical Scavenging Activity
This assay is a widely used method to determine the rate constants for the reactions of hydroxyl radicals with various compounds by measuring their ability to compete with deoxyribose for the radicals.
Principle: Hydroxyl radicals, typically generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻), attack deoxyribose. This degradation leads to the formation of a series of products, including malondialdehyde (MA). Upon heating with thiobarbituric acid (TBA) under acidic conditions, MA forms a pink chromogen that can be quantified spectrophotometrically at 532 nm. A scavenger compound will compete with deoxyribose for the hydroxyl radicals, thus reducing the formation of the pink chromogen in a concentration-dependent manner.[6][7][8]
Materials:
-
2-deoxy-D-ribose
-
Phosphate (B84403) buffer (e.g., 20 mM, pH 7.4)
-
Ferric chloride (FeCl₃)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Hydrogen peroxide (H₂O₂)
-
Ascorbic acid
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Test compound (potential scavenger)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, FeCl₃, EDTA, and 2-deoxy-D-ribose.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding H₂O₂ and ascorbic acid.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding TCA.
-
Add TBA solution and heat the mixture in a boiling water bath for a set time (e.g., 15 minutes) to develop the pink color.
-
Cool the samples and measure the absorbance at 532 nm.
-
A control reaction without the test compound is run in parallel. The percentage of inhibition of deoxyribose degradation is calculated, from which the scavenging activity and rate constant can be determined.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Sugar Degradation Products
The TBARS assay is used to detect malondialdehyde (MDA), a product of lipid peroxidation and, in this context, a degradation product of deoxyribose oxidation.
Principle: This assay is based on the reaction of MDA with TBA under acidic and high-temperature conditions, which results in a colored MDA-TBA adduct that can be measured spectrophotometrically or fluorometrically.[9][10]
Materials:
-
Sample containing the sugar to be tested (e.g., deoxyribose or ribose) subjected to oxidative stress (e.g., via Fenton reaction).
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)
-
Malondialdehyde (MDA) standard solution
-
Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)
Procedure:
-
To the sample, add an equal volume of TCA solution to precipitate proteins and stop the reaction.
-
Centrifuge the mixture to pellet the precipitate.
-
Transfer the supernatant to a new tube.
-
Add an equal volume of TBA solution to the supernatant.
-
Incubate the mixture in a boiling water bath for 10-15 minutes.
-
Cool the samples on ice to stop the reaction.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Quantify the MDA concentration by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Mandatory Visualizations
Caption: AGE-RAGE signaling pathway initiated by oxidative stress.
Caption: Experimental workflow for comparing sugar reactivity.
References
- 1. The deoxyribose method: a simple "test-tube" assay for determination of rate constants for reactions of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of the competitive degradation of deoxyribose and other biomolecules by hydroxyl radicals produced by the Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of the competitive degradation of deoxyribose and other molecules by hydroxyl radicals produced by the Fenton reaction in the presence of ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 7. mmpc.org [mmpc.org]
- 8. portlandpress.com [portlandpress.com]
- 9. oxfordbiomed.com [oxfordbiomed.com]
- 10. benchchem.com [benchchem.com]
2-Deoxyribose: A Validated Biomarker for Oxidative DNA Damage in Research and Drug Development
An Objective Comparison with 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG)
For researchers, scientists, and drug development professionals, the accurate assessment of oxidative DNA damage is critical for understanding disease pathogenesis and evaluating the efficacy and safety of novel therapeutics. While 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) has long been the gold standard, there is growing evidence supporting the validation of 2-deoxyribose oxidation products as highly specific and quantitative biomarkers of oxidative DNA damage. This guide provides a comprehensive comparison of 2-deoxyribose-derived markers and 8-oxodG, supported by experimental data and detailed methodologies.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, can lead to cellular damage, including the oxidation of DNA.[1] This damage is implicated in a wide range of pathologies, including cancer, neurodegenerative diseases, and cardiovascular conditions.[2][3] While all DNA bases are susceptible to oxidative damage, the sugar moiety, 2-deoxyribose, is also a significant target.[4][5]
The Chemistry of 2-Deoxyribose Oxidation
Hydroxyl radicals, one of the most potent ROS, can abstract hydrogen atoms from any carbon of the 2-deoxyribose backbone, leading to a variety of oxidation products.[5] This contrasts with the primary oxidation of guanine (B1146940) to form 8-oxodG. The diverse array of 2-deoxyribose oxidation products provides a broader and potentially more nuanced picture of the nature and extent of oxidative DNA damage.
Key products of 2-deoxyribose oxidation include:
These products can lead to DNA strand breaks, abasic sites, and DNA-protein crosslinks, all of which can have significant biological consequences.[4]
Comparative Performance of 2-Deoxyribose Markers and 8-oxodG
The choice of biomarker depends on the specific research question, the nature of the oxidative insult, and the analytical capabilities available. Both 2-deoxyribose oxidation products and 8-oxodG offer valuable insights into oxidative DNA damage, but they have distinct advantages and limitations.
| Feature | 2-Deoxyribose Oxidation Products | 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) |
| Specificity | High. The variety of products can provide a signature of the type of oxidative stress. | High for guanine oxidation, but can also be formed in the nucleotide pool.[2] |
| Sensitivity | High, with GC-MS methods offering detection in the femtomole range.[6][7] | High, with HPLC-ECD and LC-MS/MS methods also reaching femtomole sensitivity.[10] |
| Biological Consequence | Directly associated with strand breaks and abasic sites.[4] | A well-established premutagenic lesion leading to G:C to T:A transversions.[11] |
| Analytical Complexity | Generally requires derivatization for GC-MS analysis, which can be complex.[6][7] | Direct measurement by HPLC-ECD or LC-MS/MS is common, but susceptible to artifactual oxidation during sample preparation.[12] |
| State of Validation | Validated in various in vitro and in vivo models, with established analytical methods.[6][8][9] | Extensively validated and widely used as the "gold standard" biomarker for oxidative DNA damage.[1] |
Quantitative Data Comparison
The following tables summarize quantitative data from studies inducing oxidative DNA damage and measuring both 2-deoxyribose oxidation products and 8-oxodG.
Table 1: Formation of DNA Damage Products by Gamma-Radiation
| Biomarker | Lesions per 106 Nucleotides per Gray (Gy) | Reference |
| 3'-Phosphoglycolate (3'-PGA) | 13 | [7] |
| 2-deoxypentos-4-ulose (oxAB) | 4 | [7] |
| 2-deoxyribonolactone | 0.045 | [8][9] |
| Nucleoside 5'-aldehyde | 0.22 | [8][9] |
| 8-oxodG | ~1.5 (in irradiated mouse liver) | [13] |
Table 2: Formation of DNA Damage Products by Fe2+-EDTA
| Biomarker | Lesions per 106 Nucleotides per µM | Reference |
| 2-deoxyribonolactone | Not reported | |
| Nucleoside 5'-aldehyde | 3.5 | [8][9] |
| Total 2-deoxyribose oxidation | 10 | [9] |
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is paramount. Below are summaries of widely used experimental protocols.
Quantification of 2-Deoxyribose Oxidation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and specific for various 2-deoxyribose oxidation products.
-
DNA Isolation: Isolate DNA from cells or tissues using standard protocols, taking care to minimize artifactual oxidation.
-
Enzymatic Hydrolysis and Derivatization:
-
For 4'-oxidation products (3'-PGA and oxAB), treat DNA with hydrazine (B178648) to convert the abasic site to a stable derivative. Then, use enzymatic hydrolysis to release 2-phosphoglycolic acid (from 3'-PGA) and 3-hydroxymethylpyridazine (from the oxAB derivative).[6][7]
-
For 1'- and 5'-oxidation products (2-deoxyribonolactone and nucleoside 5'-aldehyde), these can be eliminated as 5-methylene-2(5H)-furanone (5MF) and furfural, respectively, followed by derivatization with pentafluorophenylhydrazine (B1196947) (PFPH).[8][9]
-
-
Purification: Use HPLC to pre-purify the derivatized products.[6][7]
-
Silylation: Silylate the purified products to increase their volatility for GC-MS analysis.[6][7]
-
GC-MS Analysis: Quantify the silylated derivatives using GC-MS with selected ion monitoring (SIM) and isotopically labeled internal standards for accurate quantification.[6]
Quantification of 8-oxodG by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a widely used, sensitive, and reliable method for 8-oxodG analysis.
-
DNA Isolation: Isolate DNA using methods that minimize artifactual guanine oxidation, such as including antioxidants like desferrioxamine.
-
Enzymatic Digestion: Digest the DNA to nucleosides using nuclease P1 and alkaline phosphatase.
-
HPLC Separation: Separate the nucleosides using a reverse-phase C18 HPLC column.
-
Electrochemical Detection: Detect 8-oxodG using an electrochemical detector set at an optimal potential (e.g., +0.25 V) to maximize sensitivity and minimize interference.[10]
-
Quantification: Quantify 8-oxodG by comparing the peak area to a standard curve of known 8-oxodG concentrations. The amount of dG is also measured (typically by UV detection) to express the results as a ratio of 8-oxodG to dG.[14]
Visualizing the Pathways
To better understand the processes of oxidative DNA damage and its analysis, the following diagrams illustrate key pathways and workflows.
Caption: Formation of 2-deoxyribose oxidation products and 8-oxodG from DNA by ROS.
Caption: Experimental workflow for the analysis of 2-deoxyribose oxidation products by GC-MS.
References
- 1. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The chemical toxicology of 2-deoxyribose oxidation in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS methods to quantify the 2-deoxypentos-4-ulose and 3′-phosphoglycolate pathways of 4′-oxidation of 2-deoxyribose in DNA: Application to DNA damage produced by γ-radiation and bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC/MS methods to quantify the 2-deoxypentos-4-ulose and 3'-phosphoglycolate pathways of 4' oxidation of 2-deoxyribose in DNA: application to DNA damage produced by gamma radiation and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of the 2-deoxyribonolactone and nucleoside 5'-aldehyde products of 2-deoxyribose oxidation in DNA and cells by isotope-dilution gas chromatography mass spectrometry: differential effects of gamma-radiation and Fe2+-EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Towards a comprehensive view of 8-oxo-7,8-dihydro-2’-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. 8-Oxo-2'-deoxyguanosine - Wikipedia [en.wikipedia.org]
- 14. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of D- and L-2-deoxyribose in biological systems
A comprehensive comparative analysis of the enantiomers of 2-deoxyribose reveals starkly contrasting roles in critical biological processes, with D-2-deoxyribose promoting angiogenesis and cell death, while its L-isomer acts as a potent inhibitor of these effects, offering potential therapeutic avenues in cancer treatment. This guide provides an objective comparison of the performance of D- and L-2-deoxyribose, supported by experimental data, detailed methodologies, and visualizations of the underlying biological pathways.
At a Glance: Key Differences in Biological Activity
| Biological Activity | D-2-Deoxyribose | L-2-Deoxyribose |
| Angiogenesis | Pro-angiogenic | Inhibits D-2-deoxyribose-induced angiogenesis |
| Apoptosis | Pro-apoptotic in various cell types | Inhibits D-2-deoxyribose's anti-apoptotic effects |
| Tumor Growth | Can promote tumor progression | Suppresses growth of TP-expressing tumors |
| Tumor Invasion & Metastasis | Can enhance invasion | Suppresses invasion and metastasis |
| Mechanism of Action | Mediated by thymidine (B127349) phosphorylase (TP) and VEGF upregulation | Antagonizes the effects of D-2-deoxyribose |
The Pro-Angiogenic and Pro-Apoptotic Nature of D-2-Deoxyribose
D-2-deoxyribose, a fundamental component of deoxyribonucleic acid (DNA), plays a multifaceted role in cellular activities beyond its structural function.[1] It is a key player in cellular metabolism and has been shown to exert both pro-angiogenic and pro-apoptotic effects, depending on the cellular context.
The pro-angiogenic activity of D-2-deoxyribose is closely linked to the enzyme thymidine phosphorylase (TP), which is often overexpressed in solid tumors.[2][3] TP catalyzes the conversion of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate, which is then dephosphorylated to D-2-deoxyribose.[4] This accumulation of D-2-deoxyribose stimulates the production of Vascular Endothelial Growth Factor (VEGF), a potent inducer of angiogenesis.[4][5] This signaling cascade promotes the proliferation, migration, and tube formation of endothelial cells, leading to the formation of new blood vessels that can supply tumors with essential nutrients and oxygen.[2][6]
Paradoxically, D-2-deoxyribose can also induce apoptosis, or programmed cell death, in various cell types.[1][7][8] This pro-apoptotic effect is often associated with the generation of oxidative stress and the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant.[8][9]
The Inhibitory Power of L-2-Deoxyribose: A Therapeutic Counterpart
In stark contrast to its D-enantiomer, L-2-deoxyribose has emerged as a significant inhibitor of the biological effects of D-2-deoxyribose.[2] Studies have shown that L-2-deoxyribose is not angiogenic and can effectively suppress D-2-deoxyribose-induced angiogenesis.[4][10] This inhibitory action extends to tumor growth, invasion, and metastasis.[4][11]
L-2-deoxyribose has been demonstrated to abolish the anti-apoptotic effects of D-2-deoxyribose and to suppress the growth of tumors that overexpress thymidine phosphorylase.[10] Furthermore, it can inhibit the invasion of tumor cells by suppressing the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix.[11] The precise molecular mechanism of L-2-deoxyribose's inhibitory action is still under investigation, but it is believed to act as an antagonist to the signaling pathways activated by D-2-deoxyribose.
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of these two sugars, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing their effects on angiogenesis.
References
- 1. D-ribose and deoxy-D-ribose induce apoptosis in human quiescent peripheral blood mononuclear cells [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the Angiogenic Potential of 2-Deoxy-D-Ribose Using a Novel in vitro 3D Dynamic Model in Comparison With Established in vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Deoxy-D-ribose, a downstream mediator of thymidine phosphorylase, regulates tumor angiogenesis and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-deoxy-d-ribose (2dDR) upregulates vascular endothelial growth factor (VEGF) and stimulates angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. Thymidine phosphorylase, 2-deoxy-D-ribose and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Deoxy-D-ribose inhibits hypoxia-induced apoptosis by suppressing the phosphorylation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The highly reducing sugar 2-deoxy-D-ribose induces apoptosis in human fibroblasts by reduced glutathione depletion and cytoskeletal disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the Cross-Validation of Methods for Quantifying 2-Deoxyribose
For researchers, scientists, and professionals in drug development, the accurate quantification of 2-deoxyribose is critical, particularly in studies of DNA damage, oxidative stress, and the metabolism of deoxyribonucleosides. This guide provides a comprehensive comparison of common analytical methods for 2-deoxyribose quantification, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
This guide delves into the principles, performance characteristics, and experimental workflows of three primary methodologies: Gas Chromatography-Mass Spectrometry (GC-MS), the Diphenylamine (B1679370) (Burton) Assay, and the Thiobarbituric Acid Reactive Substances (TBARS) Assay. By presenting a side-by-side comparison, this document aims to equip researchers with the necessary information to make informed decisions based on the specific requirements of their experimental setup, such as sensitivity, specificity, and sample matrix.
Comparative Overview of Quantification Methods
The selection of an appropriate method for 2-deoxyribose quantification hinges on a variety of factors, including the required sensitivity, the complexity of the sample, and the available instrumentation. The following table summarizes the key performance characteristics of the most widely used techniques.
| Method | Principle | Typical Application | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Quantification of specific oxidation products of 2-deoxyribose in DNA. | High sensitivity and specificity; allows for the identification and quantification of multiple analytes simultaneously. | Requires derivatization, extensive sample preparation, and specialized equipment. |
| Diphenylamine (Burton) Assay | Colorimetric reaction of diphenylamine with the deoxyribose moiety of DNA under acidic conditions to form a blue-colored complex.[1][2] | Estimation of total DNA content by quantifying deoxyribose. | Simple, inexpensive, and does not require specialized equipment. | Low sensitivity, time-consuming, and can be affected by interference from other sugars and aldehydes.[3][4] |
| Thiobarbituric Acid Reactive Substances (TBARS) Assay | Colorimetric or fluorometric detection of malondialdehyde (MDA) and other reactive substances formed from the degradation of 2-deoxyribose upon reaction with thiobarbituric acid (TBA).[5][6] | Measurement of oxidative damage to lipids and sugars, including 2-deoxyribose. | High sensitivity and widely used for assessing oxidative stress. | Lacks specificity as it detects other aldehydes and can be subject to interference from various sample components, including Fe(III) ions.[7][8] |
Quantitative Performance Data
The following table provides a summary of quantitative performance data for the different methods, offering a clearer picture of their capabilities in a laboratory setting.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Diphenylamine (Burton) Assay | Thiobarbituric Acid Reactive Substances (TBARS) Assay |
| Limit of Detection (LOD) | 100 - 200 fmol for specific 2-deoxyribose oxidation products.[9][10] | ~3 µg of calf thymus DNA.[3] | 1.1 µM for MDA.[6] |
| Sensitivity | 2 - 4 lesions per 106 nucleotides in 250 µg of DNA.[9][10] | Linearity in the range of 10-120 µg/mL.[3] | ~0.00160 absorbance units/µM.[6] |
| Linearity Range | Typically wide, dependent on the specific analyte and instrument calibration. | 10 - 120 µg/mL for calf thymus DNA.[3] | 0 - 30 µM for MDA standards.[8] |
| Specificity | High, capable of distinguishing between different oxidation products. | Moderate, can react with other sugars at high concentrations. | Low, reacts with various aldehydes and is prone to interference.[7][8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate cross-validation.
Gas Chromatography-Mass Spectrometry (GC-MS) for 2-Deoxyribose Oxidation Products
This method is highly sensitive for quantifying specific products of 2-deoxyribose oxidation in DNA, such as 2-deoxypentos-4-ulose and 3'-phosphoglycolate.[9][10]
1. Sample Preparation and Hydrolysis:
-
Treat damaged DNA with hydrazine (B178648) to convert abasic sites to stable derivatives.[9]
-
Enzymatically hydrolyze the DNA to release the derivatized products and phosphoglycolate residues.[9]
2. HPLC Pre-purification:
3. Derivatization:
-
Silylate the purified analytes to increase their volatility for GC analysis. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]
4. GC-MS Analysis:
-
Inject the silylated sample into a GC-MS system.
-
Use a suitable capillary column (e.g., DB-35MS).[9]
-
Operate the mass spectrometer in selective ion monitoring (SIM) mode for high sensitivity and specificity.[9]
-
Quantify the analytes based on calibration curves generated from authentic standards.[9]
Diphenylamine (Burton) Assay for Total Deoxyribose
This colorimetric assay measures the total deoxyribose content as an estimation of DNA concentration.[1]
1. Reagent Preparation:
-
Diphenylamine Reagent: Dissolve 1.5 g of diphenylamine in 100 mL of glacial acetic acid. Add 1.5 mL of concentrated sulfuric acid. On the day of use, add 0.5 mL of a freshly prepared 2% (v/v) aqueous ethanal solution to each 100 mL of the diphenylamine solution.[1]
2. Assay Procedure:
-
Prepare a standard curve using a known concentration of DNA (e.g., 50-500 µg/mL).[1]
-
To 2 mL of each standard and unknown sample, add 4 mL of the diphenylamine reagent.[1]
-
Mix thoroughly and incubate in a boiling water bath for 10 minutes.[1]
-
Cool the tubes to room temperature.
-
Measure the absorbance of the blue-colored solution at 595 nm against a reagent blank.[1]
-
Calculate the concentration of deoxyribose in the unknown samples from the standard curve.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is commonly used to measure malondialdehyde (MDA), a product of 2-deoxyribose degradation due to oxidative stress.[5]
1. Reagent Preparation:
-
TBA Reagent: Prepare a solution of 0.67% (w/v) 2-thiobarbituric acid (TBA).
-
Acid Solution: 10% Trichloroacetic acid (TCA).
2. Sample Preparation:
-
For plasma or serum, precipitate proteins by adding an equal volume of 10% TCA, incubate on ice, and centrifuge. Use the supernatant for the assay.[11]
-
For tissue homogenates, homogenize in a suitable buffer (e.g., RIPA buffer), and precipitate proteins with TCA as described above.[11][12]
3. Assay Procedure:
-
Prepare a standard curve using an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).[11]
-
To 200 µL of the supernatant from the sample or standard, add an equal volume of 0.67% TBA reagent.[11]
-
Incubate the mixture in a boiling water bath for 10-15 minutes to develop the pink color.[11]
-
Cool the samples to room temperature.
-
Measure the absorbance at 532 nm.[11]
-
Calculate the concentration of TBARS (expressed as MDA equivalents) from the standard curve.
Note on Interference: When studying iron-mediated reactions, a significant artifact can be introduced by Fe(III) ions. It is recommended to use a reaction blank containing Fe(III) to correct for this interference.[7]
Conclusion
The choice of method for quantifying 2-deoxyribose is a critical decision that directly impacts the quality and interpretation of research findings. For highly specific and sensitive quantification of individual 2-deoxyribose oxidation products, GC-MS stands out as the gold standard, albeit with requirements for specialized instrumentation and complex sample preparation.[9][10] The Diphenylamine (Burton) assay offers a simple and accessible colorimetric method for estimating total deoxyribose content, making it suitable for applications where high sensitivity is not a primary concern.[1] The TBARS assay is a widely adopted method for assessing oxidative stress by measuring byproducts of 2-deoxyribose degradation, but researchers must be cautious of its lack of specificity and potential for interference.[7][8]
By understanding the principles, performance characteristics, and detailed protocols of these methods, researchers can confidently select and implement the most appropriate technique for their specific scientific questions, ensuring the generation of robust and reliable data. This guide serves as a foundational resource to facilitate this decision-making process and to promote the cross-validation of results between different analytical platforms.
References
- 1. iitg.ac.in [iitg.ac.in]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of diphenylamine in the detection of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reevaluation of the 2-deoxyribose assay for determination of free radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC-MS methods to quantify the 2-deoxypentos-4-ulose and 3′-phosphoglycolate pathways of 4′-oxidation of 2-deoxyribose in DNA: Application to DNA damage produced by γ-radiation and bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC/MS methods to quantify the 2-deoxypentos-4-ulose and 3'-phosphoglycolate pathways of 4' oxidation of 2-deoxyribose in DNA: application to DNA damage produced by gamma radiation and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the Synthetic Pathways of 2-deoxy-L-ribose
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-deoxy-L-ribose (B30977), a critical precursor for L-nucleoside analogues used in antiviral and antisense oligonucleotide therapies, has been approached through various chemical and chemo-enzymatic strategies. This guide provides a comparative analysis of the most common synthetic pathways, offering insights into their respective yields, scalability, and cost-effectiveness, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Pathways
The primary starting materials for the synthesis of 2-deoxy-L-ribose include L-arabinose, D-ribose, and 2-deoxy-D-ribose (B167953). Each pathway presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency.
| Starting Material | Key Features | Reported Overall Yield | Number of Steps | Scalability & Cost-Effectiveness |
| L-Arabinose | Utilizes a readily available and relatively inexpensive L-sugar. Often involves radical rearrangement reactions. | ~30-49%[1][2] | 4-7 | Considered a practical route. Scalability may be impacted by the use of tin reagents in some variations. |
| D-Ribose | Employs an inexpensive and abundant D-sugar, requiring stereochemical inversion. Involves multiple protection/deprotection and oxidation/reduction steps. | ~39% to L-ribose (B16112) intermediate, then high yield to 2-deoxy-L-ribose.[1] | ~6-10 | A practical and cost-effective approach due to the low cost of the starting material. The multi-step nature can affect overall efficiency. |
| 2-deoxy-D-Ribose | A direct enantiomeric conversion. The synthesis involves protection, activation, stereochemical inversion, and deprotection. | >30%[3] | 4 | Described as an economic and mass-producible method with easy reaction and purification steps, avoiding highly toxic reagents.[4] |
| Chemo-enzymatic | Employs enzymes for specific transformations, offering high stereoselectivity and milder reaction conditions. | High yields for specific enzymatic steps.[5][6] | Varies | Can be cost-effective and scalable, particularly with the use of evolved enzymes.[5] |
| Prebiotic Synthesis | Academic interest, demonstrating potential formation from simple precursors. | Low (~4-5%)[7] | 1-2 | Not currently a viable route for large-scale production. |
Synthetic Pathway Diagrams
The following diagrams illustrate the conceptual flow of the key synthetic pathways for 2-deoxy-L-ribose.
Experimental Protocols
Below are generalized experimental protocols for the key synthetic pathways, compiled from various sources. Researchers should consult the primary literature for specific details and safety precautions.
Synthesis from L-Arabinose
This pathway often involves the formation of a glycal intermediate followed by functionalization.
Experimental Workflow:
Protocol:
-
Protection: L-arabinose is treated with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding 1-alkoxy-L-arabinopyranose.[8]
-
Acylation: The hydroxyl groups are protected by reacting the product from step 1 with an acyl chloride (e.g., benzoyl chloride) in the presence of a base (e.g., pyridine).[8]
-
Bromination: The 1-alkoxy group is replaced with bromine to yield a 1-bromo-2,3,4-triacyl compound.[8]
-
Glycal Formation: The bromo-sugar is treated with zinc in the presence of an organic base to form the corresponding glycal.[8]
-
Functionalization: The glycal is then treated with an alcohol in the presence of an acid to introduce the desired functional groups at C1 and C2, yielding a 1-alkoxy-2-deoxy-3,4-diacyl-L-ribopyranose.[8]
-
Deprotection: The acyl protecting groups are removed by treatment with a base, followed by acid-catalyzed hydrolysis of the 1-alkoxy group to yield 2-deoxy-L-ribose.[8]
-
Purification: The final product is purified, for example, by forming an anilide derivative, which can be recrystallized to obtain pure 2-deoxy-L-ribose.[4]
Synthesis from D-Ribose
This route involves a series of stereochemical inversions to convert the D-enantiomer to the L-enantiomer.
Experimental Workflow:
Protocol:
-
5-O-Protection: D-ribose is reacted with a protecting group agent, such as trityl chloride, to selectively protect the primary hydroxyl group at C5.[1]
-
Reduction: The aldehyde group of the open-chain form is reduced using a reducing agent like sodium borohydride (B1222165) to form the corresponding alditol.[1]
-
Peracetylation: The remaining hydroxyl groups are acetylated.[1]
-
Selective Deprotection: The 5-O-protecting group is removed.[1]
-
Oxidation: The primary alcohol at C5 is oxidized to an aldehyde using a Swern oxidation, which results in a protected form of L-ribose.[1]
-
Conversion to 2-deoxy-L-ribose: The protected L-ribose is then converted to the 2-deoxy derivative. This can be achieved through a multi-step process involving the formation of a β-selenophenyl ribofuranoside followed by radical deoxygenation using tributylstannane and AIBN.[1]
-
Final Deprotection: The remaining protecting groups are removed by basic hydrolysis to yield 2-deoxy-L-ribose.[1]
Synthesis from 2-deoxy-D-Ribose
This is a direct approach that relies on the stereochemical inversion of the hydroxyl groups.
Experimental Workflow:
Protocol:
-
Protection: The aldehyde group of 2-deoxy-D-ribose is protected as an acetal by reacting with an alcohol in the presence of an acid.[4]
-
Activation: The hydroxyl groups at C3 and C4 are activated for nucleophilic substitution, for example, by converting them into good leaving groups such as tosylates or mesylates. This is achieved by reacting with the corresponding sulfonyl chloride in the presence of a base.[4]
-
Inversion: The stereochemistry at C3 and C4 is inverted by nucleophilic substitution with a metal salt of an organic acid (e.g., sodium benzoate). This proceeds via an SN2 mechanism.[4]
-
Deprotection: The protecting groups (acetal and the newly formed esters) are removed by acid and base hydrolysis to yield 2-deoxy-L-ribose.[4]
-
Purification: The final product can be purified by crystallization, potentially via the formation of an anilide derivative.[4]
Conclusion
The choice of synthetic pathway for 2-deoxy-L-ribose depends on several factors, including the availability and cost of starting materials, the desired scale of production, and the laboratory's capabilities. The synthesis from 2-deoxy-D-ribose appears to be a promising route for large-scale production due to its claimed economic advantages and straightforward purification.[4] The routes starting from L-arabinose and D-ribose are also well-established and offer practical alternatives. Chemo-enzymatic methods are an emerging area with the potential for highly efficient and environmentally friendly syntheses. For researchers and drug development professionals, a thorough evaluation of these factors is crucial for selecting the most appropriate method to meet their specific needs.
References
- 1. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. EP1556396A1 - Method for producing 2-deoxy-l-ribose - Google Patents [patents.google.com]
- 5. Directed evolution of an industrial biocatalyst: 2-deoxy-D-ribose 5-phosphate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. US8114987B2 - Preparation method of 2-deoxy-L-ribose - Google Patents [patents.google.com]
A Comparative Analysis of Enzymatic and Chemical Synthesis of Deoxynucleosides for Researchers and Drug Development Professionals
A comprehensive guide to the methodologies, performance, and practical considerations of enzymatic and chemical routes for deoxynucleoside synthesis.
The synthesis of deoxynucleosides, the fundamental building blocks of DNA, is a critical process in biomedical research and the development of therapeutic oligonucleotides. Two primary methodologies dominate this field: traditional chemical synthesis and burgeoning enzymatic approaches. This guide provides an objective comparison of these two strategies, offering researchers and drug development professionals the necessary data and protocols to make informed decisions for their specific applications.
Performance Comparison: A Quantitative Overview
The choice between enzymatic and chemical synthesis of deoxynucleosides often hinges on a trade-off between scale, cost, purity, and environmental impact. The following tables summarize the key quantitative differences between the two methods.
| Parameter | Enzymatic Synthesis | Chemical Synthesis (Phosphoramidite Method) | References |
| Typical Yield | Can be high for specific reactions (e.g., >99% stepwise yield in some enzymatic DNA synthesis) but overall isolated yields for modified deoxynucleosides can be moderate (20-60%).[1][2][3] | Good to high yields for individual steps (e.g., 65-70% for "one-pot, three-step" dNTP synthesis).[4] Stepwise coupling efficiency in oligonucleotide synthesis is high (up to 99.5%).[2] | |
| Purity | Generally high due to enzyme specificity, reducing the formation of byproducts.[5] | Can be high, but the accumulation of failure sequences and side reactions, such as cyanoethylation, can impact the purity of the final product, especially for longer oligonucleotides.[6][7] | |
| Scalability | Typically limited to smaller scales (picomolar to nanomolar), although gram-scale synthesis has been demonstrated for some deoxynucleoside analogues.[1][5] | Well-established for large-scale production, making it suitable for industrial applications.[1][8] | |
| Cost | Can be high due to the cost of enzymes, co-factors, and purification columns.[1][8] However, costs are decreasing with improvements in enzyme production and process optimization.[9][10] | Generally lower for large-scale production of standard oligonucleotides due to mature and automated processes.[11] | |
| Environmental Impact | More environmentally friendly, utilizing aqueous solutions and avoiding harsh organic solvents and toxic reagents.[7][9][12] | Generates significant hazardous organic waste due to the use of toxic chemicals and solvents.[7][9][12] | |
| Reaction Conditions | Mild reaction conditions (e.g., physiological pH and temperature).[10][12] | Requires harsh reaction conditions, including the use of strong acids and bases for deprotection steps.[12] | |
| Substrate Scope | Enzymes can exhibit broad substrate specificity, allowing for the synthesis of a wide variety of modified deoxynucleosides.[1][13] However, some enzymes have limitations. | A wide range of modifications can be introduced, but some functional groups are not compatible with the harsh reaction conditions.[1][8] | |
| Oligonucleotide Length | Capable of synthesizing very long DNA strands (kilobase-length).[1][13] | Practically limited to the synthesis of oligonucleotides up to approximately 200 nucleotides in length.[2][13] |
Experimental Methodologies: Detailed Protocols
To provide a practical understanding of these synthesis methods, detailed protocols for key experiments are outlined below.
Enzymatic Synthesis: Deoxynucleoside Triphosphate (dNTP) Preparation
This protocol describes the enzymatic synthesis of deoxynucleoside triphosphates (dGTP, dCTP, or dTTP) using deoxynucleotide kinase.
Materials:
-
Tris buffer (pH 7.5)
-
MgCl₂
-
Cysteine
-
Adenosine diphosphate (B83284) (ADP)
-
Acetyl phosphate
-
Deoxynucleoside 5'-phosphate
-
Acetokinase
-
Deoxynucleotide kinase (alumina C-r gel fraction)
Procedure:
-
Prepare a 90 ml reaction mixture containing 3 mmoles of Tris buffer (pH 7.5), 300 µmoles of MgCl₂, 50 µmoles of cysteine, 35 µmoles of ADP, 175 µmoles of acetyl phosphate, 35 µmoles of the desired deoxynucleoside 5'-phosphate, 5 units of acetokinase, and 300 units of deoxynucleotide kinase.[14]
-
Incubate the mixture at 37°C for 2 hours.[14]
-
Terminate the reaction by heating the mixture in a boiling water bath for 2 minutes.[14]
-
Immediately chill the mixture and remove the precipitated proteins by filtration.[14]
-
The resulting deoxynucleoside triphosphates can be purified by column chromatography. Recoveries from this procedure typically range from 90 to 100%.[14]
Chemical Synthesis: "One-Pot, Three-Step" dNTP Synthesis
This protocol outlines an efficient chemical synthesis of 2'-deoxynucleoside-5'-O-triphosphates (dNTPs) from the corresponding nucleoside.
Materials:
-
Deoxynucleoside
-
Phosphorylating agent (e.g., POCl₃)
-
Tributylammonium (B8510715) pyrophosphate
-
Solvent (e.g., pyridine)
Procedure:
-
Monophosphorylation: Dissolve the starting deoxynucleoside in a suitable solvent and react it with a phosphorylating agent to obtain the deoxynucleoside monophosphate.
-
Reaction with Pyrophosphate: In the same reaction vessel, add tributylammonium pyrophosphate to the monophosphorylated intermediate. This leads to the formation of a cyclic intermediate.
-
Hydrolysis: Hydrolyze the cyclic intermediate to yield the final 2'-deoxynucleoside-5'-O-triphosphate. This method has been reported to produce dNTPs in good yields of 65% to 70%.[4]
Visualizing the Synthesis Pathways
To further elucidate the processes involved, the following diagrams illustrate the workflows and logical relationships of both enzymatic and chemical deoxynucleoside synthesis.
Caption: Workflow of enzymatic dNTP synthesis.
Caption: Workflow of chemical deoxynucleoside synthesis.
Caption: Decision logic for synthesis method selection.
Conclusion: Selecting the Optimal Synthesis Strategy
The choice between enzymatic and chemical synthesis of deoxynucleosides is not a one-size-fits-all decision. For applications requiring the synthesis of long, highly pure, or functionally complex oligonucleotides, and where environmental impact is a significant concern, enzymatic methods offer a compelling advantage.[1][9][12][13] Conversely, for the large-scale, cost-effective production of standard, shorter oligonucleotides, traditional chemical synthesis remains a robust and well-established option.[1][8] As enzymatic technologies continue to mature and their costs decrease, they are poised to become increasingly competitive, offering a more sustainable and versatile approach to deoxynucleoside and oligonucleotide synthesis.[9][10] Researchers and drug development professionals should carefully consider the specific requirements of their projects to select the most appropriate and efficient synthesis strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gram-scale enzymatic synthesis of 2′-deoxyribonucleoside analogues using nucleoside transglycosylase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. researchgate.net [researchgate.net]
- 9. ansabio.com [ansabio.com]
- 10. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 11. difference between chemical synthesis and enzymatic synthesis [biosyn.com]
- 12. Infographic: Chemical Versus Enzymatic DNA Synthesis | The Scientist [the-scientist.com]
- 13. Enzymatic synthesis and modification of high molecular weight DNA using terminal deoxynucleotidyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biochem.du.ac.in [biochem.du.ac.in]
Confirming the Molecular Structure of 2-Deoxy-xylose: A Comparative Guide to Crystallographic and Spectroscopic Techniques
At a Glance: Comparing Structural Confirmation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | cryo-Electron Microscopy (MicroED) |
| Sample Phase | Crystalline solid | Solution | Crystalline solid (nanocrystals) |
| Resolution | Atomic (<1 Å) | Atomic, but indirect | Atomic (<1 Å)[1] |
| Sample Amount | Milligrams | Milligrams | Nanograms to micrograms[1] |
| Data Output | Electron density map, 3D atomic coordinates | Through-bond and through-space correlations | Electron diffraction patterns, 3D structure |
| Key Advantage | Direct visualization of atomic positions | Provides information on molecular dynamics in solution | Requires extremely small crystals[1][2] |
| Key Limitation | Requires well-ordered, single crystals | Structure is an average of solution conformations | Newer technique, less widespread availability |
Delving Deeper: A Head-to-Head Comparison
X-ray Crystallography: The Gold Standard
X-ray crystallography provides a direct and unambiguous determination of the atomic and molecular structure of a crystalline compound.[3] By measuring the diffraction of X-rays by a single crystal, a three-dimensional electron density map can be generated, from which the positions of individual atoms can be precisely located. For a molecule like 2-deoxy-xylose, this technique would definitively establish its stereochemistry, bond lengths, and bond angles.
As a proxy for 2-deoxy-xylose, the crystallographic data for D-xylose provides a clear example of the type of quantitative information that can be obtained.
Table 1: Crystallographic Data for D-Xylose
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 9.22 Å, b = 12.66 Å, c = 5.62 Å |
| Resolution | 0.94 Å[4] |
| R-Value Work | 0.115[4] |
| R-Value Free | 0.128[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[5][6] For carbohydrates like 2-deoxy-xylose, NMR can determine the primary structure, including the stereochemistry of each carbon atom, the ring size (pyranose or furanose), and the anomeric configuration (α or β).[5] This is achieved by analyzing the chemical shifts and coupling constants of atomic nuclei, typically ¹H and ¹³C. Two-dimensional NMR experiments, such as COSY and HSQC, can establish through-bond connectivity, while NOESY experiments reveal through-space proximities between atoms, providing crucial information for conformational analysis.[6]
A key advantage of NMR is its ability to study molecules in a more biologically relevant solution state, providing insights into their dynamic behavior. However, the resulting structure represents a time-averaged conformation, and obtaining precise bond lengths and angles is less direct than with X-ray crystallography.
cryo-Electron Microscopy (cryo-EM): The Nanocrystal Revolution
A revolutionary technique in structural biology, cryo-EM, and particularly its application to small molecules through microcrystal electron diffraction (MicroED), has emerged as a potent alternative to X-ray crystallography.[1][2][7] MicroED can determine high-resolution atomic structures from nanocrystals that are a billionth of the size typically required for X-ray diffraction.[2] This is a significant advantage when dealing with compounds that are difficult to crystallize into large, well-ordered single crystals.
The workflow for MicroED involves depositing a solution containing nanocrystals onto an electron microscopy grid, which is then plunge-frozen in liquid ethane (B1197151) to create a vitrified sample.[8] The frozen-hydrated crystals are then analyzed in a transmission electron microscope, where a continuous rotation of the crystal allows for the collection of electron diffraction data.[7][8] This data is then processed using software traditionally used for X-ray crystallography to generate a three-dimensional structure.
Experimental Protocols
X-ray Crystallography of a Small Sugar Molecule
-
Crystallization: Single crystals of the sugar are grown, typically by slow evaporation of a saturated solution. A variety of solvents and solvent mixtures may be screened to find optimal crystallization conditions.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations.
-
Data Processing: The intensities and positions of the diffracted X-ray spots are integrated and corrected for experimental factors.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.
NMR Spectroscopy for Carbohydrate Structure Elucidation
-
Sample Preparation: A few milligrams of the carbohydrate are dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired to identify the number and types of protons and carbons present.
-
2D NMR Spectra Acquisition: A suite of 2D NMR experiments is performed:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which helps in establishing the connectivity between different sugar residues or functional groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the three-dimensional conformation of the molecule.
-
-
Data Analysis and Structure Determination: The various NMR spectra are analyzed to assign all proton and carbon signals and to piece together the complete covalent structure and stereochemistry of the molecule.
cryo-Electron Microscopy (MicroED) of a Small Organic Molecule
-
Sample Preparation: A solution containing nanocrystals of the small molecule is applied to an electron microscopy grid. The grid is then blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane to vitrify the sample.[8]
-
Grid Screening: The vitrified grid is screened in a transmission electron microscope under cryogenic conditions to identify suitable nanocrystals for data collection.
-
MicroED Data Collection: A targeted nanocrystal is continuously rotated in the electron beam, and a high-frame-rate detector records a movie of the electron diffraction patterns.
-
Data Processing: The movie frames are processed to extract the diffraction intensities.
-
Structure Solution and Refinement: The processed diffraction data is used with standard crystallographic software to solve and refine the atomic structure of the small molecule.[7]
Visualizing the Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 6. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein and Small Molecule Structure Determination by the Cryo-EM Method MicroED | Springer Nature Experiments [experiments.springernature.com]
- 8. Protein and Small Molecule Structure Determination by the Cryo-EM Method MicroED - PMC [pmc.ncbi.nlm.nih.gov]
Fueling the Cellular Engine: A Comparative Guide to Ribose and Deoxyribose Metabolism
For Researchers, Scientists, and Drug Development Professionals
The choice of a carbon source for cellular culture can profoundly influence metabolic phenotypes, impacting everything from proliferation to therapeutic response. While glucose is the most common substrate, the pentose (B10789219) sugars ribose and deoxyribose, fundamental components of RNA and DNA respectively, present unique metabolic inputs with significant downstream consequences. This guide provides a comparative analysis of the metabolic profiles of cells cultured with ribose versus deoxyribose, offering insights into their differential effects on central carbon metabolism, nucleotide biosynthesis, and cellular redox state.
At a Glance: Key Metabolic Differences
| Metabolic Pathway | Cells Grown with Ribose | Cells Grown with Deoxyribose |
| Primary Entry Point | Pentose Phosphate (B84403) Pathway (Non-oxidative branch) | Glycolysis (via conversion to glyceraldehyde-3-phosphate) |
| Glycolysis | Can feed into lower glycolysis at glyceraldehyde-3-phosphate and fructose-6-phosphate. | Directly fuels glycolysis, potentially at a higher flux. |
| Pentose Phosphate Pathway (PPP) | Directly fuels the non-oxidative branch; can be converted to glycolytic intermediates. | Limited entry; would require conversion to glucose-6-phosphate. |
| Nucleotide Biosynthesis | Directly provides the ribose-5-phosphate (B1218738) precursor for ribonucleotide and deoxyribonucleotide synthesis. | Requires conversion through glycolysis and the PPP to generate ribose-5-phosphate. |
| Redox Metabolism (NADPH Production) | Primarily through the oxidative branch of the PPP, which may be less active if the non-oxidative branch is directly fed. | Indirectly influences NADPH production via the PPP. |
| Cell Proliferation | Can support proliferation by providing precursors for nucleotide synthesis.[1] | May also support proliferation, though potentially with different efficiencies depending on the cell type's metabolic plasticity.[1] |
Delving Deeper: Metabolic Rewiring in Response to Pentose Sugars
The structural distinction between ribose and deoxyribose—the presence or absence of a hydroxyl group at the 2' carbon—dictates their entry into and subsequent flux through central metabolic pathways.[2][3][4]
Cells Cultured with Ribose: Exogenous ribose is readily phosphorylated to ribose-5-phosphate, a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP). This direct entry can bypass the oxidative phase of the PPP, potentially leading to lower basal levels of NADPH production. Ribose-5-phosphate is a critical precursor for the synthesis of both ribonucleotides (for RNA) and, through the action of ribonucleotide reductase, deoxyribonucleotides (for DNA).[2]
Cells Cultured with Deoxyribose: The catabolism of deoxyribose is less direct. It can be phosphorylated and then cleaved into glyceraldehyde-3-phosphate and acetaldehyde. Glyceraldehyde-3-phosphate is a central glycolytic intermediate, suggesting that deoxyribose primarily fuels glycolysis. To be utilized for nucleotide biosynthesis, intermediates from deoxyribose metabolism would need to be shunted into gluconeogenesis to produce glucose-6-phosphate, the entry point for the PPP to generate ribose-5-phosphate.
Visualizing the Metabolic Maze
The following diagrams illustrate the primary metabolic fates of ribose and deoxyribose when utilized as the main carbon source.
Experimental Protocols
To empirically determine the metabolic profiles of cells grown in ribose versus deoxyribose, the following experimental workflow can be employed.
I. Cell Culture
-
Cell Line Selection: Choose a cell line of interest (e.g., a cancer cell line known for metabolic plasticity).
-
Media Preparation: Prepare a base medium (e.g., DMEM/F-12) lacking glucose. Supplement this base medium with either D-ribose or 2-deoxy-D-ribose to a final concentration of 10 mM. Ensure all media are sterile-filtered.
-
Cell Seeding and Growth: Culture cells in the respective media for a desired period, allowing for adaptation and metabolic steady-state to be reached. Monitor cell proliferation using standard methods such as cell counting or viability assays.[5]
II. Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the culture medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet protein and cellular debris. Collect the supernatant containing the metabolites.
III. Metabolomic Analysis (GC-MS or LC-MS)
-
Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. For GC-MS analysis, derivatize the dried metabolites to increase their volatility.[6][7]
-
Instrumentation: Analyze the prepared samples using either Gas Chromatography-Mass Spectrometry (GC-MS) for volatile metabolites or Liquid Chromatography-Mass Spectrometry (LC-MS) for a broader range of polar and non-polar metabolites.[8][9][10]
-
Data Analysis: Process the raw data to identify and quantify the relative abundance of metabolites. Perform statistical analysis to identify significant differences in metabolite levels between the two conditions.
IV. Experimental Workflow Diagram
Concluding Remarks
The choice between ribose and deoxyribose as a cellular fuel source has profound implications for metabolic pathway utilization. Understanding these differences is crucial for researchers in fields ranging from cancer metabolism to drug development. While ribose directly fuels the pentose phosphate pathway and nucleotide synthesis, deoxyribose primarily enters glycolysis. These distinct metabolic fates will undoubtedly lead to divergent cellular phenotypes, and the experimental framework provided here offers a robust method for their detailed investigation. Further studies employing stable isotope tracing would provide a more in-depth quantitative analysis of metabolic fluxes under these two conditions.
References
- 1. Potassium bicarbonate and D-ribose effects on A72 canine and HTB-126 human cancer cell line proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. examsmeta.com [examsmeta.com]
- 3. Ribose vs Deoxyribose: Key Differences for Biology Students [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. dovepress.com [dovepress.com]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. aua.gr [aua.gr]
- 8. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 9. researchgate.net [researchgate.net]
- 10. blog.organomation.com [blog.organomation.com]
A Comparative Guide to the Pro-Angiogenic Properties of Deoxyribose in Wound Healing
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The promotion of angiogenesis, the formation of new blood vessels, is a critical step in the complex process of wound healing. Insufficient vascularization can lead to chronic, non-healing wounds, a significant challenge in clinical practice, particularly in patients with conditions like diabetes. This guide provides a comprehensive comparison of 2-deoxy-D-ribose (2dDR) as a pro-angiogenic agent for wound healing, evaluating its performance against established alternatives and presenting supporting experimental data.
Executive Summary
2-deoxy-D-ribose, a naturally occurring sugar, has emerged as a promising, cost-effective, and stable pro-angiogenic agent.[1][2] Experimental evidence demonstrates its ability to stimulate angiogenesis and accelerate wound closure, with efficacy comparable to that of Vascular Endothelial Growth Factor (VEGF), the industry's gold standard.[1][2][3] This guide will delve into the quantitative data supporting these claims, detail the experimental methodologies used for validation, and illustrate the key signaling pathways involved.
Performance Comparison: 2-Deoxy-D-Ribose vs. Alternatives
The pro-angiogenic potential of 2dDR has been benchmarked against key alternatives, primarily VEGF and 17β-Estradiol. The following tables summarize the quantitative outcomes from various in vitro and in vivo studies.
In Vitro Angiogenesis Assays
| Parameter | 2-Deoxy-D-Ribose (2dDR) | Vascular Endothelial Growth Factor (VEGF) | 17β-Estradiol (E2) | Citation(s) |
| Tube Formation | Significant increase in tube formation of Human Aortic Endothelial Cells (HAECs) at 100 µM. | Potent inducer of tube formation (often used as a positive control). | Demonstrated pro-angiogenic effects. | [4] |
| Cell Migration | Dose-dependent increase in migration of Human Microvascular Endothelial Cells (HMEC-1). | Strong chemoattractant for endothelial cells. | Accelerates fibroblast migration. | [1][5] |
| Cell Proliferation | Increased metabolic activity and proliferation of HAECs, approximately 90% as potent as VEGF. | Gold standard for inducing endothelial cell proliferation. | Enhances endothelial cell proliferation. | [1][6] |
In Vivo Wound Healing Studies
| Model | Treatment | Key Findings | Citation(s) |
| Diabetic Rat Model | 5% and 10% 2dDR in alginate dressing | Complete wound closure by day 20. Significant increase in CD34 identified blood vessels by day 7. | [7] |
| Chick Chorioallantoic Membrane (CAM) Assay | 2dDR application | Approximately 80% as effective as VEGF in stimulating new blood vessel formation. | [1][3] |
| Murine Model | Topical 17β-Estradiol | Accelerates cutaneous wound healing. | [8] |
Signaling Pathways
The pro-angiogenic effects of 2-deoxy-D-ribose are understood to be mediated through a distinct signaling cascade. A key pathway involves the activation of NADPH oxidase 2 (NOX2), which in turn triggers the nuclear factor kappa B (NF-κB) pathway, leading to the upregulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][3] This ultimately enhances the sensitivity of endothelial cells to VEGF, promoting angiogenesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the pro-angiogenic properties of 2-deoxy-D-ribose.
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel®)
-
24-well plates
-
Test compounds (2dDR, VEGF, etc.)
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a 24-well plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.
-
Culture HUVECs to 70-80% confluency.
-
Harvest the cells and resuspend them in medium containing the test compounds at desired concentrations.
-
Seed the HUVECs onto the solidified matrix.
-
Incubate for 4-18 hours at 37°C.
-
Visualize and quantify tube formation (e.g., total tube length, number of junctions) using microscopy and image analysis software.
Transwell Cell Migration Assay
This assay measures the chemotactic response of endothelial cells to pro-angiogenic factors.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free and complete media
-
Test compounds
Protocol:
-
Culture endothelial cells to 70-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the assay.
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add medium containing the chemoattractant (test compound) to the lower chamber.
-
Harvest and resuspend the serum-starved cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 4-24 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
In Vivo Murine Cutaneous Wound Healing Model
This model is used to assess the efficacy of topical treatments on wound closure and angiogenesis in a living organism.
Materials:
-
Mice (e.g., C57BL/6)
-
Surgical instruments (biopsy punch, scissors, forceps)
-
Anesthesia
-
Topical treatment (e.g., 2dDR-loaded hydrogel)
-
Wound dressing
Protocol:
-
Anesthetize the mouse.
-
Shave the dorsal skin and sterilize the area.
-
Create full-thickness excisional wounds using a biopsy punch (e.g., 6 mm diameter). A splint can be applied around the wound to prevent contraction.
-
Apply the topical treatment to the wound bed.
-
Cover the wound with a sterile dressing.
-
Monitor wound closure daily by photographing the wounds.
-
At specific time points (e.g., days 7, 14, 21), euthanize a subset of animals and harvest the wound tissue.
-
Process the tissue for histological analysis (e.g., H&E staining for general morphology, CD31 staining for blood vessel density).
Conclusion
The collective evidence strongly supports the pro-angiogenic properties of 2-deoxy-D-ribose and its potential as a therapeutic agent to accelerate wound healing. Its comparable efficacy to VEGF, coupled with its stability and lower cost, makes it an attractive candidate for incorporation into advanced wound care products. The detailed experimental protocols and understanding of its signaling pathway provided in this guide offer a solid foundation for further research and development in this promising area.
References
- 1. mdpi.com [mdpi.com]
- 2. Developing Wound Dressings Using 2-deoxy-D-Ribose to Induce Angiogenesis as a Backdoor Route for Stimulating the Produc… [ouci.dntb.gov.ua]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Assessment of the Angiogenic Potential of 2-Deoxy-D-Ribose Using a Novel in vitro 3D Dynamic Model in Comparison With Established in vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Advantages in Wound Healing Process in Female Mice Require Upregulation A2A-Mediated Angiogenesis under the Stimulation of 17β-Estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cannenta.com [cannenta.com]
- 8. The Effect of 17β-Estradiol on Cutaneous Wound Healing in Protein-Malnourished Ovariectomized Female Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different protecting groups for 2-deoxyribose synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection and application of protecting groups are fundamental to the successful synthesis of 2-deoxyribonucleosides, the building blocks of DNA. The hydroxyl groups at the 3' and 5' positions of the 2-deoxyribose sugar moiety exhibit similar reactivity, necessitating a robust protection strategy to ensure regioselectivity and high yields in subsequent reactions, such as phosphoramidite (B1245037) coupling in oligonucleotide synthesis. This guide provides an objective comparison of commonly employed protecting groups for the 3'- and 5'-hydroxyls of 2-deoxyribose, with a focus on quantitative data, experimental protocols, and the logical workflows involved.
Performance Comparison of Key Protecting Groups
The choice of protecting group hinges on several factors, including ease of introduction and removal, stability under various reaction conditions, and orthogonality, which is the ability to deprotect one group without affecting another. Here, we compare three classes of widely used protecting groups: trityl ethers (specifically dimethoxytrityl, DMT), silyl (B83357) ethers (specifically tert-butyldimethylsilyl, TBDMS), and acyl esters (specifically benzoyl, Bz).
| Protecting Group Strategy | Target Hydroxyl | Protecting Group | Typical Yield (%) | Stability | Deprotection Conditions |
| Orthogonal Protection | 5'-OH | Dimethoxytrityl (DMT) | 75 - 95[1] | Base-stable, Acid-labile | Mild acid (e.g., 3% DCA in DCM)[1] |
| 3'-OH | tert-Butyldimethylsilyl (TBDMS) | ~92[2] | Acid-stable, Base-stable, Fluoride-labile | Fluoride (B91410) source (e.g., TBAF or TEA·3HF)[3][4] | |
| Non-Orthogonal Protection | 3',5'-OH | Benzoyl (Bz) | High (often quantitative) | Acid-stable, Base-labile | Basic conditions (e.g., NaOMe in MeOH) |
Table 1: Quantitative Comparison of Common Protecting Groups for 2-Deoxyribose. Yields are indicative and can vary based on the specific nucleoside and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results in organic synthesis. The following sections provide representative protocols for the protection and deprotection of 2-deoxyribose hydroxyl groups.
Orthogonal Protection Strategy: 5'-O-DMT and 3'-O-TBDMS
This strategy is a cornerstone of modern oligonucleotide synthesis, allowing for the selective deprotection of the 5'-hydroxyl for chain elongation while the 3'-hydroxyl remains protected.
a) Selective 5'-O-Dimethoxytritylation of a 2'-Deoxynucleoside
-
Materials:
-
2'-Deoxynucleoside (e.g., Thymidine)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous pyridine (B92270)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve the 2'-deoxynucleoside (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.[1]
-
Add DMT-Cl (1.1 - 1.2 equivalents) portion-wise to the stirred solution at room temperature.[1]
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
-
Quench the reaction by adding a small amount of cold methanol.[1]
-
Remove pyridine by rotary evaporation.[1]
-
Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to yield the 5'-O-DMT-2'-deoxynucleoside.[1]
-
b) Selective 3'-O-TBDMS Protection of a 5'-O-DMT-2'-Deoxynucleoside
-
Materials:
-
5'-O-DMT-2'-deoxynucleoside
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the 5'-O-DMT-2'-deoxynucleoside (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF under an inert atmosphere.[5]
-
Add TBDMS-Cl (1.2 equivalents) to the solution and stir at room temperature.[5]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
-
c) Orthogonal Deprotection
-
Removal of the 5'-DMT group:
-
Removal of the 3'-TBDMS group:
-
Treat the silyl-protected nucleoside with a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) or triethylamine (B128534) trihydrofluoride (TEA·3HF).[3][4]
-
Non-Orthogonal Protection Strategy: 3',5'-Di-O-Benzoyl
This approach protects both hydroxyl groups simultaneously and is useful when subsequent reactions do not require selective deprotection of one hydroxyl group.
a) Synthesis of a 3',5'-Di-O-Benzoyl-2'-Deoxynucleoside
-
Materials:
-
2'-Deoxynucleoside
-
Benzoyl chloride
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Suspend the 2'-deoxynucleoside in a mixture of pyridine and DCM.
-
Cool the mixture in an ice bath and add benzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with methanol.
-
Dilute with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
-
b) Deprotection of Benzoyl Groups
-
Treat the dibenzoylated nucleoside with a solution of sodium methoxide (B1231860) in methanol. The reaction is typically fast and leads to the removal of both benzoyl groups.
Visualization of Synthetic Workflows
To further clarify the strategic application of these protecting groups, the following diagrams illustrate the key steps in the synthesis of a protected 2-deoxyribonucleoside ready for oligonucleotide synthesis.
Caption: General workflow for the preparation of a 5'-protected 2-deoxyribonucleoside phosphoramidite.
Caption: Orthogonal deprotection of DMT and TBDMS groups.
References
A Comparative Guide to the Purity of Commercially Available β-D-2-Deoxyribose
For Researchers, Scientists, and Drug Development Professionals
The purity of β-D-2-Deoxyribose, a cornerstone of DNA and a critical raw material in the synthesis of various nucleoside analogues for therapeutic applications, is paramount to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of the purity of commercially available β-D-2-Deoxyribose from various suppliers, supported by a summary of common analytical techniques used for purity assessment. Detailed experimental protocols for these techniques are also provided to enable researchers to independently verify product quality.
Comparison of Commercial β-D-2-Deoxyribose Purity
The following table summarizes the stated purity of β-D-2-Deoxyribose from several major chemical suppliers. It is important to note that the analytical method used for purity determination can influence the reported value. For critical applications, it is recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier and to perform independent purity verification.
| Supplier | Product Number | Stated Purity | Analytical Method |
| Thermo Fisher Scientific | A11990/L08818 | >99% | HPLC[1] |
| Sigma-Aldrich | D0059 | ≥99.0% | TLC |
| Sigma-Aldrich | 31170 | 97% | GC[2][3] |
| Sigma-Aldrich | D3151 | ≥99% | GC |
| TCI America | D0059 | >98.0% | HPLC[4][5][6] |
| Otto Chemie Pvt. Ltd. | D 1295 | 98% | Not Specified |
| Cayman Chemical | 29072 | ≥95% | Not Specified[7] |
| Thomas Scientific | C483J95 | ≥ 99% | HPLC[8] |
| CDH Fine Chemical | 042029 | 97.0% | HPLC[9] |
Key Analytical Techniques for Purity Assessment
The purity of β-D-2-Deoxyribose is typically assessed using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of impurities it can detect.
1. High-Performance Liquid Chromatography (HPLC): A widely used technique for separating and quantifying components in a mixture. For carbohydrates like 2-deoxyribose, common modes include normal-phase, hydrophilic interaction liquid chromatography (HILIC), and ion-exchange chromatography.[10][11][12] Detection is often achieved using refractive index (RI), evaporative light scattering (ELSD), or mass spectrometry (MS) detectors.[13][14]
2. Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of sugars, derivatization is required to convert them into more volatile species, typically through silylation.[1][15][16] GC-MS is highly sensitive and provides structural information about the analyte and any impurities.
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard for the analyte itself.[17][18][19] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate purity determination against a certified internal standard.[18]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of β-D-2-Deoxyribose purity.
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection
This protocol is a general guideline for the analysis of 2-deoxyribose using an amino-based column.
Instrumentation and Columns:
-
HPLC system with a refractive index (RI) detector.
-
Amino-based column (e.g., Phenomenex Luna NH2, 250 mm x 4.6 mm, 5 µm).[20]
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (80:20 v/v). The exact ratio may need optimization depending on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Temperature: 35 °C.
-
Injection Volume: 10 µL.
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of high-purity β-D-2-Deoxyribose reference standard and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL).
-
Sample Solution: Accurately weigh approximately 10 mg of the commercial β-D-2-Deoxyribose sample and dissolve it in 10 mL of the mobile phase.
Data Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Identify the peak corresponding to β-D-2-Deoxyribose based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of β-D-2-Deoxyribose in the sample solution from the calibration curve.
-
Calculate the purity of the sample as follows: Purity (%) = (Concentration from calibration curve / Initial sample concentration) x 100
Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
This protocol outlines the analysis of 2-deoxyribose after trimethylsilyl (B98337) (TMS) derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for sugar analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Derivatization Reagents:
-
Pyridine (B92270) (anhydrous).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Derivatization Procedure:
-
Accurately weigh approximately 1-2 mg of the β-D-2-Deoxyribose sample into a glass vial.
-
Add 100 µL of anhydrous pyridine and vortex to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Seal the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp 1: Increase to 180 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-600.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
Data Analysis:
-
Identify the peaks corresponding to the TMS-derivatized β-D-2-Deoxyribose anomers by their characteristic mass spectra.
-
Assess purity by calculating the area percentage of the 2-deoxyribose peaks relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol describes the determination of β-D-2-Deoxyribose purity using an internal standard.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O).
-
Internal standard (e.g., Maleic acid, certified reference material).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the β-D-2-Deoxyribose sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.
-
Vortex the solution until fully dissolved and transfer to an NMR tube.
NMR Acquisition Parameters (1H NMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (a delay of 30-60 seconds is often sufficient for accurate quantification).
-
Number of Scans (ns): 16 or higher to achieve an adequate signal-to-noise ratio (S/N > 250 for accurate quantification).
-
Acquisition Time (at): At least 3-4 seconds.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
Data Processing and Purity Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of β-D-2-Deoxyribose (e.g., the anomeric proton signals) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I_sample = Integral of the sample signal
-
N_sample = Number of protons for the sample signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the internal standard signal
-
MW_sample = Molecular weight of the sample
-
m_sample = Mass of the sample
-
MW_IS = Molecular weight of the internal standard
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Visualizations
Caption: Experimental workflow for the purity assessment of β-D-2-Deoxyribose.
Caption: Comparison of key analytical methods for purity determination.
References
- 1. Testing Clean-Up Methods for the Quantification of Monosaccharides and Uronic Acids [mdpi.com]
- 2. 2-デオキシ-D-リボース 97% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Deoxy- D -ribose 97 533-67-5 [sigmaaldrich.com]
- 4. 2-Deoxy-D-ribose 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 2-Deoxy-D-ribose | 533-67-5 | TCI AMERICA [tcichemicals.com]
- 6. 2-Deoxy-D-ribose | 533-67-5 | TCI Deutschland GmbH [tcichemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. thomassci.com [thomassci.com]
- 9. CAS-533-67-5, 2-Deoxy-D-Ribose for Biochemistry Manufacturers, Suppliers & Exporters in India | 042029 [cdhfinechemical.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 16. Carbohydrate analysis by gas-liquid chromatography - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Establishment of the purity values of carbohydrate certified reference materials using quantitative nuclear magnetic resonance and mass balance approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. emerypharma.com [emerypharma.com]
- 20. Soluble Carbohydrates - HPLC Method [anlaborders.ucdavis.edu]
A Comparative Analysis of Beta-D-2-Deoxyribose Across Species: From Metabolism to Signaling
For researchers, scientists, and drug development professionals, understanding the nuanced roles of fundamental biomolecules like beta-D-2-deoxyribose across different biological systems is paramount. This guide provides a comparative analysis of the metabolism and signaling functions of this essential sugar in various species, supported by experimental data and detailed protocols.
This compound is a cornerstone of life, forming the backbone of deoxyribonucleic acid (DNA).[1][2] While its primary role is structural, the free form of this sugar and its derivatives are active participants in cellular metabolism and signaling. The pathways governing its synthesis, breakdown, and utilization exhibit remarkable diversity across the domains of life, reflecting distinct evolutionary pressures and metabolic strategies.
Comparative Metabolism of this compound
The cellular pool of 2-deoxyribose is tightly regulated through a balance of anabolic (synthesis) and catabolic (breakdown) pathways. While the de novo synthesis of its phosphorylated form is a universally conserved process, the routes for its catabolism and salvage vary significantly between species.
Anabolism: The Central Role of Ribonucleotide Reductase
In all known free-living organisms, the de novo synthesis of deoxyribonucleotides, the precursors of DNA, is catalyzed by the enzyme family of ribonucleotide reductases (RNRs).[3][4] These enzymes perform the critical step of reducing ribonucleotides (the building blocks of RNA) to their corresponding deoxyribonucleotides.[3][4][5][6][7] This fundamental reaction underscores the widely held belief that RNA predates DNA in the evolution of life. The biosynthesis of the deoxyribose moiety occurs at the nucleotide level, specifically by the reduction of the 2'-hydroxyl group of the ribose sugar within a ribonucleoside diphosphate (B83284) or triphosphate.[1]
RNRs are broadly classified into three main classes (I, II, and III) based on their structure, cofactors, and oxygen requirement.[3] The distribution of these classes across species reflects their adaptation to different environments.
| Enzyme Class | Cofactor(s) | Oxygen Requirement | Typical Organisms |
| Class I (a and b) | Tyrosyl radical, Fe(III)₂ or Mn(III)₂ | Aerobic | Eukaryotes, aerobic bacteria |
| Class II | Adenosylcobalamin (Vitamin B12) | Anaerobic/Aerobic | Bacteria, archaea, some eukaryotes |
| Class III | S-adenosylmethionine, Fe-S cluster | Anaerobic | Strictly anaerobic bacteria, archaea |
This table provides a summary of the different classes of ribonucleotide reductases and their distribution.
Catabolism and Salvage: A Divergence of Pathways
The breakdown and recycling of 2-deoxyribose and its derivatives present a more complex and species-dependent picture.
In Bacteria: Many bacteria possess efficient pathways for the catabolism of 2-deoxyribose, allowing them to use it as a carbon and energy source. The most well-characterized pathway involves two key enzymes:
-
Deoxyribose kinase (DeoK): Phosphorylates 2-deoxyribose to 2-deoxyribose-5-phosphate.
-
Deoxyribose-5-phosphate aldolase (B8822740) (DERA): A versatile enzyme that catalyzes the reversible aldol (B89426) condensation of acetaldehyde (B116499) and D-glyceraldehyde-3-phosphate to form 2-deoxy-D-ribose-5-phosphate.[8][9] In the catabolic direction, it breaks down 2-deoxyribose-5-phosphate.
Recent research has also uncovered novel oxidative pathways for 2-deoxyribose catabolism in certain bacteria, such as Pseudomonas simiae.[10] In this pathway, deoxyribose is oxidized to deoxyribonate, which is further metabolized.[10] Some bacteria can utilize both the kinase/aldolase and oxidative pathways in parallel.[11]
In Mammals: In contrast to many bacteria, mammals have a limited capacity to catabolize free 2-deoxyribose. While a salvage pathway exists for deoxyribonucleosides (deoxyribose linked to a nucleobase), it is generally insufficient to sustain the dNTP pools required for rapidly dividing cells, highlighting the critical importance of the de novo synthesis pathway via RNR.[12] Studies in rat brain have shown a negligible effect of free 2-deoxyribose on the salvage of nucleobases to deoxyribonucleotides.[13] This suggests that in mammals, free 2-deoxyribose is not a primary source for nucleotide synthesis.
In Yeast: The yeast Saccharomyces cerevisiae can produce 2-deoxyribose-5-phosphate from glucose and acetaldehyde by coupling its alcoholic fermentation pathway with the expression of deoxyriboaldolase.[9] Extracellular DNA, and by extension its deoxyribose component, has been observed in yeast cultures and appears to be related to the metabolic state of the cells.[14]
In Plants: Detailed information on the metabolism of free 2-deoxyribose in plants is less abundant in the scientific literature.
The following diagram illustrates the divergence of the primary 2-deoxyribose metabolic pathways in bacteria and mammals.
Figure 1. Comparative overview of this compound metabolism.
Signaling Roles of this compound
Beyond its metabolic functions, the 2-deoxyribose moiety, particularly within the context of the DNA backbone, plays a role in innate immunity in mammals. The Toll-like receptor 9 (TLR9) is a key component of the innate immune system that recognizes microbial DNA. Research has shown that the 2'-deoxyribose backbone of DNA is a critical determinant for TLR9 activation. This indicates that the sugar component of DNA, not just the sequence of nucleobases, is involved in signaling the presence of foreign DNA.
In contrast, free 2-deoxyribose has been shown to induce cellular damage in pancreatic beta-cells by increasing oxidative stress and protein glycation.[15] This suggests a potential signaling role for free 2-deoxyribose in pathological conditions, although this is an area of ongoing research.
The following diagram illustrates the experimental workflow for assessing the impact of free 2-deoxyribose on cellular damage.
Figure 2. Experimental workflow to study 2-deoxyribose-induced cellular damage.
Experimental Protocols
Quantification of 2-Deoxyribose Derivatives in Biological Samples
A sensitive method for the determination of deoxyribose derivatives in biological material, particularly in the presence of an excess of ribonucleotides, involves a combination of techniques.[16]
Objective: To quantify deoxyribonucleoside triphosphates in tissue extracts.
Principle: This method uses periodate (B1199274) oxidation to destroy ribonucleosides, followed by chromatographic separation of deoxyribonucleotides, and finally, fluorimetric determination of deoxyribose.[16]
Protocol:
-
Tissue Extraction: Homogenize the tissue in a suitable ice-cold acid (e.g., perchloric acid or trichloroacetic acid) to precipitate macromolecules. Centrifuge to collect the acid-soluble supernatant containing nucleotides. Neutralize the extract.
-
Periodate Oxidation:
-
To the neutralized extract, add sodium periodate solution. This will oxidize the 2' and 3' hydroxyl groups of the ribose in ribonucleotides.
-
Incubate in the dark.
-
Add an excess of a reagent like methylamine (B109427) to cleave the oxidized ribose ring, rendering it non-reactive in subsequent steps.[16]
-
-
Chromatographic Separation:
-
Use anion-exchange high-performance liquid chromatography (HPLC) to separate the deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, dTTP) from the periodate-treated ribonucleotides and other cellular components.
-
Elute with a salt gradient (e.g., ammonium (B1175870) phosphate (B84403) or potassium phosphate).
-
-
Fluorimetric Determination of Deoxyribose:
-
For pyrimidine (B1678525) deoxyribonucleotides, labilize the glycosidic bond by bromination of the pyrimidine ring.
-
React the liberated deoxyribose with a fluorescent reagent (e.g., diphenylamine (B1679370) under specific conditions) that specifically reacts with deoxyribose to produce a fluorescent product.[17]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Quantify the amount of each deoxyribonucleotide by comparing the fluorescence to a standard curve generated with known concentrations of deoxyribose or deoxyribonucleotides.
-
DNA Extraction from Plant Tissue for Backbone Analysis
Objective: To extract high-quality DNA from plant tissues, which can be rich in secondary metabolites that interfere with downstream applications.
Protocol (CTAB Method with Sorbitol Pre-wash): [18]
-
Sample Preparation: Grind fresh or lyophilized plant tissue to a fine powder in liquid nitrogen.[19][20]
-
Sorbitol Pre-wash:
-
Add a sorbitol-containing buffer to the powdered tissue. This step helps to remove interfering contaminants before cell lysis.[18]
-
Vortex and centrifuge to pellet the tissue. Discard the supernatant.
-
-
Cell Lysis:
-
Add a pre-warmed CTAB (cetyl trimethylammonium bromide) extraction buffer to the pellet. CTAB is a detergent that disrupts cell membranes and forms a complex with nucleic acids.
-
Incubate at 60-65°C.
-
-
Purification:
-
Perform a chloroform:isoamyl alcohol extraction to remove proteins and other contaminants. Centrifuge to separate the phases.
-
Transfer the upper aqueous phase containing the DNA to a new tube.
-
-
DNA Precipitation:
-
Precipitate the DNA from the aqueous phase by adding isopropanol (B130326) or ethanol (B145695).
-
Centrifuge to pellet the DNA.
-
-
Washing and Solubilization:
-
Wash the DNA pellet with 70% ethanol to remove residual salts.
-
Air-dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer).
-
-
Quantification and Quality Control:
-
Determine the DNA concentration and purity using a spectrophotometer (measuring absorbance at 260 and 280 nm) or a fluorometer with a DNA-specific dye.
-
Conclusion
The comparative analysis of this compound reveals a fascinating dichotomy. While its synthesis into the precursors of DNA is a highly conserved and essential process across all life, the subsequent metabolic fate of free deoxyribose and its role in signaling pathways are highly divergent. Bacteria have evolved robust catabolic pathways to utilize deoxyribose as a nutrient source, whereas mammals primarily rely on de novo synthesis and have limited capacity for its catabolism. The recognition of the deoxyribose backbone by the innate immune system in mammals highlights a specialized signaling role that has evolved in complex organisms. Further research, particularly into the metabolism and signaling functions of 2-deoxyribose in plants and other understudied taxa, will undoubtedly uncover new facets of this fundamental biomolecule's role in biology.
References
- 1. Deoxyribose - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. genominfo.org [genominfo.org]
- 4. annualreviews.org [annualreviews.org]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive phylogenetic analysis of the ribonucleotide reductase family reveals an ancestral clade | eLife [elifesciences.org]
- 7. Comprehensive phylogenetic analysis of the ribonucleotide reductase family reveals an ancestral clade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical retrosynthesis of 2'-deoxyribonucleosides from glucose, acetaldehyde, and a nucleobase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient production of 2-deoxyribose 5-phosphate from glucose and acetaldehyde by coupling of the alcoholic fermentation system of Baker's yeast and deoxyriboaldolase-expressing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deoxyribonucleotide salvage falls short in whole animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pathways for alpha-D-ribose utilization for nucleobase salvage and 5-fluorouracil activation in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extracellular DNA secreted in yeast cultures is metabolism-specific and inhibits cell proliferation [microbialcell.com]
- 15. 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A procedure for the isolation and determination of deoxyribose derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fast and inexpensive protocols for consistent extraction of high quality DNA and RNA from challenging plant and fungal samples for high-throughput SNP genotyping and sequencing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Extraction of DNA From Plants Using Plant DNAzol Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of DERA in the Pentose Phosphate Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Deoxyribose-phosphate aldolase (B8822740) (DERA) with core enzymes of the Pentose Phosphate (B84403) Pathway (PPP), supported by experimental data and detailed methodologies. We explore the evidence validating DERA's role as a metabolic link to the PPP, particularly in the context of deoxynucleoside metabolism.
Introduction to DERA and the Pentose Phosphate Pathway
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis.[1] It is critical for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis, such as ribose-5-phosphate.[2][3] The PPP is divided into an oxidative phase, which irreversibly produces NADPH, and a non-oxidative phase, which involves the reversible interconversion of sugar phosphates.[1][4]
Deoxyribose-phosphate aldolase (DERA; EC 4.1.2.4) is a Class I aldolase that catalyzes the reversible cleavage of 2-deoxy-D-ribose-5-phosphate (DR5P) into D-glyceraldehyde-3-phosphate (G3P) and acetaldehyde.[5][6] G3P is a direct intermediate of both glycolysis and the non-oxidative PPP. This catalytic activity positions DERA as a potential bridge between deoxynucleoside catabolism and central carbon metabolism, including the PPP.[6] In bacteria, DERA is part of the deo operon, which allows for the use of exogenous deoxyribonucleosides as an energy source.[6] In humans, DERA is involved in the cellular stress response.[7]
Comparative Analysis of DERA and Key PPP Enzymes
To understand the functional context of DERA relative to the established enzymes of the non-oxidative PPP, a comparison of their kinetic properties is essential. Transketolase (TKT) and transaldolase (TALDO) are the core enzymes responsible for the interconversion of sugar phosphates in this phase of the pathway.
Table 1: Comparison of Kinetic Parameters of DERA, Transketolase, and Transaldolase
| Enzyme | Organism | Substrate(s) | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) |
| DERA | E. coli | 2-deoxy-D-ribose-5-phosphate | 0.024 ± 0.002 | 49 ± 2 | (2.04 ± 0.18) x 106 |
| P. atrosepticum | 2-deoxy-D-ribose-5-phosphate | 0.8 | 26.3 | 3.3 x 104 | |
| Transketolase | Human | D-xylulose-5-phosphate | 0.045 ± 0.004 | - | - |
| D-ribose-5-phosphate | 0.610 ± 0.036 | - | - | ||
| Rat Liver | D-ribose-5-phosphate | 0.3 | - | - | |
| D-xylulose-5-phosphate | 0.5 | - | - | ||
| Transaldolase | Rat Liver | Erythrose-4-phosphate | 0.13 | - | - |
| Fructose-6-phosphate | 0.30 - 0.35 | - | - |
Note: Kinetic parameters can vary significantly based on the organism, isoenzyme, and experimental conditions (pH, temperature). The data presented here is for comparative purposes.
The data indicates that E. coli DERA has a high affinity (low Km) and catalytic efficiency for its substrate, comparable to or exceeding that of the core PPP enzymes for their respective substrates. This suggests that under conditions where 2-deoxy-D-ribose-5-phosphate is available, DERA can efficiently channel its products into the central carbon metabolism.
Experimental Validation of DERA's Role in the PPP
Table 2: Expected Metabolomic Changes Following DERA Knockdown/Knockout
| Metabolite Class | Expected Change with DERA Knockdown | Rationale |
| Deoxyribonucleosides | Accumulation | Reduced catabolism due to the absence of DERA. |
| 2-deoxy-D-ribose-5-phosphate | Accumulation | The direct substrate of DERA would accumulate. |
| Glycolytic Intermediates (e.g., G3P) | Decrease | Reduced input from deoxynucleoside catabolism. |
| PPP Intermediates (e.g., Ribose-5-phosphate) | Potential Decrease | Reduced availability of G3P for the non-oxidative PPP. |
| NADPH/NADP+ Ratio | Potential Decrease | Reduced overall flux through the PPP could lead to lower NADPH production. |
Experimental Protocols
Spectrophotometric Assay for DERA Activity
This assay measures DERA activity by coupling the production of glyceraldehyde-3-phosphate (G3P) to the consumption of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
2-deoxy-D-ribose-5-phosphate (DR5P) solution (5 mM)
-
NADH solution (0.3 mM)
-
Triosephosphate isomerase (TPI) and α-glycerophosphate dehydrogenase (GDH) enzyme mix (sufficient units to ensure DERA is rate-limiting)
-
Purified DERA enzyme or cell lysate
-
UV-Vis spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, NADH, and the TPI/GDH enzyme mix.
-
Add the purified DERA enzyme or cell lysate to the reaction mixture and incubate for 2-3 minutes to establish a baseline.
-
Initiate the reaction by adding the DR5P substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH consumption from the linear portion of the absorbance curve. The activity of DERA is proportional to this rate.
13C-Metabolic Flux Analysis (MFA) to Validate DERA's Contribution to the PPP
13C-MFA is a powerful technique to quantify the flow of carbon through metabolic pathways. By providing cells with a 13C-labeled substrate (e.g., 13C-labeled deoxyadenosine), the incorporation of the label into PPP intermediates can be traced, providing direct evidence of DERA's contribution.
Materials:
-
Cell culture medium
-
13C-labeled substrate (e.g., [U-13C10]deoxyadenosine)
-
Ice-cold quenching solution (e.g., 60% methanol)
-
Extraction solvent (e.g., methanol:water:chloroform)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Culture and Labeling: Culture cells in a medium containing the 13C-labeled substrate for a duration sufficient to reach isotopic steady-state.
-
Quenching: Rapidly halt metabolic activity by aspirating the medium and adding ice-cold quenching solution.
-
Metabolite Extraction: Scrape the cells in the quenching solution and perform a liquid-liquid extraction to separate polar metabolites.
-
Sample Preparation: Dry the polar extract and derivatize the metabolites to increase their volatility for GC-MS analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS to separate and detect the mass isotopomer distributions of key PPP and glycolytic intermediates.
-
Data Analysis: Use specialized software to analyze the mass isotopomer data and calculate the metabolic fluxes through the network, including the flux from the labeled deoxynucleoside through DERA to the PPP.
Visualizing the Pathways and Workflows
DERA's Integration with the Pentose Phosphate Pathway
Caption: DERA links deoxynucleoside catabolism to the PPP.
Experimental Workflow for DERA Activity Assay
Caption: Workflow for the spectrophotometric DERA activity assay.
Logic of 13C-MFA for Validating DERA's Role
Caption: Using 13C-MFA to trace carbon from DERA to the PPP.
References
- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Khan Academy [khanacademy.org]
- 5. Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxyribose-phosphate aldolase - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of beta-D-2-Deoxyribose: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of beta-D-2-Deoxyribose. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.
Core Safety and Handling Principles
This compound is consistently classified as a non-hazardous substance by major regulatory frameworks such as the Globally Harmonized System (GHS).[1][2] However, adherence to good industrial hygiene and safety practices is crucial. The toxicological properties have not been fully investigated, and it may cause eye, skin, and respiratory tract irritation.[3][4]
Key Handling Procedures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3][5]
-
For the powdered form, take measures to minimize dust generation and accumulation.[3][5] If dust formation is unavoidable, respiratory protection may be necessary.[1]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]
-
Keep away from strong oxidizing agents, as they are incompatible.[1][3]
Physicochemical Data for this compound
Understanding the properties of a substance is fundamental to its safe handling and disposal. The key data for this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₅H₁₀O₄ | [3][7] |
| Molecular Weight | 134.13 g/mol | [3][7] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 91 °C | [3] |
| Solubility | Soluble in water | [3] |
| Hazard Classification | Not a hazardous substance | [1][2] |
Step-by-Step Disposal Protocols
The correct disposal procedure for this compound depends critically on whether it is contaminated with hazardous materials.
Uncontaminated this compound is not considered a regulated hazardous waste.[8]
For Small Quantities (Solid or Aqueous):
-
Assessment : Confirm the waste contains only this compound and water, with no other chemical contaminants.
-
Solid Waste : For small amounts of solid waste, sweep up the material, ensuring minimal dust formation.[2]
-
Containment : Place the solid powder into a suitable, sealed, and clearly labeled container.[2][3]
-
Labeling : Label the container as "Non-Hazardous Waste: this compound".
-
Disposal : Dispose of the container in the regular solid waste stream, in accordance with your institution's and local waste management regulations.[8]
For Large Quantities (Solid):
-
Containment : Place the solid waste into a suitable, sealed, and clearly labeled container.
-
Disposal : Do not dispose of large quantities down the drain to avoid overburdening wastewater systems.[9] Dispose of the contained solid as non-hazardous solid waste according to institutional and local regulations.[9]
If this compound is mixed or contaminated with any substance classified as hazardous, the entire mixture must be treated as hazardous waste.
-
Assessment : Identify all contaminants in the waste mixture. Refer to the Safety Data Sheet (SDS) for each component to determine its hazard classification.
-
Segregation : Do not mix this waste with non-hazardous waste streams.[10] Keep incompatible materials separate.[10]
-
Containment : Collect the waste in a dependable container that is compatible with all chemical constituents.[11] The container must be kept closed except when adding waste.
-
Labeling : Label the container clearly with the words "Hazardous Waste" and list all chemical constituents with their approximate percentages or volumes.[10] Include the name and location of the generating laboratory.
-
Storage : Store the container in a designated Satellite Accumulation Area (SAA) until it is collected for disposal.[10]
-
Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department. Follow all institutional and regulatory procedures for hazardous waste disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision-making workflow for the proper disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. southwest.tn.edu [southwest.tn.edu]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 2-Deoxy-beta-D-erythro-pentofuranose | C5H10O4 | CID 439576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. benchchem.com [benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling beta-D-2-Deoxyribose
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for beta-D-2-Deoxyribose, including operational and disposal plans in a procedural, step-by-step format to directly address your operational questions.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a non-hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination.[1] The following table summarizes the recommended PPE and engineering controls.
| Control | Specification | Purpose |
| Ventilation | Work in a well-ventilated area.[2][3] | To keep airborne concentrations low and avoid inhalation of dust.[2][4] |
| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles.[2][5][6] | To protect eyes from potential irritation.[2] |
| Skin Protection | Wear a lab coat and chemical-resistant gloves.[3][7] | To prevent skin contact and potential irritation.[2] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[6] If dust is generated or exposure limits are exceeded, use a NIOSH-approved respirator.[3][5] | To avoid respiratory tract irritation from dust inhalation.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.
Receipt and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] Avoid exposure to excess heat and strong oxidizing agents.[2][6] The recommended storage temperature is typically between 2-8°C.[4]
Handling and Weighing
-
Preparation: Don the appropriate PPE as outlined in the table above.
-
Work Area: Prepare a clean, designated workspace, preferably within a chemical fume hood if there is a potential for dust generation.[7]
-
Weighing:
-
Use a clean, tared weigh boat or glassine paper on an analytical balance.
-
Handle the container with care to minimize dust formation.
-
If any dust is generated, gently wipe the area with a damp cloth or paper towel and dispose of it as chemical waste.[7]
-
-
Transfer: Carefully transfer the weighed this compound to the reaction vessel.
-
Cleanup: After use, securely close the primary container. Clean all surfaces and equipment used. Wash hands thoroughly after handling.[2][3]
Spill Response
In the event of a spill, follow these steps:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Spill: Determine the size and nature of the spill. Avoid actions that could make the dust airborne.[7]
-
Cleanup (Small Spill):
-
Decontamination: Clean the spill area thoroughly with soap and water.[7]
Disposal Plan
This compound is generally not considered a hazardous waste.[1][7] However, disposal procedures must align with institutional and local regulations.
-
Waste Collection:
-
Container Disposal: Empty containers should be securely closed and disposed of as non-hazardous solid waste, in accordance with institutional guidelines.[1]
-
Consult Regulations: Always consult your institution's specific waste disposal protocols and local regulations for non-hazardous solid waste.[1]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C5H10O4 | [2][6] |
| Molecular Weight | 134.13 g/mol | [2][6] |
| Appearance | White to off-white crystalline powder | [1][2][6] |
| Melting Point | 91 °C / 195.8 °F | [2][6] |
| Solubility | Soluble in water | [2][6] |
| pH | 6.5-7.5 (5% aqueous solution) | [6] |
Visual Workflow Guides
The following diagrams illustrate the key processes for handling and disposing of this compound.
Caption: General workflow for handling this compound.
Caption: Decision-making logic for the disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
